9,10-Anthracenedione, 1-amino-4-(phenylamino)-
Descripción
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Propiedades
IUPAC Name |
1-amino-4-anilinoanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2/c21-15-10-11-16(22-12-6-2-1-3-7-12)18-17(15)19(23)13-8-4-5-9-14(13)20(18)24/h1-11,22H,21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDJOVURIXHNRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041738 | |
| Record name | Disperse Blue 19 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4395-65-7 | |
| Record name | Disperse Blue 19 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4395-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disperse Blue 19 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004395657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Anthracenedione, 1-amino-4-(phenylamino)- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disperse Blue 19 | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-amino-4-(phenylamino)anthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.293 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | SOLVENT BLUE 68 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HI7UVD4XG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
An In-Depth Technical Guide to 9,10-Anthracenedione, 1-amino-4-(phenylamino)-
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Scaffold of Therapeutic Potential
The anthraquinone core, a tricyclic aromatic quinone, is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous clinically significant anticancer agents, such as Doxorubicin and Mitoxantrone.[1] The strategic functionalization of this planar system allows for the fine-tuning of its physicochemical and pharmacological properties. This guide focuses on a specific derivative, 9,10-Anthracenedione, 1-amino-4-(phenylamino)- (also known as 1-amino-4-anilinoanthraquinone), a compound with emerging interest in drug discovery due to its structural similarity to known bioactive molecules. While historically utilized as a disperse dye (Disperse Blue 19, Solvent Blue 68), its potential as a modulator of biological pathways warrants a deeper investigation.[1][2] This document provides a comprehensive overview of its fundamental properties, synthesis, analytical characterization, and explores its potential in the realm of drug development.
Core Physicochemical Properties
A thorough understanding of a compound's physical and chemical characteristics is foundational to its development as a therapeutic agent. These properties influence its solubility, stability, and pharmacokinetic profile.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₄N₂O₂ | [2] |
| Molecular Weight | 314.34 g/mol | [2] |
| CAS Number | 4395-65-7 | [2] |
| Appearance | Bright blue, fine microcrystalline powder | [1] |
| Melting Point | 192 °C | [3] |
| Boiling Point | 558.5 °C at 760 mmHg | [3] |
| Solubility | Soluble in acetone, ethanol, benzene, and cellosolve; slightly soluble in carbon tetrachloride.[2] Practically insoluble in water. | [2] |
| LogP | 4.442 | [3] |
Synthesis and Purification: A Practical Approach
The synthesis of 9,10-Anthracenedione, 1-amino-4-(phenylamino)- is most effectively achieved through a copper-catalyzed nucleophilic aromatic substitution known as the Ullmann condensation. This reaction facilitates the formation of a C-N bond between an aryl halide and an amine.
Synthetic Pathway: The Ullmann Condensation
The logical and field-proven approach involves the reaction of 1-amino-4-bromoanthraquinone with aniline in the presence of a copper catalyst. The bromine atom at the 4-position is activated towards nucleophilic substitution by the electron-withdrawing effect of the adjacent carbonyl group.
Caption: Ullmann condensation for the synthesis of the target compound.
Detailed Experimental Protocol: Synthesis
-
Rationale: This protocol is designed for laboratory-scale synthesis, employing common reagents and equipment. The use of a high-boiling solvent facilitates the necessary reaction temperature for the Ullmann condensation. A base is required to neutralize the hydrobromic acid formed during the reaction.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, combine 1-amino-4-bromoanthraquinone (1 equivalent), aniline (1.2 equivalents), potassium carbonate (2 equivalents), and copper(I) oxide (0.1 equivalents).
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Solvent Addition: Add N-methyl-2-pyrrolidone (NMP) as the solvent to achieve a reactant concentration of approximately 0.5 M.
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Inert Atmosphere: Purge the flask with nitrogen for 15 minutes to create an inert atmosphere, preventing oxidation of the reactants and catalyst.
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Heating: Heat the reaction mixture to 180 °C with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.
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Work-up: After completion (typically 4-6 hours), cool the reaction mixture to room temperature. Pour the mixture into a large volume of cold water with stirring.
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Precipitation and Filtration: The crude product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash thoroughly with water to remove residual NMP and inorganic salts.
Purification Protocol: Recrystallization
-
Rationale: Recrystallization is a robust technique for purifying solid organic compounds. The choice of solvent is critical; the compound should be sparingly soluble at room temperature and highly soluble at the solvent's boiling point.
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Solvent Selection: Based on solubility data, a mixed solvent system of ethanol and water or a single solvent such as ethanol or acetone is a suitable choice for recrystallization.[2]
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Dissolution: Dissolve the crude, dried product in a minimal amount of hot ethanol.
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Decoloration (Optional): If the solution is highly colored with impurities, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration to remove the charcoal.
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Crystallization: Allow the hot solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
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Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Analytical Characterization: Spectroscopic Fingerprinting
Predicted ¹H and ¹³C NMR Spectral Data
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Rationale: The predicted chemical shifts are based on the established electronic effects of the substituents on the anthraquinone and phenyl rings. The amino and phenylamino groups are electron-donating, leading to upfield shifts of the protons and carbons on the substituted anthraquinone ring.
¹H NMR (Predicted, 500 MHz, CDCl₃):
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons (unsubstituted anthraquinone ring) | 8.2 - 8.4 | m |
| Aromatic Protons (substituted anthraquinone ring) | 7.0 - 7.8 | m |
| Phenyl Protons | 7.2 - 7.6 | m |
| NH₂ | ~5.0 | br s |
| NH | ~9.5 | s |
¹³C NMR (Predicted, 125 MHz, CDCl₃):
| Carbons | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 180 - 185 |
| Aromatic Carbons | 110 - 150 |
FT-IR Spectroscopy (Predicted)
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Rationale: The infrared spectrum will exhibit characteristic vibrational frequencies corresponding to the functional groups present in the molecule.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H (amine) | 3400 - 3250 | Stretching vibrations (likely two bands for the primary amine) |
| C=O (quinone) | 1680 - 1640 | Stretching vibration |
| C=C (aromatic) | 1600 - 1450 | Stretching vibrations |
| C-N | 1335 - 1250 | Stretching vibration |
Mass Spectrometry (Predicted)
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Rationale: Mass spectrometry will provide the molecular weight and fragmentation pattern, confirming the molecular formula and structural components.
| Ion | m/z | Description |
| [M]⁺ | 314 | Molecular Ion |
| [M-C₆H₅NH]⁺ | 222 | Loss of the phenylamino group |
| [M-NH₂]⁺ | 298 | Loss of the amino group |
Pharmacological Potential and Mechanism of Action
While direct pharmacological studies on 9,10-Anthracenedione, 1-amino-4-(phenylamino)- are limited, the extensive research on related anthraquinone derivatives provides a strong basis for predicting its potential biological activities.
Caption: Potential mechanisms of action and therapeutic applications.
Anticancer Activity
The planar aromatic system of the anthraquinone scaffold is well-suited for intercalation into DNA, disrupting DNA replication and transcription, a key mechanism of action for many anthracycline antibiotics.[1] Furthermore, anthraquinones are known to inhibit topoisomerases, enzymes crucial for managing DNA topology during cellular processes. The quinone moiety can also undergo redox cycling, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress and trigger apoptosis in cancer cells. Studies on the related 1,4-anthraquinone have demonstrated its ability to inhibit macromolecule synthesis, induce DNA fragmentation, and arrest the cell cycle, highlighting the potential of this class of compounds.[4]
Inhibition of Osteoclastogenesis
A significant finding for a closely related compound, 1-amino-4-(phenylamino)anthraquinone-2-sulfonate sodium, demonstrated its ability to inhibit receptor activator of nuclear factor-κB ligand (RANKL)-induced osteoclast formation.[2] This suggests that 9,10-Anthracenedione, 1-amino-4-(phenylamino)- could be a valuable lead structure for the development of novel therapeutics for bone resorption disorders such as osteoporosis. The mechanism is believed to involve the inhibition of NFATc1 expression, a key transcription factor in osteoclast differentiation.[2]
Conclusion and Future Directions
9,10-Anthracenedione, 1-amino-4-(phenylamino)- represents a molecule at the intersection of materials science and medicinal chemistry. While its historical application has been in the dye industry, its structural features strongly suggest a potential for biological activity that is yet to be fully explored. The synthetic accessibility via the Ullmann condensation, coupled with the promising anticancer and anti-osteoclastogenic activities of related compounds, makes it an attractive scaffold for further investigation.
Future research should focus on the definitive synthesis and purification of this compound, followed by comprehensive spectroscopic characterization to confirm its structure. Subsequently, a thorough in vitro and in vivo evaluation of its pharmacological properties, including its anticancer and anti-inflammatory potential, is warranted. Elucidation of its precise mechanism(s) of action will be crucial for its potential development as a novel therapeutic agent.
References
-
Perchellet, E. M., Magill, M. J., Huang, X., Dalke, D. M., Hua, D. H., & Perchellet, J. P. (2000). 1,4-Anthraquinone: an anticancer drug that blocks nucleoside transport, inhibits macromolecule synthesis, induces DNA fragmentation, and decreases the growth and viability of L1210 leukemic cells in the same nanomolar range as daunorubicin in vitro. Anticancer Drugs, 11(5), 339–352. [Link]
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Malik, A., & Singh, J. (2021). Journey of anthraquinones as anticancer agents – a systematic review of recent literature. RSC Advances, 11(38), 23486-23508. [Link]
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World dye variety. (2012, March 22). Disperse Blue 19. [Link]
-
Chen, Y. F., et al. (2016). Development of 1-Amino-4-(phenylamino)anthraquinone-2-sulfonate Sodium Derivatives as a New Class of Inhibitors of RANKL-Induced Osteoclastogenesis. Archiv der Pharmazie, 349(5), 354-363. [Link]
-
World dye variety. (2012, October 23). Solvent Blue 68. [Link]
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Chemsrc. (2023, August 24). 1-amino-4-(phenylamino)anthraquinone. [Link]
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Baqi, Y., & Müller, C. E. (2007). Rapid and efficient microwave-assisted copper(0)-catalyzed ullmann coupling reaction: general access to anilinoanthraquinone derivatives. Organic letters, 9(7), 1271–1274. [Link]
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- 4. ifmmi.com [ifmmi.com]
physicochemical characteristics of 1-amino-4-(phenylamino)anthraquinone
An In-Depth Technical Guide to the Physicochemical Characteristics of 1-amino-4-(phenylamino)anthraquinone
Introduction
1-amino-4-(phenylamino)anthraquinone, also known as Disperse Blue 19, is a synthetic dye belonging to the anthraquinone class of compounds. Its molecular structure, characterized by an anthraquinone core with amino and phenylamino substituents, gives rise to its distinct color and physicochemical properties. Beyond its traditional use as a colorant, the anthraquinone scaffold is of significant interest to researchers in medicinal chemistry and drug development. Anthraquinone derivatives have been investigated for a range of biological activities, including potential as anticancer agents and inhibitors of specific biological pathways.[1][2] For instance, derivatives of 1-amino-4-(phenylamino)anthraquinone have been synthesized and evaluated as a new class of inhibitors for RANKL-induced osteoclastogenesis, suggesting potential applications in treating bone resorption disorders.[1]
This guide provides a comprehensive overview of the core . It is designed for researchers, scientists, and drug development professionals who require a detailed understanding of the compound's properties for identification, characterization, and application in a laboratory setting. We will delve into its chemical identity, physical and spectroscopic properties, and the experimental methodologies used to determine these characteristics, providing a foundation for its use in further research and development.
Chemical Identity and Molecular Structure
A precise understanding of a compound's identity is the bedrock of any scientific investigation. The fundamental details for 1-amino-4-(phenylamino)anthraquinone are summarized below.
| Identifier | Value |
| CAS Number | 4395-65-7[3] |
| Molecular Formula | C₂₀H₁₄N₂O₂[4] |
| Molecular Weight | 314.34 g/mol [3] |
| Synonyms | 1-Amino-4-anilinoanthraquinone, C.I. Disperse Blue 19, C.I. 61110, Solvent Blue 68[4] |
| InChIKey | XUDJOVURIXHNRW-UHFFFAOYSA-N[3] |
The molecule's structure is defined by a central, planar anthraquinone ring system. The amino (-NH₂) group at the C1 position and the phenylamino (-NHC₆H₅) group at the C4 position are key functional groups that profoundly influence the compound's electronic properties, color, solubility, and biological activity.
Caption: Molecular structure of 1-amino-4-(phenylamino)anthraquinone.
Core Physicochemical Properties
The functional utility of a compound in research and development is largely dictated by its physical and chemical properties. A summary of the key physicochemical data for 1-amino-4-(phenylamino)anthraquinone is presented below.
| Property | Value | Source |
| Appearance | Solid, crystalline powder | General knowledge |
| Melting Point | 192 °C | [4][5] |
| Boiling Point | 558.5 °C at 760 mmHg | [4] |
| Density | 1.382 g/cm³ | [4] |
| Water Solubility | 0.1918 µg/L (at 25 °C) | [4] |
| LogP (Octanol/Water) | 3.788 (Crippen Method) | [3] |
Melting Point
The melting point is a critical parameter for assessing the purity of a crystalline solid. For 1-amino-4-(phenylamino)anthraquinone, the sharp melting point of 192 °C indicates a well-defined crystalline structure.[4][5] This thermal property is fundamental for quality control during synthesis and for designing downstream applications, such as formulation processes that may involve heating.
Solubility
Solubility is a pivotal characteristic for any compound intended for biological study or formulation. 1-amino-4-(phenylamino)anthraquinone is practically insoluble in water, with a reported solubility of only 0.1918 µg/L.[4] This low aqueous solubility is expected, given its large, nonpolar aromatic structure. In contrast, its parent compound, 1-aminoanthraquinone, is freely soluble in various organic solvents like ethanol, benzene, chloroform, and glacial acetic acid.[6] It is reasonable to infer that 1-amino-4-(phenylamino)anthraquinone exhibits similar solubility behavior in organic media. The high octanol/water partition coefficient (LogP) of 3.788 further confirms its lipophilic nature.[3] This characteristic is crucial for drug development, as it influences absorption, distribution, metabolism, and excretion (ADME) properties, as well as the choice of solvents for experimental assays and formulation.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the molecular structure and purity of a compound. While specific spectra for this exact compound are not publicly available, the expected characteristics can be inferred from its structure and data on analogous compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The extended π-conjugated system of the anthraquinone core, coupled with the electron-donating amino and phenylamino groups, makes the molecule a strong chromophore. This means it absorbs light intensely in the visible region of the electromagnetic spectrum, which is responsible for its color. The UV-Vis spectrum is a unique fingerprint that can be used for quantitative analysis (e.g., via Beer-Lambert Law) and to assess purity.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 1-amino-4-(phenylamino)anthraquinone, the IR spectrum would be expected to show characteristic absorption bands for:
-
N-H stretching: From the primary and secondary amines, typically appearing in the 3300-3500 cm⁻¹ region.
-
C=O stretching: From the two ketone groups of the quinone system, expected around 1630-1680 cm⁻¹. Intramolecular hydrogen bonding between the C9=O and the C1-NH₂ can cause this peak to shift.
-
Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ region.
-
C-N stretching: Typically found in the 1250-1350 cm⁻¹ range.
These specific peaks provide definitive evidence for the presence of the key functional groups and the overall anthraquinone scaffold.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The spectrum would show distinct signals for the protons on the aromatic rings. The protons of the unsubstituted benzene ring and the anthraquinone core would appear in the aromatic region (typically 7.0-8.5 ppm). The protons of the N-H groups would appear as broader signals, and their chemical shift could vary depending on the solvent and concentration.
-
¹³C NMR: The spectrum would show signals for each unique carbon atom in the molecule. The carbonyl carbons of the quinone would be highly deshielded, appearing far downfield (typically >180 ppm). The remaining aromatic carbons would generate a complex set of signals in the 110-150 ppm range.
Experimental Methodologies
To ensure scientific rigor, the physicochemical properties described above must be determined using standardized and validated experimental protocols.
Protocol for Melting Point Determination
Causality: This protocol is designed to accurately determine the temperature at which the solid-to-liquid phase transition occurs, a key indicator of purity. A narrow melting range suggests high purity.
-
Sample Preparation: A small amount of the crystalline 1-amino-4-(phenylamino)anthraquinone is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Measurement: The capillary tube is placed in the apparatus. The temperature is ramped up quickly to about 15-20 °C below the expected melting point (192 °C) and then increased slowly (1-2 °C per minute).
-
Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.
-
Validation: The procedure is validated by measuring the melting point of a certified reference standard with a known melting point.
Protocol for High-Performance Liquid Chromatography (HPLC) Analysis
Causality: HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.[8] This protocol allows for the assessment of the purity of 1-amino-4-(phenylamino)anthraquinone and can be adapted for quantitative analysis.
-
Sample Preparation: A standard solution of 1-amino-4-(phenylamino)anthraquinone is prepared by accurately weighing the compound and dissolving it in a suitable organic solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).
-
Instrumentation: A standard HPLC system equipped with a C18 reverse-phase column, a pump, an autosampler, and a UV-Vis diode-array detector (DAD) is used.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Injection Volume: 10 µL.
-
Detection: The DAD is set to monitor across a range of wavelengths, including the absorption maximum of the compound.
-
-
Analysis: The sample is injected, and the retention time and peak area are recorded. Purity is assessed by the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Caption: A typical experimental workflow for HPLC analysis.
Conclusion
1-amino-4-(phenylamino)anthraquinone is a well-defined organic compound with distinct physicochemical properties. Its high melting point and crystalline nature are indicative of a stable molecular structure. Its poor aqueous solubility and high lipophilicity are critical parameters that govern its behavior in both chemical and biological systems. The spectroscopic characteristics, driven by its extended chromophoric system and specific functional groups, provide a robust basis for its identification and quantitative analysis. A thorough understanding of these properties, validated through rigorous experimental protocols, is essential for leveraging this compound's potential in materials science, and more importantly, as a scaffold for the development of new therapeutic agents.
References
- EP0499451A1 - Synthesis of 1-amino-anthraquinone - Google P
-
1-Amino-4-hydroxyanthraquinone | C14H9NO3 | CID 8323 - PubChem. (URL: [Link])
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Development of 1-Amino-4-(phenylamino)anthraquinone-2-sulfonate Sodium Derivatives as a New Class of Inhibitors of RANKL-Induced Osteoclastogenesis - PubMed. (URL: [Link])
-
Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection - MDPI. (URL: [Link])
-
Efficient and Controllable Synthesis of 1-Aminoanthraquinone via High-Temperature Ammonolysis Using Continuous-Flow Method - MDPI. (URL: [Link])
-
Preparation of amino-substituted anthraquinone: study of the intersystem crossing and application as efficient photoinitiators for photopolymerization. (URL: [Link])
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9,10-Anthracenedione, 1,4-bis[(4-methylphenyl)amino]- - NIST WebBook. (URL: [Link])
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1-Aminoanthraquinone - DrugFuture. (URL: [Link])
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Anthraquinone, 1-methylamino-4-bromo - Organic Syntheses Procedure. (URL: [Link])
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1-amino-4-(phenylamino)anthraquinone - Cheméo. (URL: [Link])
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1-amino-4-(phenylamino)anthraquinone | CAS#:4395-65-7 | Chemsrc. (URL: [Link])
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Disperse Blue 77 | C20H12N2O6 | CID 5462989 - PubChem. (URL: [Link])
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1,4-Anthraquinone: an anticancer drug that blocks nucleoside transport, inhibits macromolecule synthesis, induces DNA fragmentation, and decreases the growth and viability of L1210 leukemic cells in the same nanomolar range as daunorubicin in vitro - PubMed. (URL: [Link])
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A Technical Guide to the Spectral Analysis of 4-((4-fluorophenyl)imino)cyclohexa-2,5-dien-1-one (CAS 4395-65-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core spectroscopic techniques for the characterization of 4-((4-fluorophenyl)imino)cyclohexa-2,5-dien-1-one. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering in-depth interpretations and field-proven insights into the causality behind experimental choices and data interpretation. This guide is structured to provide a foundational understanding of the molecule's spectral properties, empowering researchers in their drug development and chemical synthesis endeavors. While experimental data for this specific molecule is not widely published, this guide synthesizes information from analogous compounds and established spectroscopic principles to present a robust analytical framework.
Introduction to 4-((4-fluorophenyl)imino)cyclohexa-2,5-dien-1-one
4-((4-fluorophenyl)imino)cyclohexa-2,5-dien-1-one, a member of the N-aryl-p-benzoquinone imine class, is a molecule of interest in organic synthesis and potentially in medicinal chemistry. Its structure, featuring a conjugated system encompassing a quinone imine core and a fluorinated aromatic ring, suggests unique electronic and, consequently, spectroscopic properties. Accurate spectral characterization is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior. This guide will delve into the expected Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data for this compound.
Table 1: Compound Properties
| Property | Value |
| CAS Number | 3382-63-6 |
| Molecular Formula | C₁₃H₁₀FNO |
| Molecular Weight | 215.22 g/mol |
| IUPAC Name | 4-((4-fluorophenyl)imino)cyclohexa-2,5-dien-1-one |
UV-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System
UV-Vis spectroscopy is a powerful tool for examining the electronic transitions within a molecule. The extended π-system of 4-((4-fluorophenyl)imino)cyclohexa-2,5-dien-1-one is expected to give rise to characteristic absorption bands.
Theoretical Insights
The electronic spectrum of N-aryl-p-benzoquinone imines is typically characterized by two main absorption bands:
-
An intense band at shorter wavelengths (higher energy) corresponding to a π → π* transition within the benzenoid and quinonoid rings.
-
A less intense, broad band at longer wavelengths (lower energy) attributed to an n → π* transition, involving the non-bonding electrons of the nitrogen and oxygen atoms.
The position and intensity of these bands are sensitive to the solvent polarity and the nature of substituents on the aromatic rings. The fluorine atom, being an electron-withdrawing group, may induce a slight hypsochromic (blue) shift compared to the unsubstituted analogue.
Experimental Protocol: A Self-Validating Workflow
The following protocol is designed to yield reliable and reproducible UV-Vis data.
Caption: Workflow for UV-Vis spectroscopic analysis.
Predicted Spectral Data and Interpretation
Based on data for structurally similar N-aryl-p-benzoquinone imines, the following UV-Vis absorption maxima are predicted.[1]
Table 2: Predicted UV-Vis Spectral Data
| Transition | Predicted λmax (nm) | Solvent | Molar Absorptivity (ε) |
| π → π | ~280 - 320 | Ethanol | High |
| n → π | ~450 - 550 | Ethanol | Low to Medium |
The π → π* transition is expected to be sharp and intense, reflecting the highly conjugated nature of the molecule. The n → π* transition will likely appear as a broader, less intense shoulder or a distinct peak in the visible region, responsible for the compound's color.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. For 4-((4-fluorophenyl)imino)cyclohexa-2,5-dien-1-one, both ¹H and ¹³C NMR will be invaluable.
Theoretical Insights
-
¹H NMR: The spectrum is expected to show distinct signals for the protons on the quinonoid ring and the fluorophenyl ring. The chemical shifts will be influenced by the electron-withdrawing nature of the carbonyl and imine groups, as well as the fluorine atom. Protons on the quinonoid ring will likely appear as doublets due to coupling with their neighbors. The protons on the fluorophenyl ring will exhibit a more complex splitting pattern due to both proton-proton and proton-fluorine coupling.
-
¹³C NMR: The spectrum will reveal the number of unique carbon environments. The carbonyl carbon and the imine carbon are expected to be significantly downfield. The carbon directly bonded to the fluorine atom will show a large one-bond C-F coupling constant. Other carbons in the fluorophenyl ring will exhibit smaller two- and three-bond C-F couplings.
Experimental Protocol: A Robust NMR Workflow
Caption: Workflow for NMR spectroscopic analysis.
Predicted Spectral Data and Interpretation
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, based on established ranges for similar functional groups.[2][3]
Table 3: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.4 | d | 1H | H-2 or H-6 |
| ~7.2 - 7.4 | m | 4H | Fluorophenyl protons |
| ~6.5 | d | 1H | H-3 or H-5 |
Table 4: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~186 | C=O |
| ~160 (d, ¹JCF ≈ 250 Hz) | C-F |
| ~155 | C=N |
| ~145 - 120 | Aromatic/Quinonoid carbons |
| ~116 (d, ²JCF ≈ 22 Hz) | Carbons ortho to F |
The exact chemical shifts and coupling constants can be definitively assigned through 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern.
Theoretical Insights
In Electron Ionization (EI) mass spectrometry, the molecule is expected to form a prominent molecular ion peak (M⁺˙) due to the stability of the aromatic system.[4] The fragmentation patterns of aromatic compounds are often characterized by the loss of small, stable neutral molecules or radicals. For 4-((4-fluorophenyl)imino)cyclohexa-2,5-dien-1-one, key fragmentations could include:
-
Loss of CO (28 Da) from the quinonoid ring.
-
Cleavage of the C-N bond, leading to fragments corresponding to the fluorophenyl imine or the quinone moiety.
-
Fragmentation of the fluorophenyl ring, potentially involving the loss of a fluorine atom or HF. The presence of an odd number of nitrogen atoms will result in an odd nominal molecular weight, a useful diagnostic tool.[5]
Experimental Protocol: A Standard EI-MS Workflow
Caption: Workflow for EI-Mass Spectrometric analysis.
Predicted Mass Spectrum and Interpretation
Table 5: Predicted Key Fragments in the EI Mass Spectrum
| m/z | Proposed Fragment |
| 215 | [M]⁺˙ (Molecular Ion) |
| 187 | [M - CO]⁺˙ |
| 120 | [C₆H₄=N-C₆H₄F]⁺ |
| 95 | [C₆H₄F]⁺ |
The molecular ion at m/z 215 should be clearly observable. The fragmentation pattern will provide a unique fingerprint for the molecule, confirming the connectivity of the quinone imine and fluorophenyl moieties. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of the elemental composition.
Conclusion
The comprehensive spectral analysis of 4-((4-fluorophenyl)imino)cyclohexa-2,5-dien-1-one using UV-Vis, NMR, and Mass Spectrometry provides a powerful toolkit for its unequivocal identification and characterization. This guide has outlined the theoretical underpinnings, robust experimental protocols, and expected spectral data for this compound. By integrating the information from these complementary techniques, researchers can confidently verify the structure and purity of their synthesized material, a critical step in the advancement of drug discovery and development. The principles and methodologies described herein are broadly applicable to the characterization of other N-aryl-p-benzoquinone imines and related conjugated systems.
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
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ACS Publications. (2024, February 2). Biocatalytic Generation of o-Quinone Imines in the Synthesis of 1,4-Benzoxazines and Its Comparative Green Chemistry Metrics. [Link]
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ResearchGate. (2010). A Novel Synthesis and Characterization of Poly(4-imino(N--4- ethylbenzoate)benzene p-styrenesulphonate) and the Investigation on Polymer Ability for Drug Release. [Link]
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ResearchGate. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. [Link]
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YouTube. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines. [Link]
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National Center for Biotechnology Information. (n.d.). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]. [Link]
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ACS Publications. (2021, August 11). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. [Link]
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Chemsrc. (2025, August 21). CAS#:3382-63-6 | 4-{(E)-[(4-Fluorophenyl)imino]methyl}phenol. [Link]
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Valdosta State University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
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MDPI. (2022, April 3). Studies of the Functionalized α-Hydroxy-p-Quinone Imine Derivatives Stabilized by Intramolecular Hydrogen Bond. [Link]
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ResearchGate. (n.d.). A) UV‐Vis spectroscopic response of p‐benzoquinone, 1 a (83×10³ μM) on.... [Link]
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AWS. (n.d.). Electrochemical Synthesis and Mechanistic Study of Quinone Imine Exploiting the Dual Character of N,N-Dialkyl-p-phenylenediamine. [Link]
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PubMed. (2020, October 15). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. [Link]
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MDPI. (2022). 2,6-Bis(phenylamino)-4-(iminophenyl)benzoquinone. [Link]
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ResearchGate. (2020, October 30). (PDF) UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl). [Link]
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ACS Publications. (2017). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
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ResearchGate. (2002). Synthesis and characterization of 4,5-bis(4-fluorobenzoyl)-1-methylcyclohexene and its polyethers. [Link]
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National Center for Biotechnology Information. (n.d.). 2,5-Dimethyl-4-(p-tolylimino)cyclohexa-2,5-dienylidene]-4-methylaniline. [Link]
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The Royal Society of Chemistry. (2010). Convenient and Clean Synthesis of Imines from Primary Benzylamines. [Link]
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National Institute of Standards and Technology. (n.d.). p-Benzoquinone. [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]
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YouTube. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. [Link]
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PubMed. (2013, April 30). Cyclohexa-2,5-diene-1,4-dione-based antiproliferative agents: design, synthesis, and cytotoxic evaluation. [Link]
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ResearchGate. (n.d.). (PDF) Negative Ion Mass Spectral Fragmentation of N-Alkoxycarbonyl-1-Aminoarylmethyl Phosphonic Monoesters under Electrospray Ionization Conditions. [Link]
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PubChem. (n.d.). 4-[(4-Imino-3,5-dimethyl-2,5-cyclohexadien-1-ylidene)(2,6-dichlorophenyl)methyl]. [Link]
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SpectraBase. (n.d.). N-(4-Chlorophenyl)-1-methylpiperidin-4-amine - Optional[13C NMR] - Chemical Shifts. [Link]
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YouTube. (2023, January 24). Mass Fragmentation of Amines, Alkanenitriles & Carbonyl Compounds. [Link]
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National Center for Biotechnology Information. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. [Link]
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PubChem. (n.d.). 4-((2,4-Diamino-5-methylphenyl)imino)cyclohexa-2,5-dien-1-one. [Link]
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An In-Depth Technical Guide to the Synthesis of 1-amino-4-(phenylamino)-9,10-anthracenedione
Abstract
This comprehensive technical guide provides a detailed exploration of the synthetic pathways leading to 1-amino-4-(phenylamino)-9,10-anthracenedione, a significant anthraquinone derivative with applications in the dye industry and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the primary synthetic routes, underlying reaction mechanisms, and detailed experimental protocols. The guide emphasizes the causality behind experimental choices, ensuring a thorough understanding of the chemical transformations involved.
Introduction: The Significance of 1-amino-4-(phenylamino)-9,10-anthracenedione
The 9,10-anthraquinone framework is a cornerstone in the development of synthetic dyes and biologically active molecules.[1] Its derivatives are known for their vibrant colors and diverse pharmacological properties, including anticancer, antibacterial, and antiviral activities.[2] 1-amino-4-(phenylamino)-9,10-anthracenedione, a key member of this family, is particularly valued for its use as a blue disperse dye and as a scaffold in the design of novel therapeutic agents.[3] The strategic placement of the amino and phenylamino groups at the 1 and 4 positions of the anthraquinone core is crucial for its chromophoric and biological properties. A series of 1-amino-4-(phenylamino)anthraquinone-2-sulfonate sodium derivatives have been synthesized and evaluated for their potential in inhibiting osteoclastogenesis, highlighting the compound's relevance in medicinal chemistry.[4]
This guide will focus on the two predominant synthetic strategies for obtaining 1-amino-4-(phenylamino)-9,10-anthracenedione:
-
The Ullmann Condensation Pathway: A copper-catalyzed cross-coupling reaction between 1-amino-4-bromo-9,10-anthraquinone and aniline.
-
The Quinizarin Amination Pathway: The direct reaction of 1,4-dihydroxyanthraquinone (quinizarin) with aniline, often facilitated by a boric acid catalyst.
Each pathway will be discussed in detail, from the preparation of key starting materials to the mechanistic intricacies of the core reactions and practical experimental procedures.
Pathway I: The Ullmann Condensation Route
The Ullmann condensation is a classical and versatile method for the formation of carbon-nitrogen bonds, particularly in the synthesis of arylamines.[5] In the context of 1-amino-4-(phenylamino)-9,10-anthracenedione synthesis, this pathway involves the copper-catalyzed reaction of 1-amino-4-bromo-9,10-anthraquinone with aniline. This reaction is a cornerstone in the synthesis of various 4-substituted 1-amino-9,10-anthraquinones.[6]
Synthesis of the Precursor: 1-amino-4-bromo-9,10-anthraquinone
The successful execution of the Ullmann condensation is contingent on the availability of the halogenated precursor, 1-amino-4-bromo-9,10-anthraquinone. This intermediate is typically prepared via the bromination of 1-aminoanthraquinone. The amino group in 1-aminoanthraquinone is an activating, ortho-, para-directing group, which facilitates the electrophilic substitution of bromine at the 4-position.
"1-aminoanthraquinone" [label=<
];
"1-amino-4-bromoanthraquinone" [label=<
];
"1-aminoanthraquinone" [label=<
];
"1-amino-4-bromoanthraquinone" [label=<
];
"1-aminoanthraquinone" -> "1-amino-4-bromoanthraquinone" [label="Br₂, Pyridine, Δ"]; }
The Ullmann Condensation Reaction
With the brominated precursor in hand, the core Ullmann condensation is performed. This reaction typically requires a copper catalyst, a base, and elevated temperatures. Modern variations of the Ullmann coupling may employ microwave irradiation to accelerate the reaction.[7]
"1-amino-4-bromoanthraquinone" [label=<
];
"aniline" [label=<
];
"target_molecule" [label=<
];
"1-amino-4-bromoanthraquinone" [label=<
];
"aniline" [label=<
];
"target_molecule" [label=<
];
"reactants" [shape=none, label=""]; "1-amino-4-bromoanthraquinone" -> "reactants" [arrowhead=none]; "aniline" -> "reactants" [arrowhead=none]; "reactants" -> "target_molecule" [label="Cu catalyst, Base, Δ"]; }
Mechanistic Insights into the Ullmann Condensation
The mechanism of the Ullmann condensation is believed to proceed through a catalytic cycle involving copper(I) and copper(III) intermediates.
The catalytic cycle is initiated by the oxidative addition of the 1-amino-4-bromo-9,10-anthraquinone to a copper(I) species, forming a copper(III) intermediate.[8] This is followed by coordination of the aniline and subsequent deprotonation to form an amido-copper(III) complex. The final step is a reductive elimination event that forms the desired C-N bond and regenerates the copper(I) catalyst.
Experimental Protocol: Ullmann Condensation
The following protocol is a representative procedure adapted from the synthesis of related aminoanthraquinone derivatives.[9]
Table 1: Reagents and Materials for Ullmann Condensation
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Amino-4-bromo-9,10-anthraquinone | 302.13 | 3.02 g | 0.01 |
| Aniline | 93.13 | 1.40 g | 0.015 |
| Copper(II) sulfate | 159.61 | 0.05 g | - |
| Iron(II) sulfate | 151.91 | 0.05 g | - |
| Sodium bicarbonate | 84.01 | 1.68 g | 0.02 |
| Deionized water | 18.02 | 40 mL | - |
| Concentrated HCl | 36.46 | As needed | - |
| 20% NaCl solution | - | 60 mL | - |
Procedure:
-
In a round-bottom flask, dissolve 3.02 g (0.01 mol) of 1-amino-4-bromo-9,10-anthraquinone in 40 mL of hot deionized water (70-80 °C).
-
To the stirred solution, add 1.40 g (0.015 mol) of aniline, followed by 1.68 g (0.02 mol) of sodium bicarbonate.
-
Add 0.05 g of copper(II) sulfate and 0.05 g of iron(II) sulfate to the reaction mixture.
-
Heat the mixture to 90 °C and maintain this temperature with stirring for 4 hours. Monitor the reaction progress by thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the mixture with concentrated hydrochloric acid.
-
Filter the resulting precipitate and wash it with 60 mL of a 20% aqueous sodium chloride solution.[9]
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.
Pathway II: Boric Acid-Catalyzed Amination of Quinizarin
An alternative and often industrially preferred route to 1-amino-4-(phenylamino)-9,10-anthracenedione and its derivatives involves the direct reaction of 1,4-dihydroxyanthraquinone (quinizarin) with aniline. This reaction is typically catalyzed by boric acid.
Synthesis of the Precursor: 1,4-Dihydroxyanthraquinone (Quinizarin)
Quinizarin is a commercially available compound but can also be synthesized through several methods, including the reaction of phthalic anhydride with p-chlorophenol in the presence of sulfuric acid and boric acid.[10]
"phthalic_anhydride" [label=<
];
"p_chlorophenol" [label=<
];
"quinizarin" [label=<
];
"phthalic_anhydride" [label=<
];
"p_chlorophenol" [label=<
];
"quinizarin" [label=<
];
"reactants" [shape=none, label=""]; "phthalic_anhydride" -> "reactants" [arrowhead=none]; "p_chlorophenol" -> "reactants" [arrowhead=none]; "reactants" -> "quinizarin" [label="H₂SO₄, Boric Acid, 200°C"]; }
Boric Acid-Catalyzed Amination
The reaction between quinizarin and aniline proceeds via a nucleophilic substitution mechanism, where one of the hydroxyl groups is displaced by the amino group of aniline. The presence of boric acid is crucial for activating the quinizarin molecule.
"quinizarin" [label=<
];
"aniline" [label=<
];
"target_molecule" [label=<
];
"quinizarin" [label=<
];
"aniline" [label=<
];
"target_molecule" [label=<
];
"reactants" [shape=none, label=""]; "quinizarin" -> "reactants" [arrowhead=none]; "aniline" -> "reactants" [arrowhead=none]; "reactants" -> "target_molecule" [label="Boric Acid, NMP, Δ"]; }
Mechanistic Insights into the Role of Boric Acid
Boric acid plays a multifaceted role in this reaction. It is believed to form a chelate complex with the hydroxyl groups of quinizarin. This complexation enhances the electrophilicity of the carbon atoms at the 1 and 4 positions, making them more susceptible to nucleophilic attack by aniline. The reaction likely proceeds through the formation of a boric ester intermediate.[11][12]
Experimental Protocol: Boric Acid-Catalyzed Amination
The following protocol is based on a general procedure for the reaction of quinizarin with aromatic amines.
Table 2: Reagents and Materials for Boric Acid-Catalyzed Amination
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,4-Dihydroxyanthraquinone (Quinizarin) | 240.21 | 2.40 g | 0.01 |
| Aniline | 93.13 | 1.12 g | 0.012 |
| Boric Acid | 61.83 | 0.31 g | 0.005 |
| N-Methyl-2-pyrrolidone (NMP) | 99.13 | 20 mL | - |
| Ethanol | 46.07 | As needed | - |
Procedure:
-
To a stirred suspension of 2.40 g (0.01 mol) of quinizarin and 0.31 g (0.005 mol) of boric acid in 20 mL of N-methyl-2-pyrrolidone (NMP), add 1.12 g (0.012 mol) of aniline.
-
Heat the reaction mixture to 120-130 °C and maintain this temperature for 6-8 hours, or until thin-layer chromatography indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into 100 mL of ethanol.
-
Collect the precipitated solid by filtration and wash it thoroughly with ethanol to remove any unreacted aniline and NMP.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as a mixture of ethanol and water.
Purification and Characterization
The final product, 1-amino-4-(phenylamino)-9,10-anthracenedione, is a dark blue solid. Purification is typically achieved by recrystallization from an appropriate solvent system, such as ethanol/water or toluene. For higher purity, column chromatography on silica gel may be employed.
Characterization of the synthesized compound can be performed using standard analytical techniques:
-
Melting Point: To determine the purity of the compound.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the connectivity of the atoms.
-
Mass Spectrometry: To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as N-H and C=O stretching vibrations.
-
UV-Vis Spectroscopy: To determine the absorption maximum, which is characteristic of the chromophore.
Conclusion
This technical guide has detailed the two primary and most effective synthetic pathways for the preparation of 1-amino-4-(phenylamino)-9,10-anthracenedione. The Ullmann condensation route offers a reliable method starting from a halogenated anthraquinone precursor, while the boric acid-catalyzed amination of quinizarin provides a more direct approach from a readily available starting material. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale of the reaction, and environmental considerations. The mechanistic insights and detailed experimental protocols provided herein are intended to equip researchers and scientists with the necessary knowledge to successfully synthesize this important anthraquinone derivative for applications in dye chemistry and drug discovery.
References
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Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. Molecules. 2021;26(11):3185. Available from: [Link]
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9,10-Anthracenedione, 1-(methylamino)-4-(phenylamino)-. PubChem. Available from: [Link]
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Quinizarin. Organic Syntheses. Available from: [Link]
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Ullmann reactions of 1-amino-4-bromoanthraquinones bearing various 2-substituents furnishing novel dyes. Dyes and Pigments. 2016;131:33-40. Available from: [Link]
-
Ullmann Reaction. Organic Chemistry Portal. Available from: [Link]
- Synthesis method of 9, 10-anthraquinone. Google Patents.
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Mechanistic insights into boron-catalysed direct amidation reactions. Chemical Science. 2017;8(1):262-270. Available from: [Link]
-
Boric Acid Catalyzed Amidation in the Synthesis of Active Pharmaceutical Ingredients. ChemInform. 2007;38(49). Available from: [Link]
-
Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Nature Protocols. 2010;5(5):945-953. Available from: [Link]
-
Aniline synthesis by amination (arylation). Organic Chemistry Portal. Available from: [Link]
-
Ullmann condensation. Wikipedia. Available from: [Link]
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Development of 1-Amino-4-(phenylamino)anthraquinone-2-sulfonate Sodium Derivatives as a New Class of Inhibitors of RANKL-Induced Osteoclastogenesis. Archiv der Pharmazie. 2016;349(5):342-355. Available from: [Link]
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Amino- and Diamino-9,10-Anthracenedione Derivatives: Biofocus and Applied Advantages - A Mini-Review. Biointerface Research in Applied Chemistry. 2021;11(6):14103-14114. Available from: [Link]
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Ullmann coupling-An overview. OperaChem. Available from: [Link]
-
Chan-Lam Amination of Secondary and Tertiary Benzylic Boronic Esters. The Journal of Organic Chemistry. 2021;86(14):9883-9897. Available from: [Link]
- Synthesis of 1-aminoanthraquinone. Google Patents.
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Amino- and Diamino-9,10-Anthracenedione Derivatives: Biofocus and Applied Advantages - A Mini-Review. ResearchGate. Available from: [Link]
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Unveiling the Photon-Driven Behavior of 1-Amino-4-(phenylamino)anthraquinone: A Technical Guide for Researchers
Foreword: Navigating the Landscape of a Niche Chromophore
To our fellow researchers, scientists, and pioneers in drug development, this guide delves into the photophysical and photochemical intricacies of 1-amino-4-(phenylamino)anthraquinone. While this molecule holds potential in various applications, from advanced materials to photosensitizers in therapy, a comprehensive, centralized repository of its light-interactive properties has been notably absent in publicly accessible literature. This guide aims to bridge that gap.
It is crucial to state at the outset that specific, quantitative photophysical and photochemical data for 1-amino-4-(phenylamino)anthraquinone is sparse. Therefore, this document represents a synthesis of established principles for the broader aminoanthraquinone class, supplemented with data from closely related structural analogs. This approach provides a robust framework for understanding and predicting the behavior of our target molecule, empowering you to design experiments with a firm grasp of the underlying scientific principles. We will transparently indicate where data from analogs is used. Our objective is not just to present information, but to illuminate the causal relationships between molecular structure and photo-responsive behavior, thereby fostering a deeper, more intuitive understanding.
The Molecule in Focus: Structure, Synthesis, and Significance
1-Amino-4-(phenylamino)anthraquinone, also known as 1-amino-4-anilinoanthraquinone, belongs to the vast family of anthraquinone dyes. These compounds are characterized by a core 9,10-anthraquinone structure, a planar tricyclic aromatic system that forms the basis of their chromophoric properties. The strategic placement of electron-donating amino and phenylamino groups at the 1 and 4 positions, respectively, profoundly influences the molecule's electronic structure and, consequently, its interaction with light.
The synthesis of 1-amino-4-(phenylamino)anthraquinone and its derivatives often involves a copper-catalyzed Ullmann condensation reaction.[1] This typically proceeds by reacting a 1-amino-4-bromoanthraquinone with an aniline derivative. The choice of solvent and reaction conditions is critical and can be optimized based on the physical state of the amine.[1] For instance, a solvent-free approach may be suitable for liquid amines, while solid amines may necessitate a solvent to facilitate the reaction.[1]
The interest in this class of molecules for researchers, particularly in drug development, stems from the diverse biological activities exhibited by anthraquinone derivatives.[1] Their planar structure allows for intercalation with DNA, and their ability to undergo redox cycling can generate reactive oxygen species, a property that can be harnessed for therapeutic purposes. Understanding the photochemistry of these molecules is paramount to developing light-activated therapies (photodynamic therapy) or to ensure the stability of a potential drug candidate under various light conditions.
Photophysical Behavior: How the Molecule Interacts with Light
The photophysical properties of a molecule dictate how it absorbs and dissipates light energy. For 1-amino-4-(phenylamino)anthraquinone, these properties are dominated by the extended π-conjugated system of the anthraquinone core, modulated by the electron-donating amino and phenylamino substituents.
Light Absorption: Capturing Photons
Like other 1,4-diaminoanthraquinone derivatives, 1-amino-4-(phenylamino)anthraquinone is expected to exhibit strong absorption in the visible region of the electromagnetic spectrum, resulting in a distinct color.[2][3] The primary absorption band is attributed to a π → π* electronic transition.[4] The position and intensity of this absorption are sensitive to the molecular environment, a phenomenon known as solvatochromism. In polar solvents, a bathochromic (red) shift of the absorption maximum is often observed due to the stabilization of the more polar excited state.[5]
Due to the lack of specific spectral data for 1-amino-4-(phenylamino)anthraquinone in the reviewed literature, we present data for a structurally similar analog, 1-(anilino)-4-(n-butylamino)-anthraquinone, to provide an estimate of its absorption characteristics.
Table 1: Estimated Photophysical Data for 1-Amino-4-(phenylamino)anthraquinone
| Parameter | Estimated Value | Notes |
| Absorption Maxima (λmax) | ~388 nm, ~598 nm, ~642 nm | Based on data for 1-(anilino)-4-(n-butylamino)-anthraquinone in xylenes.[3] The multiple bands suggest complex electronic transitions. |
| Molar Extinction Coefficient (ε) | High (in the order of 104 M-1cm-1) | Typical for anthraquinone dyes with strong π → π* transitions.[3] |
| Emission Maximum (λem) | Expected in the yellow to pink region | Based on the emission characteristics of other diaminoanthraquinone derivatives.[6] |
| Fluorescence Quantum Yield (Φf) | Expected to be low to moderate | Generally, aminoanthraquinones are not strongly fluorescent.[7] |
De-excitation Pathways: Fluorescence and Non-Radiative Decay
Upon absorption of a photon, the molecule is promoted to an excited electronic state. It can then return to the ground state through several pathways:
-
Fluorescence: The molecule can emit a photon, typically at a longer wavelength than the absorbed light (a phenomenon known as the Stokes shift). Diaminoanthraquinone derivatives are known to fluoresce, with the emission color and intensity being solvent-dependent.[5][6]
-
Non-Radiative Decay: The excited state energy can be dissipated as heat to the surrounding solvent molecules through processes like internal conversion and vibrational relaxation.
-
Intersystem Crossing: The molecule can transition from a singlet excited state to a triplet excited state. This is a key step in many photochemical reactions and in the generation of singlet oxygen, a highly reactive species. Diaminoanthraquinone derivatives have been shown to undergo intersystem crossing.[7]
The competition between these de-excitation pathways determines the overall photophysical profile of the molecule.
Photochemical Behavior: Light-Induced Chemical Transformations
The absorption of light can also provide the energy needed to initiate chemical reactions. For anthraquinone dyes, the most common photochemical process is photodegradation, which can limit their practical applications.
General Mechanisms of Photodegradation
The photodegradation of organic dyes can proceed through several mechanisms, often involving reactive oxygen species (ROS) generated by the excited dye molecule.[8]
Caption: Generalized photochemical reaction pathway for anthraquinone dyes.
For 1-substituted aminoanthraquinones, photodegradation in a polymer matrix has been suggested to involve interactions between the dye and photo-induced, thermally degraded polymer fragments. This can lead to both reversible and irreversible degradation products.
Factors Influencing Photochemical Stability
The photochemical stability of 1-amino-4-(phenylamino)anthraquinone is influenced by several factors:
-
Solvent/Matrix: The surrounding environment can either quench the excited state, preventing photoreactions, or facilitate degradation pathways.
-
Presence of Oxygen: Molecular oxygen is often a key participant in photodegradation, leading to the formation of ROS.
-
Light Intensity and Wavelength: Higher light intensity and irradiation at wavelengths corresponding to strong absorption bands will accelerate photochemical reactions.
Experimental Protocols: A Practical Guide to Characterization
To empower researchers to investigate the photophysical and photochemical properties of 1-amino-4-(phenylamino)anthraquinone or similar molecules, we provide the following detailed, self-validating experimental protocols.
Synthesis of 1-Amino-4-(phenylamino)anthraquinone (Illustrative Protocol)
This protocol is based on the general principles of the Ullmann condensation for the synthesis of related compounds.[1]
Materials:
-
1-amino-4-bromoanthraquinone
-
Aniline
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Methanol
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, combine 1-amino-4-bromoanthraquinone (1 equivalent), aniline (1.2 equivalents), CuI (0.1 equivalents), and K₂CO₃ (2 equivalents).
-
Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension.
-
Reaction: Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a large volume of ice-cold water.
-
Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with water and then with a small amount of cold methanol to remove unreacted aniline.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol or toluene).
-
Characterization: Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.
Photophysical Characterization
Caption: Experimental workflow for photophysical characterization.
4.2.1. UV-Vis Absorption Spectroscopy
Objective: To determine the absorption maxima (λmax) and molar extinction coefficient (ε).
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Procedure:
-
Instrument Preparation: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.
-
Sample Preparation: Prepare a stock solution of 1-amino-4-(phenylamino)anthraquinone of a known concentration (e.g., 1 x 10⁻³ M) in a spectroscopic grade solvent (e.g., ethanol or acetonitrile). From this stock solution, prepare a dilution with an expected absorbance between 0.1 and 1.0 at the λmax.
-
Baseline Correction: Fill a cuvette with the pure solvent and place it in both the sample and reference beams to record a baseline spectrum.
-
Measurement: Replace the solvent in the sample cuvette with the diluted solution of the compound and record the absorption spectrum over a relevant wavelength range (e.g., 300-800 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). Calculate the molar extinction coefficient (ε) at each λmax using the Beer-Lambert Law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.
4.2.2. Fluorescence Spectroscopy
Objective: To determine the emission maximum (λem) and relative fluorescence quantum yield (Φf).
Instrumentation: A spectrofluorometer.
Procedure:
-
Sample Preparation: Use a dilute solution of the compound with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Excitation and Emission Spectra:
-
To obtain the emission spectrum, set the excitation wavelength to the λmax determined from the UV-Vis spectrum and scan the emission wavelengths.
-
To obtain the excitation spectrum, set the emission wavelength to the maximum of the emission spectrum and scan the excitation wavelengths. The corrected excitation spectrum should ideally match the absorption spectrum.
-
-
Quantum Yield Determination (Relative Method):
-
Select a well-characterized fluorescence standard with an emission range that overlaps with that of the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard, ensuring the absorbance is below 0.1 for both.
-
Calculate the quantum yield of the sample (Φf,sample) using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Future Directions and Concluding Remarks
This technical guide provides a foundational understanding of the photophysical and photochemical behavior of 1-amino-4-(phenylamino)anthraquinone, grounded in the established science of its chemical class. While we have provided a framework for its synthesis and characterization, the lack of specific experimental data in the literature highlights a clear opportunity for further research.
Future investigations should focus on:
-
Precise Photophysical Measurements: Determining the exact absorption and emission maxima, molar extinction coefficients, fluorescence quantum yields, and excited-state lifetimes in a variety of solvents.
-
Photochemical Quantum Yields: Quantifying the efficiency of photodegradation to assess the molecule's stability.
-
Identification of Photoproducts: Characterizing the chemical structures of the degradation products to elucidate the photochemical pathways.
-
Transient Absorption Spectroscopy: Probing the dynamics of the excited states on ultrafast timescales to gain a deeper mechanistic understanding.
By systematically exploring these areas, the scientific community can unlock the full potential of 1-amino-4-(phenylamino)anthraquinone and its derivatives in pioneering new technologies and therapies.
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Ullmann reactions of 1-amino-4-bromoanthraquinones bearing various 2-substituents furnishing novel dyes. (2016). Dyes and Pigments, 131, 33-40. [Link]
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The Multifaceted Biological Activities of 1-Amino-4-(phenylamino)anthraquinone Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold
The 1-amino-4-(phenylamino)anthraquinone core represents a "privileged scaffold" in medicinal chemistry, a structural framework that has repeatedly demonstrated the ability to bind to a variety of biological targets and elicit a range of therapeutic effects. From their historical use as vibrant blue dyes to their emergence as potent anticancer and antimicrobial agents, these derivatives have captured the attention of researchers worldwide. This in-depth guide provides a comprehensive overview of the diverse biological activities of 1-amino-4-(phenylamino)anthraquinone derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to validate their therapeutic potential. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the quest for novel therapeutic agents.
The Anthraquinone Core: A Foundation for Diverse Bioactivity
The planar tricyclic system of the anthraquinone core is a key determinant of its biological activity, facilitating intercalation into DNA and interaction with various enzymatic active sites.[1][2] The addition of amino and phenylamino groups at the 1 and 4 positions, respectively, dramatically enhances the pharmacological profile of the parent molecule. These substitutions modulate the electronic properties and steric bulk of the compound, influencing its binding affinity and selectivity for different biological targets. Further derivatization of the phenylamino ring and the anthraquinone core has led to the development of a vast library of compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4]
Anticancer Activity: A Multi-pronged Attack on Malignancy
The most extensively studied biological activity of 1-amino-4-(phenylamino)anthraquinone derivatives is their potent anticancer effect.[3] These compounds exert their antitumor activity through a variety of mechanisms, making them promising candidates for cancer chemotherapy.
Inhibition of Nucleic Acid and Protein Synthesis
A fundamental mechanism of action for many anthraquinone derivatives is the inhibition of crucial cellular processes like protein and nucleic acid synthesis.[3] Their planar structure allows them to intercalate between the base pairs of DNA, disrupting DNA replication and transcription.[1] This leads to cell cycle arrest and ultimately, apoptosis (programmed cell death). Several substituted aminoanthraquinones have been shown to be potent inhibitors of both DNA and RNA synthesis in vitro.[1]
Targeting Cellular Kinases: A Precision Approach
Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5][6] Consequently, they have emerged as major targets for anticancer drug development.[6] Certain 1-amino-4-(phenylamino)anthraquinone derivatives have been identified as potent inhibitors of specific kinases involved in cancer progression.
For instance, novel anthraquinone amino-derivatives have been synthesized and shown to target the human serine/threonine kinase PAK4 (p21-activated kinase 4).[5][6] Overexpression of PAK4 is implicated in the progression of various cancers.[5][6] Molecular docking studies have revealed that these derivatives can bind to both the catalytic and allosteric sites of PAK4, suggesting a dual mechanism of inhibition.[5] Tryptophan-based anthraquinone derivatives, in particular, have shown promising docking scores, even exceeding those of known PAK4 inhibitors.[5]
The epidermal growth factor receptor (EGFR) is another important kinase target in cancer therapy.[7] Derivatives of 7-amino-4-(phenylamino)pyrido[4,3-d]pyrimidines, which share a similar pharmacophore with 1-amino-4-(phenylamino)anthraquinones, have been shown to be potent inhibitors of EGFR tyrosine kinase activity.[7] Structure-activity relationship (SAR) studies have indicated that electron-withdrawing substituents on the phenylamino ring, particularly at the 3-position, enhance inhibitory activity.[7]
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., PAK4)
This protocol outlines a typical in vitro assay to determine the inhibitory activity of a 1-amino-4-(phenylamino)anthraquinone derivative against a specific kinase.
1. Reagents and Materials:
- Recombinant human PAK4 enzyme
- Kinase substrate (e.g., a synthetic peptide)
- ATP (Adenosine triphosphate)
- Test compound (1-amino-4-(phenylamino)anthraquinone derivative) dissolved in DMSO
- Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
- ADP-Glo™ Kinase Assay kit (Promega) or similar
- 384-well microplate
- Plate reader capable of luminescence detection
2. Procedure:
- Prepare serial dilutions of the test compound in DMSO.
- Add a small volume of the diluted compound to the wells of the microplate. Include a positive control (known PAK4 inhibitor) and a negative control (DMSO vehicle).
- Add the PAK4 enzyme and the kinase substrate to the wells.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
- The luminescence signal is inversely proportional to the kinase activity.
- Calculate the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the percentage of inhibition against the compound concentration.
Signaling Pathway Visualization: PAK4 Inhibition
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Anti-inflammatory and Other Biological Activities
The therapeutic potential of 1-amino-4-(phenylamino)anthraquinone derivatives extends to other important areas, including the modulation of inflammatory responses and bone metabolism.
Anti-inflammatory Properties
Chronic inflammation is a contributing factor to a wide range of diseases. Some anthraquinone derivatives have been shown to possess anti-inflammatory properties. [4][8]For example, certain 1,4-naphthoquinones, which share structural similarities with anthraquinones, can inhibit pro-inflammatory functions in macrophage cells by blocking P2X7 purinergic receptors. [4]This leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-1β. [4]
Inhibition of Osteoclastogenesis
Osteoclasts are cells responsible for bone resorption, and their overactivity can lead to conditions like osteoporosis. A series of 1-amino-4-(phenylamino)anthraquinone-2-sulfonate sodium derivatives has been shown to inhibit the formation of osteoclasts induced by the receptor activator of nuclear factor-κB ligand (RANKL). [9]These compounds were found to suppress the expression of NFATc1, a key transcription factor in osteoclast differentiation, and reduce bone resorption activity. [9]This suggests their potential as lead structures for the development of new anti-resorptive agents. [9]
Data Summary: Biological Activities of Selected Anthraquinone Derivatives
| Derivative Class | Biological Activity | Target/Mechanism | Representative IC50/Activity | Reference(s) |
| 1-Amino-4-(phenylamino)anthraquinone-2-sulfonates | Anti-osteoclastogenic | Inhibition of RANKL-induced osteoclast formation via NFATc1 suppression | Dose-dependent inhibition | [9] |
| 3-(3-Alkylaminopropoxy)-9,10-anthraquinones | Anticancer | Cytotoxicity against PC3 cells | IC50 = 7.64 µM | [3] |
| 1-Amino-4-(phenylamino)anthraquinone Schiff Bases | Anticancer | PAK4 Kinase Inhibition | Docking scores exceeding known inhibitors | [5][6] |
| Triazene-substituted anthraquinones | Antimicrobial | Broad-spectrum activity | Growth retardation zones: 8.41-11.5 mm (Gram+), 5.87-8.18 mm (Gram-) | |
| Emodin (a natural anthraquinone) | Antifungal | Selective activity against C. albicans | 76% zone of inhibition at 5 mM | [10] |
| 1,4-Naphthoquinone derivatives | Anti-inflammatory | P2X7 receptor antagonism | Significant inhibition of ATP-induced calcium influx | [4] |
Conclusion and Future Directions
The 1-amino-4-(phenylamino)anthraquinone scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The extensive research into their anticancer, antimicrobial, and anti-inflammatory activities has provided a solid foundation for further exploration. Future research in this area should focus on:
-
Lead Optimization: Synthesizing and evaluating new derivatives with improved potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Safety: Translating the promising in vitro results into preclinical and clinical studies to assess their therapeutic potential in living organisms.
-
Drug Delivery Systems: Developing novel formulations to enhance the bioavailability and targeted delivery of these compounds.
The continued investigation of 1-amino-4-(phenylamino)anthraquinone derivatives holds great promise for the discovery of new and effective treatments for a wide range of human diseases.
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An In-depth Technical Guide to Elucidating the Mechanism of Action of 1-amino-4-(phenylamino)anthraquinone
Abstract
The anthraquinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant anticancer agents.[1] While compounds like doxorubicin and mitoxantrone are well-characterized DNA intercalators and topoisomerase inhibitors, the vast chemical space of anthraquinone derivatives presents a diversity of mechanisms, including potent and specific kinase inhibition.[2] This guide focuses on 1-amino-4-(phenylamino)anthraquinone, a compound also known as the industrial dye Disperse Blue 19, and outlines a systematic, multi-phase experimental strategy to comprehensively elucidate its molecular mechanism of action.[3] We move beyond a simple description of methods to provide a strategic framework for researchers, explaining the causal logic behind experimental choices. This document serves as a roadmap for target identification, pathway analysis, and validation, transforming a compound of interest into a well-understood pharmacological tool or therapeutic lead.
Introduction and Initial Mechanistic Hypotheses
1-amino-4-(phenylamino)anthraquinone belongs to a chemical class with a rich history in oncology. The planar aromatic system is suggestive of DNA intercalation, a mechanism common to early anthracyclines.[2] However, contemporary research has revealed that substituted anthraquinones are versatile kinase inhibitors, targeting key nodes in oncogenic signaling.[4][5][6] For instance, derivatives have been shown to inhibit receptor tyrosine kinases like c-Met and cytosolic kinases such as PAK4 and Src.[2][6] Furthermore, a closely related sulfonated analog of our topic compound has been demonstrated to inhibit osteoclast formation by modulating the RANKL/NFATc1 signaling pathway, hinting at a potential role in regulating specific transcriptional programs.[7]
This confluence of possibilities demands a structured investigation. We can therefore formulate several primary hypotheses regarding the mechanism of action (MOA) of 1-amino-4-(phenylamino)anthraquinone:
-
Hypothesis A: DNA Damage and Cell Cycle Arrest: The compound acts as a classical DNA intercalator and/or topoisomerase poison, leading to DNA strand breaks and cell cycle arrest.
-
Hypothesis B: Kinase Inhibition: The compound directly binds to and inhibits the activity of one or more protein kinases, disrupting critical cell signaling pathways such as PI3K/AKT, MAPK, or others.
-
Hypothesis C: Modulation of Nuclear Factor Signaling: The compound interferes with specific transcription factor pathways, such as the NFATc1 pathway, altering gene expression related to cell differentiation or survival.[7]
This guide will detail the experimental strategy required to systematically test these hypotheses.
Phase I: Defining the Cellular Phenotype
Before delving into molecular targets, it is imperative to establish a robust, quantifiable cellular phenotype. The foundational experiment is to determine the compound's effect on cell viability, which provides the concentration range for all subsequent mechanistic studies.
Experiment 1: Multi-Panel Cell Viability Assay
Causality: This assay establishes the potency and selectivity of the compound. By testing against a panel of cancer cell lines from different tissues (e.g., breast, lung, leukemia) and a non-malignant control cell line (e.g., MCF-10A, hTERT-RPE1), we can determine if the compound is broadly cytotoxic or exhibits a degree of cancer cell selectivity. The resulting half-maximal inhibitory concentration (IC50) is critical for designing target engagement and pathway analysis experiments at pharmacologically relevant concentrations.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare a serial dilution of 1-amino-4-(phenylamino)anthraquinone in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) controls.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve using non-linear regression to calculate the IC50 value.
Data Presentation:
| Cell Line | Tissue of Origin | IC50 (µM) [Hypothetical Data] |
| MDA-MB-231 | Breast Cancer | 1.5 |
| A549 | Lung Cancer | 3.2 |
| K562 | Leukemia | 0.8 |
| MCF-10A | Non-malignant Breast | > 50 |
Phase II: Unbiased Target Identification and Hypothesis Testing
With a defined cellular phenotype, the next phase employs broad, unbiased screening methods to identify the compound's direct molecular interactions within the cell, allowing for a data-driven refinement of our initial hypotheses.
Experiment 2: Cellular Thermal Shift Assay (CETSA)
Causality: CETSA is a powerful first-principles method to assess target engagement in a native cellular environment.[8][9] The principle is that a small molecule binding to its protein target stabilizes the protein's structure, increasing its resistance to thermal denaturation.[10] By coupling CETSA with quantitative mass spectrometry (MS), we can perform a proteome-wide screen to identify which proteins are stabilized by the compound, thus revealing a list of high-confidence candidate targets without prior bias.
Protocol: CETSA Workflow for Target Identification
-
Cell Treatment: Treat intact cells with either the vehicle or 1-amino-4-(phenylamino)anthraquinone at a concentration known to be bioactive (e.g., 10x IC50).
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) using a thermal cycler.
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by centrifugation at high speed (e.g., 20,000 x g).
-
Protein Quantification: Collect the supernatant and quantify the total protein concentration.
-
Sample Preparation for MS: Prepare the soluble protein samples for proteomic analysis through reduction, alkylation, and tryptic digestion.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry to identify and quantify the proteins remaining in the soluble fraction at each temperature.
-
Data Analysis: For each identified protein, plot the soluble fraction versus temperature for both vehicle and drug-treated samples. A rightward shift in the melting curve for the drug-treated sample indicates target stabilization.
Visualization: Principle of the Cellular Thermal Shift Assay (CETSA)
Caption: CETSA identifies targets by detecting drug-induced thermal stabilization.
Experiment 3: Kinome Profiling
Causality: To directly and quantitatively test Hypothesis B, a kinome-wide activity screen is the gold standard.[11] Many anthraquinones are ATP-competitive kinase inhibitors.[5] This experiment involves screening the compound against a large panel of purified kinases (often >400) to measure its inhibitory activity. The output provides a comprehensive selectivity profile, identifying primary kinase targets and potential off-target effects.
Protocol: In Vitro Kinase Profiling Workflow
-
Service Selection: Engage a commercial vendor specializing in kinase profiling (e.g., Promega, Reaction Biology).[12][13] These services offer standardized, high-throughput assays.
-
Compound Submission: Provide the vendor with a high-purity sample of 1-amino-4-(phenylamino)anthraquinone.
-
Assay Conditions: The compound is typically screened at a fixed concentration (e.g., 1 µM or 10 µM) against the kinase panel. The assays measure the phosphorylation of a substrate in the presence of ATP.
-
Data Acquisition: The vendor measures kinase activity, often using radiometric (33P-ATP) or fluorescence-based methods.
-
Data Analysis: Results are reported as "% Inhibition" relative to a vehicle control. For significant "hits" (e.g., >50% inhibition), follow-up dose-response assays are performed to determine the IC50 for each specific kinase.
Visualization: Kinome Profiling Experimental Workflow
Caption: Workflow for identifying specific kinase targets via in vitro screening.
Phase III: Target Validation and Pathway Interrogation
The results from Phase II provide a list of putative targets. Phase III is dedicated to validating these targets in a cellular context and mapping their downstream functional consequences.
Experiment 4: Western Blotting for Pathway Analysis
Causality: If kinome profiling or CETSA identifies a specific kinase or pathway component as a target, Western blotting is the essential tool for validating this interaction in cells. For example, if the compound inhibits a kinase like AKT, we would expect to see a dose-dependent decrease in the phosphorylation of AKT itself and its downstream substrates. This experiment directly links target engagement to a functional alteration in cell signaling.
Protocol: Western Blotting for Phospho-Protein Analysis
-
Cell Treatment and Lysis: Treat cells with increasing concentrations of the compound (e.g., 0.1x to 10x IC50) for a short duration (e.g., 1-6 hours). Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer and separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated target of interest (e.g., anti-phospho-AKT Ser473) and an antibody for the total protein (e.g., anti-AKT).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Capture the chemiluminescent signal using a digital imager. Densitometry analysis is used to quantify the ratio of phosphorylated protein to total protein.
Visualization: Hypothetical Signaling Pathway Inhibition
Caption: Diagram of compound inhibiting the PI3K/AKT signaling pathway.
Synthesis and Final Mechanistic Model
The culmination of this multi-phase investigation is the synthesis of a coherent mechanistic model. The data from cellular phenotyping, unbiased target discovery, and pathway validation are integrated to build a complete picture.
-
If CETSA and kinome profiling identify a specific kinase (e.g., Src), and Western blotting confirms dose-dependent inhibition of Src phosphorylation and its downstream effectors, the primary MOA is kinase inhibition (Hypothesis B).
-
If topoisomerase assays are positive and cell cycle analysis shows G2/M arrest, the MOA aligns with DNA damage (Hypothesis A).
-
If immunofluorescence and gene expression analysis show inhibition of NFATc1 nuclear translocation and its target genes, the MOA involves transcription factor modulation (Hypothesis C).
It is plausible that the compound has multiple mechanisms. For instance, it could be a dual kinase inhibitor or a kinase inhibitor with weak topoisomerase activity. The strength of this investigative framework is its ability to identify and rank these activities, providing a comprehensive understanding of the compound's biological effects. This detailed mechanistic insight is indispensable for the rational design of further preclinical studies and the potential clinical development of 1-amino-4-(phenylamino)anthraquinone as a therapeutic agent.
References
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Journey of anthraquinones as anticancer agents – a systematic review of recent literature. (n.d.). National Institutes of Health (NIH). [Link]
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1,4-Anthraquinone: an anticancer drug that blocks nucleoside transport, inhibits macromolecule synthesis, induces DNA fragmentation, and decreases the growth and viability of L1210 leukemic cells in the same nanomolar range as daunorubicin in vitro. (2000). PubMed. [Link]
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Journey of anthraquinones as anticancer agents – a systematic review of recent literature. (2021). European Journal of Medicinal Chemistry. [Link]
- Synthesis of 1-amino-anthraquinone. (1992).
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Novel anthraquinone amino-derivatives as anticancer targeting human serine/threonine kinase PAK4. (2024). ResearchGate. [Link]
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Development of 1-Amino-4-(phenylamino)anthraquinone-2-sulfonate Sodium Derivatives as a New Class of Inhibitors of RANKL-Induced Osteoclastogenesis. (2016). PubMed. [Link]
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Novel anthraquinone amino derivatives as anticancer agents targeting the human serine/threonine kinase PAK4. (2024). ResearchGate. [Link]
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Kinome Profiling. (2007). PubMed Central (PMC). [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). PubMed. [Link]
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Anthraquinone Derivatives as Potent Inhibitors of c-Met Kinase and the Extracellular Signaling Pathway. (2013). ACS Medicinal Chemistry Letters. [Link]
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Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology. [Link]
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Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]
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Recent advances in methods to assess the activity of the kinome. (2017). PubMed Central (PMC). [Link]
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Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online. [Link]
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A Technical Guide to the Solubility Profile of 1-Amino-4-(phenylamino)anthraquinone
Prepared by: Gemini, Senior Application Scientist
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1-amino-4-(phenylamino)anthraquinone (CAS No. 4395-65-7), an anthraquinone-based dye also known as C.I. Solvent Blue 68 and C.I. Disperse Blue 19. Understanding the solubility of this compound is critical for its application in diverse fields, including materials science, industrial dyeing processes, and potentially in the development of novel therapeutics. This document outlines the fundamental principles governing its solubility, presents available qualitative and quantitative data, details a robust experimental protocol for precise solubility determination, and discusses the key factors that influence the dissolution of this molecule in various solvent systems.
Introduction and Compound Identification
1-amino-4-(phenylamino)anthraquinone is a synthetic dye characterized by a central anthraquinone core functionalized with an amino group and a phenylamino group at the 1 and 4 positions, respectively. This substitution pattern is responsible for its distinct color and physicochemical properties. Accurate identification is paramount for any scientific investigation.
Key Compound Identifiers:
-
Chemical Name: 1-amino-4-(phenylamino)anthracene-9,10-dione[1]
-
Common Synonyms: 1-Amino-4-anilinoanthraquinone, C.I. Solvent Blue 68, C.I. Disperse Blue 19[1][2][3]
-
CAS Number: 4395-65-7[1]
-
Molecular Formula: C₂₀H₁₄N₂O₂[1]
-
Molecular Weight: 314.34 g/mol [1]
-
Chemical Structure:
The large, aromatic anthraquinone structure renders the molecule fundamentally nonpolar and hydrophobic. The presence of two amine groups, however, introduces sites for potential hydrogen bonding, creating a nuanced solubility profile that is highly dependent on the nature of the solvent.
Theoretical Framework of Solubility
The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like." This axiom is a simplified expression of the thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions.
For 1-amino-4-(phenylamino)anthraquinone, the primary intermolecular forces in its solid, crystalline state are van der Waals forces and π-π stacking, contributed by the large aromatic system. The amino groups also allow for hydrogen bonding. A solvent will be effective if it can favorably interact with these moieties.
-
Nonpolar Solvents (e.g., Toluene, Benzene): These solvents can effectively interact with the large, nonpolar anthraquinone backbone through van der Waals forces, leading to good solubility.
-
Polar Aprotic Solvents (e.g., Acetone, DMSO): These solvents possess a dipole moment and can engage in dipole-dipole interactions. Solvents like acetone can also accept hydrogen bonds from the amine groups of the solute.
-
Polar Protic Solvents (e.g., Ethanol, Water): These solvents can both donate and accept hydrogen bonds. While ethanol shows some solvating power, the large hydrophobic structure of the dye limits its solubility. In water, the energetic cost of disrupting the strong hydrogen-bonding network of water to accommodate the large nonpolar molecule is highly unfavorable, resulting in extremely low water solubility.
Experimentally Determining the Solubility Profile
To generate reliable and reproducible solubility data, a standardized experimental protocol is essential. The Shake-Flask Method is the gold-standard technique for determining the equilibrium solubility of a compound.[4] It is a thermodynamic measurement that ensures the solution has reached its saturation point under controlled conditions.
Protocol: Equilibrium Solubility Determination via Shake-Flask Method and UV-Vis Analysis
Objective: To determine the equilibrium solubility of 1-amino-4-(phenylamino)anthraquinone in a selected solvent at a specified temperature (e.g., 25 °C).
Materials:
-
1-amino-4-(phenylamino)anthraquinone (purity >95%)
-
Selected analytical grade solvents (e.g., acetone, ethanol, dichloromethane, ethyl acetate, DMSO)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (e.g., 0.22 µm PTFE)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer
Methodology:
Part A: Preparation of Calibration Curve
-
Stock Solution: Accurately weigh a small amount (e.g., 10 mg) of the compound and dissolve it in a known volume (e.g., 100 mL) of the chosen solvent in a volumetric flask. This is the primary stock solution.
-
Serial Dilutions: Perform a series of dilutions from the stock solution to create at least five standard solutions of known, decreasing concentrations.
-
Spectrophotometric Analysis: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) for 1-amino-4-(phenylamino)anthraquinone in that specific solvent.
-
Calibration Plot: Plot a graph of absorbance versus concentration. The resulting linear plot, governed by the Beer-Lambert law, serves as the calibration curve.[5]
Part B: Shake-Flask Equilibrium
-
Sample Preparation: Add an excess amount of solid 1-amino-4-(phenylamino)anthraquinone to several vials (a minimum of three replicates is recommended). An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial.[4][6]
-
Solvent Addition: Add a precise volume (e.g., 5 mL) of the selected solvent to each vial.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the mixture to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure saturation is reached.[6][7]
-
Phase Separation: After equilibration, remove the vials and let them stand to allow the excess solid to settle. To obtain a clear supernatant free of any solid particles, either centrifuge the samples or filter the solution using a chemically compatible syringe filter.[6] This step is critical to avoid artificially high readings.
-
Sample Analysis: Carefully take an aliquot of the clear supernatant and dilute it with the same solvent to a concentration that falls within the linear range of the previously established calibration curve.
-
Concentration Measurement: Measure the absorbance of the diluted sample using the UV-Vis spectrophotometer at λ_max.
-
Solubility Calculation: Use the equation from the calibration curve's linear regression to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the final solubility of the compound in the solvent. The results should be expressed in units such as mg/mL or mol/L.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.
Caption: Workflow for Shake-Flask Solubility Determination.
Solubility Profile of 1-Amino-4-(phenylamino)anthraquinone
While extensive quantitative data from peer-reviewed literature is scarce, a qualitative and semi-quantitative profile can be compiled from chemical supplier data sheets and analogous compounds. The compound is characterized by its general lipophilicity.
Table 1: Solubility Data for 1-Amino-4-(phenylamino)anthraquinone
| Solvent Class | Solvent | Dielectric Constant (approx.) | Solubility | Notes |
| Polar Protic | Water | 80.1 | 0.1918 µg/L (25 °C) [1] | Practically Insoluble. The high polarity and strong hydrogen-bonding network of water cannot overcome the nonpolar nature of the solute. |
| Ethanol | 24.5 | Soluble [5][8] | The alkyl chain provides some nonpolar character, while the hydroxyl group can interact with the solute's amine groups. Quantitative data not available. | |
| Polar Aprotic | Acetone | 21.0 | Soluble [5] | The carbonyl group acts as a hydrogen bond acceptor, interacting favorably with the N-H groups of the solute. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Expected to be Soluble | High polarity and strong H-bond accepting capability suggest good solubility, common for similar complex organic molecules. | |
| Nonpolar Aromatic | Benzene | 2.3 | Soluble [5][8] | "Like dissolves like" principle applies; strong van der Waals and π-π interactions between solvent and the aromatic solute. |
| Toluene | 2.4 | Expected to be Soluble | Similar to benzene, expected to be a good solvent. | |
| Halogenated | Dichloromethane (DCM) | 9.1 | Expected to be Soluble | Often a good solvent for moderately polar to nonpolar organic compounds. |
| Carbon Tetrachloride | 2.2 | Slightly Soluble [5] | Lower solvating power compared to aromatic or more polar solvents. | |
| Other | Cellosolve (2-Ethoxyethanol) | 13.9 (for ethylene glycol) | Soluble [5] | The ether and alcohol functionalities provide both polar and nonpolar character, making it an effective solvent. |
Key Factors Influencing Solubility
Several environmental and structural factors can significantly alter the solubility of 1-amino-4-(phenylamino)anthraquinone.
Temperature
For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature. This is particularly relevant for disperse dyes, where dyeing processes are often conducted at elevated temperatures to increase dye uptake by the substrate. This relationship can be described by the van 't Hoff equation.
pH
The two amine groups on the molecule are basic. In acidic solutions, these groups can become protonated, forming cationic salts.[9] R-NH₂ + H⁺ ⇌ R-NH₃⁺ This transformation from a neutral, nonpolar molecule to a charged, ionic species dramatically increases its polarity and, consequently, its solubility in polar solvents like water. Therefore, 1-amino-4-(phenylamino)anthraquinone is expected to exhibit significantly higher solubility in acidic aqueous media compared to neutral or basic media.
Solvent Polarity
As detailed in Table 1, the polarity of the solvent is the most critical factor. A careful balance of nonpolar character to solvate the anthraquinone core and hydrogen-bonding capability to interact with the amine groups is required for optimal solubility.
Mandatory Visualization: Factors Influencing Solubility
Caption: Key factors affecting the solubility of the title compound.
Conclusion
1-amino-4-(phenylamino)anthraquinone is a hydrophobic, nonpolar molecule with extremely limited solubility in water but good solubility in various organic solvents, particularly nonpolar aromatic and polar aprotic solvents. Its solubility is highly sensitive to temperature and the pH of aqueous media. For researchers and developers, precise quantification of its solubility in relevant solvent systems is crucial for predictable and reproducible results. The standardized shake-flask protocol detailed in this guide provides a reliable framework for obtaining such critical data, ensuring scientific integrity and enabling informed decisions in formulation and application development.
References
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Carl ROTH. (n.d.). CI Solvent blue 68, 1 g. Retrieved from [Link]
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Chemsrc. (2024, August 24). 1-amino-4-(phenylamino)anthraquinone | CAS#:4395-65-7. Retrieved from [Link]
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Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
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University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
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ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Retrieved from [Link]
- Carrott, M. J., & Wai, C. M. (1998). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 70(12), 2421–2425.
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
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Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
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World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]
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Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). Solvent Blue 68|Oracet Blue 2R. Retrieved from [Link]
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Sinoever. (n.d.). China Biggest C.I. Solvent Blue 68 Suppliers & Manufacturers & Factory. Retrieved from [Link]
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Ranbar. (n.d.). Ranbar 2R solvent dye Blue powder anthraquinone dye solvent blue 68. Retrieved from [Link]
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American Enterprises Pvt Ltd. (n.d.). Solvent Blue 68 Dye Manufacturer, Supplier from Mumbai. Retrieved from [Link]
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Australian Government Department of Health. (2015, April 24). Anthraquinone-based dyes with limited data availability: Human health tier II assessment. Retrieved from [Link]
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Wikipedia. (n.d.). Solvent Violet 13. Retrieved from [Link]
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A Technical Guide to the Theoretical and Computational Elucidation of 1-amino-4-(phenylamino)anthraquinone for Drug Discovery
Foreword: Bridging Theory and Experiment in Anthraquinone Drug Development
1-amino-4-(phenylamino)anthraquinone stands as a molecule of significant interest within the vast landscape of anthraquinone derivatives. Its structural motif, featuring a planar tricyclic core appended with both amino and phenylamino groups, hints at a rich potential for intermolecular interactions, making it a compelling candidate for therapeutic applications. Historically, anthraquinones have been utilized as dyes and pigments, but their diverse biological activities, including anticancer and anti-inflammatory properties, have propelled them into the forefront of drug discovery research.[1][2] This guide provides a comprehensive technical overview of the theoretical and computational methodologies that are pivotal in unraveling the therapeutic potential of 1-amino-4-(phenylamino)anthraquinone. By integrating these in silico approaches with established experimental protocols, we can accelerate the journey from molecular concept to clinical reality.
I. Molecular Architecture and Synthesis: Establishing the Foundation
The journey into the therapeutic potential of 1-amino-4-(phenylamino)anthraquinone begins with its synthesis and a thorough understanding of its three-dimensional structure. The synthetic route to this class of compounds typically involves the nucleophilic substitution of a suitable precursor, such as 1-amino-4-bromoanthraquinone, with aniline.[3]
A. Synthetic Protocol: A Pathway to 1-amino-4-(phenylamino)anthraquinone
The synthesis of 1-amino-4-(phenylamino)anthraquinone can be achieved through a copper-catalyzed Ullmann condensation reaction. This method provides a reliable means of forming the crucial C-N bond between the anthraquinone core and the phenylamino moiety.
Experimental Protocol: Copper-Catalyzed Ullmann Condensation
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-amino-4-bromoanthraquinone (1 equivalent), aniline (1.2 equivalents), and potassium carbonate (2 equivalents) in a suitable high-boiling point solvent such as N,N-dimethylformamide (DMF).
-
Catalyst Addition: Add copper(I) iodide (0.1 equivalents) to the reaction mixture.
-
Reaction Execution: Heat the mixture to 120-140 °C and maintain this temperature with vigorous stirring for 8-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it extensively with water and then with a small amount of cold ethanol.
-
Final Purification: Further purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 1-amino-4-(phenylamino)anthraquinone.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
II. Unveiling the Electronic Landscape: A Deep Dive with Density Functional Theory (DFT)
Density Functional Theory (DFT) serves as a powerful computational microscope, allowing us to probe the electronic structure and properties of 1-amino-4-(phenylamino)anthraquinone with remarkable accuracy. These theoretical insights are crucial for understanding its reactivity, spectroscopic behavior, and potential for interaction with biological targets.
A. The Causality Behind Method Selection: Why DFT?
For organic molecules of this size, DFT strikes an optimal balance between computational cost and accuracy. It allows for the reliable prediction of molecular geometries, vibrational frequencies, and electronic properties, which are essential for interpreting experimental data and guiding further research. The choice of a specific functional and basis set is critical and should be guided by the properties of interest. For instance, hybrid functionals like B3LYP are often a good starting point for geometry optimization and frequency calculations, while range-separated functionals such as ωB97XD can provide more accurate descriptions of non-covalent interactions and electronic excitations.[4][5]
B. Step-by-Step DFT Workflow
The following protocol outlines a robust workflow for the comprehensive DFT analysis of 1-amino-4-(phenylamino)anthraquinone.
Protocol: DFT Characterization of 1-amino-4-(phenylamino)anthraquinone
-
Geometry Optimization:
-
Construct the initial 3D structure of the molecule using a molecular builder.
-
Perform a geometry optimization using a functional such as B3LYP with a Pople-style basis set like 6-311++G(d,p).[4] This level of theory provides a good balance for obtaining an accurate ground-state geometry.
-
Verify that the optimized structure corresponds to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.
-
-
Vibrational Analysis (FT-IR and Raman Spectra):
-
The output of the frequency calculation will provide the theoretical vibrational frequencies.
-
These frequencies can be visualized and assigned to specific molecular motions (e.g., N-H stretching, C=O stretching) to aid in the interpretation of experimental FT-IR and Raman spectra. A scaling factor may be applied to the calculated frequencies to improve agreement with experimental data.
-
-
Electronic Properties and Frontier Molecular Orbitals (FMOs):
-
Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's electronic reactivity.
-
The HOMO-LUMO energy gap is a key indicator of chemical reactivity and can be related to the molecule's kinetic stability.[6]
-
-
UV-Vis Spectral Simulation:
-
Employ Time-Dependent DFT (TD-DFT) to calculate the electronic excitation energies and oscillator strengths.
-
This allows for the simulation of the UV-Vis absorption spectrum, which can be directly compared with experimental data to understand the electronic transitions responsible for the molecule's color.[7]
-
III. Predicting Biological Interactions: The Power of Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is an invaluable tool for identifying potential biological targets for 1-amino-4-(phenylamino)anthraquinone and for understanding the molecular basis of its activity.
A. The Rationale for Molecular Docking
By simulating the interaction of our molecule with the three-dimensional structures of known protein targets, we can predict its binding affinity and mode of interaction. This allows for the prioritization of compounds for further experimental testing and can provide crucial insights into the structure-activity relationship (SAR).
B. A Practical Workflow for Molecular Docking
The following protocol outlines the key steps involved in performing a molecular docking study.
Protocol: Molecular Docking of 1-amino-4-(phenylamino)anthraquinone
-
Ligand Preparation:
-
Start with the DFT-optimized 3D structure of 1-amino-4-(phenylamino)anthraquinone.
-
Assign appropriate atom types and charges using a molecular mechanics force field (e.g., MMFF94).
-
-
Receptor Preparation:
-
Obtain the 3D crystal structure of the target protein from a repository such as the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Define the binding site, which is typically the active site or a known allosteric site of the protein.
-
-
Docking Simulation:
-
Utilize a docking program (e.g., AutoDock Vina, Glide, GOLD) to dock the prepared ligand into the defined binding site of the receptor.
-
The program will generate a series of possible binding poses and score them based on their predicted binding affinity.
-
-
Analysis of Results:
-
Analyze the top-scoring poses to identify the most likely binding mode.
-
Visualize the protein-ligand complex to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to binding.
-
IV. Data Synthesis and Visualization: From Numbers to Insights
The effective communication of scientific data is paramount. The following sections provide examples of how to present the outputs of our theoretical and computational studies in a clear and concise manner.
A. Tabulated Data: A Quantitative Overview
| Property | Calculated Value | Experimental Value |
| Melting Point | - | 192 °C[8] |
| Boiling Point | - | 558.5 °C at 760 mmHg[8] |
| Molecular Weight | 314.34 g/mol | 314.34 g/mol [9] |
| HOMO Energy | ||
| LUMO Energy | ||
| HOMO-LUMO Gap | ||
| Dipole Moment |
Note: The calculated values for HOMO, LUMO, and Dipole Moment would be populated from the DFT calculations.
B. Visualizing Molecular Interactions and Workflows
Visual representations are essential for conveying complex information. The following diagrams, generated using the DOT language, illustrate key aspects of our study.
Caption: Molecular structure of 1-amino-4-(phenylamino)anthraquinone.
Caption: A typical workflow for DFT analysis.
Caption: Workflow for molecular docking studies.
V. Conclusion: A Synergy of Computation and Experimentation
The theoretical and computational methodologies outlined in this guide provide a powerful and efficient framework for probing the therapeutic potential of 1-amino-4-(phenylamino)anthraquinone. By leveraging DFT to understand its intrinsic properties and molecular docking to predict its biological interactions, researchers can make more informed decisions, thereby accelerating the drug discovery and development process. It is crucial to remember that these computational models are most powerful when used in synergy with experimental validation. The true strength of this approach lies in the iterative cycle of prediction, synthesis, and testing, which ultimately paves the way for the rational design of novel and effective therapeutic agents.
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Development of 1-Amino-4-(phenylamino)anthraquinone-2-sulfonate Sodium Derivatives as a New Class of Inhibitors of RANKL-Induced Osteoclastogenesis. PubMed. [Link]
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1-amino-4-(phenylamino)anthraquinone. Cheméo. [Link]
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Structure-Property Relationship in Selected Naphtho- and Anthra-Quinone Derivatives on the Basis of Density Functional Theory and Car–Parrinello Molecular Dynamics. MDPI. [Link]
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Density functional theory study on anthraquinone and its hydroxyl derivatives. ResearchGate. [Link]
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1,4-Bis(isopropylamino)anthraquinone. ResearchGate. [Link]
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Molecular Docking and Pharmacokinetics Studies of Selected Anthraquinone Compounds with Possible Anti- Plasmodial Properties of Morinda lucida. Preprints.org. [Link]
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Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) -.... National Center for Biotechnology Information. [Link]
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Study on the Preparation and Chemical Structure Characterization of Melanin from Boletus griseus. MDPI. [Link]
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The Discovery of Novel 1-Amino-4-(phenylamino)anthraquinone Analogs: A Technical Guide for Drug Development Professionals
This guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of novel 1-amino-4-(phenylamino)anthraquinone analogs as promising therapeutic agents. We will delve into the rationale behind their design, detailed experimental protocols, and the critical analysis of their structure-activity relationships, offering a comprehensive resource for researchers and scientists in the field of drug development.
Introduction: The Anthraquinone Scaffold in Oncology
The 9,10-anthracenedione, or anthraquinone, core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically significant anticancer drugs, including doxorubicin and mitoxantrone.[1] These agents primarily exert their cytotoxic effects through intercalation into DNA and inhibition of topoisomerase II, an enzyme crucial for resolving DNA topological challenges during replication and transcription.[2] The planar tricyclic system of anthraquinones facilitates their insertion between DNA base pairs, while interactions with the topoisomerase II-DNA cleavage complex prevent the re-ligation of DNA strands, leading to catastrophic double-strand breaks and subsequent apoptosis.[2]
The 1-amino-4-(phenylamino)anthraquinone framework has emerged as a particularly interesting template for the development of new anticancer agents. This substitution pattern allows for extensive chemical modifications on both the anthraquinone core and the pendant phenylamino group, enabling the fine-tuning of physicochemical properties and biological activity. This guide will focus on the systematic approach to discovering novel analogs within this chemical class, from initial synthesis to preclinical evaluation.
Synthesis and Characterization of 1-Amino-4-(phenylamino)anthraquinone Analogs
The synthesis of 1-amino-4-(phenylamino)anthraquinone analogs typically proceeds through a nucleophilic substitution reaction. A common and effective starting material is bromaminic acid (1-amino-4-bromo-9,10-anthraquinone-2-sulfonic acid), which allows for the introduction of various substituted anilines at the C4 position.[1]
General Synthetic Protocol
The following protocol outlines a general method for the synthesis of 1-amino-4-(phenylamino)anthraquinone derivatives.
Rationale for Experimental Choices:
-
Solvent: A high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP) or ethylene glycol is often chosen to facilitate the reaction, which typically requires elevated temperatures.[3]
-
Catalyst: The use of a copper catalyst, such as copper(II) sulfate or copper(I) iodide, is crucial for activating the aryl halide towards nucleophilic substitution by the aniline.
-
Base: A mild base, such as sodium acetate or potassium carbonate, is added to neutralize the hydrobromic acid generated during the reaction, driving the equilibrium towards product formation.
Step-by-Step Procedure:
-
To a solution of bromaminic acid (1.0 eq) in a suitable solvent (e.g., ethylene glycol), add the substituted aniline (1.2 eq), a copper catalyst (e.g., copper(II) sulfate, 0.1 eq), and a base (e.g., sodium acetate, 2.0 eq).[3]
-
Heat the reaction mixture to reflux (typically 120-180 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a large volume of water.
-
Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the product.
-
Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or DMF/water) or by column chromatography on silica gel.
Characterization
The synthesized analogs must be rigorously characterized to confirm their structure and purity. The following techniques are essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the detailed molecular structure. The proton NMR spectrum will show characteristic signals for the aromatic protons on the anthraquinone core and the substituted phenyl ring, as well as the amino protons. The carbon NMR will confirm the presence of the carbonyl carbons and the number of distinct aromatic carbons.[4][5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight of the compound, confirming its elemental composition.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, such as the N-H stretches of the amino groups and the C=O stretch of the quinone carbonyls.
-
Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and nitrogen, which should be within ±0.4% of the calculated values for the proposed structure.
Diagram of the Synthetic Workflow:
Caption: A generalized workflow for the synthesis and characterization of 1-amino-4-(phenylamino)anthraquinone analogs.
Biological Evaluation: Assessing Anticancer Potential
A battery of in vitro assays is employed to determine the anticancer activity of the newly synthesized analogs.
Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[6]
Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with a serial dilution of the synthesized analogs (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Induction: Annexin V/Propidium Iodide Staining
To determine if the observed cytotoxicity is due to the induction of apoptosis, an Annexin V/Propidium Iodide (PI) flow cytometry assay is performed.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells. PI is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.
Step-by-Step Protocol:
-
Cell Treatment: Treat cancer cells with the synthesized analogs at their respective IC50 concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Diagram of Apoptosis Detection Workflow:
Caption: Workflow for the detection of apoptosis using Annexin V/PI staining and flow cytometry.
Mechanism of Action and Structure-Activity Relationship (SAR)
Understanding the mechanism of action and the relationship between chemical structure and biological activity is paramount for rational drug design.
Potential Molecular Targets
-
Topoisomerase II: As with other anthracyclines, 1-amino-4-(phenylamino)anthraquinone analogs are potent inhibitors of topoisomerase II.[2] The planar anthraquinone core intercalates into DNA, while the substituents can interact with the enzyme, stabilizing the cleavage complex.
-
p21-activated kinase 4 (PAK4): Recent studies have identified PAK4 as a potential target for some anthraquinone derivatives.[7] PAK4 is a serine/threonine kinase that is overexpressed in several cancers and plays a role in cell proliferation, survival, and migration.[6] Inhibition of PAK4 can lead to reduced cancer cell growth and invasion.[6]
Structure-Activity Relationship (SAR)
The biological activity of 1-amino-4-(phenylamino)anthraquinone analogs can be significantly influenced by the nature and position of substituents on the phenylamino ring.
| Compound | R Group (on Phenylamino Ring) | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | H | HCT-116 (Colon) | 2.00 | [8] |
| 2 | 4-OCH3 | MCF-7 (Breast) | 7.46 | [8] |
| 3 | 3-Cl | MDA-MB-231 (Breast) | 0.18 | [7] |
| 4 | 4-Cl | Huh-7 (Liver) | 0.69 | [7] |
| 5 | 4-F | A549 (Lung) | 5.22 | [9] |
| 6 | 3,4-di-Cl | K-562 (Leukemia) | 1.47 | [7] |
Key SAR Insights:
-
Electron-withdrawing groups on the phenylamino ring, such as chloro and fluoro substituents, generally enhance cytotoxic activity.[7] This may be due to altered electronic properties of the molecule, leading to more favorable interactions with the biological target.
-
The position of the substituent is also critical. For instance, a chloro group at the meta-position (3-Cl) appears to be more potent than at the para-position (4-Cl) in certain cell lines.[7]
-
The lipophilicity of the molecule, influenced by the substituents, plays a crucial role in its ability to cross cell membranes and reach its intracellular target.
Diagram of SAR:
Caption: A simplified representation of the structure-activity relationship for 1-amino-4-(phenylamino)anthraquinone analogs.
Conclusion and Future Directions
The 1-amino-4-(phenylamino)anthraquinone scaffold represents a versatile and promising platform for the discovery of novel anticancer agents. The synthetic accessibility of these compounds, coupled with their potent and multi-faceted mechanisms of action, makes them attractive candidates for further development. Future research should focus on:
-
Lead Optimization: Systematically modifying the lead compounds to improve their potency, selectivity, and pharmacokinetic properties.
-
Mechanism Deconvolution: Further elucidating the precise molecular targets and signaling pathways affected by these analogs.
-
In Vivo Efficacy: Evaluating the most promising candidates in preclinical animal models of cancer to assess their therapeutic potential in a physiological setting.
By employing a rational and integrated approach to drug discovery, as outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this important class of compounds.
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Chen, Y. R., et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Molecules, 28(6), 2785. [Link]
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Mondal, P., et al. (2015). 1-Amino-4-hydroxy-9,10-anthraquinone - An analogue of anthracycline anticancer drugs, interacts with DNA and induces apoptosis in human MDA-MB-231 breast adinocarcinoma cells: Evaluation of structure-activity relationship using computational, spectroscopic and biochemical studies. Biochemistry and Biophysics Reports, 4, 312-323. [Link]
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Hasan, H. M., et al. (2023). Novel anthraquinone amino-derivatives as anticancer targeting human serine/threonine kinase PAK4. Research Square. [Link]
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Kiseleva, L., et al. (2021). Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. Pharmaceutical Chemistry Journal, 55(2), 136-143. [Link]
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Baran, M. Y., et al. (2021). Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry, 45(3), 633-647. [Link]
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Perchellet, E. M., et al. (2000). 1,4-Anthraquinone: an anticancer drug that blocks nucleoside transport, inhibits macromolecule synthesis, induces DNA fragmentation, and decreases the growth and viability of L1210 leukemic cells in the same nanomolar range as daunorubicin in vitro. Anti-cancer drugs, 11(5), 339–352. [Link]
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Radulović, N. S., et al. (2013). 1H and 13C NMR spectral assignments of an amino acid-coumarin hybrid. Journal of the Serbian Chemical Society, 78(12), 2013-2021. [Link]
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Beretta, G. L., & Zunino, F. (2018). Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives. Current medicinal chemistry, 25(36), 4784–4797. [Link]
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BPS Bioscience. (n.d.). Chemi-Verse™ PAK4 Kinase Assay Kit. [Link]
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Insuasty, B., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. New Journal of Chemistry, 45(25), 11245-11257. [Link]
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Zee-Cheng, R. K., & Cheng, C. C. (1982). Structure-activity relationship study of anthraquinones: 1, 4-dihydroxy-5, 8-bis [[2-(2-hydroxyethoxy) ethyl] amino]-9, 10-anthracenedione, an analog of an established antineoplastic agent. Journal of pharmaceutical sciences, 71(6), 708–709. [Link]
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Chen, Y. R., et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Molecules, 28(6), 2785. [Link]
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PubChem. (n.d.). 1-Amino-4-hydroxyanthraquinone. [Link]
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Preprints.org. (2023). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]
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Wang, C., et al. (2021). Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells. European Journal of Medicinal Chemistry, 213, 113170. [Link]
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Kiseleva, L., et al. (2021). Amino- and Diamino-9,10-Anthracenedione Derivatives: Biofocus and Applied Advantages - A Mini-Review. Pharmaceuticals, 14(3), 241. [Link]
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Gür, B., et al. (2021). Studies on 1,4-Quinone Derivatives Exhibiting Anti-Leukemic Activity along with Anti-Colorectal and Anti-Breast Cancer Effects. Molecules, 26(23), 7175. [Link]
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Akgul, M., & Aytan, K. (2018). Synthesis of New Anthraquinone Derivatives and Anticancer Effects on Breast Cancer Cell Lines. Journal of the Turkish Chemical Society Section A: Chemistry, 5(3), 969-980. [Link]
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Li, Y., et al. (2022). Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents. Frontiers in Pharmacology, 13, 956220. [Link]
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Aswin, K., et al. (2014). (A) 1H NMR spectra of 2-amino-4-(3-nitrophenyl)-7, 7-dimethyl-5-oxo-3-cyano-1, 4, 5, 6, 7, 8-hexahydroquinoline (4 g) in DMSO-d6. (B) D2O exchange 1H NMR spectra of 2-amino-4-(3-nitrophenyl)-7, 7-dimethyl-5-oxo-3-cyano-1, 4, 5, 6, 7, 8-hexahydroquinoline (4 g) in DMSO-d6. ResearchGate. [Link]
-
Lacal, J. C., et al. (2020). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. International Journal of Molecular Sciences, 21(11), 3873. [Link]
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Gu, W., et al. (2020). Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid. New Journal of Chemistry, 44(28), 12224-12239. [Link]
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Chen, Y. R., et al. (2016). Development of 1-Amino-4-(phenylamino)anthraquinone-2-sulfonate Sodium Derivatives as a New Class of Inhibitors of RANKL-Induced Osteoclastogenesis. Archiv der Pharmazie, 349(5), 354-363. [Link]
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Application Note: A Robust HPLC Method for the Separation and Analysis of 1-amino-4-(phenylamino)anthraquinone
Abstract
This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantitative analysis of 1-amino-4-(phenylamino)anthraquinone, a synthetic dye intermediate of significant interest in the chemical and pharmaceutical industries. Due to its nonpolar nature and poor aqueous solubility, a reversed-phase HPLC approach was developed and optimized. This guide provides a comprehensive protocol, from sample preparation to chromatographic conditions, and explains the scientific rationale behind the methodological choices to ensure reproducibility and accuracy. This document is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for this compound.
Introduction: The Analytical Challenge
1-amino-4-(phenylamino)anthraquinone is a key chromophoric structure used in the synthesis of various blue disperse dyes.[1][2] Its purity and concentration are critical quality attributes that can significantly impact the final product's performance and safety. The inherent chemical properties of this molecule, however, present a distinct analytical challenge. With a high octanol-water partition coefficient (logP ≈ 3.8-4.4) and extremely low water solubility (approximately 0.19 µg/L at 25°C), developing a reliable and reproducible analytical method requires careful consideration of both the stationary and mobile phases.[2][3][4]
This application note addresses these challenges by providing a systematic approach to the reversed-phase HPLC analysis of 1-amino-4-(phenylamino)anthraquinone. We will delve into the causality behind the selection of the column, mobile phase composition, and detection parameters, offering a protocol that is not only effective but also scientifically grounded.
Physicochemical Properties of 1-amino-4-(phenylamino)anthraquinone
A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.[5] The key physicochemical characteristics of 1-amino-4-(phenylamino)anthraquinone are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₄N₂O₂ | [3] |
| Molecular Weight | 314.34 g/mol | [3] |
| Melting Point | 192°C | [2][4] |
| logP (Octanol/Water) | ~4.44 | [4] |
| Water Solubility | 0.1918 µg/L (at 25°C) | [2] |
| Appearance | Violet/Blue Powder | [2] |
The high logP value and negligible water solubility strongly indicate that a reversed-phase HPLC method, where the stationary phase is nonpolar and the mobile phase is polar, is the most appropriate separation technique.[6]
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed protocol for the HPLC analysis of 1-amino-4-(phenylamino)anthraquinone. The rationale for each step is explained to provide a deeper understanding of the method.
Materials and Reagents
-
Analyte: 1-amino-4-(phenylamino)anthraquinone (purity ≥ 97%)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and degassed)
-
Mobile Phase Additive: Formic acid (LC-MS grade)
-
Sample Diluent: Acetonitrile or a mixture of Acetonitrile/Methanol (50:50, v/v)
Instrumentation and Chromatographic Conditions
The following table outlines the recommended HPLC system configuration and chromatographic parameters.
| Parameter | Recommended Setting | Justification |
| HPLC System | A system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector. | Standard equipment for robust and reproducible HPLC analysis. |
| Stationary Phase | C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) | The nonpolar C18 stationary phase provides excellent retention for the nonpolar analyte through hydrophobic interactions.[7][8] |
| Mobile Phase A | Water with 0.1% (v/v) Formic Acid | The aqueous component of the mobile phase. Formic acid helps to protonate the amino groups on the analyte, which can improve peak shape by reducing tailing caused by interactions with residual silanols on the stationary phase.[9][10] |
| Mobile Phase B | Acetonitrile with 0.1% (v/v) Formic Acid | Acetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency and elution strength for nonpolar compounds.[6] |
| Gradient Elution | See Table Below | A gradient is recommended to ensure efficient elution of the highly retained analyte and to clean the column of any strongly bound impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.[7] |
| Column Temperature | 30°C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume that can be adjusted based on analyte concentration and detector sensitivity. |
| Detection | UV-Vis or PDA at 254 nm and a wavelength in the visible region (e.g., 550-600 nm) | The aromatic structure of the analyte ensures strong UV absorbance.[1] A PDA detector is highly recommended to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. Since the compound is colored, monitoring a wavelength in the visible spectrum can provide additional selectivity.[11] |
Gradient Elution Program:
| Time (min) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (Acetonitrile + 0.1% FA) |
| 0.0 | 50 | 50 |
| 10.0 | 0 | 100 |
| 15.0 | 0 | 100 |
| 15.1 | 50 | 50 |
| 20.0 | 50 | 50 |
Sample and Standard Preparation
Standard Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of 1-amino-4-(phenylamino)anthraquinone standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the chosen sample diluent (e.g., acetonitrile). Sonicate if necessary to ensure complete dissolution.
Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the stock solution with the sample diluent to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
Sample Preparation:
-
Accurately weigh a known amount of the sample containing 1-amino-4-(phenylamino)anthraquinone.
-
Dissolve the sample in a suitable volume of the sample diluent to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the column.
Workflow and Method Development Logic
The development of this HPLC method follows a logical progression, as illustrated in the diagram below.
Caption: HPLC Method Development Workflow.
Trustworthiness and Self-Validation
To ensure the trustworthiness of this protocol, it is essential to perform method validation according to the guidelines of the International Council for Harmonisation (ICH). Key validation parameters to assess include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a placebo and spiked samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing the working standard solutions and performing a linear regression analysis.
-
Accuracy: The closeness of the test results to the true value. This can be assessed by spike recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Conclusion
The reversed-phase HPLC method detailed in this application note provides a robust and reliable approach for the separation and analysis of 1-amino-4-(phenylamino)anthraquinone. By understanding the physicochemical properties of the analyte and making informed choices regarding the stationary phase, mobile phase, and detection parameters, researchers can achieve accurate and reproducible results. The provided protocol serves as a strong starting point for method development and can be further optimized and validated for specific applications in quality control and research settings.
References
- Ahmad, I., & Fasihullah, Q. (2003). A new HPLC method for the simultaneous determination of five anthraquinone derivatives in Cassia fistula. Journal of Pharmaceutical and Biomedical Analysis, 31(3), 597-603.
-
Buchi. (n.d.). How to solve two challenges of UV detectors in chromatography. Retrieved from [Link]
-
Chemsrc. (2023). 1-amino-4-(phenylamino)anthraquinone. Retrieved from [Link]
- Dolan, J. W. (2013). The Role of the Column in HPLC. LCGC North America, 31(6), 458-465.
-
European Chemicals Agency (ECHA). (n.d.). 1,4-bis(p-tolylamino)anthraquinone - Registration Dossier. Retrieved from [Link]
-
Cheméo. (2023). 1-amino-4-(phenylamino)anthraquinone. Retrieved from [Link]
- Kirkland, J. J., & Snyder, L. R. (1997).
- McMaster, M. C. (2007). HPLC, a Practical User's Guide. John Wiley & Sons.
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
PubChem. (n.d.). 1-Amino-4-hydroxyanthraquinone. Retrieved from [Link]
-
Quora. (2022). How do you choose a mobile phase in HPLC? Retrieved from [Link]
-
ResearchGate. (2020). Analysis of Natural Dyes from Historical Objects by High Performance Liquid Chromatography and Electromigration Techniques. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Anthraquinones from Rhubarbs. Retrieved from [Link]
-
Taylor & Francis Online. (2020). Analysis of Natural Dyes from Historical Objects by High Performance Liquid Chromatography and Electromigration Techniques. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Research. (2018). Steps involved in HPLC Method Development. Retrieved from [Link]
Sources
- 1. How to solve two challenges of UV detectors in chromatography | Buchi.com [buchi.com]
- 2. echemi.com [echemi.com]
- 3. chemeo.com [chemeo.com]
- 4. 1-amino-4-(phenylamino)anthraquinone | CAS#:4395-65-7 | Chemsrc [chemsrc.com]
- 5. asianjpr.com [asianjpr.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. tandfonline.com [tandfonline.com]
- 9. lcms.cz [lcms.cz]
- 10. thaiscience.info [thaiscience.info]
- 11. quora.com [quora.com]
Application Note: A Framework for Investigating the Antimicrobial Potential of 1-Amino-4-(phenylamino)anthraquinone
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Quest for Novel Antimicrobial Agents
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new therapeutic agents. Natural products and their synthetic derivatives have historically been a rich source of novel chemical scaffolds for drug discovery.[1] Among these, anthraquinones, a class of aromatic compounds based on the anthracene core, are renowned for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3]
This application note provides a comprehensive guide for the systematic evaluation of 1-amino-4-(phenylamino)anthraquinone , a synthetic derivative belonging to this promising class. While extensive research exists on the antimicrobial properties of various anthraquinones, this specific compound remains a compelling candidate for investigation.[2][4] The presence of both an amino and a phenylamino group on the anthraquinone core suggests unique electronic and steric properties that could confer potent and selective antimicrobial activity.
The following protocols and insights are designed to equip researchers with a robust framework to assess the antibacterial and antifungal efficacy of 1-amino-4-(phenylamino)anthraquinone, determine its spectrum of activity, and elucidate its potential mechanism of action.
Scientific Rationale and Putative Mechanisms of Action
Understanding the established structure-activity relationships (SARs) and mechanisms of action for the anthraquinone class is fundamental to designing a logical and effective screening cascade.
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of anthraquinone derivatives is closely linked to the nature and position of their substituents.[2][4] Key factors include:
-
Polarity: The introduction of polar substituents, such as amino groups, can enhance antibacterial effects. The two nitrogen-containing groups in 1-amino-4-(phenylamino)anthraquinone are hypothesized to increase its interaction with polar components of the bacterial cell.[2][4]
-
Planarity: The rigid, planar structure of the anthraquinone core is thought to facilitate intercalation with bacterial DNA, a potential mechanism of action.[2][4]
-
Substituent Type: While hydroxyl groups are common in naturally occurring antimicrobial anthraquinones, they are not strictly necessary for activity.[2] Amino-substituted anthraquinones have also demonstrated significant antimicrobial effects.
Potential Antimicrobial Mechanisms
Anthraquinones are known to exert their antimicrobial effects through a multi-targeted approach, which can be a significant advantage in overcoming resistance.[2][4] The primary putative mechanisms that should be considered for 1-amino-4-(phenylamino)anthraquinone are outlined below.
-
Cell Envelope Disruption: The compound may interfere with the integrity of the bacterial cell wall or membrane, leading to leakage of essential cytoplasmic contents and cell death.[2][4]
-
Inhibition of Macromolecule Synthesis: Anthraquinones can inhibit the synthesis of crucial macromolecules. This includes intercalating with DNA to block replication and transcription or inhibiting key enzymes involved in protein synthesis.[2][4]
-
Enzyme Inhibition: Specific bacterial enzymes, such as D-Alanine:D-Alanine ligase (Ddl-B) involved in cell wall synthesis, or DNA gyrase (Gyr-B), essential for DNA replication, are known targets for some antibacterial agents and could be inhibited by this compound.[5]
-
Biofilm Inhibition: Many anthraquinones have demonstrated the ability to prevent the formation of or disrupt established bacterial biofilms, which are critical for chronic infections and antibiotic resistance.[2][4]
-
Energy Metabolism Blockade: Interference with the electron transport chain and other metabolic pathways can deplete the cell's energy supply, leading to a bacteriostatic or bactericidal effect.[2][4]
Experimental Protocols
The following protocols provide a standardized workflow for assessing the antimicrobial activity of 1-amino-4-(phenylamino)anthraquinone. It is critical to perform these assays with appropriate controls to ensure data validity and reproducibility.
Protocol 1: Preparation of Stock Solution
Rationale: Due to the low aqueous solubility of many anthraquinone derivatives, a suitable organic solvent is required to prepare a concentrated stock solution.[2] Dimethyl sulfoxide (DMSO) is the solvent of choice as it is compatible with most microbial assays at low final concentrations (typically ≤1% v/v).
Materials:
-
1-amino-4-(phenylamino)anthraquinone (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Vortex mixer
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Accurately weigh 10 mg of 1-amino-4-(phenylamino)anthraquinone powder and transfer it to a sterile amber vial.
-
Add 1 mL of sterile DMSO to achieve a stock concentration of 10 mg/mL (10,000 µg/mL).
-
Vortex vigorously for 2-3 minutes or until the compound is completely dissolved. A brief sonication may aid dissolution if necessary.
-
Store the stock solution at -20°C, protected from light. This stock will be used for all subsequent antimicrobial assays.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
Rationale: The broth microdilution method is the gold standard for determining the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6] This quantitative assay allows for the comparison of potency against a panel of different microbes.
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Test compound stock solution (10 mg/mL in DMSO)
-
Bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial/fungal inoculum, adjusted to 0.5 McFarland standard and then diluted to yield a final concentration of ~5 x 10⁵ CFU/mL in the well.
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Spectrophotometer or dedicated plate reader (optional, for quantitative reading)
-
Resazurin sodium salt solution (optional, for colorimetric viability assessment)
Procedure:
-
Plate Preparation: Add 100 µL of sterile broth (CAMHB or RPMI) to all wells of a 96-well plate.
-
Compound Dilution: Add 100 µL of the test compound stock solution (appropriately pre-diluted from the 10 mg/mL stock to achieve the desired starting concentration) to the first well of a designated row (e.g., Row A, Well 1). This results in a total volume of 200 µL.
-
Serial Dilution: Mix the contents of the first well thoroughly by pipetting up and down. Transfer 100 µL from this well to the next well in the row. Repeat this two-fold serial dilution across the plate to achieve a range of concentrations. Discard 100 µL from the last well. This leaves 100 µL in each well.
-
Controls:
-
Positive Control: Prepare a serial dilution of a standard antibiotic in a separate row.
-
Negative Control (Growth Control): One well containing 100 µL of broth and 100 µL of inoculum (no compound).
-
Solvent Control: One well containing the highest concentration of DMSO used in the assay (e.g., 1% v/v) in broth with inoculum to ensure the solvent has no antimicrobial effect.
-
Sterility Control: One well containing only 200 µL of sterile broth.
-
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well (except the sterility control), bringing the final volume to 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the compound where no visible turbidity (growth) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
Rationale: This assay is a crucial extension of the MIC test. It distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity by determining the lowest compound concentration that results in a ≥99.9% reduction in the initial inoculum.
Materials:
-
MIC plate from the previous experiment
-
Tryptic Soy Agar (TSA) or other suitable non-selective agar plates
-
Sterile pipette tips
-
Incubator
Procedure:
-
Following the MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also include the growth control well.
-
Mix the contents of each selected well thoroughly.
-
Using a sterile pipette, withdraw a 10 µL aliquot from each well and spot-plate it onto a labeled section of a fresh agar plate.
-
Allow the spots to dry completely before inverting the plate.
-
Incubate the agar plate at 37°C for 24 hours.
-
Reading Results: The MBC is the lowest concentration that results in no colony formation on the agar plate, indicating that the bacteria in the corresponding MIC well were killed.
Data Presentation and Interpretation
Example Data Summary
The following table presents a hypothetical data set for 1-amino-4-(phenylamino)anthraquinone against a panel of common pathogens.
| Microorganism | Strain Type | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Staphylococcus aureus | Gram-positive (ATCC 29213) | 8 | 16 | Bactericidal (Ratio = 2) |
| Escherichia coli | Gram-negative (ATCC 25922) | 32 | >128 | Bacteriostatic (Ratio > 4) |
| Pseudomonas aeruginosa | Gram-negative (ATCC 27853) | 64 | >128 | Bacteriostatic (Ratio > 4) |
| Candida albicans | Fungal (ATCC 90028) | 16 | 64 | Fungistatic (Ratio = 4) |
Interpreting the Results
-
MIC Values: Lower MIC values indicate higher potency. The compound in the example shows greater activity against the Gram-positive bacterium S. aureus and the fungus C. albicans compared to the Gram-negative bacteria.[5] This is a common finding, as the outer membrane of Gram-negative bacteria can act as a permeability barrier.
-
MBC/MIC Ratio: The ratio of MBC to MIC is used to classify the compound's effect.
-
Bactericidal/Fungicidal: An MBC/MIC ratio of ≤ 4.
-
Bacteriostatic/Fungistatic: An MBC/MIC ratio of > 4.
-
-
Selectivity: A critical next step, not covered in these protocols, is to assess the compound's cytotoxicity against mammalian cell lines (e.g., using an MTT assay).[1] The ratio of the cytotoxic concentration (CC₅₀) to the MIC value gives the Selectivity Index (SI). A high SI value is desirable, indicating that the compound is significantly more toxic to microbes than to host cells.
Conclusion
1-Amino-4-(phenylamino)anthraquinone represents a promising scaffold for the development of new antimicrobial agents. The detailed protocols provided in this application note offer a standardized and robust methodology for its initial evaluation. By systematically determining its MIC and MBC against a diverse panel of pathogens, researchers can establish its spectrum of activity and potency. These foundational studies are the critical first step in the drug discovery pipeline, paving the way for further mechanistic studies, lead optimization, and the potential development of a novel therapeutic to combat infectious diseases.
References
-
A structure-activity relationship analysis of anthraquinones with antifouling activity against marine biofilm-forming bacteria. (2022). Frontiers in Marine Science. [Link]
-
Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms. (2023). RSC Medicinal Chemistry. [Link]
-
Anthraquinone Rhein Exhibits Antibacterial Activity against Staphylococcus aureus. (2022). Molecules. [Link]
-
Development of 1-Amino-4-(phenylamino)anthraquinone-2-sulfonate Sodium Derivatives as a New Class of Inhibitors of RANKL-Induced Osteoclastogenesis. (2016). Archiv der Pharmazie. [Link]
-
In Vitro Antimicrobial Effects and Inactivation Mechanisms of 5,8-Dihydroxy-1,4-Napthoquinone. (2023). Molecules. [Link]
-
Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms. (2023). RSC Medicinal Chemistry. [Link]
-
Synthesis and Antimicrobial Evaluation of Amino Acid Naphthoquinone Derivatives as Potential Antibacterial Agents. (2021). Pharmaceutical Sciences. [Link]
-
In Silico-Based Discovery of Natural Anthraquinones with Potential against Multidrug-Resistant E. coli. (2022). Molecules. [Link]
-
Exploring Anthraquinones as Antibacterial and Antifungal agents. (2023). Chemistry & Biodiversity. [Link]
-
Synthesis, FT-IR and NMR Characterization, Antimicrobial Activity, Cytotoxicity and DNA Docking Analysis of a New Anthraquinone Derivate Compound. (2021). ResearchGate. [Link]
-
1-amino-4-(phenylamino)anthraquinone. (n.d.). Cheméo. [Link]
- Synthesis of 1-amino-anthraquinone. (1992).
-
Synthesis and Antimicrobial Activity Of Nitrogen-Containing Anthraquinone Derivatives. (2021). Pharmakeftiki. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024). Heliyon. [Link]
Sources
- 1. Anthraquinone Rhein Exhibits Antibacterial Activity against Staphylococcus aureus [mdpi.com]
- 2. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1-amino-4-(phenylamino)anthraquinone Derivatives as Kinase Inhibitors
Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk
I. Introduction: The Anthraquinone Scaffold in Kinase Inhibition
The anthraquinone core, a tricyclic aromatic quinone, is a privileged scaffold found in numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] While historically known for their use as dyes and laxatives, derivatives of this scaffold have garnered significant attention in medicinal chemistry as potent anticancer agents.[2] Their planar structure allows them to intercalate with DNA, and they can inhibit key enzymes involved in cellular proliferation, such as topoisomerases and protein kinases.[3]
Protein kinases, which catalyze the transfer of a phosphate group from ATP to a substrate, are fundamental regulators of countless cellular signaling pathways.[4] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[5] The 1-amino-4-(phenylamino)anthraquinone framework has emerged as a particularly effective structural motif for designing selective and potent kinase inhibitors. These compounds typically function by competing with ATP for binding within the kinase catalytic domain, thereby blocking downstream signaling cascades. This guide provides an in-depth look at the mechanism, structure-activity relationships (SAR), and practical protocols for evaluating this promising class of inhibitors against various kinase targets.
II. Mechanism of Action: Competitive ATP-Binding
The primary mechanism by which 1-amino-4-(phenylamino)anthraquinone derivatives inhibit kinase activity is through competitive inhibition at the ATP-binding site. The kinase active site is a highly conserved region characterized by a hinge region, a hydrophobic pocket, and a phosphate-binding loop. The planar anthraquinone core can form hydrogen bonds with the kinase hinge region, mimicking the adenine moiety of ATP. The substituted phenylamino group extends into the hydrophobic pocket, where specific substitutions can create additional van der Waals and hydrophobic interactions, enhancing both potency and selectivity.[6][7]
This competitive binding physically occludes ATP from entering the active site, preventing the phosphotransfer reaction and halting the signaling cascade. Understanding this interaction model is crucial for the rational design of new derivatives with improved affinity and specificity for the target kinase.
Caption: Competitive inhibition at the kinase ATP-binding site.
III. Structure-Activity Relationship (SAR) Insights
The biological activity of 1-amino-4-(phenylamino)anthraquinone derivatives can be finely tuned by modifying different parts of the molecule. SAR studies are critical for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties.
-
Phenylamino Ring Substituents: This is a key area for modification. Studies on related quinazoline and pyrido[4,3-d]pyrimidine scaffolds targeting the Epidermal Growth Factor Receptor (EGFR) have shown that the position and electronic nature of substituents are critical.[8]
-
Positional Isomers: For EGFR, 3-substituted (meta) derivatives on the phenylamino ring are often more potent than their 2- (ortho) or 4- (para) substituted counterparts.[8]
-
Electronic Effects: Electron-withdrawing groups, such as halogens (e.g., -Br, -Cl) or trifluoromethyl (-CF3), at the 3-position tend to increase inhibitory activity against EGFR.[8] For instance, a 3-bromo substitution can increase potency by over 30-fold compared to the unsubstituted analog.[8]
-
-
Anthraquinone Core Substituents: Modifications to the anthraquinone core itself, such as the addition of sulfonate groups, can improve solubility and modulate activity against different targets. For example, a series of 1-amino-4-(phenylamino)anthraquinone-2-sulfonate sodium derivatives were developed as inhibitors of RANKL-induced osteoclastogenesis.[9]
-
Amino Group at Position 1: The primary amino group at the C1 position and the secondary amine linking the phenyl group at C4 are often crucial for forming key hydrogen bonds with the kinase hinge region.
Table 1: Representative SAR Data for EGFR Inhibition
| Compound ID | Phenylamino Substituent | IC₅₀ (µM) vs. EGFR | Citation |
|---|---|---|---|
| 1 | Unsubstituted | 0.34 | [8] |
| 2 | 3-Bromo | 0.01 | [8] |
| 3 | 3-Nitro | 0.04 | [8] |
| 4 | 4-Bromo | 0.20 | [8] |
| 5 | 3-Amino | 1.10 |[8] |
This data is adapted from studies on pyrido[4,3-d]pyrimidines, which share the 4-(phenylamino) side chain and exhibit similar SAR profiles.[8]
IV. Experimental Workflows & Protocols
Evaluating a novel kinase inhibitor requires a multi-step approach, starting with broad biochemical assays and progressing to more complex cell-based models to confirm on-target activity in a physiological context.
Caption: General workflow for screening kinase inhibitors.
Protocol 1: In Vitro Biochemical Kinase Assay (Luminescence-Based)
This protocol describes a universal, high-throughput method for measuring kinase activity by quantifying the amount of ADP produced in the enzymatic reaction. The ADP-Glo™ Kinase Assay is a robust example of this technology.[10]
Scientist's Note (Causality): A luminescence-based ADP detection method is chosen for its high sensitivity, broad dynamic range, and resistance to interference from colored compounds (like anthraquinones) that can plague fluorescence-based readouts. It measures product (ADP) formation, making it sensitive even at low substrate conversion rates, which is ideal for accurately determining inhibitor potency.[11]
Materials:
-
Recombinant Kinase of interest (e.g., EGFR, c-Met, Src)
-
Kinase-specific substrate (peptide or protein)
-
1-amino-4-(phenylamino)anthraquinone test compounds
-
ATP (high purity)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96- or 384-well assay plates
-
Multichannel pipettes
-
Plate-reading luminometer
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Create a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO. Then, dilute this series into the Kinase Reaction Buffer to achieve the desired final assay concentrations (typically keeping the final DMSO concentration ≤1%).
-
-
Kinase Reaction Setup (per well):
-
Add 5 µL of the diluted test compound or vehicle control (buffer with DMSO) to the wells of the assay plate.
-
Add 10 µL of a 2.5X enzyme/substrate mix (containing the kinase and its specific substrate in Kinase Reaction Buffer).
-
Scientist's Note: Pre-incubating the enzyme with the inhibitor for 10-15 minutes before starting the reaction allows the compound to reach binding equilibrium, ensuring a more accurate measurement of its potency.[11]
-
-
Initiate Kinase Reaction:
-
Add 10 µL of a 2.5X ATP solution (in Kinase Reaction Buffer) to each well to start the reaction. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubate the plate at room temperature or 30°C for the optimized reaction time (e.g., 60 minutes).
-
-
Detect ADP Production:
-
Add 25 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously stops the kinase reaction (by depleting ATP) and prepares for ADP detection.[10][12]
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to produce a light signal proportional to the ADP concentration.[3][10]
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Plot the relative light units (RLU) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%). In this assay, a potent inhibitor will result in a low luminescence signal.[10][12]
-
Protocol 2: Cell-Based Target Engagement Assay (Western Blot)
This protocol is designed to verify that the inhibitor can engage its target kinase within a cellular environment and inhibit its downstream signaling. It measures the phosphorylation of a known kinase substrate.
Scientist's Note (Causality): Moving from a biochemical to a cell-based assay is a critical validation step.[13] It confirms that the compound is cell-permeable and can inhibit the target kinase amidst the complexity of the intracellular environment, including high physiological ATP concentrations. This provides a more accurate reflection of potential therapeutic efficacy than an in vitro assay alone.[14]
Materials:
-
Cancer cell line known to have active signaling through the target kinase (e.g., A549 cells for c-Met or EGFR).[15]
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).
-
Test compounds dissolved in DMSO.
-
Growth factor/stimulant if required (e.g., HGF for c-Met, EGF for EGFR).[15]
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary antibodies: anti-phospho-substrate (e.g., p-Akt, p-ERK), anti-total-substrate, anti-target kinase, and anti-loading control (e.g., β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
SDS-PAGE gels, transfer membranes (PVDF), and Western Blotting equipment.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if the pathway is activated by serum components.
-
Pre-treat cells with various concentrations of the test compound (or DMSO vehicle) for 2-4 hours.
-
-
Kinase Pathway Stimulation:
-
Stimulate the cells with the appropriate growth factor (e.g., 50 ng/mL HGF) for a short period (e.g., 15-30 minutes) to induce phosphorylation of the target pathway.[15] Include an unstimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse the cells directly in the plate with 200 µL of ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation (14,000 rpm, 15 min, 4°C).
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg) and prepare them with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, then apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe for the total substrate protein and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Calculate the ratio of phosphorylated protein to total protein for each treatment condition. A successful inhibitor will show a dose-dependent decrease in this ratio compared to the stimulated vehicle control.
-
V. References
-
BMG LABTECH (2020). Kinase assays. Available at:
-
Lin, Y. C., et al. (2016). Development of 1-Amino-4-(phenylamino)anthraquinone-2-sulfonate Sodium Derivatives as a New Class of Inhibitors of RANKL-Induced Osteoclastogenesis. Archiv der Pharmazie, 349(5), 383-392. Available at: [Link]
-
Thompson, A. M., et al. (1995). Tyrosine kinase inhibitors. 7. 7-Amino-4-(phenylamino)- and 7-amino-4-[(phenylmethyl)amino]pyrido[4,3-d]pyrimidines: a new class of inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 38(19), 3780-3788. Available at: [Link]
-
Jit-armart, S., et al. (2022). Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling. ACS Omega, 7(21), 17937-17950. Available at: [Link]
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Wang, Y., et al. (2013). Anthraquinone Derivatives as Potent Inhibitors of c-Met Kinase and the Extracellular Signaling Pathway. ACS Medicinal Chemistry Letters, 4(5), 467-471. Available at: [Link]
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BellBrook Labs (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link]
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Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Available at: [Link]
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Matiichuk, Y., et al. (2021). Novel Anthraquinone-based Derivatives as Potent Inhibitors for Receptor Tyrosine Kinases. SCIENTIA PHARMACEUTICA, 89(4). Available at: [Link]
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Ibrahim, A. M., et al. (2024). Novel anthraquinone amino-derivatives as anticancer targeting human serine/threonine kinase PAK4. ResearchGate. Available at: [Link]
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Reaction Biology (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]
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Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. Available at: [Link]
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Anisimov, V. N., & Khavinson, V. K. (2012). Assay Development for Protein Kinase Enzymes. In Probe Development in Drug Discovery. National Center for Biotechnology Information (US). Available at: [Link]
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Wikipedia. Anthraquinones. Available at: [Link]
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Patel, R. V. (2023). Journey of anthraquinones as anticancer agents – a systematic review of recent literature. Journal of Biomolecular Structure and Dynamics, 41(1), 225-256. Available at: [Link]
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Reaction Biology (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
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Application Note & Protocol: In Vitro Anticancer Screening of 1-Amino-4-(phenylamino)anthraquinone Analogs
Introduction: The Therapeutic Potential of Anthraquinone Analogs
Anthraquinone derivatives represent a privileged scaffold in medicinal chemistry, forming the core structure of several clinically approved anticancer agents like doxorubicin and mitoxantrone.[1] These compounds exert their cytotoxic effects through various mechanisms, including DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).[1][2] The 1-amino-4-(phenylamino)anthraquinone backbone is a promising pharmacophore for developing novel anticancer drugs with potentially improved efficacy and reduced side effects.[3][4]
This guide provides a comprehensive, multi-faceted protocol for the in vitro anticancer screening of novel 1-amino-4-(phenylamino)anthraquinone analogs. It is designed for researchers in drug discovery and oncology to systematically evaluate the cytotoxic and mechanistic properties of these compounds. The described workflow progresses from broad cytotoxicity screening to more detailed investigations into the mode of cell death, including apoptosis, cell cycle arrest, and oxidative stress.
Experimental Workflow: A Multi-Tiered Screening Approach
A logical and stepwise approach is crucial for the efficient screening of novel compounds. This protocol is structured to first identify promising candidates through primary cytotoxicity assays and then to elucidate their mechanisms of action through a series of secondary assays.
Figure 1: A tiered approach for the in vitro anticancer screening of 1-amino-4-(phenylamino)anthraquinone analogs.
Part 1: Primary Screening - Assessing Cytotoxicity
The initial step is to determine the cytotoxic potential of the synthesized 1-amino-4-(phenylamino)anthraquinone analogs across a panel of cancer cell lines. This allows for the identification of the most potent compounds and the determination of their half-maximal inhibitory concentration (IC50).
Cell Viability Assays: The Foundation of Cytotoxicity Screening
Several colorimetric and fluorometric assays can be employed to assess cell viability. The choice of assay depends on the specific research question and the available instrumentation. Commonly used assays include the MTT, SRB, and LDH assays.[5][6]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This widely used colorimetric assay measures the metabolic activity of cells.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7][8] The amount of formazan produced is proportional to the number of living cells.[8][9]
-
SRB (Sulforhodamine B) Assay: This is a colorimetric assay that measures cell density by staining total cellular protein.[10]
-
LDH (Lactate Dehydrogenase) Assay: This assay quantifies the release of LDH, a cytosolic enzyme, from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
Table 1: Recommended Cancer Cell Lines for Initial Screening
| Cancer Type | Cell Line | Rationale |
| Breast Cancer | MCF-7, MDA-MB-231 | Represents different subtypes of breast cancer. |
| Colon Cancer | HCT-116, HT-29 | Commonly used models for colorectal cancer research. |
| Prostate Cancer | PC3, DU-145 | Represents androgen-independent prostate cancer. |
| Lung Cancer | A549, H1299 | Represents non-small cell lung cancer. |
| Leukemia | Jurkat, K562 | Represents lymphoid and myeloid leukemia, respectively. |
Protocol: MTT Assay for Cytotoxicity
This protocol provides a step-by-step guide for performing the MTT assay to determine the IC50 values of the anthraquinone analogs.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
1-amino-4-(phenylamino)anthraquinone analogs (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the anthraquinone analogs in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in each well with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Part 2: Secondary Screening - Unraveling the Mechanism of Action
Once potent analogs are identified, the next crucial step is to investigate their mechanism of action. This involves determining whether the compounds induce apoptosis, cause cell cycle arrest, or generate oxidative stress.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate cancer cells.[1] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact membrane of live or early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells.[12]
Figure 2: Distinguishing cell populations using Annexin V and Propidium Iodide staining.
Protocol: Annexin V/PI Staining by Flow Cytometry
Materials:
-
Cells treated with anthraquinone analogs (at their IC50 concentration)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the selected anthraquinone analogs for 24-48 hours. Harvest both adherent and suspension cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[13] Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[13][14]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately by flow cytometry.[13]
Cell Cycle Analysis: Propidium Iodide (PI) Staining
Many anticancer drugs exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[2] Flow cytometry with PI staining is a standard method to analyze the DNA content of a cell population and determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15]
Protocol: Cell Cycle Analysis by Flow Cytometry
Materials:
-
Cells treated with anthraquinone analogs
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Fixation: Treat cells with the anthraquinone analogs for 24-48 hours. Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution. The inclusion of RNase A is crucial as PI can also bind to double-stranded RNA.[16]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.[15]
Reactive Oxygen Species (ROS) Detection
The generation of ROS is a known mechanism of action for many quinone-containing anticancer drugs.[17] Excessive ROS levels can lead to oxidative stress, causing damage to cellular components and inducing apoptosis.[18] Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[19]
Protocol: Intracellular ROS Measurement
Materials:
-
Cells treated with anthraquinone analogs
-
DCFH-DA solution (e.g., 10 µM in serum-free medium)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat them with the anthraquinone analogs for a shorter duration (e.g., 1-6 hours), as ROS generation is often an early event.
-
Probe Loading: Remove the treatment medium and wash the cells with PBS. Add 100 µL of DCFH-DA solution to each well and incubate for 30-60 minutes at 37°C in the dark.[20]
-
Measurement: Wash the cells with PBS to remove the excess probe. Measure the fluorescence intensity using a fluorescence microplate reader (excitation/emission ~485/535 nm) or analyze by flow cytometry.
Part 3: Tertiary Validation - Protein Expression Analysis
To further validate the findings from the secondary screening, Western blotting can be employed to examine the expression levels of key proteins involved in apoptosis and cell cycle regulation.
Western Blotting for Apoptotic and Cell Cycle Markers
Western blotting is a powerful technique to detect and quantify specific proteins in a cell lysate.[21][22] By probing for key regulatory proteins, the molecular pathways affected by the anthraquinone analogs can be elucidated.
Table 2: Key Protein Markers for Western Blot Analysis
| Pathway | Protein | Function |
| Apoptosis | Cleaved Caspase-3 | Executioner caspase, a hallmark of apoptosis.[22] |
| Cleaved PARP | A substrate of activated caspases, its cleavage is indicative of apoptosis.[22] | |
| Bcl-2 family (Bax, Bcl-2) | Pro- and anti-apoptotic proteins that regulate mitochondrial outer membrane permeabilization. | |
| Cell Cycle | Cyclins (e.g., Cyclin D1, B1) | Regulate the activity of cyclin-dependent kinases (CDKs). |
| CDKs (e.g., CDK4, CDK1) | Key regulators of cell cycle progression. | |
| p21, p27 | CDK inhibitors that can induce cell cycle arrest. |
Protocol: Western Blotting
Materials:
-
Cells treated with anthraquinone analogs
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with the compounds, then lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.[21]
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
This comprehensive protocol provides a robust framework for the in vitro anticancer screening of 1-amino-4-(phenylamino)anthraquinone analogs. By systematically evaluating cytotoxicity and elucidating the underlying mechanisms of action, researchers can identify promising lead compounds for further preclinical and clinical development. The integration of multiple assays provides a self-validating system, ensuring the reliability and reproducibility of the screening results.
References
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Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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ResearchGate. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. Retrieved from [Link]
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EBSCO. (n.d.). Anthraquinones and cancer treatment. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Novel Anthraquinone Compounds as Anticancer Agents and their Potential Mechanism. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Journey of anthraquinones as anticancer agents – a systematic review of recent literature. Retrieved from [Link]
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PubMed. (2000). 1,4-Anthraquinone: an anticancer drug that blocks nucleoside transport, inhibits macromolecule synthesis, induces DNA fragmentation, and decreases the growth and viability of L1210 leukemic cells in the same nanomolar range as daunorubicin in vitro. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (2011). Production and Detection of Reactive Oxygen Species (ROS) in Cancers. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
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PubMed. (2016). Development of 1-Amino-4-(phenylamino)anthraquinone-2-sulfonate Sodium Derivatives as a New Class of Inhibitors of RANKL-Induced Osteoclastogenesis. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Fully automated viability and toxicity screening—A reliable all‐in‐one attempt. Retrieved from [Link]
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Anticancer Research. (n.d.). Evaluating the Cytotoxic Effects of Novel Quinone Compounds. Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
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ResearchGate. (2025). 1-Amino-4-hydroxy-9,10-anthraquinone - An analogue of anthracycline anticancer drugs, interacts with DNA and induces apoptosis in human MDA-MB-231 breast adinocarcinoma cells: Evaluation of structure-activity relationship using computational, spectroscopic and biochemical studies. Retrieved from [Link]
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RSC Publishing. (2021). Journey of anthraquinones as anticancer agents – a systematic review of recent literature. Retrieved from [Link]
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Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. Retrieved from [Link]
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BMG LABTECH. (2019). Reactive Oxygen Species (ROS) Detection. Retrieved from [Link]
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MDPI. (n.d.). Studies on 1,4-Quinone Derivatives Exhibiting Anti-Leukemic Activity along with Anti-Colorectal and Anti-Breast Cancer Effects. Retrieved from [Link]
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University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of LDH SRB MTT or CV assay in Capan-1 cells (A,C,E,G) and.... Retrieved from [Link]
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PubMed. (n.d.). 1-Amino-4-hydroxy-9,10-anthraquinone - An analogue of anthracycline anticancer drugs, interacts with DNA and induces apoptosis in human MDA-MB-231 breast adinocarcinoma cells. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification. Retrieved from [Link]
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Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
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CliniSciences. (n.d.). ROS Assay Kit Protocol. Retrieved from [Link]
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YouTube. (2023). Cell Cycle Analysis By Flow Cytometry. Retrieved from [Link]
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ACS Publications. (2022). In Vitro and In Silico Study to Assess Toxic Mechanisms of Hybrid Molecules of Quinone-Benzocaine as Plastoquinone Analogues in Breast Cancer Cells. Retrieved from [Link]
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Assay Genie. (n.d.). Cytotoxicity Assays - High Throughput Screening. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]
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SlidePlayer. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI. Retrieved from [Link]
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Application Notes and Protocols for 1-amino-4-(phenylamino)anthraquinone as a Novel Fluorescent Stain in Cell Imaging
Introduction: Unveiling the Potential of a Novel Anthraquinone Probe
The field of cellular imaging is in constant pursuit of novel fluorophores that offer unique spectral properties, enhanced photostability, and specific subcellular targeting. Anthraquinone derivatives have emerged as a promising class of compounds, with some members already established as effective nuclear and cytoplasmic stains.[1][2] This document introduces 1-amino-4-(phenylamino)anthraquinone, a synthetic dye with potential applications as a fluorescent stain for live and fixed cells. Its core anthraquinone structure provides a planar aromatic system conducive to fluorescence, while the amino and phenylamino substitutions are expected to modulate its spectral properties and cellular uptake.[3]
This guide provides a comprehensive overview of the characteristics of 1-amino-4-(phenylamino)anthraquinone and detailed protocols for its application in fluorescence microscopy. We will explore its proposed mechanism of action, offer step-by-step instructions for live and fixed cell staining, and provide insights into optimizing imaging parameters.
Physicochemical Properties and Proposed Mechanism of Action
1-amino-4-(phenylamino)anthraquinone, also known as Disperse Blue 19, possesses a molecular structure that suggests its utility as a fluorescent probe.[4] The extended π-conjugated system of the anthraquinone core is the basis for its chromophoric and fluorophoric properties. The electron-donating amino and phenylamino groups at the 1 and 4 positions, respectively, are known to cause a bathochromic (red) shift in the absorption and emission spectra of the anthraquinone scaffold.[3][5]
Table 1: Physicochemical Properties of 1-amino-4-(phenylamino)anthraquinone
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₄N₂O₂ | [4] |
| Molecular Weight | 314.34 g/mol | [4] |
| Melting Point | 192 °C | [4] |
| Water Solubility | 0.1918 µg/L (25 °C) | [4] |
| LogP | 4.44 | [4] |
The low water solubility and high octanol-water partition coefficient (LogP) suggest that this compound is lipophilic and likely to passively diffuse across the plasma membrane of living cells.[4] Based on the behavior of similar anthraquinone dyes, such as the commercially available DRAQ5™, it is hypothesized that 1-amino-4-(phenylamino)anthraquinone may act as an intercalating agent, binding to DNA and/or RNA.[1] This interaction would likely result in an enhancement of its fluorescence quantum yield, providing a basis for visualizing nucleic acid-rich structures like the nucleus and mitochondria.
Spectral Properties and Instrument Settings
While the precise excitation and emission maxima of 1-amino-4-(phenylamino)anthraquinone are not extensively documented in the context of cell imaging, the spectral properties of structurally related amino-substituted anthraquinones can provide a starting point for imaging. Many amino-anthraquinone derivatives exhibit broad absorption in the blue-green region of the spectrum and emit in the orange-to-red region.[5][6]
Table 2: Proposed Imaging Parameters and Filter Sets
| Parameter | Recommended Setting | Rationale |
| Excitation Wavelength | 488 nm or 514 nm | Based on the absorption spectra of similar amino-anthraquinone derivatives. |
| Emission Filter | 560 - 620 nm (Bandpass) | To capture the expected orange-to-red fluorescence while minimizing background. |
| Dichroic Mirror | 520 nm (Longpass) | To efficiently separate excitation and emission light. |
It is crucial to experimentally determine the optimal excitation and emission wavelengths for 1-amino-4-(phenylamino)anthraquinone in the specific cellular environment to maximize the signal-to-noise ratio.
Experimental Protocols
The following protocols are designed to be robust starting points for utilizing 1-amino-4-(phenylamino)anthraquinone as a fluorescent stain. Optimization may be required depending on the cell type and experimental conditions.
Protocol 1: Live-Cell Imaging
This protocol outlines the steps for staining living cells to visualize dynamic cellular processes.
Figure 1: Workflow for live-cell staining with 1-amino-4-(phenylamino)anthraquinone.
Materials:
-
1-amino-4-(phenylamino)anthraquinone (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Complete cell culture medium appropriate for the cell line
-
Live-cell imaging medium (e.g., phenol red-free medium)
-
Cells cultured on glass-bottom dishes or chamber slides
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 1-amino-4-(phenylamino)anthraquinone in anhydrous DMSO. Store at -20°C, protected from light.
-
Cell Seeding: Seed cells on a suitable imaging vessel and allow them to adhere and grow to the desired confluency (typically 50-70%).
-
Staining Solution Preparation: On the day of imaging, dilute the 10 mM stock solution in pre-warmed live-cell imaging medium to a final working concentration of 1-10 µM. It is recommended to test a range of concentrations to determine the optimal signal with minimal toxicity.
-
Cell Staining: Remove the culture medium from the cells and wash once with warm PBS or HBSS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
Imaging: After incubation, the cells can be imaged directly in the staining solution. For long-term imaging, it may be beneficial to remove the staining solution and replace it with fresh, pre-warmed imaging medium to reduce background fluorescence and potential cytotoxicity.
-
Microscopy: Acquire images using a fluorescence microscope equipped with appropriate filters (see Table 2). Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.[7]
Protocol 2: Fixed-Cell Imaging
This protocol is suitable for endpoint assays and high-resolution imaging where cellular structures are preserved.
Figure 2: Workflow for fixed-cell staining with 1-amino-4-(phenylamino)anthraquinone.
Materials:
-
1-amino-4-(phenylamino)anthraquinone stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Mounting medium (with or without DAPI)
-
Cells cultured on glass coverslips
Procedure:
-
Cell Preparation: Culture cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
Fixation: Gently wash the cells with PBS. Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.[8]
-
Washing: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[8]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Prepare a 1-10 µM working solution of 1-amino-4-(phenylamino)anthraquinone in PBS. Add the staining solution to the coverslips and incubate for 20 minutes at room temperature, protected from light.
-
Final Washes: Wash the cells three times with PBS for 5 minutes each to remove unbound stain.
-
Mounting: Invert the coverslip onto a drop of mounting medium on a microscope slide. Seal the edges with nail polish.
-
Imaging: Acquire images using a fluorescence microscope with the appropriate filter sets (see Table 2).
Considerations for Drug Development Professionals
For researchers in drug development, 1-amino-4-(phenylamino)anthraquinone may serve as a valuable tool for high-content screening and cytotoxicity assays. Its potential to stain the nucleus could allow for automated image analysis of nuclear morphology, a key indicator of cellular health and response to therapeutic agents. Furthermore, some anthraquinone derivatives have been investigated for their own biological activities.[9] Therefore, it is essential to perform appropriate controls to distinguish the staining properties of the compound from any potential cytotoxic or biological effects.
Conclusion
1-amino-4-(phenylamino)anthraquinone presents an exciting opportunity for the development of a new fluorescent probe for cell imaging. Its physicochemical properties suggest good cell permeability, and its anthraquinone core is a well-established scaffold for fluorescent molecules. The protocols provided herein offer a solid foundation for researchers to explore the utility of this compound in their specific applications. Further characterization of its spectral properties and subcellular localization will undoubtedly enhance its value to the scientific community.
References
-
Gao, C., et al. (2023). Preparation of amino-substituted anthraquinone: study of the intersystem crossing and application as efficient photoinitiators. RSC Advances, 13(22), 14963-14970. [Link]
-
Sirard, R. (2021). Biomedical Applications and Syntheses of Selected Anthraquinone Dyes. Liberty University, Senior Honors Theses. Paper 1072. [Link]
-
Lee, C-C., et al. (2016). Development of 1-Amino-4-(phenylamino)anthraquinone-2-sulfonate Sodium Derivatives as a New Class of Inhibitors of RANKL-Induced Osteoclastogenesis. Archiv der Pharmazie, 349(5), 363-372. [Link]
-
Lee, M. Y., et al. (2021). Novel fluorescent staining protocol for thick sections of human osteochondral tissues to facilitate correlation with MRI and CT. Osteoarthritis and Cartilage, 29(6), 887-895. [Link]
-
Biotium. (2019). Staining for Live-Cell Analysis: Improving Perception. The Scientist. [Link]
-
CELLINK. (2024). Cell Staining Protocol. [Link]
-
Wikipedia. (2023). Anthraquinone dyes. [Link]
-
Pal, H., et al. (1993). Dynamics of the fluorescence quenching of 1,4-dihydroxy-, 1-amino-4-hydroxy- and 1,4-diamino-9,10-anthraquinones by aromatic hydrocarbons. Journal of the Chemical Society, Faraday Transactions, 89(1), 81-87. [Link]
-
Mitchison, T. (2013). Microscopy: Fluorescent Probes. iBiology. [Link]
-
Ab. Rashid, N. F., et al. (2014). Characterization and Photophysical Properties of Natural Anthraquinone Dyes in Borneo Traditional Pua Kumbu Textile. Sains Malaysiana, 43(8), 1225-1231. [Link]
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Application Notes and Protocols: Development of 1-amino-4-(phenylamino)anthraquinone-Based Biosensors
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Promise of Anthraquinone Scaffolds in Biosensing
The intricate world of molecular recognition and signaling lies at the heart of diagnostics and drug discovery. At the forefront of this endeavor is the development of highly sensitive and selective biosensors. Among the diverse array of molecular scaffolds utilized for this purpose, anthraquinone and its derivatives have emerged as a compelling class of electroactive and photoactive molecules. Their planar aromatic structure allows for effective intercalation with biomolecules like DNA, and their rich redox chemistry provides a basis for robust electrochemical detection.[1]
This document provides a comprehensive guide to the development of biosensors based on a specific and promising derivative: 1-amino-4-(phenylamino)anthraquinone . We will delve into the underlying scientific principles, provide detailed experimental protocols, and explore the potential applications of these biosensors, particularly in the realm of drug development. The methodologies described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to empower researchers to adapt and innovate upon these foundational protocols.
Scientific Foundation: Mechanism of Action
The functionality of 1-amino-4-(phenylamino)anthraquinone-based biosensors is primarily rooted in two key phenomena: electrochemical activity and biomolecular interaction , most notably DNA intercalation.
Redox Properties of the Anthraquinone Core
The anthraquinone core is a redox-active moiety, capable of undergoing reversible two-electron reduction and oxidation reactions. This electrochemical behavior is the cornerstone of its application in amperometric and voltammetric biosensors. The introduction of electron-donating groups, such as amino and phenylamino substituents, modulates the redox potential of the anthraquinone core, allowing for fine-tuning of the sensor's operating voltage.[2] The general redox mechanism is depicted below:
Caption: Reversible two-electron redox reaction of the anthraquinone core.
DNA Intercalation: The Basis for Specificity
The planar, polycyclic aromatic structure of 1-amino-4-(phenylamino)anthraquinone allows it to insert itself between the base pairs of double-stranded DNA (dsDNA). This non-covalent interaction, known as intercalation, is a highly specific process that can be harnessed for the detection of DNA hybridization and the study of DNA-drug interactions.[3]
Upon intercalation, the electrochemical signal of the anthraquinone derivative is altered. This change can manifest in several ways:
-
Shift in Redox Potential: The microenvironment within the DNA duplex can affect the ease of electron transfer, leading to a shift in the peak potentials observed in voltammetry.
-
Change in Peak Current: The intercalation can either enhance or diminish the electrochemical signal depending on the accessibility of the electrode surface and the efficiency of electron transfer through the DNA strand.
This principle allows for the development of "signal-on" or "signal-off" biosensors for DNA detection. For instance, in a typical configuration, a single-stranded DNA (ssDNA) probe is immobilized on an electrode surface. In the absence of the complementary target DNA, the anthraquinone intercalator in solution has limited interaction with the ssDNA, resulting in a low electrochemical signal. Upon introduction of the target DNA, hybridization occurs, forming a dsDNA duplex. The anthraquinone derivative then intercalates into this duplex, leading to a significant change in the electrochemical signal, which can be quantitatively correlated to the concentration of the target DNA.[4]
Caption: Principle of DNA hybridization detection using an anthraquinone intercalator.
Synthesis and Characterization of 1-amino-4-(phenylamino)anthraquinone Derivatives
For robust and reproducible biosensor performance, the purity and characterization of the sensing molecule are paramount. While 1-amino-4-(phenylamino)anthraquinone can be sourced commercially, custom synthesis allows for the introduction of functional groups for immobilization or to enhance solubility. A sulfonated derivative, for instance, exhibits improved water solubility, which is advantageous for many biological applications.[5]
Example Synthesis of a Sulfonated Derivative
A plausible synthetic route to a sulfonated derivative, sodium 1-amino-4-(phenylamino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate, can be adapted from established methods for similar compounds.[5][6] This involves the sulfonation of 1-aminoanthraquinone followed by a nucleophilic aromatic substitution with aniline.
Protocol 2.1: Synthesis of Sodium 1-amino-4-(phenylamino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate
-
Sulfonation of 1-aminoanthraquinone:
-
In a fume hood, carefully add 1-aminoanthraquinone to fuming sulfuric acid (oleum) at a controlled temperature (e.g., below 60°C).
-
Heat the reaction mixture to approximately 110-130°C for several hours to facilitate sulfonation at the 2-position.[6]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto ice to precipitate the sulfonated product.
-
Filter, wash with cold water, and dry the resulting 1-aminoanthraquinone-2-sulfonic acid.
-
-
Bromination (optional intermediate step):
-
For enhanced reactivity in the subsequent step, the sulfonic acid derivative can be brominated at the 4-position. This involves reacting the product from step 1 with bromine in an acidic medium.[6]
-
-
Nucleophilic Aromatic Substitution with Aniline:
-
React the 1-amino-4-bromoanthraquinone-2-sulfonic acid with aniline in a suitable solvent, such as N-methyl-2-pyrrolidone, often in the presence of a copper catalyst and a base to neutralize the generated HBr.
-
Heat the reaction mixture to facilitate the substitution reaction.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and precipitate the product by adding a non-polar solvent.
-
Purify the product by recrystallization or column chromatography.
-
-
Salt Formation:
-
Dissolve the purified product in a minimal amount of a suitable solvent and treat with a sodium salt (e.g., sodium hydroxide or sodium bicarbonate) to form the sodium sulfonate salt, which enhances water solubility.
-
Isolate the final product by filtration or evaporation.
-
Characterization
Thorough characterization of the synthesized compound is crucial. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the positions of the substituents.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
-
UV-Visible Spectroscopy: To determine the absorption maxima, which is useful for concentration determination and for optical biosensor applications.
Fabrication and Characterization of Electrochemical Biosensors
The following protocols provide a framework for the fabrication of an electrochemical biosensor using a 1-amino-4-(phenylamino)anthraquinone derivative. Two primary approaches are presented: a thin-film-based sensor and a DNA hybridization sensor.
Protocol 3.1: Thin-Film Sensor for Direct Analyte Detection
This protocol is adapted from methodologies for other aminoanthraquinone-based sensors and is suitable for detecting analytes that can directly interact with the anthraquinone derivative, such as humidity or certain small molecules.[7][8]
Materials:
-
1-amino-4-(phenylamino)anthraquinone
-
High-purity solvent for dissolving the anthraquinone (e.g., chloroform, dimethylformamide)
-
Substrate with pre-patterned electrodes (e.g., gold interdigitated electrodes on glass or silicon)
-
Thermal evaporator or spin coater
-
Electrochemical workstation
Procedure:
-
Substrate Cleaning: Thoroughly clean the electrode substrate by sonicating in acetone, isopropanol, and deionized water, followed by drying with a stream of nitrogen.
-
Thin Film Deposition:
-
Thermal Evaporation (Preferred for uniformity): Place the 1-amino-4-(phenylamino)anthraquinone powder in a crucible within a thermal evaporator. Deposit a thin film (e.g., 50-100 nm) onto the electrode substrate under high vacuum (~10⁻⁵ mbar).[7][8]
-
Spin Coating: Dissolve the anthraquinone derivative in a suitable volatile solvent. Deposit a drop of the solution onto the substrate and spin at a controlled speed to achieve a uniform thin film. Anneal the film at a moderate temperature to remove residual solvent.
-
-
Electrochemical Characterization:
-
Connect the fabricated sensor to an electrochemical workstation.
-
Perform cyclic voltammetry (CV) in a suitable electrolyte solution to characterize the redox behavior of the immobilized film.
-
Record the peak potentials and currents.
-
-
Sensing Measurements:
-
Expose the sensor to varying concentrations of the target analyte.
-
Record the changes in the electrochemical signal (e.g., current, potential, or impedance) using an appropriate technique (e.g., CV, differential pulse voltammetry (DPV), or electrochemical impedance spectroscopy (EIS)).
-
Construct a calibration curve by plotting the signal change against the analyte concentration.
-
Caption: Workflow for the fabrication and testing of a thin-film biosensor.
Protocol 3.2: DNA Hybridization Biosensor
This protocol outlines the fabrication of a DNA biosensor that utilizes 1-amino-4-(phenylamino)anthraquinone as a hybridization indicator.[4]
Materials:
-
Gold electrode (e.g., gold disk electrode or screen-printed gold electrode)
-
Thiol-modified single-stranded DNA (ssDNA) probe
-
6-Mercapto-1-hexanol (MCH)
-
Target ssDNA
-
1-amino-4-(phenylamino)anthraquinone-2-sulfonate sodium derivative (for better aqueous solubility)
-
Phosphate buffered saline (PBS)
Procedure:
-
Electrode Cleaning: Polish the gold electrode with alumina slurry, followed by sonication in deionized water and ethanol. Then, electrochemically clean the electrode by cycling the potential in sulfuric acid.
-
ssDNA Probe Immobilization:
-
Incubate the cleaned gold electrode in a solution of the thiol-modified ssDNA probe in a suitable buffer overnight to form a self-assembled monolayer (SAM).
-
Rinse the electrode with buffer to remove non-specifically bound probes.
-
-
Surface Passivation:
-
Immerse the electrode in a solution of MCH for about 1-2 hours. MCH will fill any defects in the ssDNA SAM, preventing non-specific adsorption and orienting the ssDNA probes away from the electrode surface.
-
Rinse the electrode thoroughly with buffer.
-
-
Hybridization:
-
Incubate the probe-modified electrode with a solution containing the target ssDNA at a temperature slightly below the melting temperature of the DNA duplex for 1-2 hours to allow for hybridization.
-
Rinse the electrode to remove any unbound target DNA.
-
-
Intercalation and Detection:
-
Immerse the electrode in a PBS solution containing the 1-amino-4-(phenylamino)anthraquinone derivative.
-
Perform DPV or square wave voltammetry (SWV) to measure the electrochemical signal of the intercalated anthraquinone.
-
A significant increase in the peak current compared to a control experiment without the target DNA indicates successful hybridization.
-
-
Quantitative Analysis:
-
Repeat the hybridization and detection steps with varying concentrations of the target DNA to construct a calibration curve.
-
Performance and Validation
A critical aspect of biosensor development is the thorough evaluation of its performance characteristics.
| Parameter | Description | Typical Evaluation Method |
| Sensitivity | The change in sensor output per unit change in analyte concentration. | Determined from the slope of the linear range of the calibration curve. |
| Limit of Detection (LOD) | The lowest analyte concentration that can be reliably distinguished from the background noise. | Typically calculated as 3 times the standard deviation of the blank signal divided by the slope of the calibration curve. |
| Selectivity | The ability of the biosensor to respond to the target analyte in the presence of other potentially interfering substances. | The sensor response is measured in the presence of various non-target molecules that are structurally similar or commonly found in the sample matrix. |
| Reproducibility | The consistency of the sensor response for the same analyte concentration over multiple measurements with different sensors. | Expressed as the relative standard deviation (RSD) of measurements from several independently fabricated sensors. |
| Stability | The ability of the biosensor to retain its performance over time. | The sensor is stored under specified conditions and its response is periodically measured over days or weeks. |
Table 1: Key Performance Metrics for Biosensor Validation
For instance, a DNA biosensor using an anthraquinone derivative has reported a detection limit in the nanomolar to picomolar range, demonstrating the high sensitivity achievable with this class of molecules.[4]
Applications in Drug Discovery and Development
The unique properties of 1-amino-4-(phenylamino)anthraquinone-based biosensors open up a range of applications in the pharmaceutical industry.
High-Throughput Screening of DNA-Binding Drugs
Electrochemical biosensors can be miniaturized and integrated into multi-well plate formats, making them suitable for high-throughput screening (HTS) of compound libraries for DNA-binding activity.[9] A biosensor with immobilized DNA can be used to rapidly assess the ability of test compounds to either intercalate or bind to the DNA grooves, which can be detected by a change in the electrochemical signal of a pre-intercalated anthraquinone probe or the compound itself if it is redox-active.
Studying Drug-DNA Interaction Kinetics
Real-time monitoring of the electrochemical signal can provide valuable information about the kinetics of drug-DNA binding. By observing the rate of signal change upon addition of a drug, researchers can determine association and dissociation rate constants, providing deeper insights into the mechanism of action.
Cellular Viability and Apoptosis Assays
Certain anthraquinone derivatives have been shown to induce apoptosis in cancer cells.[10] An electrochemical biosensor could be developed to monitor the release of redox-active molecules from cells undergoing apoptosis in response to treatment with an anthraquinone-based drug. This could provide a rapid and sensitive method for assessing drug efficacy.
Conclusion and Future Perspectives
Biosensors based on 1-amino-4-(phenylamino)anthraquinone and its derivatives represent a versatile and powerful platform for a wide range of applications, from environmental monitoring to clinical diagnostics and drug discovery. The combination of the inherent redox activity of the anthraquinone core with the specific binding properties conferred by its substituents allows for the rational design of highly sensitive and selective sensors.
Future research in this area will likely focus on:
-
Nanomaterial Integration: The use of nanomaterials, such as gold nanoparticles, carbon nanotubes, and graphene, to modify the electrode surface can significantly enhance the sensitivity and performance of these biosensors.
-
Multiplexed Detection: The development of sensor arrays capable of simultaneously detecting multiple analytes.
-
In Vivo Applications: The design of biocompatible biosensors for real-time monitoring of biological processes within living organisms.
By leveraging the principles and protocols outlined in this guide, researchers are well-equipped to explore the full potential of 1-amino-4-(phenylamino)anthraquinone-based biosensors and contribute to the advancement of analytical and biomedical sciences.
References
-
Ali, S., Tahir, M., Mehboob, N., Wahab, F., Langford, S. J., Said, S. M., Sarker, M. R., Julai, S., & Ali, S. H. M. (2020). Amino Anthraquinone: Synthesis, Characterization, and Its Application as an Active Material in Environmental Sensors. Materials (Basel, Switzerland), 13(4), 960. [Link]
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Ali, S., Tahir, M., Mehboob, N., Wahab, F., Langford, S. J., Said, S. M., Sarker, M. R., Julai, S., & Ali, S. H. M. (2020). Amino Anthraquinone: Synthesis, Characterization, and Its Application as an Active Material in Environmental Sensors. ResearchGate. [Link]
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Chen, Y. L., Li, C. Y., Lin, T. H., Lin, Y. C., Wong, M. L., & Liou, J. P. (2016). Development of 1-Amino-4-(phenylamino)anthraquinone-2-sulfonate Sodium Derivatives as a New Class of Inhibitors of RANKL-Induced Osteoclastogenesis. Archiv der Pharmazie, 349(5), 356–365. [Link]
-
MDPI. (2023). Biosensors, 13(4). [Link]
-
Ali, S., et al. (2020). Amino anthraquinone: Synthesis, characterization, and its application as an active material in environmental sensors. UM Research Repository. [Link]
-
Ahmad, I., et al. (2022). Multispectroscopic and computational techniques to study the interaction of anthraquinone appended sensor with calf thymus DNA. Journal of Biomolecular Structure and Dynamics, 40(19), 8783-8794. [Link]
- Google Patents. (1980). Process for the preparation of 1-amino-4-bromoanthraquinone-2-sulphonic acid I.
-
Lee, C. H., et al. (2022). Recent Advances in Electrochemical Biosensors for Monitoring Animal Cell Function and Viability. Biosensors, 12(12), 1129. [Link]
-
Rather, M. A., et al. (2022). Recent advances in development of electrochemical biosensors for the detection of biogenic amines. Critical Reviews in Food Science and Nutrition, 62(29), 8143-8166. [Link]
- Google Patents. (1992). Synthesis of 1-amino-anthraquinone.
- Google Patents. (2003). Preparation of 1-amino-4-hydroxyanthraquinones.
- Google Patents. (1992). Synthesis of 1-aminoanthraquinone.
-
Wang, C., et al. (2021). Anthraquinone-based electroactive ionic species as stable multi-redox anode active materials for high-performance nonaqueous redox flow batteries. Journal of Materials Chemistry A, 9(15), 9695-9703. [Link]
-
Preprints.org. (2024). Application of Biosensors in Cancer Drug Discovery. [Link]
-
Mohamed, A. A. (2023). Biosensor fabrication using bioengineered recognition elements. University of Manchester. [Link]
-
ResearchGate. (2021). Anthraquinone appended chemosensors for fluorescence monitoring of anions and/or metal ions. [Link]
-
Yan, Y. Y., et al. (2019). A Green and Scalable Synthesis of 1-Amino Anthraquinone. Organic Preparations and Procedures International, 51(2), 185-189. [Link]
-
Ali, S., et al. (2020). Amino Anthraquinone: Synthesis, Characterization, and Its Application as an Active Material in Environmental Sensors. PubMed. [Link]
-
Kurbatova, E. I., et al. (2023). Electrochemical DNA Sensor for Valrubicin Detection Based on Poly(Azure C) Films Deposited from Deep Eutectic Solvent. Biosensors, 13(10), 989. [Link]
-
Ma, M., et al. (2011). Novel DNA Electrochemical Biosensor Using Anthraquinone-2-Sulfonic Acid Sodium Salt as Hybridization Indicator. Advanced Materials Research, 298, 56-62. [Link]
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Application Notes and Protocols for Assessing the Antifouling Properties of 1-amino-4-(phenylamino)anthraquinone
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for assessing the antifouling properties of 1-amino-4-(phenylamino)anthraquinone. Biofouling, the undesirable accumulation of microorganisms, plants, algae, and animals on submerged structures, poses significant economic and operational challenges to maritime industries. Anthraquinone derivatives have emerged as a promising class of antifouling agents.[1] This guide details the scientific rationale and step-by-step protocols for evaluating the efficacy of 1-amino-4-(phenylamino)anthraquinone in inhibiting key stages of the biofouling process, from bacterial biofilm formation to the settlement of invertebrate larvae. The methodologies described herein are designed to ensure scientific rigor, reproducibility, and a thorough understanding of the compound's potential as a novel antifouling agent.
Introduction: The Challenge of Biofouling and the Potential of 1-amino-4-(phenylamino)anthraquinone
Biofouling is a complex and pervasive issue with significant economic and environmental consequences. The process begins with the formation of a microbial biofilm, which facilitates the subsequent attachment of larger organisms such as barnacles, mussels, and algae. Traditional antifouling coatings have often relied on biocides that can be harmful to the marine ecosystem. Consequently, there is a pressing need for the development of environmentally benign and effective antifouling agents.
Anthraquinones, a class of aromatic organic compounds, have demonstrated promising antifouling activity.[1] Certain derivatives have been shown to inhibit the growth of marine biofilm-forming bacteria and the settlement of invertebrate larvae, often at low concentrations.[1] 1-amino-4-(phenylamino)anthraquinone, a synthetic derivative, is a subject of interest for its potential as a novel antifouling compound. Its structural features suggest the possibility of interfering with biological processes crucial for fouling organisms. This document outlines a systematic approach to rigorously evaluate this potential.
Putative Mechanism of Action
While the precise antifouling mechanism of 1-amino-4-(phenylamino)anthraquinone is yet to be fully elucidated, insights can be drawn from studies on related anthraquinone compounds. The antifouling activity of anthraquinones is often attributed to the inhibition of key biological processes in fouling organisms.[1] One potential mechanism is the disruption of quorum sensing in bacteria, a cell-to-cell communication process that regulates biofilm formation.[2] Additionally, some antifouling compounds act as enzyme or protein inhibitors, interfering with metabolic pathways or the production of adhesives necessary for attachment.[3] It is hypothesized that 1-amino-4-(phenylamino)anthraquinone may exert its antifouling effect through one or a combination of these mechanisms. The experimental protocols outlined below are designed to probe these potential modes of action.
Experimental Workflow for Antifouling Assessment
A tiered approach is recommended for the comprehensive assessment of 1-amino-4-(phenylamino)anthraquinone's antifouling properties. This workflow progresses from initial in vitro screenings against key fouling organisms to more complex evaluations of the compound integrated into a coating system.
Caption: A tiered experimental workflow for assessing the antifouling properties of 1-amino-4-(phenylamino)anthraquinone.
Detailed Protocols
Protocol 1: Antibacterial and Antibiofilm Activity Assay
Objective: To determine the efficacy of 1-amino-4-(phenylamino)anthraquinone in inhibiting the growth and biofilm formation of marine bacteria.
Rationale: The initial stage of biofouling is the formation of a bacterial biofilm. Therefore, assessing the compound's ability to inhibit bacterial growth and biofilm formation is a critical first step.
Materials:
-
1-amino-4-(phenylamino)anthraquinone
-
Marine broth medium
-
Cultures of relevant marine biofilm-forming bacteria (e.g., Vibrio carchariae, Pseudoalteromonas elyakovii)[1]
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density)
-
Crystal violet solution
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 1-amino-4-(phenylamino)anthraquinone in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Bacterial Culture Preparation: Inoculate marine broth with the selected bacterial strains and incubate until they reach the mid-logarithmic phase of growth.
-
Minimum Inhibitory Concentration (MIC) Determination:
-
Serially dilute the stock solution of the test compound in marine broth in a 96-well plate to achieve a range of concentrations.
-
Add the bacterial suspension to each well.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at the optimal temperature for the bacterial strain for 24-48 hours.
-
Determine the MIC as the lowest concentration of the compound that inhibits visible bacterial growth.
-
-
Biofilm Inhibition Assay:
-
In a new 96-well plate, add sub-lethal concentrations of the test compound (below the MIC) and the bacterial suspension.
-
Incubate for 24-48 hours to allow for biofilm formation.
-
Gently wash the wells with sterile seawater to remove non-adherent bacteria.
-
Stain the attached biofilm with crystal violet solution for 15 minutes.
-
Wash the wells again to remove excess stain.
-
Solubilize the bound crystal violet with ethanol or acetic acid.
-
Measure the absorbance at 570 nm using a spectrophotometer. A reduction in absorbance compared to the control indicates biofilm inhibition.
-
Protocol 2: Larval Settlement Inhibition Assay
Objective: To evaluate the ability of 1-amino-4-(phenylamino)anthraquinone to inhibit the settlement of marine invertebrate larvae.
Rationale: The settlement and metamorphosis of invertebrate larvae, such as barnacles, are key events in the development of hard fouling communities. This assay directly assesses the compound's ability to interfere with this critical step.
Materials:
-
1-amino-4-(phenylamino)anthraquinone
-
Competent cyprid larvae of a model barnacle species (e.g., Amphibalanus amphitrite)
-
Filtered sterile seawater
-
Multi-well plates or petri dishes
-
Microscope
Procedure:
-
Preparation of Test Surfaces: If testing the compound directly, it can be dissolved in the seawater at various concentrations. For testing as a coating, glass slides or petri dishes can be coated with a formulation containing 1-amino-4-(phenylamino)anthraquinone.
-
Larval Exposure:
-
Place a known number of competent cyprid larvae (typically 20-30) into each well or dish containing the test compound in seawater or on the coated surface.[4]
-
Include appropriate controls (seawater only, solvent control, and a surface coated with a non-toxic paint).
-
-
Incubation: Incubate the plates in the dark at a constant temperature for 24-48 hours.
-
Assessment:
-
After the incubation period, count the number of settled and metamorphosed larvae under a microscope.
-
Calculate the percentage of settlement inhibition relative to the control.
-
It is also important to assess larval mortality to distinguish between settlement inhibition and toxicity.
-
Data Presentation and Interpretation
The quantitative data generated from the described protocols should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Antibacterial and Antibiofilm Activity of 1-amino-4-(phenylamino)anthraquinone
| Bacterial Strain | MIC (µg/mL) | Biofilm Inhibition (IC50, µg/mL) |
| Vibrio carchariae | ||
| Pseudoalteromonas elyakovii |
Table 2: Larval Settlement Inhibition by 1-amino-4-(phenylamino)anthraquinone
| Test Concentration (µg/mL) | % Settlement Inhibition | % Larval Mortality |
| Control | 0 | |
| Concentration 1 | ||
| Concentration 2 | ||
| Concentration 3 |
Advanced Assessment: Coated Panel Immersion Testing
For a more realistic evaluation of antifouling performance, 1-amino-4-(phenylamino)anthraquinone should be incorporated into a suitable paint formulation and applied to test panels. These panels are then submerged in a marine environment and periodically assessed for fouling.
Protocol 3: Static and Dynamic Immersion Testing
Objective: To evaluate the long-term antifouling efficacy of a coating containing 1-amino-4-(phenylamino)anthraquinone under realistic marine conditions.
Rationale: Laboratory assays provide valuable initial data, but field testing is essential to assess the performance of an antifouling coating under the complex interplay of biological and environmental factors. Static testing simulates conditions for stationary vessels, while dynamic testing mimics vessels in transit.[5]
Materials:
-
Test panels (e.g., PVC, aluminum)
-
Antifouling paint formulation containing 1-amino-4-(phenylamino)anthraquinone
-
Control paint formulations (e.g., a commercial standard, a paint without the active compound)
-
Immersion racks
-
Digital camera
-
Image analysis software
Procedure:
-
Panel Preparation and Coating: Prepare and coat the test panels according to standardized procedures (e.g., ASTM D3623-78a).[6] Ensure uniform coating thickness.
-
Immersion: Deploy the coated panels on racks at a suitable marine test site. For dynamic testing, a rotating apparatus can be used.
-
Periodic Assessment:
-
At regular intervals (e.g., monthly), retrieve the panels and photograph them.
-
Visually assess the extent and type of fouling using a rating scale.
-
Image analysis software can be used for a more quantitative assessment of the percentage of fouling coverage.
-
-
Data Analysis: Compare the fouling resistance of the test coating to the control coatings over time.
Safety Precautions
When handling 1-amino-4-(phenylamino)anthraquinone and other chemicals, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (gloves, lab coat, safety glasses).[7] Care should be taken to avoid inhalation of dust or contact with skin and eyes.[7] All waste should be disposed of in accordance with local regulations.
Conclusion
The methodologies outlined in this document provide a robust framework for the comprehensive assessment of the antifouling properties of 1-amino-4-(phenylamino)anthraquinone. By following these protocols, researchers can generate reliable and reproducible data to determine the compound's efficacy and potential as a novel, environmentally friendly antifouling agent. A systematic approach, from initial in vitro screening to field testing, is crucial for the successful development of new antifouling technologies that can address the persistent challenge of biofouling in marine environments.
References
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A structure-activity relationship analysis of anthraquinones with antifouling activity against marine biofilm-forming bacteria - Frontiers. (2022-10-17). Retrieved from [Link]
- Synthesis of 1-amino-anthraquinone - Google Patents. (EP0499451A1).
-
Development of 1-Amino-4-(phenylamino)anthraquinone-2-sulfonate Sodium Derivatives as a New Class of Inhibitors of RANKL-Induced Osteoclastogenesis - PubMed. (2016). Retrieved from [Link]
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Antifouling Paint Release Testing - EAG Laboratories. Retrieved from [Link]
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2022 GUIDELINES FOR INSPECTION OF ANTI-FOULING SYSTEMS ON SHIPS - International Maritime Organization. (2022-06-10). Retrieved from [Link]
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Guidelines for efficacy testing of antifouling coatings for nets in field tests - Norwegian Environment Agency. Retrieved from [Link]
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Marine Antifouling Coating Performance Standards Guide - JDMARINEPAINT. Retrieved from [Link]
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1-amino-4-(phenylamino)anthraquinone - Cheméo. Retrieved from [Link]
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Predicting Antifouling Activity and Acetylcholinesterase Inhibition of Marine-Derived Compounds Using a Computer-Aided Drug Design Approach - NIH. Retrieved from [Link]
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1-amino-4-(phenylamino)anthraquinone | CAS#:4395-65-7 | Chemsrc. Retrieved from [Link]
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(PDF) A structure-activity relationship analysis of anthraquinones with antifouling activity against marine biofilm-forming bacteria - ResearchGate. Retrieved from [Link]
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Methods of assessing antifouling and foul-release efficacy of non-toxic marine coatings. (2017-06-09). Retrieved from [Link]
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Antifouling performance standards for the Maritime industry: Development of a framework for assessment, approval and relevance o - DCCEEW. Retrieved from [Link]
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3 General process for identification of natural antifouling compounds... - ResearchGate. Retrieved from [Link]
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Appendix B Panel Testing Protocol. (2008-06-05). Retrieved from [Link]
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Review on Molecular Mechanisms of Antifouling Compounds: An Update since 2012 - PMC. (2017-08-28). Retrieved from [Link]
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Buy 1-amino-4-(phenylamino)anthraquinone from Dayang Chem (Hangzhou) Co.,Ltd. Retrieved from [Link]
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Anti-fouling performance and mechanism of anthraquinone/polypyrrole composite modified membrane cathode in a novel MFC–aerobic MBR coupled system - RSC Publishing. Retrieved from [Link]
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Amino anthraquinone: Synthesis, characterization, and its application as an active material in environmental sensors - UM Research Repository. (2020). Retrieved from [Link]
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Application Note & Protocol: A Comprehensive Guide to the Photostability Assessment of 1-Amino-4-(phenylamino)anthraquinone Dyes
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed experimental framework for investigating the photostability of 1-amino-4-(phenylamino)anthraquinone dyes. These dyes are significant chromophores in various industrial and pharmaceutical applications, making their stability upon light exposure a critical parameter for quality, efficacy, and safety. This guide offers in-depth protocols, the scientific rationale behind experimental choices, and methods for data interpretation, ensuring a robust and reproducible assessment.
Introduction: The Significance of Photostability in Anthraquinone Dyes
1-Amino-4-(phenylamino)anthraquinone and its derivatives are a class of synthetic dyes known for their vibrant colors and strong absorption in the visible region of the electromagnetic spectrum.[1][2] They find extensive use in textiles, paints, and increasingly, in the development of novel therapeutic and diagnostic agents.[3][4] However, exposure to light can induce photochemical reactions, leading to the degradation of the dye molecule. This photodegradation can result in color fading, loss of function, and the formation of potentially toxic byproducts.[5][6]
The core structure of anthraquinone dyes imparts a degree of stability, but substituents on the anthraquinone scaffold significantly influence their photophysical and photochemical properties.[7][8] The amino and phenylamino groups in the 1 and 4 positions, respectively, are crucial for the dye's color and can also be sites for photochemical reactions. Therefore, a systematic evaluation of photostability is paramount for predicting the long-term performance and safety of products containing these dyes.
This application note outlines a comprehensive experimental setup and a suite of protocols to quantify the photostability of 1-amino-4-(phenylamino)anthraquinone dyes, adhering to principles outlined in international guidelines such as those from the International Council for Harmonisation (ICH).[9][10]
Unraveling the Mechanism: Why Anthraquinone Dyes Degrade
The photodegradation of anthraquinone dyes is a complex process initiated by the absorption of photons, which elevates the dye molecule to an excited electronic state.[7] The subsequent decay pathways determine the fate of the molecule. The primary mechanism often involves the excited triplet state of the anthraquinone core, which is a potent oxidizing agent.[2]
Key mechanistic steps can include:
-
Hydrogen Abstraction: The excited dye molecule can abstract hydrogen atoms from surrounding molecules, such as solvents or polymers, initiating a radical chain reaction.[7]
-
Reaction with Oxygen: Molecular oxygen can interact with the excited dye, leading to the formation of reactive oxygen species (ROS) like singlet oxygen and superoxide radicals. These ROS can then attack the dye molecule, causing its degradation.
-
Photodissociation: In some cases, the absorbed light energy can directly lead to the cleavage of chemical bonds within the dye structure.[11]
-
Interaction with the Matrix: For dyes incorporated into a polymer or other matrix, the degradation can be a coupled process where the dye sensitizes the degradation of the matrix, which in turn produces reactive species that attack the dye.[12]
Understanding these potential pathways is crucial for designing experiments and interpreting the results. For instance, the choice of solvent can significantly impact the degradation rate by altering the availability of abstractable hydrogen atoms.
The Experimental Blueprint: A Validating System
A robust photostability study is a self-validating system. This means incorporating appropriate controls and standards to ensure that the observed changes are indeed due to light exposure and not other factors like thermal degradation. The following sections detail the necessary components and a logical workflow for a comprehensive photostability assessment.
Essential Materials and Equipment
Materials:
-
1-Amino-4-(phenylamino)anthraquinone dye sample
-
High-purity solvents (e.g., acetonitrile, methanol, water - HPLC grade)
-
Phosphate buffer solutions (for pH control, if required)
-
Quartz cuvettes (for UV-Vis measurements)
-
Amber vials (for sample storage)
-
Aluminum foil
Equipment:
-
Photostability Chamber: A controlled environment chamber equipped with a light source that mimics natural daylight (D65 standard) or other relevant light conditions. A xenon arc lamp is the preferred source as it provides a spectral distribution similar to sunlight.[13][14][15] The chamber should allow for temperature and humidity control.
-
UV-Visible Spectrophotometer: For quantifying the concentration of the dye by measuring its absorbance at its maximum absorption wavelength (λmax).[16][17]
-
High-Performance Liquid Chromatography (HPLC) System: Equipped with a suitable column (e.g., C18) and a detector (e.g., Diode Array Detector - DAD or UV-Vis detector) to separate the parent dye from its degradation products and quantify their concentrations.[18][19]
-
pH Meter
-
Analytical Balance
-
Vortex Mixer and Sonicator
Experimental Workflow Visualization
The overall experimental workflow can be visualized as a sequential process, from initial sample preparation to final data analysis and interpretation.
Caption: Experimental workflow for photostability testing.
Detailed Protocols
Protocol 1: Sample Preparation
Rationale: Proper sample preparation is critical to ensure the accuracy and reproducibility of the results. The choice of solvent can influence the photodegradation rate. Using a concentration that gives an initial absorbance within the linear range of the spectrophotometer is essential for accurate quantification.
Procedure:
-
Prepare a Stock Solution: Accurately weigh a known amount of the 1-amino-4-(phenylamino)anthraquinone dye and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Ensure complete dissolution, using sonication if necessary.
-
Prepare Working Solutions: From the stock solution, prepare working solutions of the desired concentration (e.g., 10 µg/mL) in the chosen solvent system. The final concentration should yield an absorbance value between 0.5 and 1.0 at the dye's λmax to ensure measurement accuracy.
-
Prepare Experimental Samples: Transfer a specific volume (e.g., 3 mL) of the working solution into transparent quartz cuvettes or other suitable transparent containers for light exposure.[9]
-
Prepare Dark Control Samples: Transfer the same volume of the working solution into identical containers and wrap them completely in aluminum foil to protect them from light. These samples will serve as the dark control to account for any degradation that is not light-induced (e.g., thermal degradation).[5][9]
Protocol 2: Irradiation Experiment
Rationale: The irradiation conditions should be well-controlled and monitored to ensure consistent light exposure. The ICH Q1B guideline recommends a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5][10]
Procedure:
-
Set Up the Photostability Chamber:
-
Light Source: Use a xenon arc lamp filtered to simulate the D65/ID65 emission standard.[10] Ensure the lamp's output is calibrated.
-
Temperature and Humidity: Maintain a constant temperature (e.g., 25 °C ± 2 °C) and humidity (e.g., 60% RH ± 5% RH) to minimize their influence on the degradation process.
-
-
Position the Samples: Place the experimental (light-exposed) and dark control samples in the photostability chamber. Ensure that the samples are equidistant from the light source for uniform irradiation.
-
Initiate Exposure: Start the irradiation process and monitor the light exposure using a calibrated radiometer/lux meter.
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from both the light-exposed and dark control samples for analysis. Store the collected aliquots in amber vials and protect them from light until analysis.
Protocol 3: Analytical Monitoring
Rationale: UV-Vis spectrophotometry provides a rapid and straightforward method to monitor the overall decrease in the concentration of the parent dye.[17][20] The degradation is followed by measuring the decrease in absorbance at the λmax of the dye.
Procedure:
-
Record UV-Vis Spectra: For each time point, record the UV-Vis absorption spectrum of the light-exposed and dark control samples over a relevant wavelength range (e.g., 200-800 nm).
-
Determine Absorbance at λmax: Measure the absorbance of each sample at the λmax of the 1-amino-4-(phenylamino)anthraquinone dye.
-
Calculate Percentage Degradation: The percentage of dye degradation can be calculated using the following formula:[21]
% Degradation = [(A₀ - Aₜ) / A₀] * 100
Where:
-
A₀ is the initial absorbance of the dye at time t=0.
-
Aₜ is the absorbance of the dye at time t.
-
Rationale: HPLC is a powerful technique that separates the parent dye from its degradation products, allowing for more accurate quantification of the parent dye and the potential identification and quantification of major degradation products.[18][22]
Procedure:
-
Develop an HPLC Method:
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm) is typically suitable.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is often effective.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: Monitor the elution profile at the λmax of the parent dye and at other wavelengths to detect degradation products that may have different absorption spectra.
-
-
Analyze Samples: Inject the samples collected at each time point into the HPLC system.
-
Data Analysis:
-
Identify the peak corresponding to the parent dye based on its retention time.
-
Integrate the peak area of the parent dye at each time point.
-
Calculate the concentration of the parent dye at each time point using a calibration curve.
-
Observe the appearance of new peaks, which correspond to degradation products.
-
Data Analysis and Interpretation
Degradation Kinetics
The rate of photodegradation can often be described by pseudo-first-order kinetics, especially when the concentration of other reactants (like oxygen) remains relatively constant.[21][23]
The integrated rate law for a pseudo-first-order reaction is:
ln(Cₜ / C₀) = -kt
Where:
-
C₀ is the initial concentration of the dye.
-
Cₜ is the concentration of the dye at time t.
-
k is the pseudo-first-order rate constant.
A plot of ln(Cₜ / C₀) versus time (t) should yield a straight line with a slope of -k.
Quantum Yield of Photodegradation
The quantum yield (Φ) is a measure of the efficiency of a photochemical reaction and is defined as the number of molecules degraded per photon absorbed.[24][25] It can be calculated using the following equation:
Φ = (Number of molecules degraded) / (Number of photons absorbed)
The determination of the absolute quantum yield is complex and requires careful actinometry to measure the photon flux.[26][27]
Data Presentation
Quantitative data should be summarized in a clear and concise manner.
Table 1: Photodegradation of 1-Amino-4-(phenylamino)anthraquinone Dye Monitored by UV-Vis Spectrophotometry
| Time (hours) | Absorbance at λmax (Light-Exposed) | % Degradation (Light-Exposed) | Absorbance at λmax (Dark Control) | % Degradation (Dark Control) |
| 0 | 0.850 | 0.0 | 0.850 | 0.0 |
| 2 | 0.723 | 14.9 | 0.848 | 0.2 |
| 4 | 0.615 | 27.6 | 0.851 | -0.1 |
| 8 | 0.459 | 46.0 | 0.847 | 0.4 |
| 12 | 0.342 | 59.8 | 0.849 | 0.1 |
| 24 | 0.187 | 78.0 | 0.846 | 0.5 |
Table 2: Quantification of Parent Dye by HPLC
| Time (hours) | Peak Area of Parent Dye (Light-Exposed) | Concentration (µg/mL) (Light-Exposed) | Peak Area of Parent Dye (Dark Control) | Concentration (µg/mL) (Dark Control) |
| 0 | 1254321 | 10.0 | 1255100 | 10.0 |
| 2 | 1065432 | 8.5 | 1253987 | 10.0 |
| 4 | 897654 | 7.2 | 1255345 | 10.0 |
| 8 | 654321 | 5.2 | 1254765 | 10.0 |
| 12 | 456789 | 3.6 | 1255012 | 10.0 |
| 24 | 234567 | 1.9 | 1254589 | 10.0 |
Visualization of a Potential Degradation Pathway
While the exact degradation pathway requires detailed structural elucidation of the products (e.g., by LC-MS), a simplified hypothetical pathway can be visualized.
Caption: Simplified photodegradation pathway.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for assessing the photostability of 1-amino-4-(phenylamino)anthraquinone dyes. By following these detailed protocols and understanding the underlying scientific principles, researchers can obtain reliable and reproducible data. This is crucial for ensuring the quality, safety, and efficacy of products containing these dyes, from industrial colorants to pharmaceutical compounds. The combination of controlled irradiation, robust analytical techniques, and thorough data analysis forms a self-validating system for photostability testing.
References
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ICH, Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available at: [Link]
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Allen, N. S., & Edge, M. (1992). Photostability of Anthraquinone and Azo Dyes in N‐Ethylacetamide (Nylon Model). Coloration Technology, 108(2), 64-70. Available at: [Link]
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Deshpande, A. V. (2015). Protocol for Photostability Studies of Pharmaceutical products. ResearchGate. Available at: [Link]
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Anderson, B. R., & Kuzyk, M. G. (2021). Imaging studies of photodegradation and self-healing in anthraquinone derivative dye-doped PMMA. Physical Chemistry Chemical Physics, 23(2), 1086-1096. Available at: [Link]
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Guideline on Photostability Testing. (2023). Federal Institute for Drugs and Medical Devices (BfArM). Available at: [Link]
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Anderson, B. R., & Kuzyk, M. G. (2020). Imaging Studies of Photodegradation and Self-healing in Anthraquinone Derivative Dye-doped PMMA. Physical Chemistry Chemical Physics. Available at: [Link]
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Wang, Y., et al. (2020). Synthesis and a Photo-Stability Study of Organic Dyes for Electro-Fluidic Display. Molecules, 25(2), 299. Available at: [Link]
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Kim, B., et al. (2020). Spectroscopic studies of the mechanism of reversible photodegradation of 1-substituted aminoanthraquinone-doped polymers. The Journal of Chemical Physics, 152(6), 064901. Available at: [Link]
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Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. Available at: [Link]
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HPLC chromatogram for RhB dye degradation. ResearchGate. Available at: [Link]
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Wang, F., et al. (2019). Bacterial degradation of anthraquinone dyes. Frontiers of Environmental Science & Engineering, 13(6), 86. Available at: [Link]
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Design of aminoanthraquinone-based heterogeneous photocatalysts for visible-light-driven reactions and antibacterial applications. (2023). RSC Publishing. Available at: [Link]
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ISO 105-B02:2014. Textiles — Tests for colour fastness — Part B02: Colour fastness to artificial light: Xenon arc fading lamp test. International Organization for Standardization. Available at: [Link]
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Bodrato, M., & Vione, D. (2014). Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers. Environmental Science: Processes & Impacts, 16(5), 1067-1075. Available at: [Link]
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Gafitanu, C. A., et al. (2021). Photochemical Stability of a Cotton Fabric Surface Dyed with a Reactive Triphenodioxazine Dye. Materials, 14(22), 7000. Available at: [Link]
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Chen, Y. C., et al. (2016). Development of 1-Amino-4-(phenylamino)anthraquinone-2-sulfonate Sodium Derivatives as a New Class of Inhibitors of RANKL-Induced Osteoclastogenesis. Archiv der Pharmazie, 349(5), 356-364. Available at: [Link]
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ASTM D4303-10(2017). Standard Test Methods for Lightfastness of Pigments Used in Artists' Paints. ASTM International. Available at: [Link]
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Flores-Perez, J. A., et al. (2023). Compact device for in situ ultraviolet–visible spectrophotometric measurement of photocatalytic kinetics. Review of Scientific Instruments, 94(8), 084102. Available at: [Link]
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ISO 105-B02:2014(E). Textiles — Tests for colour fastness — Part B02: Colour fastness to artificial light: Xenon arc fading lamp test. iTeh Standards. Available at: [Link]
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S. K. Ramini and M. G. Kuzyk, "Molecular structure and reversible photodegradation in anthraquinone dyes," arXiv preprint arXiv:1604.07645, 2016. Available at: [Link]
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Quantum yield. Wikipedia. Available at: [Link]
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ASTM D4303 test lightfastness of colorants. Micom Laboratories. Available at: [Link]
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Gouda, M. A., et al. (2010). Chemistry of 2-aminoanthraquinones. Turkish Journal of Chemistry, 34(5), 651-709. Available at: [Link]
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HPLC Determination of Four Textile Dyes and Studying Their Degradation Using Spectrophotometric Technique. An-Najah Staff. Available at: [Link]
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Combined experimental and theoretical study on photoinduced toxicity of an anthraquinone dye intermediate to Daphnia magna. ResearchGate. Available at: [Link]
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D4303 Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials. (2022). ASTM International. Available at: [Link]
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Kinetics and Equilibrium Study for the Degradation of Textile Dyes. International Journal for Multidisciplinary Research. Available at: [Link]
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Wang, L., et al. (2013). Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level. Analytical Chemistry, 85(5), 2629-2636. Available at: [Link]
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ISO 105-B02. Q-Lab. Available at: [Link]
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3D HPLC chromatogram of the initial dye samples of concentration 400... ResearchGate. Available at: [Link]
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A Comprehensive Guide to Testing the Lightfastness of Textiles: Interpretation of the GB/T 8427-2019 Standard. Testex. Available at: [Link]
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Photocatalytic Degradation of Organic Dyes from Clinical Laboratory Wastewater. MDPI. Available at: [Link]
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Calculating quantum yield of a photocatalyst. Reddit. Available at: [Link]
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D 4303 – 03 - Standard Test Methods for - Lightfastness of Colorants Used in Artists' Materials. ASTM International. Available at: [Link]
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Ndung'u, S. N., & Kinuthia, E. W. (2025). Kinetics of crystal violet dyes photocatalytic degradation in an aqueous media using TiO2 nanoparticles synthesized from Tithonia diversifolia leaf crude extracts. Journal of Water and Environmental Nanotechnology, 10(2), 161-172. Available at: [Link]
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Real-Time UV/VIS Spectroscopy to Observe Photocatalytic Degradation. MDPI. Available at: [Link]
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Adnan, N. E., et al. (2020). Characterization and Photophysical Properties of Natural Anthraquinone Dyes in Borneo Traditional Pua Kumbu Textile. Malaysian Journal of Chemistry, 22(3), 133-139. Available at: [Link]
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ASTM D4303-2020 "Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials". NBCHAO. Available at: [Link]
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A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. RSC Publishing. Available at: [Link]
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Understanding the Role of Morphology in the Visible-Light-Driven Sulfamethoxazole Degradation by Ag2SeO3-Based Photocatalysts. ACS Publications. Available at: [Link]
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Efficient and Controllable Synthesis of 1-Aminoanthraquinone via High-Temperature Ammonolysis Using Continuous-Flow Method. MDPI. Available at: [Link]
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Photocatalytic Degradation and Kinetics of Dyes in Textile Effluent Using UV – TiO2-W System. Journal of Materials and Environmental Science. Available at: [Link]
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Amino Anthraquinone: Synthesis, Characterization, and Its Application as an Active Material in Environmental Sensors. MDPI. Available at: [Link]
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ISO 105-B02:1994(E). iTeh Standards. Available at: [Link]
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Application Notes and Protocols for Targeted Drug Delivery Using 1-amino-4-(phenylamino)anthraquinone Derivatives
Introduction: The Strategic Evolution of Anthraquinone-Based Therapeutics
Anthraquinones represent a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents, particularly in oncology.[1][2][3] Their planar structure allows them to intercalate with DNA and inhibit key enzymes like topoisomerase II, leading to cytotoxic effects.[4][5] However, the clinical utility of early anthraquinone derivatives has often been hampered by a lack of specificity, leading to off-target toxicities. The evolution of this class of compounds now focuses on targeted drug delivery, a strategy designed to concentrate the therapeutic payload at the site of disease, thereby enhancing efficacy and minimizing systemic side effects.[4][6]
This guide focuses on the application of 1-amino-4-(phenylamino)anthraquinone derivatives as potent payloads in targeted drug delivery systems. These derivatives offer a versatile platform for chemical modification, allowing for the attachment of targeting moieties through various conjugation strategies. By linking these potent cytotoxic agents to molecules that selectively recognize and bind to markers on diseased cells, we can achieve a highly localized therapeutic effect. This document provides a comprehensive overview of the principles, experimental protocols, and key considerations for researchers and drug development professionals working in this exciting field.
Core Principle: Designing a Targeted Anthraquinone Conjugate
The fundamental concept involves a modular design consisting of three key components: the 1-amino-4-(phenylamino)anthraquinone payload, a targeting ligand, and a linker that connects them.
-
The Payload: The 1-amino-4-(phenylamino)anthraquinone core is the cytotoxic warhead. Its derivatives can be synthesized to incorporate reactive functional groups, such as carboxylic acids or amines, which are necessary for conjugation to the linker.[7]
-
The Targeting Ligand: This component provides specificity. It can be a monoclonal antibody (mAb) that recognizes a tumor-specific antigen, a peptide that binds to an overexpressed receptor, or a small molecule with high affinity for a particular cell surface marker.[8]
-
The Linker: The linker is a critical element that connects the payload to the targeting ligand. Its chemical nature determines the stability of the conjugate in circulation and the mechanism of drug release at the target site. Linkers can be cleavable (e.g., by specific enzymes or the acidic environment within a tumor) or non-cleavable.
The overarching goal is to create a stable conjugate that circulates in the bloodstream with minimal premature drug release, recognizes and binds to its target, becomes internalized by the diseased cell, and then releases the active anthraquinone payload to exert its cytotoxic effect.
Diagram 1: Conceptual Framework of the Targeted Drug Delivery System
Caption: A modular targeted drug conjugate designed for specific cell recognition.
Part 1: Synthesis and Functionalization of the Anthraquinone Payload
A crucial first step is the synthesis of a 1-amino-4-(phenylamino)anthraquinone derivative that incorporates a functional handle for linker attachment. Here, we describe a representative protocol for synthesizing a derivative with a terminal carboxylic acid group, a common functional handle for subsequent conjugation.
Protocol 1: Synthesis of 4-((4-aminophenyl)amino)-1-((4-carboxybutanoyl)amino)anthracene-9,10-dione
Rationale: This protocol functionalizes the 1-amino group of a precursor with a linker precursor (glutaric anhydride) that provides a terminal carboxylic acid. This carboxylic acid can then be activated for conjugation to an amine-containing linker or targeting ligand.
Materials:
-
1-amino-4-(phenylamino)anthraquinone
-
Glutaric anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), 1M
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM, methanol)
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 1-amino-4-(phenylamino)anthraquinone (1 equivalent) in anhydrous pyridine.
-
Acylation: Add glutaric anhydride (1.2 equivalents) to the solution. Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Once the reaction is complete, remove the pyridine under reduced pressure. Dissolve the residue in DCM and wash with 1M HCl (3 times) to remove any remaining pyridine. Then, wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 0-10% methanol in DCM) to yield the pure functionalized anthraquinone derivative.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 2: Bioconjugation - Linking the Payload to a Targeting Ligand
With a functionalized payload in hand, the next stage is its conjugation to a targeting moiety. The following protocol details the conjugation to a monoclonal antibody (mAb) to create an antibody-drug conjugate (ADC), a common application for this technology.[8]
Protocol 2: Conjugation of Functionalized Anthraquinone to a Monoclonal Antibody
Rationale: This protocol uses standard carbodiimide chemistry (EDC/NHS) to activate the carboxylic acid on the anthraquinone derivative and couple it to the lysine residues on the antibody. This is a robust and widely used method for creating stable amide bonds.
Materials:
-
Functionalized anthraquinone payload (from Protocol 1)
-
Targeting monoclonal antibody (e.g., anti-HER2 for breast cancer models)[9]
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) columns for purification
Diagram 2: Experimental Workflow for ADC Synthesis and Purification
Caption: Workflow from payload activation to final ADC characterization.
Procedure:
-
Payload Activation: Dissolve the functionalized anthraquinone (10 equivalents relative to the antibody) in a small amount of DMSO. Add EDC (12 equivalents) and NHS (12 equivalents). Allow the mixture to react for 15-30 minutes at room temperature to form the NHS-ester.
-
Antibody Preparation: Prepare the antibody in PBS at a concentration of 5-10 mg/mL.
-
Conjugation Reaction: Add the activated anthraquinone-NHS ester solution dropwise to the antibody solution while gently stirring. Allow the reaction to proceed for 2-4 hours at room temperature.
-
Purification: Remove the unreacted payload and other small molecules by size-exclusion chromatography (e.g., using a Sephadex G-25 column) equilibrated with PBS. The ADC will elute in the void volume.
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody using UV-Vis spectroscopy.
-
Purity and Aggregation: Assess the purity of the ADC and check for aggregation using size-exclusion high-performance liquid chromatography (SE-HPLC).
-
Confirmation: Confirm the conjugation using techniques like mass spectrometry.
-
Table 1: Representative Characterization Data for an Anthraquinone-ADC
| Parameter | Result | Method |
| Concentration | 5.2 mg/mL | UV-Vis (A280) |
| Drug-to-Antibody Ratio (DAR) | 3.8 | UV-Vis Spectroscopy |
| Purity (Monomer) | >95% | SE-HPLC |
| Aggregation | <2% | SE-HPLC |
Part 3: In Vitro and In Vivo Evaluation
The efficacy and specificity of the newly synthesized ADC must be rigorously tested. This involves a series of in vitro cell-based assays followed by in vivo studies in appropriate animal models.[8][9][10]
Protocol 3: In Vitro Cytotoxicity Assay
Rationale: This assay determines the potency (IC50) of the ADC on target cells (antigen-positive) versus non-target cells (antigen-negative). A significant difference in IC50 values indicates target-specific killing.
Materials:
-
Antigen-positive cell line (e.g., SK-BR-3 for HER2)
-
Antigen-negative cell line (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
Synthesized ADC, unconjugated antibody, and free anthraquinone drug
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell Seeding: Seed both antigen-positive and antigen-negative cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the ADC, the free drug, and the unconjugated antibody. Treat the cells with these compounds for 72-96 hours.
-
Viability Assessment: After the incubation period, measure cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for each compound on each cell line.
Table 2: Representative IC50 Values from In Vitro Cytotoxicity Assay
| Compound | Target Cells (Antigen-Positive) IC50 (nM) | Non-Target Cells (Antigen-Negative) IC50 (nM) |
| Free Anthraquinone Drug | 25 | 30 |
| Unconjugated Antibody | >10,000 | >10,000 |
| Anthraquinone-ADC | 50 | >5,000 |
Interpretation of Results: The free drug is potent but non-selective. The unconjugated antibody has no cytotoxic effect. The ADC demonstrates high potency against the target cells and significantly lower potency against the non-target cells, confirming its targeted action.
Diagram 3: Proposed Mechanism of Action for an Anthraquinone-ADC
Caption: Stepwise process from cell surface binding to intracellular drug action.
Conclusion and Future Directions
The use of 1-amino-4-(phenylamino)anthraquinone derivatives in targeted drug delivery systems offers a promising avenue for developing highly potent and selective therapeutics. The protocols and principles outlined in this guide provide a foundational framework for the synthesis, conjugation, and evaluation of these advanced therapeutic constructs. Future research will likely focus on the development of novel linkers that offer better control over drug release, the exploration of new targeting moieties to overcome resistance, and the combination of these targeted agents with other therapeutic modalities to achieve synergistic effects.
References
-
Journey of anthraquinones as anticancer agents – a systematic review of recent literature. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]
- Synthesis of 1-amino-anthraquinone. (1992). Google Patents.
-
Journey of anthraquinones as anticancer agents – a systematic review of recent literature. (2021). RSC Publishing. Retrieved January 26, 2026, from [Link]
-
Development of 1-Amino-4-(phenylamino)anthraquinone-2-sulfonate Sodium Derivatives as a New Class of Inhibitors of RANKL-Induced Osteoclastogenesis. (2016). PubMed. Retrieved January 26, 2026, from [Link]
-
Synthesis and Biological Evaluation of Novel Mixed-Ligand 99m Tc-Labeled Anthraquinone Complexes as Potential DNA-Targeted Imaging Agents. (2022). MDPI. Retrieved January 26, 2026, from [Link]
-
In Vitro and In Vivo Biological Evaluation of Novel 1,4-Naphthoquinone Derivatives as Potential Anticancer Agents. (2024). PubMed. Retrieved January 26, 2026, from [Link]
-
Pharmacokinetics of Anthraquinones from Medicinal Plants. (2021). National Institutes of Health. Retrieved January 26, 2026, from [Link]
-
1-amino-4-(phenylamino)anthraquinone. (n.d.). ChemSrc. Retrieved January 26, 2026, from [Link]
-
Synthesis and biological evaluation of novel anthraquinone derivatives as potential therapeutics against breast cancer: In vitro and in silico approaches. (2023). ScienceDirect. Retrieved January 26, 2026, from [Link]
-
Anthraquinone Derivatives as Potent Anti-Cancer Agents. (n.d.). Bentham Science. Retrieved January 26, 2026, from [Link]
-
Novel anthraquinone amino-derivatives as anticancer targeting human serine/threonine kinase PAK4. (2018). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Novel Anthraquinone Derivatives and Their Complexes with Metal Ions with Anticancer Activity. (2022). National Institutes of Health. Retrieved January 26, 2026, from [Link]
-
Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms. (2023). RSC Publishing. Retrieved January 26, 2026, from [Link]
-
Journey of anthraquinones as anticancer agents – a systematic review of recent literature. (2021). RSC Publishing. Retrieved January 26, 2026, from [Link]
-
The pharmacokinetic study on the mechanism of toxicity attenuation of rhubarb total free anthraquinone oral colon-specific drug delivery system. (2015). ResearchGate. Retrieved January 26, 2026, from [Link]
-
1,4-Anthraquinone: an anticancer drug that blocks nucleoside transport, inhibits macromolecule synthesis, induces DNA fragmentation, and decreases the growth and viability of L1210 leukemic cells in the same nanomolar range as daunorubicin in vitro. (1997). PubMed. Retrieved January 26, 2026, from [Link]
-
Application of the anthraquinone drug rhein as an axial ligand in bifunctional Pt(iv) complexes to obtain antiproliferative agents against human glioblastoma cells. (2022). RSC Publishing. Retrieved January 26, 2026, from [Link]
-
In vitro and in vivo evaluation of anti-HER2 antibody conjugates labelled with 225Ac. (2023). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Various Techniques for the Synthesis of 2-Nitrophenylamino-1,4-naphthoquinone Derivatives. (2023). MDPI. Retrieved January 26, 2026, from [Link]
-
1-amino-4-(phenylamino)anthraquinone. (n.d.). Cheméo. Retrieved January 26, 2026, from [Link]
-
Novel Anthraquinone Derivatives and Their Complexes with Metal Ions with Anticancer Activity: Structure/Redox and Chelation Activity Correlations. (2022). MDPI. Retrieved January 26, 2026, from [Link]
-
DNA-binding study of anthraquinone derivatives using chemometrics methods. (2012). PubMed. Retrieved January 26, 2026, from [Link]
-
In Vitro Cytotoxicity Evaluation of Plastoquinone Analogues against Colorectal and Breast Cancers along with In Silico Insights. (2022). MDPI. Retrieved January 26, 2026, from [Link]
-
Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis. (2022). National Institutes of Health. Retrieved January 26, 2026, from [Link]
-
Design, Synthesis, and In Vitro and In Vivo Evaluation of Cereblon Binding Bruton's Tyrosine Kinase (BTK) Degrader CD79b Targeted Antibody-Drug Conjugates. (2024). PubMed. Retrieved January 26, 2026, from [Link]
-
Synthesis of 1-amino-anthraquinone. (1992). European Patent Office. Retrieved January 26, 2026, from [Link]
-
Anthraquinone. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]
-
Chemical structure of anthraquinones' (a) and anthracyclines' core (b). (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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enhancing the photostability of 1-amino-4-(phenylamino)anthraquinone-based dyes
Welcome to the Technical Support Center for Enhancing the Photostability of 1-Amino-4-(phenylamino)anthraquinone-Based Dyes. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to support your research and development efforts with this important class of chromophores.
Introduction: The Challenge of Photostability
1-Amino-4-(phenylamino)anthraquinone and its derivatives are prized for their vibrant colors and strong absorption properties, making them valuable in applications ranging from textile dyeing to advanced materials and as intermediates in drug development.[1][2][3] However, a significant challenge in their application is their susceptibility to photodegradation—the irreversible fading of color upon exposure to light.[4][5]
This guide will delve into the mechanisms behind this photofading and provide actionable strategies and protocols to enhance the stability of these dyes, ensuring the longevity and reliability of your work.
Frequently Asked Questions (FAQs)
Here, we address some of the common questions researchers encounter when working with these dyes.
Q1: What is the primary mechanism of photodegradation for 1-amino-4-(phenylamino)anthraquinone dyes?
A1: The photodegradation of anthraquinone dyes is a complex process primarily initiated by the absorption of light, particularly in the UV region (300-400 nm).[6] This elevates the dye molecule to an excited triplet state, which is highly reactive.[6] The primary degradation pathways from this excited state include:
-
Hydrogen Abstraction: The excited dye molecule can abstract hydrogen atoms from its surrounding environment (e.g., solvents, polymers, or even other dye molecules), leading to the reduction of the anthraquinone core and subsequent decomposition.[6]
-
Reaction with Oxygen: In the presence of oxygen, the excited dye can generate highly reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals. These ROS can then attack the dye molecule, causing its breakdown.
Q2: How do different substituents on the anthraquinone core affect photostability?
A2: Substituents play a crucial role in the photostability of anthraquinone dyes. Here are some general principles:
-
Electron-Donating Groups: The introduction of electron-donating groups (e.g., amino, hydroxyl, methoxy) generally increases photostability.[6] These groups can help to delocalize the excited state energy and make the molecule less prone to degradative reactions. The order of increasing photostability is often: methyl < methoxy < hydroxy < amino.[6]
-
Substitution Pattern: The position of the substituents is critical. For instance, 1,4-disubstituted aminoanthraquinones tend to be more photostable than their 1,8-disubstituted counterparts.[7] This is attributed to the formation of stable six-membered rings through intramolecular hydrogen bonding with the carbonyl groups, which enhances electron delocalization.[7]
-
Electron-Withdrawing Groups: While counterintuitive, certain electron-withdrawing groups that do not significantly alter the color can sometimes improve "oxidative" photostability.[6]
Q3: Can the choice of solvent or polymer matrix influence the photostability of the dye?
A3: Absolutely. The immediate environment of the dye molecule has a profound impact on its photostability.
-
Solvents: Solvents capable of readily donating hydrogen atoms (e.g., alcohols) can accelerate photodegradation through the hydrogen abstraction mechanism.
-
Polymer Matrices: The type of polymer matrix can either enhance or diminish photostability. For example, a rigid polymer matrix can restrict molecular vibrations and rotations, which can be a pathway for deactivation of the excited state, thus potentially increasing stability. Conversely, a matrix that is permeable to oxygen will facilitate oxidative degradation pathways.
Troubleshooting Guide
This section provides solutions to common problems encountered during experiments aimed at .
| Problem | Potential Cause | Troubleshooting Steps |
| Rapid Fading of Dye in Solution | 1. Solvent-Mediated Degradation: The solvent may be participating in the photodegradation process (e.g., hydrogen donation).2. Dissolved Oxygen: The presence of oxygen can lead to the formation of reactive oxygen species (ROS).3. High-Energy Light Exposure: The light source may have a high UV component, accelerating degradation. | 1. Solvent Selection: Switch to a less reactive solvent, such as aprotic solvents.2. Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) before and during irradiation.3. Light Filtering: Use a UV cut-off filter to block high-energy wavelengths if they are not essential for the application. |
| Inconsistent Photostability Results Between Batches | 1. Purity of the Dye: Impurities from the synthesis can act as photosensitizers or quenchers.2. Variations in Experimental Conditions: Inconsistent light intensity, temperature, or sample preparation.3. Moisture Content: The presence of water can influence degradation pathways. | 1. Purification and Characterization: Ensure the purity of each batch of dye using techniques like chromatography and spectroscopy.2. Standardized Protocol: Strictly adhere to a standardized photostability testing protocol (see below). Use a calibrated light source and control the temperature.[8]3. Drying: Ensure samples are thoroughly dried before testing. |
| UV Absorber or Antioxidant Additive is Ineffective | 1. Incorrect Additive Selection: The chosen additive may not be effective for the specific degradation mechanism.2. Insufficient Concentration: The concentration of the additive may be too low to provide adequate protection.3. Additive Degradation: The additive itself may be photochemically unstable. | 1. Mechanism-Specific Additives: If oxidative degradation is suspected, use antioxidants like Vitamin C or gallic acid.[9] For UV-induced degradation, use a UV absorber that covers the absorption range of the dye.2. Concentration Optimization: Perform a concentration-response study to determine the optimal loading of the additive.3. Additive Stability: Check the photostability of the additive under the experimental conditions. |
| Color Shift Instead of Fading | 1. Formation of Colored Photoproducts: The degradation products of the dye may themselves be colored.2. Dye Aggregation: Changes in the aggregation state of the dye can alter its absorption spectrum. | 1. Chromatographic Analysis: Use techniques like HPLC or LC-MS to identify the photoproducts.2. Solvent and Concentration Effects: Investigate the effect of different solvents and dye concentrations on the absorption spectrum before and after irradiation. |
Experimental Protocols
Standardized Photostability Testing Protocol
This protocol is based on the principles outlined in the ICH Q1B guidelines for photostability testing of new active substances and medicinal products.[8]
Objective: To assess the photostability of a 1-amino-4-(phenylamino)anthraquinone-based dye under standardized conditions.
Materials:
-
Dye sample
-
Solvent or polymer matrix
-
Quartz cuvettes or other suitable transparent containers
-
Photostability chamber equipped with a light source capable of emitting both visible and UVA radiation (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps).[8]
-
Calibrated radiometer/lux meter
-
UV-Vis spectrophotometer
-
Aluminum foil
Procedure:
-
Sample Preparation:
-
Prepare a solution or solid dispersion of the dye at a known concentration.
-
Prepare two sets of identical samples.
-
Wrap one set of samples completely in aluminum foil to serve as the dark control.[8]
-
-
Exposure:
-
Place both the exposed and dark control samples in the photostability chamber.
-
Expose the samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[8]
-
Monitor and control the temperature during the exposure to minimize thermal degradation.[8]
-
-
Analysis:
-
At specified time intervals, remove a sample from both the exposed and dark control sets.
-
Measure the absorbance of the samples at the wavelength of maximum absorption (λmax) using a UV-Vis spectrophotometer.
-
Calculate the percentage of dye remaining at each time point relative to the initial concentration.
-
Compare the degradation of the exposed sample to the dark control to isolate the effect of light.
-
-
Data Interpretation:
-
Plot the percentage of dye remaining as a function of exposure time or energy.
-
A significant decrease in the concentration of the exposed sample compared to the dark control indicates photolability.
-
Visualizing Key Concepts
Photodegradation Pathway
Caption: Simplified photodegradation pathway of anthraquinone dyes.
Experimental Workflow for Enhancing Photostability
Caption: Iterative workflow for enhancing dye photostability.
References
-
Allen, N. S. (1991). Photostability of Anthraquinone and Azo Dyes in N‐Ethylacetamide (Nylon Model). Coloration Technology, 107(4), 148-153. [Link]
- Google Patents. (1992). Synthesis of 1-amino-anthraquinone. EP0499451A1.
-
European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
Zhang, J., et al. (2023). Preparation of amino-substituted anthraquinone: study of the intersystem crossing and application as efficient photoinitiators for photopolymerization. New Journal of Chemistry, 47(20), 9637-9644. [Link]
-
Embden, J. v., et al. (2020). Imaging studies of photodegradation and self-healing in anthraquinone derivative dye-doped PMMA. Physical Chemistry Chemical Physics, 22(48), 28252-28263. [Link]
-
Asim, S., et al. (2023). Effect of Substituents on Solubility, Medicinal, Absorption, Emission and Cationic/Anionic Detection Properties of Anthraquinone Derivatives. Journal of Fluorescence, 33(5), 3781-3793. [Link]
-
Wikipedia. Anthraquinone dyes. [Link]
-
Chen, Y.-L., et al. (2016). Development of 1-Amino-4-(phenylamino)anthraquinone-2-sulfonate Sodium Derivatives as a New Class of Inhibitors of RANKL-Induced Osteoclastogenesis. Archiv der Pharmazie, 349(5), 354-363. [Link]
-
UTS Group Co., Ltd. (2022, March 4). How to improve the light fastness of textiles?[Link]
-
Embden, J. v., et al. (2020). Imaging Studies of Photodegradation and Self-healing in Anthraquinone Derivative Dye-doped PMMA. RSC Publishing. [Link]
-
ResearchGate. (2003). Application of C.I. Disperse Blue 56 to Poly(p-phenyleneterephthalamide) Fibers. [Link]
-
Wang, Y., et al. (2020). Synthesis and a Photo-Stability Study of Organic Dyes for Electro-Fluidic Display. Molecules, 25(2), 299. [Link]
-
Hangzhou Fucai Chem Co., Ltd. (2021, October 25). Disperse Blue 56 Production Method. [Link]
-
Hands, P. J. W., et al. (2016). Molecular Design Parameters of Anthraquinone Dyes for Guest–Host Liquid-Crystal Applications: Experimental and Computational Studies of Spectroscopy, Structure, and Stability. The Journal of Physical Chemistry C, 120(22), 12197-12208. [Link]
-
ACS Publications. (2021). Construction of Enhanced Photostability Anthraquinone-Type Nanovesicles Based on a Novel Two-Step Supramolecular Assembly Strategy and Their Application on Multiband Laser-Responsive Composites. [Link]
- Google Patents. (2013). Method for improving color fastness to light of fabric dyed by active dye. CN103031712A.
-
National Institutes of Health. (2020). Synthesis and a Photo-Stability Study of Organic Dyes for Electro-Fluidic Display. [Link]
-
Australian Government Department of Health. (2015). Anthraquinone-based dyes with limited data availability: Human health tier II assessment. [Link]
-
ACS Publications. (2016). Molecular Design Parameters of Anthraquinone Dyes for Guest-Host Liquid-Crystal Applications:Experimental and Computational Stud. [Link]
-
Creative Bioarray. Troubleshooting in Fluorescent Staining. [Link]
-
Guesmi, A., et al. (2012). Improving light fastness of reactive dyed cotton fabric with antioxidant and UV absorbers. Indian Journal of Fibre & Textile Research, 37(4), 346-351. [Link]
-
ResearchGate. (2020). Photostability testing of pharmaceutical products. [Link]
-
arXiv. (2016). Molecular structure and reversible photodegradation in anthraquinone dyes. [Link]
-
ResearchGate. (1989). Influence of Certain Additives on the Photostability of Colch Icine Solutions. [Link]
-
Tiankun Dye Manufacturer & Supplier. (2021, December 24). How to improve the light fastness of textiles?[Link]
-
ACS Publications. (2020). Degradation of Anthraquinone Dyes from Effluents: A Review Focusing on Enzymatic Dye Degradation with Industrial Potential. [Link]
-
ResearchGate. (2017). Method for correction of photo fading in FRAP experiments?[Link]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]
-
AATCC. Disperse Dyes: A Dye Chemist's Perspective. [Link]
-
Scribd. Dyeing Troubleshooting Guide. [Link]
-
SciSpace. (2020). Degradation of Anthraquinone Dyes from Effluents: A Review Focusing on Enzymatic Dye Degradation with Industrial Potential. [Link]
-
ResearchGate. (1986). Aftertreatments for Improving the Fastness of Dyes on Textile Fibres. [Link]
-
Q1 Scientific. (2021, July 28). Photostability testing theory and practice. [Link]
-
MDPI. (2024). A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus. [Link]
-
New Journal of Chemistry (RSC Publishing). (2023). Preparation of amino-substituted anthraquinone: study of the intersystem crossing and application as efficient photoinitiators for photopolymerization. [Link]
- Google Patents. (1966). 1-phenylamino-anthraquinone compounds. US3255216A.
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Technical Support Center: Troubleshooting HPLC Separation of 1-amino-4-(phenylamino)anthraquinone Isomers
Welcome to the technical support center for the chromatographic analysis of 1-amino-4-(phenylamino)anthraquinone and its related isomers. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges in achieving robust and reproducible separations of these complex aromatic compounds. Here, we address common issues in a direct question-and-answer format, grounded in the principles of chromatography and supported by field-proven insights.
Section 1: Foundational Knowledge & FAQs
This section covers the fundamental challenges and starting points for method development.
Q1: What are the critical challenges in separating 1-amino-4-(phenylamino)anthraquinone and its potential positional isomers?
A: The primary challenge lies in the structural similarity of the isomers. Positional isomers of 1-amino-4-(phenylamino)anthraquinone, which may differ only in the substitution pattern on the anthraquinone core or the phenyl ring, often have very similar physicochemical properties, such as hydrophobicity (logP) and polarity.[1] This similarity makes it difficult to achieve baseline separation using standard reversed-phase C18 columns, which primarily separate based on hydrophobicity.
Key challenges include:
-
Similar Hydrophobicity: Isomers often have nearly identical logP values, leading to co-elution on traditional alkyl-phase columns (C18, C8).[1]
-
Complex Retention Mechanisms: The molecule contains multiple functional groups capable of various interactions:
-
Hydrophobic interactions from the large polycyclic aromatic structure.
-
π-π interactions due to the extensive system of aromatic rings.
-
Hydrogen bonding capabilities from the amino groups.
-
Ionic interactions if the amino groups are protonated.
-
-
Secondary Interactions: The basic amino groups can interact with acidic residual silanols on the surface of silica-based columns, leading to significant peak tailing and poor peak shape.[2][3]
Q2: I am developing a new method. What are the typical starting conditions for an HPLC separation of these compounds?
A: A successful method often requires a stationary phase that offers alternative selectivity beyond simple hydrophobicity. A gradient elution is recommended for initial scouting runs to determine the approximate solvent strength required to elute all compounds of interest.[4]
Below is a robust starting point for method development.
Data Presentation Table 1: Recommended Starting HPLC Parameters
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm | Offers mixed-mode separation including hydrophobic and π-π interactions, which is ideal for resolving aromatic positional isomers.[1][5][6][7] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to suppress silanol activity and ensures the basic amino groups are in a consistent, protonated state, improving peak shape.[8] |
| Mobile Phase B | Acetonitrile or Methanol | Methanol can enhance π-π interactions with phenyl-based columns and may offer different selectivity compared to acetonitrile.[6] |
| Gradient | 50% to 90% B over 20 minutes | A broad scouting gradient helps locate the elution window for all isomers and impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides better efficiency and reduces mobile phase viscosity. Temperature can be a tool for optimizing selectivity. |
| Detection (UV) | 254 nm or Diode Array Detector (DAD) | Anthraquinones have strong absorbance in the UV region. A DAD allows for monitoring multiple wavelengths and assessing peak purity.[9][10] |
| Injection Vol. | 5-10 µL | Keep low to prevent column overload and peak distortion. |
Section 2: Troubleshooting Guide
This section is structured around specific problems you may encounter during your experiments.
Problem Area 1: Poor Resolution & Co-elution
Q: My isomers are co-eluting or have very poor resolution (<1.5) on a C18 column. What is the first parameter I should adjust?
A: The first and most impactful parameter to change is the stationary phase (column) . Since positional isomers have similar hydrophobicity, a standard C18 column is often insufficient.[1] You need a column that provides a different separation mechanism.
-
Causality: A Phenyl-Hexyl or Biphenyl column introduces strong π-π interactions as a dominant separation mechanism.[1] The electron-rich aromatic rings of the anthraquinone isomers will interact differently with the phenyl rings of the stationary phase based on their precise spatial arrangement and electron density distribution, enabling separation that is not possible based on hydrophobicity alone.[5][6] Phenyl-Hexyl phases are particularly effective for separating aromatic and polycyclic compounds.[6][7][11]
Q: I've switched to a Phenyl-Hexyl column, but resolution is still not optimal. What should I try next?
A: Your next step is to optimize the mobile phase composition , specifically the organic modifier.
-
Change the Organic Solvent: If you are using acetonitrile, switch to methanol (or vice-versa). Methanol is a protic solvent that is a hydrogen bond donor and acceptor, and it is known to enhance π-π interactions between analytes and phenyl-based stationary phases.[6] This can dramatically alter the selectivity and elution order of your isomers.
-
Optimize the Gradient Slope: If peaks are closely eluted, flattening the gradient around the elution time of the isomers can significantly improve resolution. For example, if your isomers elute at 60% Acetonitrile, modify your gradient to run from 55% to 65% over a longer period (e.g., 15-20 minutes).
Experimental Protocols Protocol 1: Organic Modifier Scouting
-
Prepare Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B1: Acetonitrile with 0.1% Formic Acid.
-
Mobile Phase B2: Methanol with 0.1% Formic Acid.
-
-
Initial Run (Acetonitrile): Using your Phenyl-Hexyl column, run your standard scouting gradient (e.g., 50-90% B1 over 20 minutes). Record the chromatogram.
-
Column Re-equilibration: Flush the column with 50/50 Mobile Phase A/B1 for 5 minutes, then switch to 50/50 Mobile Phase A/B2 and equilibrate for at least 15-20 column volumes.
-
Second Run (Methanol): Run the exact same gradient profile as in step 2, but using Mobile Phase B2 (Methanol).
-
Compare Chromatograms: Analyze the changes in selectivity and resolution between the two runs. One solvent will likely provide a superior separation, which can then be further optimized.
Problem Area 2: Poor Peak Shape (Tailing)
Q: My peaks, especially for the main isomers, are showing significant tailing. What is the cause?
A: Peak tailing for basic compounds like 1-amino-4-(phenylamino)anthraquinone is almost always caused by secondary interactions between the protonated amine groups on your analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface of the column packing material.[2][3][12] Even with modern, well-end-capped columns, some residual silanols are always present.[13]
Q: How can I eliminate peak tailing caused by silanol interactions?
A: The most effective strategy is to control the mobile phase pH to suppress the ionization of the silanol groups.
-
Causality: By adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase, you lower the pH to a range of approximately 2.7-3.5.[8] At this low pH, the vast majority of surface silanol groups are protonated (Si-OH) and therefore neutral. This eliminates the ionic interaction site, leading to more symmetrical peaks. Your basic analyte will be fully protonated (positive charge), but it will no longer have a strong ionic site to interact with on the stationary phase surface.
Q: I've added formic acid, but I still see some tailing. Are there other options?
A: Yes, consider the following:
-
Increase Buffer Concentration: If you are using a buffer (like formate), increasing the concentration (e.g., from 10 mM to 25 mM) can help to better shield the residual silanols and improve peak shape.
-
Use a Highly End-Capped Column: Ensure your column is from a modern generation that uses advanced end-capping techniques to minimize the number of accessible silanols.
-
Check for Column Contamination: Strongly retained basic compounds from previous injections can accumulate at the column head, acting as new sites for secondary interactions. If all peaks in the chromatogram begin to tail, this could be the cause.[14] Flushing the column according to the manufacturer's instructions is recommended.
Mandatory Visualization Diagram 1: Troubleshooting Logic Flow
Caption: A flowchart for troubleshooting common HPLC separation issues.
Section 3: References
-
A Guide to Selective Columns for Isomer Separation. (2024). Welch Materials. [Link]
-
Effect of pH on LC-MS Analysis of Amines. Waters Corporation. [Link]
-
Separation of 1-((4-Phenoxyphenyl)amino)anthraquinone on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv Technology Corporation. [Link]
-
The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018). Crawford Scientific. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
Phenyl Stationary Phases for HPLC. Element Lab Solutions. [Link]
-
High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. (2021). MDPI. [Link]
-
Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. AKJournals. [Link]
-
LC Technical Tip. Phenomenex. [Link]
-
ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. Molnar Institute. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. [Link]
-
Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent Technologies. [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. (2012). LCGC International. [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]
-
HPLC Separation of Anthraquinones from Rhubarbs. (2012). CABI Digital Library. [Link]
-
Characterization of a Range of Alkyl-Bonded Silica HPLC Stationary Phases: Chromatographic Behavior of Neutral, Acidic. SciSpace. [Link]
-
Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent Technologies. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. sfera - Unife. [Link]
-
1-amino-4-(phenylamino)anthraquinone. Dayang Chem (Hangzhou) Co.,Ltd. [Link]
-
Lesson 3: Separation Modes and their Mechanisms 1. Shodex HPLC Columns. [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
-
Effect of mobile phase pH and organic content on retention times and... ResearchGate. [Link]
-
Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Luna Phenyl-Hexyl HPLC Columns. Phenomenex. [Link]
-
1-Amino-4-hydroxyanthraquinone. PubChem. [Link]
-
Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection. (2023). National Institutes of Health (NIH). [Link]
-
Exploring the Role of pH in HPLC Separation. Moravek, Inc.. [Link]
-
Silica and other materials as supports in liquid chromatography. ResearchGate. [Link]
-
T1. Poor peak shape. Obrnuta faza. [Link]
-
Anthraquinone-based dyes with limited data availability: Human health tier II assessment. (2015). Australian Department of Health and Aged Care. [Link]
-
Disperse Blue 77. PubChem. [Link]
-
Synthesis of 1-amino-anthraquinone. Google Patents.
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- 10. Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
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overcoming challenges in the purification of synthetic 1-amino-4-(phenylamino)anthraquinone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 1-amino-4-(phenylamino)anthraquinone. This guide is designed for researchers, chemists, and drug development professionals who are working with this synthetic compound. As an important intermediate in the synthesis of dyes and a scaffold with potential therapeutic applications, achieving high purity is critical for reliable downstream use.[1][2][3]
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered questions, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide: From Crude Product to Pure Compound
This section addresses specific problems you may encounter during the purification of 1-amino-4-(phenylamino)anthraquinone in a question-and-answer format.
Q1: My final product is a deep, dark, almost black solid instead of the expected violet-blue color, and TLC shows multiple spots. What's the likely cause and how do I fix it?
A1: Root Cause Analysis & Solution
This is a classic sign of significant impurities. The dark coloration often arises from a mixture of unreacted starting materials, byproducts, and potentially polymeric materials formed under harsh reaction conditions. The most common culprits are:
-
Unreacted Starting Materials: Depending on your synthetic route, this could be 1-aminoanthraquinone or 1-nitroanthraquinone.[4]
-
Side-Reaction Products: Nucleophilic attack by hydroxylic species (if water is present) can lead to the formation of 1-amino-4-hydroxyanthraquinone.[5]
-
Over-Reaction/Degradation Products: High temperatures can sometimes lead to intermolecular condensation or other degradation pathways.[4]
Recommended Purification Workflow:
Your primary goal is to perform a bulk purification to remove the majority of these impurities before attempting final crystallization. Column chromatography is the most effective method here.
dot
Caption: General workflow for purifying crude 1-amino-4-(phenylamino)anthraquinone.
Step-by-Step Protocol: Column Chromatography
-
Adsorbent Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or petroleum ether).
-
Column Packing: Pour the slurry into a column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve a small amount of your crude product in a minimal volume of a moderately polar solvent (like dichloromethane or toluene). Adsorb this onto a small amount of silica gel, dry it, and carefully add the dry powder to the top of the column. This dry-loading technique prevents band distortion.
-
Elution: Begin eluting with a non-polar mobile phase (e.g., 100% toluene). Gradually increase the polarity by adding ethyl acetate (e.g., progressing from 1% to 5% ethyl acetate in toluene). The less polar impurities will elute first. Your desired product, being more polar, will elute later.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC). Combine the fractions that contain only the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid.
Q2: I'm attempting recrystallization, but the product either "oils out" or crashes out of solution as a fine powder, showing no improvement in purity. What am I doing wrong?
A2: Understanding and Optimizing Recrystallization
This issue stems almost exclusively from improper solvent selection or technique. "Oiling out" occurs when the solid melts before it dissolves or when the solution becomes supersaturated at a temperature above the solute's melting point. A fine powder indicates that crystallization happened too quickly, trapping impurities.[6]
Causality-Driven Solvent Selection:
The ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[7] For a molecule like 1-amino-4-(phenylamino)anthraquinone, which has a large, relatively non-polar anthraquinone core but also polar amino groups capable of hydrogen bonding, a solvent of intermediate polarity is often required.
| Solvent System | Boiling Point (°C) | Rationale & Use Case |
| Toluene | 111 | The aromatic nature of toluene is well-suited to the anthraquinone core, often providing the ideal solubility profile. A primary choice for initial trials. |
| Pyridine | 115 | Can be effective due to its ability to disrupt intermolecular hydrogen bonding, but can be difficult to remove completely.[8] Use a good grade of pyridine.[8] |
| Ethanol/Water | ~78-100 | A mixed-solvent system. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy (the saturation point). This is useful for moderately polar compounds. |
| Glacial Acetic Acid | 118 | The compound is often soluble in acetic acid.[9] Precipitation can be induced by carefully adding water. This is useful if other solvents fail. |
| Dimethyl Sulfoxide (DMSO) / Acetone | Varies | A patent for purifying other anthraquinone derivatives mentions crystallizing from a DMSO and ketone (e.g., acetone) mixture.[10] This could be an advanced option for particularly stubborn purifications. |
Troubleshooting Protocol for Recrystallization:
-
Solvent Screening: Test several solvents on a small scale (10-20 mg of crude product in a test tube).
-
Ensure Complete Dissolution: Use the minimum amount of boiling solvent to fully dissolve the crude solid. If insoluble impurities remain, perform a hot filtration to remove them.
-
Slow Cooling is Critical: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first. This encourages the formation of large, pure crystals. Once at room temperature, cooling in an ice bath can be used to maximize yield.[6]
-
Induce Crystallization: If no crystals form upon cooling, try scratching the inside of the flask with a glass rod at the solution's surface or adding a single seed crystal from a previous batch.
dot
Caption: Decision tree for troubleshooting the recrystallization process.
Frequently Asked Questions (FAQs)
What is the best way to monitor the purification process?
Thin Layer Chromatography (TLC) is your most valuable tool. It is fast, uses minimal material, and provides immediate feedback on the purity of your fractions and the success of your purification. Use a silica plate and a mobile phase like Toluene:Ethyl Acetate (9:1 v/v) to get good separation between your product and common impurities. The product, having two amino groups, will be more polar (lower Retention Factor, Rf) than less substituted anthraquinones.
My yield is very low after purification. How can I improve it?
Low yield after a successful purification (i.e., the final product is clean) often points to two issues:
-
Loss during workup: Ensure that your product isn't partially soluble in any aqueous layers you use for washing. Always check the aqueous layer by TLC before discarding it.[11]
-
Overly aggressive recrystallization: Using too much solvent will result in a significant portion of your product remaining dissolved in the mother liquor. Always use the minimum amount of hot solvent required for dissolution. You can try to recover more product by concentrating the mother liquor and attempting a second crystallization.
Should I be concerned about the stability of 1-amino-4-(phenylamino)anthraquinone during purification?
Anthraquinones are generally stable aromatic systems. However, they can be sensitive to highly acidic or basic conditions, especially at elevated temperatures.[11] Unless a specific protocol calls for it, it is best to maintain near-neutral conditions during purification steps like chromatography to avoid potential side reactions.
What purity level is considered "good" for this compound?
For most research and development applications, a purity of >95% as determined by HPLC or NMR is considered good. The ultimate requirement depends on the downstream application. For use as an analytical standard or in biological assays, >98% or even >99% purity may be necessary. A sharp melting point close to the literature value (e.g., 192 °C) is also a strong indicator of high purity.[12]
References
- US3984425A - Process for purifying 1-aminoanthraquinone - Google P
-
How do I extract anthraquinones from a plant roots? - ResearchGate. [Link]
-
Process for the purification of anthraquinone derivatives - Patent 2497761 - EPO. [Link]
-
Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones - PMC - NIH. [Link]
-
Anthraquinone, 1-methylamino-4-bromo - Organic Syntheses Procedure. [Link]
- Synthesis of 1-amino-anthraquinone - Google P
-
Efficient and Controllable Synthesis of 1-Aminoanthraquinone via High-Temperature Ammonolysis Using Continuous-Flow Method - MDPI. [Link]
-
Natural Product Isolation (2) - Purification Techniques, An Overview . [Link]
-
Synthesis of 1-aminoanthraquinone - European Patent Office - EP 0499450 A1. [Link]
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How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. [Link]
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Purification Techniques in Organic Chemistry: A Comprehensive Guide . [Link]
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3.6F: Troubleshooting - Chemistry LibreTexts . [Link]
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1-amino-4-(phenylamino)anthraquinone | CAS#:4395-65-7 | Chemsrc . [Link]
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1-Aminoanthraquinone . [Link]
-
(PDF) Novel anthraquinone amino derivatives as anticancer agents targeting the human serine/threonine kinase PAK4 - ResearchGate . [Link]
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- 4. Efficient and Controllable Synthesis of 1-Aminoanthraquinone via High-Temperature Ammonolysis Using Continuous-Flow Method | MDPI [mdpi.com]
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- 9. 1-Aminoanthraquinone [drugfuture.com]
- 10. Process for the purification of anthraquinone derivatives - Patent 2497761 [data.epo.org]
- 11. How To [chem.rochester.edu]
- 12. echemi.com [echemi.com]
strategies to reduce cytotoxicity of 1-amino-4-(phenylamino)anthraquinone in non-cancerous cells
A Guide for Researchers on Mitigating Off-Target Cytotoxicity
Welcome to the technical support resource for 1-amino-4-(phenylamino)anthraquinone and its analogs. As Senior Application Scientists, we understand that harnessing the therapeutic potential of potent compounds while minimizing damage to healthy tissues is a primary challenge in drug development. This guide provides in-depth troubleshooting advice, frequently asked questions, and advanced strategies to help you reduce the cytotoxicity of 1-amino-4-(phenylamino)anthraquinone in your non-cancerous cell models.
Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the cytotoxicity profile of 1-amino-4-(phenylamino)anthraquinone.
Q1: What are the primary mechanisms driving the cytotoxicity of anthraquinones like 1-amino-4-(phenylamino)anthraquinone?
A1: The cytotoxicity of the anthraquinone scaffold is multifaceted. While the exact mechanisms for 1-amino-4-(phenylamino)anthraquinone are not exhaustively detailed in public literature, we can infer from related, well-studied anthraquinones. Key mechanisms include:
-
DNA Intercalation and Damage: The planar tricyclic ring system of anthraquinones allows them to insert between DNA base pairs, disrupting DNA replication and transcription, which can trigger apoptosis[1][2][3].
-
Inhibition of Macromolecule Synthesis: Many anthraquinones can inhibit the synthesis of DNA, RNA, and proteins, leading to cell cycle arrest and death[1].
-
Generation of Reactive Oxygen Species (ROS): Some anthraquinone derivatives can undergo redox cycling, leading to the production of superoxide radicals and other ROS. This induces oxidative stress, damages cellular components, and can initiate apoptosis[4].
-
Topoisomerase Inhibition: Certain anticancer anthraquinones, like Mitoxantrone, are known to poison topoisomerase II, an enzyme critical for resolving DNA topological problems during replication and transcription[5].
Q2: I'm observing significant cytotoxicity in my non-cancerous control cell line (e.g., MCF-10A, HBL-100), sometimes even greater than in my cancer cell line. What could be the cause?
A2: This is a common and critical issue. Several factors could be at play:
-
Lack of Target Specificity: The parent molecule may not have a sufficient therapeutic window. Its cytotoxic mechanisms (like DNA intercalation) are often not specific to cancer cells.
-
Differential Metabolism: Non-cancerous cells might metabolize the compound into a more toxic intermediate, whereas cancer cells might have mechanisms to efflux or detoxify it.
-
Compound Solubility and Aggregation: 1-amino-4-(phenylamino)anthraquinone has very low aqueous solubility (0.1918 µg/L at 25°C)[6]. If the compound precipitates in your culture medium, it can cause non-specific physical stress and cell death, leading to misleading cytotoxicity readouts. Ensure your final solvent concentration (e.g., DMSO) is well below cytotoxic levels for your specific cell line and that the compound remains in solution.
-
Proliferation Rate: Rapidly dividing non-cancerous cells may be more susceptible to DNA-damaging agents than slower-growing cancer cell lines.
Q3: How can I improve the solubility of 1-amino-4-(phenylamino)anthraquinone in my experiments?
A3: Given its poor solubility, proper handling is crucial.
-
Use of a Co-Solvent: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. When diluting into your aqueous culture medium, ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%, but must be validated).
-
Vortexing and Sonication: When preparing dilutions, vortex thoroughly. Gentle sonication of the stock solution before dilution can also help break up micro-aggregates.
-
Formulation: For more advanced applications, consider formulating the compound in a delivery vehicle like cyclodextrin, liposomes, or polymeric nanoparticles to enhance its aqueous solubility and stability.
Troubleshooting Guide: Unexpected Cytotoxicity in Non-Cancerous Cells
Use this guide to diagnose and resolve common experimental issues.
| Problem Observed | Potential Root Cause | Recommended Solution & Rationale |
| High well-to-well variability in cytotoxicity assays. | 1. Compound Precipitation: The compound is falling out of solution at the tested concentrations. | 1. Perform a Solubility Test: Visually inspect your highest concentration dilutions under a microscope for precipitates. Reduce the maximum tested concentration if necessary. Ensure the final solvent concentration is consistent across all wells. |
| 2. Inconsistent Cell Seeding: Uneven cell density across the plate. | 2. Optimize Seeding Protocol: Ensure a single-cell suspension before plating. Allow the plate to sit at room temperature for 20-30 minutes before incubation to promote even settling. | |
| Vehicle control (e.g., DMSO) shows significant toxicity. | 1. Solvent Concentration Too High: The final concentration of your vehicle is toxic to the cell line. | 1. Determine Vehicle IC50: Run a dose-response curve for your vehicle alone to determine the maximum non-toxic concentration for your specific non-cancerous cell line. |
| 2. Solvent Degradation: Old or improperly stored DMSO can degrade into toxic byproducts. | 2. Use Fresh, High-Quality Solvent: Use anhydrous, cell culture-grade DMSO from a reputable supplier. Aliquot and store properly to avoid repeated freeze-thaw cycles and moisture absorption. | |
| No clear dose-response curve; sharp drop in viability at all concentrations. | 1. Acute, Non-specific Toxicity: The compound may be causing rapid membrane lysis or other acute effects due to aggregation or inherent properties. | 1. Shorten Exposure Time: Run a time-course experiment (e.g., 6, 12, 24, 48 hours) to see if a therapeutic window can be identified at earlier time points. |
| 2. Assay Interference: The compound's color may interfere with colorimetric assays (e.g., MTT, XTT). | 2. Use a Non-interfering Assay: Switch to a fluorescence-based viability assay (e.g., PrestoBlue, CellTiter-Glo) or a method that measures membrane integrity (e.g., LDH release). Always run a "compound only" control well to check for background signal. |
Experimental Workflow for Troubleshooting
This diagram outlines a logical flow for diagnosing unexpected cytotoxicity.
Caption: A systematic workflow for troubleshooting off-target cytotoxicity.
Advanced Strategies to Engineer a Better Therapeutic Index
If basic troubleshooting does not resolve the issue, the compound's intrinsic properties likely require more advanced modification or formulation strategies.
1. Structural Modification
Altering the chemical structure is a powerful method to reduce non-specific toxicity. The goal is to add moieties that either decrease uptake in non-cancerous cells or increase water solubility and alter the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Sulfonation: The addition of a sulfonate group (-SO₃⁻) is a proven strategy. A study on related compounds showed that creating 1-amino-4-(phenylamino)anthraquinone-2-sulfonate sodium derivatives resulted in molecules that were not cytotoxic to RAW264.7 cells while retaining their biological activity against osteoclasts[7]. The highly polar sulfonate group increases water solubility and can drastically alter cell permeability, potentially reducing passive diffusion into healthy cells.
-
Amino Acid Conjugation: Conjugating amino acids to the anthraquinone core can modify its properties. For example, methionine-conjugated anthraquinones were found to have a pharmacological profile where DNA binding did not directly correlate with cytotoxicity, suggesting an altered mechanism of action that could be exploited for selectivity[5].
-
Side-Chain Modification: Altering side chains can enhance solubility in specific electrolytes or biological fluids, a strategy explored for other applications of anthraquinones[8].
2. Targeted Drug Delivery Systems
Encapsulating 1-amino-4-(phenylamino)anthraquinone can shield it from healthy tissues and promote its accumulation in tumor sites. This is a cornerstone of modern chemotherapy to reduce side effects[4].
-
Liposomal Formulation: Liposomes are lipid vesicles that can encapsulate hydrophobic drugs like this one. They can reduce systemic toxicity and can be engineered for passive targeting to tumors via the Enhanced Permeability and Retention (EPR) effect.
-
Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that encapsulate the drug, control its release rate, and can be surface-functionalized with targeting ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on cancer cells.
-
Antibody-Drug Conjugates (ADCs): If a specific surface antigen is known for your target cancer cells, the anthraquinone derivative can be attached to an antibody via a linker. This offers the highest degree of specificity, delivering the cytotoxic payload directly to the cancer cells.
Diagram of Targeted Delivery
Caption: Free drug vs. encapsulated drug distribution and cellular interaction.
3. Co-administration with Cytoprotective Agents
This strategy involves using a second agent that selectively protects non-cancerous cells from the toxic effects of the primary compound.
-
Antioxidants: If ROS production is a key driver of off-target toxicity, co-administering an antioxidant like N-acetylcysteine (NAC) could mitigate damage in non-cancerous cells. This requires careful validation to ensure the antioxidant does not also protect the cancer cells, thereby nullifying the therapeutic effect.
-
Specific Pathway Inhibitors: If a specific pro-apoptotic pathway is activated in non-cancerous cells, a selective inhibitor for that pathway could offer protection. This is a complex approach requiring deep mechanistic understanding.
Key Experimental Protocols
Here are starter protocols for assessing and mitigating cytotoxicity. Note: All protocols require optimization for your specific cell lines and experimental conditions.
Protocol 1: Differential Cytotoxicity Assessment using PrestoBlue™
This protocol uses a fluorescent assay less prone to colorimetric interference.
-
Cell Seeding: Seed both your non-cancerous and cancer cell lines in separate 96-well plates at their predetermined optimal densities. Incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a 10 mM stock of 1-amino-4-(phenylamino)anthraquinone in 100% DMSO. Create a serial dilution series (e.g., 2X final concentration) in complete culture medium. Critical: Ensure the compound does not precipitate upon dilution.
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "cells + medium only" (negative control) and "cells + medium with max DMSO concentration" (vehicle control) wells.
-
Incubation: Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
Assay: Add 10 µL of PrestoBlue™ reagent to each well. Incubate for 1-2 hours at 37°C.
-
Measurement: Read fluorescence at 560 nm excitation / 590 nm emission.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curves to determine the IC50 for each cell line. The therapeutic index can be calculated as (IC50 Non-cancerous Cells) / (IC50 Cancer Cells).
Protocol 2: Assessment of Reactive Oxygen Species (ROS) Production
This protocol uses the cell-permeable dye DCFDA to detect intracellular ROS.
-
Cell Seeding & Treatment: Seed cells in a black, clear-bottom 96-well plate. After 24 hours, treat with your compound at relevant concentrations (e.g., IC20 and IC50) for a shorter duration (e.g., 1-6 hours). Include a positive control (e.g., 100 µM H₂O₂) and a vehicle control.
-
Loading Dye: Remove the treatment medium and wash cells once with warm PBS. Add 100 µL of 10 µM DCFDA staining solution (in PBS) to each well.
-
Incubation: Incubate for 30-45 minutes at 37°C, protected from light.
-
Measurement: Wash the cells once with PBS. Add 100 µL of PBS back to each well. Immediately measure fluorescence at 485 nm excitation / 535 nm emission.
-
Analysis: A significant increase in fluorescence in treated wells compared to the vehicle control indicates ROS production.
References
-
Perchellet, E. M., et al. (2000). 1,4-Anthraquinone: an anticancer drug that blocks nucleoside transport, inhibits macromolecule synthesis, induces DNA fragmentation, and decreases the growth and viability of L1210 leukemic cells in the same nanomolar range as daunorubicin in vitro. Anticancer Drugs, 11(5), 339-352. [Link]
-
Chang, L. H., et al. (2016). Development of 1-Amino-4-(phenylamino)anthraquinone-2-sulfonate Sodium Derivatives as a New Class of Inhibitors of RANKL-Induced Osteoclastogenesis. Archiv der Pharmazie, 349(5), 381-391. [Link]
-
Asati, V., et al. (2022). Journey of anthraquinones as anticancer agents – a systematic review of recent literature. Journal of Biomolecular Structure and Dynamics, 40(19), 8963-8984. [Link]
-
Gopalakrishnan, S., & Ganesan, A. (2008). Synthesis, DNA binding, and cytotoxicity of 1,4-bis(2-amino-ethylamino)anthraquinone-amino acid conjugates. Bioorganic & Medicinal Chemistry, 16(2), 911-919. [Link]
-
Jan-Gowthaman, R., et al. (2020). Enhancing the solubility of 1,4-diaminoanthraquinones in electrolytes for organic redox flow batteries through molecular modification. RSC Advances, 10(65), 39599-39607. [Link]
-
Castro, F. A. F., et al. (2022). Structural Characterization and Anticancer Activity of a New Anthraquinone from Senna velutina (Fabaceae). Molecules, 27(15), 4734. [Link]
-
Chemsrc. (n.d.). 1-amino-4-(phenylamino)anthraquinone | CAS#:4395-65-7. Retrieved January 26, 2026, from [Link]
-
National Center for Biotechnology Information. (2000). 1-AMINO-2,4-DIBROMOANTHRAQUINONE. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101. [Link]
-
Ghosh, S., et al. (2016). 1-Amino-4-hydroxy-9,10-anthraquinone - An analogue of anthracycline anticancer drugs, interacts with DNA and induces apoptosis in human MDA-MB-231 breast adinocarcinoma cells. Journal of Photochemistry and Photobiology B: Biology, 162, 120-129. [Link]
-
Parker, B. S., et al. (2006). Cytotoxic efficacy of an anthraquinone linked platinum anticancer drug. Investigational New Drugs, 24(2), 105-113. [Link]
Sources
- 1. 1,4-Anthraquinone: an anticancer drug that blocks nucleoside transport, inhibits macromolecule synthesis, induces DNA fragmentation, and decreases the growth and viability of L1210 leukemic cells in the same nanomolar range as daunorubicin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Characterization and Anticancer Activity of a New Anthraquinone from Senna velutina (Fabaceae) [mdpi.com]
- 3. Cytotoxic efficacy of an anthraquinone linked platinum anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, DNA binding, and cytotoxicity of 1,4-bis(2-amino-ethylamino)anthraquinone-amino acid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. Development of 1-Amino-4-(phenylamino)anthraquinone-2-sulfonate Sodium Derivatives as a New Class of Inhibitors of RANKL-Induced Osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancing the solubility of 1,4-diaminoanthraquinones in electrolytes for organic redox flow batteries through molecular modification - PMC [pmc.ncbi.nlm.nih.gov]
optimization of reaction conditions for the amination of 1-bromo-4-aminoanthraquinone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of aminoanthraquinone derivatives. This guide is designed for researchers, chemists, and drug development professionals engaged in the amination of 1-bromo-4-aminoanthraquinone. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions, troubleshoot issues, and ensure the integrity of your results.
Introduction: The Synthetic Challenge
The substitution of the bromine atom in 1-bromo-4-aminoanthraquinone with an amino group is a crucial step in synthesizing a wide range of dyes, pigments, and pharmacologically active molecules. The reaction, typically a nucleophilic aromatic substitution, is often challenging due to the deactivated nature of the aryl halide. The two primary catalytic systems employed for this transformation are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. The success of this reaction hinges on a delicate balance of catalyst, ligand, base, solvent, and temperature. This guide provides field-proven insights to navigate these complexities.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: Low or No Product Yield
Question: My reaction shows very low conversion of the 1-bromo-4-aminoanthraquinone starting material, even after an extended reaction time. What are the likely causes and how can I fix this?
Answer:
Low or no product yield is the most common issue and can stem from several factors related to catalyst activity, reaction conditions, or reagent quality.
Possible Causes & Recommended Solutions:
-
Catalyst Inactivity (Copper-Catalyzed Ullmann Reaction):
-
Cause: The active catalyst in Ullmann reactions is Cu(I). However, Cu(I) can disproportionate into inactive Cu(0) and Cu(II), a common cause of catalyst deactivation.[1][2][3] This is particularly problematic in traditional protocols that use high loads of copper salts or copper powder.
-
Solution:
-
Use a Cu(I) source: Start with a Cu(I) salt like CuI or CuBr.
-
In-situ Generation of Cu(I): A modern approach involves the in situ generation of Cu(I) from a Cu(II) precursor (like CuSO₄) using a reducing agent (like FeSO₄).[2] An innovative electrochemical method uses symmetrical copper electrodes under alternating current to continuously generate the crucial Cu(I) species, preventing deactivation.[3]
-
Ligand Assistance: The use of appropriate ligands, such as diamines or β-diketones, can stabilize the Cu(I) species and improve its catalytic activity.[4]
-
-
-
Catalyst Inactivity (Palladium-Catalyzed Buchwald-Hartwig Reaction):
-
Cause: The choice of ligand is critical in Buchwald-Hartwig aminations.[5] An inappropriate ligand can lead to slow oxidative addition or reductive elimination, stalling the catalytic cycle. The catalyst may also have decomposed.
-
Solution:
-
Ligand Screening: For electron-rich aryl bromides like this substrate, bulky, electron-rich phosphine ligands such as X-Phos or RuPhos are often effective.
-
Use a Pre-catalyst: Employing a stable Pd pre-catalyst can ensure the efficient generation of the active Pd(0) species in the reaction mixture.
-
-
-
Insufficient Temperature:
-
Cause: Traditional Ullmann condensations often require high temperatures, sometimes exceeding 200 °C, to overcome the activation energy of the reaction.[4]
-
Solution: Ensure your reaction reaches the target temperature. Use a high-boiling polar solvent like N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), or quinoline.[6] Monitor the internal reaction temperature, not just the heating mantle setting. Be aware that excessively high temperatures can lead to desubstitution or decomposition.[6]
-
-
Improper Base Selection:
-
Cause: The base plays a crucial role in deprotonating the incoming amine nucleophile. An insufficiently strong base or a base with poor solubility can hinder the reaction.
-
Solution:
-
For Ullmann reactions, common bases include K₂CO₃, Cs₂CO₃, or Na₂CO₃.
-
For Buchwald-Hartwig reactions, stronger bases like NaOt-Bu or K₃PO₄ are typically required.
-
-
-
Reagent Purity:
-
Cause: Impurities in the starting material, solvent, or amine can poison the catalyst. Water is a particularly detrimental impurity.
-
Solution: Use freshly distilled, anhydrous solvents. Ensure the 1-bromo-4-aminoanthraquinone and the amine are pure and dry. If necessary, purify starting materials before use.
-
Troubleshooting Logic Flow
The following diagram outlines a logical workflow for diagnosing low-yield reactions.
Caption: A decision tree for troubleshooting low-yield amination reactions.
Problem 2: Formation of Side Products
Question: My reaction produces the desired product, but I'm observing significant impurities. How can I identify and minimize them?
Answer:
Side product formation is common and often points to competing reaction pathways. Identifying the impurity is the first step to mitigating its formation.
Common Side Products & Mitigation Strategies:
-
1-hydroxy-4-aminoanthraquinone:
-
Identification: This byproduct will have a different polarity (TLC) and a mass corresponding to the replacement of -Br with -OH.
-
Cause: This is a result of a competing hydrolysis reaction, where water or hydroxide ions act as the nucleophile instead of the amine.[7] This is especially prevalent in reactions run in the presence of moisture or with certain bases at high temperatures.
-
Solution:
-
Strict Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Handle hygroscopic bases (like K₂CO₃) in a glovebox or dry them before use.
-
Base Selection: Consider a non-hydroxide, non-hygroscopic base.
-
-
-
Debrominated Starting Material (4-aminoanthraquinone):
-
Identification: A byproduct with a mass corresponding to the loss of bromine (-79/81 m/z).
-
Cause: Hydrodebromination can occur, particularly in palladium-catalyzed reactions where a hydride source might be present or generated.
-
Solution: Ensure reagents are free from potential hydride donors. Scrutinize the purity of the amine and solvent.
-
-
Dimeric or Polymeric Byproducts:
-
Identification: High molecular weight species observed by mass spectrometry.
-
Cause: Self-coupling or reaction with other anthraquinone molecules can occur at very high temperatures or with highly active catalysts.
-
Solution: Lower the reaction temperature or slightly decrease the catalyst loading. Ensure proper stirring to avoid localized "hot spots."
-
Data Summary: Optimizing Reaction Parameters
The choice between Ullmann and Buchwald-Hartwig conditions significantly impacts the reaction outcome. The following table summarizes typical starting points for optimization.
| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination | Rationale & Key Considerations |
| Catalyst | CuI, Cu₂O, or CuSO₄/reductant | Pd(OAc)₂, Pd₂(dba)₃, or Pd Pre-catalyst | Cu is cheaper but often requires harsher conditions.[4] Pd is more versatile but more expensive and sensitive.[5] |
| Ligand | L-proline, 1,10-phenanthroline, None | X-Phos, RuPhos, SPhos | Ligands stabilize the catalyst and accelerate key steps in the catalytic cycle.[4][5] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | NaOt-Bu, LHMDS, K₃PO₄ | The base must be strong enough to deprotonate the amine but not so harsh that it causes degradation. |
| Solvent | NMP, DMF, Toluene, Dioxane | Toluene, Dioxane, THF | Solvent choice is dictated by the required temperature and solubility of reagents. High-boiling polar solvents are common for Ullmann.[4] |
| Temperature | 100 - 220 °C | 80 - 120 °C | Ullmann reactions are typically more thermally demanding.[4] Monitor for thermal decomposition at higher temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the copper-catalyzed amination of 1-bromo-4-aminoanthraquinone?
The most commonly accepted mechanism for the copper-catalyzed Ullmann-type amination involves a Cu(I)/Cu(III) catalytic cycle.[8][9]
-
Amine Coordination: The amine nucleophile coordinates to the active Cu(I) catalyst.
-
Oxidative Addition: The 1-bromo-4-aminoanthraquinone undergoes oxidative addition to the copper center, forming a Cu(III) intermediate.
-
Reductive Elimination: The C-N bond is formed via reductive elimination from the Cu(III) complex, releasing the aminated product and regenerating the active Cu(I) catalyst.
Caption: A simplified catalytic cycle for Cu-catalyzed C-N cross-coupling.
Q2: Which is better for this reaction: Ullmann or Buchwald-Hartwig?
Both methods have their merits.
-
Ullmann Reaction: It is cost-effective due to the use of copper. However, it often requires high reaction temperatures and stoichiometric amounts of copper, which can be environmentally taxing and lead to purification challenges.[1][4]
-
Buchwald-Hartwig Amination: This method generally proceeds under milder conditions with a broader substrate scope and higher functional group tolerance.[5][10] The primary drawback is the cost and potential toxicity of the palladium catalyst and specialized phosphine ligands.
For initial screenings and process development where cost is a major factor, optimizing the Ullmann conditions is a good starting point. For complex substrates or when milder conditions are necessary, the Buchwald-Hartwig approach is often superior.
Q3: How do I effectively purify the final aminated anthraquinone product?
Purification can be challenging due to the similar polarities of the starting material, product, and certain byproducts.
-
Step 1: Workup: After the reaction, quench the mixture and perform a liquid-liquid extraction to remove the solvent and inorganic salts.
-
Step 2: Column Chromatography: This is the most effective method. Use a silica gel column with a gradient solvent system, typically starting with a non-polar solvent (like hexanes or toluene) and gradually increasing the polarity with ethyl acetate or dichloromethane.
-
Step 3: Recrystallization: If the product is obtained as a solid, recrystallization from a suitable solvent system (e.g., ethanol, toluene, or a mixture) can significantly improve purity.
-
Step 4: Purity Analysis: Use HPLC, LC-MS, and NMR to confirm the purity and identity of the final product.
Q4: Can I use aqueous ammonia as the amine source?
Using aqueous ammonia is possible but introduces challenges. While it has been demonstrated for the synthesis of 1-aminoanthraquinone from other precursors, the presence of water can promote the formation of the 1-hydroxy-4-aminoanthraquinone side product.[7] If aqueous ammonia is used, conditions must be carefully optimized to favor amination over hydrolysis. A ligand-free, copper-catalyzed approach using gaseous ammonia or ammonia in an organic solvent is often more effective for producing primary amines.[8]
Experimental Protocols
General Procedure for Ullmann-Type Amination (Screening Protocol)
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 1-bromo-4-aminoanthraquinone (1.0 eq), the desired amine (1.5 - 2.0 eq), CuI (0.1 eq), L-proline (0.2 eq, if used), and K₂CO₃ (2.0 eq).
-
Reaction Setup: Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous NMP or Toluene via syringe.
-
Heating: Place the sealed vial in a preheated oil bath or heating block at the desired temperature (e.g., 120-180 °C).
-
Monitoring: Stir the reaction vigorously and monitor its progress by TLC or LC-MS at regular intervals.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove insoluble salts and the copper catalyst. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue by column chromatography on silica gel.
References
- EP0499451A1 - Synthesis of 1-amino-anthraquinone.
-
Ullmann reactions of 1-amino-4-bromoanthraquinones bearing various 2-substituents furnishing novel dyes . ResearchGate. [Link]
-
Efficient and Controllable Synthesis of 1-Aminoanthraquinone via High-Temperature Ammonolysis Using Continuous-Flow Method . MDPI. [Link]
-
Chemistry of 2-aminoanthraquinones . ResearchGate. [Link]
-
Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones . National Institutes of Health (PMC). [Link]
-
Amination of 1-Amino-4-Bromoanthraquinone-2-Sulfonic Acid Enabled by Alternating Current Electrolysis of Symmetrical Copper Electrodes . PubMed. [Link]
- US3984425A - Process for purifying 1-aminoanthraquinone.
-
Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases . ACS Catalysis. [Link]
-
Buchwald–Hartwig amination . Wikipedia. [Link]
-
Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants . MDPI. [Link]
-
Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions . National Institutes of Health (PMC). [Link]
-
Buchwald-Hartwig Amination . Chemistry LibreTexts. [Link]
-
Ullmann condensation . Wikipedia. [Link]
-
Amination of 1‐Amino‐4‐Bromoanthraquinone‐2‐Sulfonic Acid Enabled by Alternating Current Electrolysis of Symmetrical Copper Electrodes . ResearchGate. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series . Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Amination of 1-Amino-4-Bromoanthraquinone-2-Sulfonic Acid Enabled by Alternating Current Electrolysis of Symmetrical Copper Electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. EP0499451A1 - Synthesis of 1-amino-anthraquinone - Google Patents [patents.google.com]
- 7. Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Strategies for Mitigating Aggregation of 1-amino-4-(phenylamino)anthraquinone in Aqueous Solutions
This technical guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous aggregation of 1-amino-4-(phenylamino)anthraquinone. This hydrophobic molecule, a member of the anthraquinone class of compounds, exhibits extremely low water solubility, leading to aggregation that can significantly impact experimental reproducibility and outcomes. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to effectively mitigate aggregation and ensure reliable results.
Understanding the Challenge: The Hydrophobic Nature of 1-amino-4-(phenylamino)anthraquinone
1-amino-4-(phenylamino)anthraquinone is a planar, aromatic molecule with a high octanol-water partition coefficient (XLogP3 of 4.442) and exceptionally low aqueous solubility (0.1918 µg/L at 25°C), classifying it as a hydrophobic compound. This inherent hydrophobicity drives the molecules to self-associate in aqueous environments to minimize contact with water, a phenomenon known as aggregation. This process can lead to the formation of sub-micron and micron-sized particles, which can interfere with various experimental assays and reduce the effective concentration of the monomeric, active form of the compound.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation or a cloudy appearance in my aqueous stock solution of 1-amino-4-(phenylamino)anthraquinone, even at low concentrations. What is happening?
A1: This is a classic sign of aggregation. Due to its hydrophobic nature, 1-amino-4-(phenylamino)anthraquinone molecules are likely self-associating to form larger particles that scatter light, resulting in a cloudy or hazy appearance. At higher concentrations, these aggregates can become large enough to precipitate out of solution.
Q2: How can I confirm that my compound is aggregating?
A2: Several analytical techniques can be used to detect and characterize aggregation. The most common and accessible methods are Dynamic Light Scattering (DLS) and Size Exclusion Chromatography (SEC).
-
Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution. The presence of particles in the nanometer to micrometer range would confirm aggregation.
-
Size Exclusion Chromatography (SEC): When a solution containing aggregates is passed through an SEC column, the aggregates will elute earlier than the monomeric form of the compound. The appearance of these early-eluting peaks is a strong indicator of aggregation.
Q3: What are the primary strategies to prevent or reduce the aggregation of 1-amino-4-(phenylamino)anthraquinone?
A3: The most effective strategies involve the use of formulation excipients that can either encapsulate the hydrophobic molecule or alter the properties of the solvent to improve solubility. The main approaches are:
-
Use of Surfactants: Surfactants form micelles in aqueous solutions that can encapsulate the hydrophobic compound, preventing self-aggregation.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment.
-
Addition of Co-solvents: Organic solvents that are miscible with water can be added to the aqueous solution to increase the overall polarity of the solvent system, thereby improving the solubility of the hydrophobic compound.
-
pH and Ionic Strength Optimization: The solubility of ionizable compounds can be influenced by the pH and ionic strength of the solution.
Troubleshooting Guides and Experimental Protocols
This section provides detailed, step-by-step guidance to address specific aggregation issues.
Issue 1: Initial Stock Solution Preparation and Dissolution Failure
Symptom: The compound fails to dissolve completely in the aqueous buffer, or precipitation is observed shortly after preparation.
Root Cause Analysis: The inherent hydrophobicity of 1-amino-4-(phenylamino)anthraquinone leads to poor solvation in aqueous media.
Workflow for Resolution:
Caption: Workflow for resolving initial dissolution failure.
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. The hydrophobic core of these micelles can encapsulate insoluble compounds, thereby increasing their apparent solubility.
Recommended Surfactants:
| Surfactant | Type | Typical Starting Concentration (% w/v) | Critical Micelle Concentration (CMC) | Notes |
| Polysorbate 20 (Tween® 20) | Non-ionic | 0.01 - 0.1% | ~0.006% | Widely used in pharmaceutical formulations. |
| Polysorbate 80 (Tween® 80) | Non-ionic | 0.01 - 0.2% | ~0.0013% | Effective for a broad range of hydrophobic compounds. |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 0.1 - 1% | ~0.2% | Can be denaturing to proteins at higher concentrations. |
Step-by-Step Protocol:
-
Prepare a stock solution of the surfactant: Prepare a 10% (w/v) stock solution of the chosen surfactant in your experimental buffer.
-
Determine the target surfactant concentration: Start with a concentration slightly above the CMC. For example, a final concentration of 0.05% for Polysorbate 80 is a good starting point.
-
Prepare the final solution:
-
Add the required volume of the surfactant stock solution to your experimental buffer.
-
Add the 1-amino-4-(phenylamino)anthraquinone (ideally from a concentrated stock in a minimal amount of a water-miscible organic solvent like DMSO) to the surfactant-containing buffer while vortexing to ensure rapid mixing.
-
The final concentration of the organic solvent should be kept to a minimum (ideally <1%).
-
-
Equilibrate: Allow the solution to equilibrate for at least 30 minutes before use.
-
Verify: Analyze the solution using DLS to confirm the absence of large aggregates.
Cyclodextrins form inclusion complexes with hydrophobic molecules, enhancing their solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety profile.[1]
Recommended Cyclodextrin:
| Cyclodextrin | Molar Mass (approx.) | Typical Starting Concentration (mM) | Notes |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | ~1400 g/mol | 10 - 50 mM | Forms a 1:1 inclusion complex with many hydrophobic drugs. |
Step-by-Step Protocol (Phase Solubility Study to Determine Optimal Concentration):
-
Prepare a series of HP-β-CD solutions: Prepare a range of HP-β-CD concentrations (e.g., 0, 5, 10, 20, 40, 60, 80, 100 mM) in your aqueous buffer.
-
Add excess compound: Add an excess amount of 1-amino-4-(phenylamino)anthraquinone to each cyclodextrin solution.
-
Equilibrate: Shake the suspensions at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Separate undissolved compound: Centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) and filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.
-
Quantify dissolved compound: Determine the concentration of dissolved 1-amino-4-(phenylamino)anthraquinone in each filtered supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Construct a phase solubility diagram: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear relationship (AL-type diagram) suggests the formation of a soluble 1:1 complex.[2][3] The slope of this line can be used to calculate the stability constant of the complex.
-
Select working concentration: Based on the phase solubility diagram, choose a concentration of HP-β-CD that provides the desired solubility of your compound.
Co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.
Recommended Co-solvents:
| Co-solvent | Typical Starting Concentration (% v/v) | Notes |
| Dimethyl Sulfoxide (DMSO) | 1 - 10% | A powerful solvent, but can have biological effects. |
| Ethanol | 5 - 20% | Generally well-tolerated in many biological assays. |
| Propylene Glycol | 5 - 30% | A common excipient in pharmaceutical formulations. |
Step-by-Step Protocol:
-
Prepare a concentrated stock of the compound: Dissolve 1-amino-4-(phenylamino)anthraquinone in 100% of the chosen co-solvent at a high concentration.
-
Prepare the final solution: Add the concentrated stock solution dropwise to your aqueous buffer while vortexing vigorously.
-
Monitor for precipitation: Observe the solution for any signs of precipitation. If precipitation occurs, a higher final concentration of the co-solvent may be needed, or this method may not be suitable for the desired final concentration of the compound.
-
Verify: Use DLS to check for the presence of aggregates.
Issue 2: Characterizing and Quantifying Aggregation
Symptom: You have prepared a solution, but you are unsure if it is truly monomeric or if nano- or micro-aggregates are present.
Root Cause Analysis: Visual inspection is insufficient to detect small aggregates. Analytical instrumentation is required for accurate characterization.
Workflow for Aggregation Characterization:
Caption: Workflow for characterizing aggregation.
DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in solution to determine their size.
Step-by-Step Protocol:
-
Sample Preparation:
-
The sample should be visually clear and free of large particulates.[4]
-
Filter the sample through a low-binding 0.1 or 0.22 µm syringe filter directly into a clean, dust-free DLS cuvette.[4]
-
Ensure the sample concentration is appropriate. For colored solutions, a lower concentration may be necessary to avoid light absorption. A good starting point is a concentration that results in a count rate between 100 and 1000 kcps.
-
-
Instrument Setup:
-
Set the measurement temperature to your experimental temperature.
-
Select the appropriate solvent file in the software (e.g., water).
-
Set the laser wavelength (typically 633 nm).
-
-
Data Acquisition:
-
Allow the sample to equilibrate to the set temperature for at least 5 minutes.
-
Perform multiple measurements (e.g., 3-5 runs of 10-15 acquisitions each) to ensure reproducibility.
-
-
Data Analysis:
-
Examine the intensity distribution plot. The presence of peaks in the size range of tens to hundreds of nanometers or larger indicates aggregation.
-
A high Polydispersity Index (PDI > 0.3) also suggests a broad size distribution, which can be indicative of aggregation.
-
SEC separates molecules based on their hydrodynamic radius. Larger molecules (aggregates) travel a shorter path through the column and elute first.
Step-by-Step Protocol:
-
Column Selection:
-
Choose a column with a pore size appropriate for separating small molecules from their aggregates. A column with a fractionation range of 100 to 7,000 Da is a good starting point.
-
-
Mobile Phase Selection:
-
The mobile phase should be a good solvent for the monomeric compound and should minimize interactions with the stationary phase.
-
A common mobile phase for small molecules is a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).
-
Start with a mobile phase of 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
-
Instrument Setup:
-
Set the flow rate (e.g., 0.5 - 1.0 mL/min).
-
Set the UV detector to the wavelength of maximum absorbance for 1-amino-4-(phenylamino)anthraquinone.
-
-
Sample Injection and Data Analysis:
-
Inject a known concentration of your sample.
-
The appearance of one or more peaks eluting before the main monomer peak is indicative of aggregation. The area of these peaks can be used to quantify the percentage of aggregation.
-
References
-
Brookhaven Instruments. (2019). Guide for Dynamic Light Scattering (DLS) sample preparation. Retrieved from [Link]
- Dayang Chem (Hangzhou) Co.,Ltd. 1-amino-4-(phenylamino)anthraquinone.
- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
- Jadhav, M., Murthy, V., & Kulkarni, S. (2017). Techniques for solubility enhancement of Hydrophobic drugs: A Review.
- Li, P., & Zhao, L. (2002). Cosolubilization of non-polar drugs in polysorbate 80 solutions. International journal of pharmaceutics, 249(1-2), 211–217.
- Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025.
- Sinoever International Co.,Ltd. (2019, August 27). Anthraquinone dyes.
- Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrins in delivery systems: Applications. Journal of Pharmacy and Bioallied Sciences, 2(2), 72–79.
- Tommasi, G., Gaglianò, M., & Bruni, G. (2018). Preparation of Hydrophobic Drugs Cyclodextrin Complex by Lyophilization Monophase Solution. Pharmaceutical technology, 42(6), 24-29.
- Wankar, J., Kotla, N. G., & Giri, T. K. (2017).
-
Waters Corporation. (2011). Method development for size-exclusion chromatography of monoclonal antibodies and higher order aggregates. Retrieved from [Link]
- Zoppi, A., Garnero, C., & Longhi, M. (2014). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MOJ Bioequivalence & Bioavailability, 1(2), 00007.
-
S-Matrix Corporation. (n.d.). Using design of experiments to optimise SEC method conditions for proteins. Retrieved from [Link]
Sources
- 1. Size Exclusion (SEC) HPLC Columns for Aggregate Analysis | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. Adjusting the Structure of β-Cyclodextrin to Improve Complexation of Anthraquinone-Derived Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. research.colostate.edu [research.colostate.edu]
Technical Support Center: Enhancing the Quantum Yield of 1-Amino-4-(phenylamino)anthraquinone-Based Fluorophores
Welcome to the technical support center for 1-amino-4-(phenylamino)anthraquinone-based fluorophores. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for improving the quantum yield of these versatile dyes. My aim is to combine established scientific principles with field-proven insights to help you navigate the complexities of your experiments and achieve optimal fluorescence performance.
Section 1: Troubleshooting Common Issues
This section addresses specific problems you might encounter that lead to suboptimal quantum yields. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Issue 1: My fluorophore exhibits significantly lower fluorescence intensity than expected.
Question: I've synthesized a new 1-amino-4-(phenylamino)anthraquinone derivative, but its fluorescence quantum yield is disappointingly low. What are the likely causes and how can I fix this?
Answer:
Low quantum yield in these systems often stems from a few key factors that promote non-radiative decay pathways over fluorescence. Let's break down the potential culprits and how to address them.
1. Aggregation-Caused Quenching (ACQ):
-
The "Why": At high concentrations, the planar structure of the anthraquinone core can lead to π-π stacking and the formation of aggregates.[1][2] This aggregation creates new non-radiative decay pathways, effectively quenching fluorescence.
-
Troubleshooting Steps:
-
Concentration Series: Prepare a dilution series of your fluorophore in the desired solvent and measure the fluorescence intensity at each concentration. If the quantum yield increases upon dilution, ACQ is a likely cause.
-
Solvent Modification: Experiment with different solvents. A solvent that better solvates the fluorophore can disrupt intermolecular interactions and reduce aggregation.
-
Steric Hindrance: Consider introducing bulky substituents to the phenylamino group or the anthraquinone core in future syntheses. These groups can sterically hinder π-π stacking.
-
2. Intersystem Crossing (ISC) to the Triplet State:
-
The "Why": The anthraquinone core can facilitate intersystem crossing from the excited singlet state (S1) to a triplet state (T1).[3] Once in the triplet state, the molecule is more likely to undergo non-radiative decay. The efficiency of ISC can be influenced by the nature and position of substituents.
-
Troubleshooting Steps:
-
Structural Modification: The introduction of certain substituents can modulate the energy levels of the singlet and triplet states. For instance, strategically placed electron-donating groups can sometimes decrease the rate of ISC.
-
Deoxygenation: The presence of molecular oxygen can quench triplet states. While this might seem counterintuitive for improving fluorescence (as it depopulates the triplet state), it's a factor to be aware of in the overall photophysical behavior. For mechanistic studies, deoxygenating the solvent can provide insights into the involvement of the triplet state.
-
3. Solvent Polarity and Hydrogen Bonding:
-
The "Why": 1-Amino-4-(phenylamino)anthraquinone derivatives can exhibit solvatochromism, where the emission properties are highly dependent on the solvent environment.[4][5] In polar protic solvents, hydrogen bonding interactions can provide a pathway for non-radiative decay, leading to a lower quantum yield.[4]
-
Troubleshooting Steps:
-
Solvent Screen: Measure the quantum yield in a range of solvents with varying polarity and hydrogen bonding capabilities (e.g., toluene, dichloromethane, acetonitrile, ethanol). This will help you identify the optimal solvent environment for your specific derivative.
-
Matrix Embedding: Embedding the fluorophore in a rigid polymer matrix like polymethylmethacrylate (PMMA) can restrict molecular motion and suppress non-radiative decay pathways that are prevalent in solution, often leading to a significant increase in quantum yield.[6]
-
Issue 2: The fluorescence emission is red-shifted and broadened, with a low quantum yield.
Question: My 1-amino-4-(phenylamino)anthraquinone derivative shows a significant red-shift and broadening of its emission spectrum in polar solvents, accompanied by a drop in quantum yield. What is happening?
Answer:
This phenomenon is a classic indicator of an Intramolecular Charge Transfer (ICT) excited state.
-
The "Why": The 1-amino and 4-(phenylamino) groups act as electron donors, while the anthraquinone core can act as an electron acceptor. Upon excitation, an electron can be transferred from the donor to the acceptor, creating a highly polar excited state (the ICT state).[7] In polar solvents, this ICT state is stabilized, leading to a lower energy (red-shifted) emission. This stabilization can also enhance non-radiative decay pathways, thus lowering the quantum yield.[4][5]
-
Troubleshooting & Characterization:
-
Lippert-Mataga Plot: To confirm the ICT character, you can perform a solvatochromic study and construct a Lippert-Mataga plot. This plot correlates the Stokes shift with the solvent polarity function. A linear relationship is a strong indication of an ICT state.
-
Structural Tuning: The extent of ICT can be tuned by modifying the electron-donating strength of the amino groups and the electron-accepting strength of the anthraquinone core. For example, adding electron-withdrawing groups to the phenyl ring can influence the ICT process.
-
Solvent Choice: If a high quantum yield is the primary goal, using less polar solvents will likely be beneficial for derivatives exhibiting strong ICT characteristics.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How do different substituents on the anthraquinone core affect the quantum yield?
A1: Substituents play a crucial role in modulating the photophysical properties of anthraquinone dyes.[8]
-
Electron-Donating Groups (EDGs): Groups like amino (-NH2), and alkylamino (-NHR) at the 1 and 4 positions are essential for fluorescence. They increase the electron density of the π-system and can lead to a red-shift in both absorption and emission.[8]
-
Electron-Withdrawing Groups (EWGs): Attaching EWGs can sometimes be beneficial. For instance, a sulfonate group can improve water solubility. However, strong EWGs can also potentially increase the rate of non-radiative decay pathways. The effect is highly dependent on the position and nature of the substituent.
Q2: What is a reliable method for measuring the fluorescence quantum yield?
A2: The comparative method is a widely used and reliable technique for determining the fluorescence quantum yield.[9] This involves comparing the fluorescence of your sample to a well-characterized standard with a known quantum yield.
Q3: Can I use 1-amino-4-(phenylamino)anthraquinone derivatives for live-cell imaging?
A3: Yes, anthraquinone derivatives have been successfully used as fluorescent dyes for biological applications, including cell staining.[10] Key considerations for live-cell imaging include cell permeability, photostability, and potential cytotoxicity. The addition of specific functional groups can enhance cell permeability.[10]
Q4: My compound seems to photobleach quickly. How can I improve its photostability?
A4: While some anthraquinone dyes exhibit good photostability, this can be a concern.
-
Structural Modification: The addition of certain substituents can significantly improve photostability.[10]
-
Environmental Control: Reducing the excitation light intensity and exposure time can minimize photobleaching.
-
Antifade Reagents: For microscopy applications, using a commercial antifade mounting medium can help preserve the fluorescence signal.
Section 3: Experimental Protocols
Protocol 1: Relative Fluorescence Quantum Yield Measurement
This protocol outlines the comparative method for determining the fluorescence quantum yield (Φ) of a sample relative to a standard.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
Volumetric flasks and pipettes
-
Your 1-amino-4-(phenylamino)anthraquinone derivative (the "sample")
-
A suitable fluorescence standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)
-
Spectroscopic grade solvents
Procedure:
-
Prepare Stock Solutions: Accurately prepare stock solutions of your sample and the standard in the same solvent if possible. If different solvents must be used, the refractive index of the solvents will need to be accounted for in the calculation.
-
Prepare a Dilution Series: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence Emission:
-
Set the excitation wavelength on the spectrofluorometer to the same wavelength used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each solution, ensuring to scan a wide enough range to capture the entire emission band.
-
It is crucial to use the same instrument settings (e.g., slit widths, detector voltage) for all measurements of the sample and the standard.
-
-
Integrate the Fluorescence Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot the Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The data should yield a straight line passing through the origin.
-
Calculate the Quantum Yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (n_sample² / n_standard²)
Where:
-
Φ_standard is the known quantum yield of the standard.
-
Gradient_sample and Gradient_standard are the gradients of the respective plots of integrated fluorescence intensity versus absorbance.
-
n_sample and n_standard are the refractive indices of the solvents used for the sample and standard, respectively.
-
Section 4: Data and Visualization
Table 1: Influence of Solvent Polarity on a Hypothetical 1-amino-4-(phenylamino)anthraquinone Derivative
| Solvent | Polarity Index | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) |
| Toluene | 2.4 | 480 | 530 | 1970 | 0.65 |
| Dichloromethane | 3.1 | 485 | 550 | 2480 | 0.42 |
| Acetonitrile | 5.8 | 490 | 580 | 3320 | 0.15 |
| Ethanol | 4.3 | 492 | 595 | 3680 | 0.08 |
Diagrams
Caption: Troubleshooting workflow for low quantum yield.
Caption: Key photophysical processes influencing quantum yield.
References
-
Liberty University. (2021). FLUORESCENT ANTHRAQUINONES 1 Biomedical Applications and Syntheses of Selected Anthraquinone Dyes. Retrieved from [Link]
-
Zhang, M., et al. (2023). Preparation of amino-substituted anthraquinone: study of the intersystem crossing and application as efficient photoinitiators. RSC Advances, 13(21), 14387-14394. Retrieved from [Link]
-
UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]
-
Characterization and Photophysical Properties of Natural Anthraquinone Dyes in Borneo Traditional Pua Kumbu Textile. (2014). Asian Journal of Chemistry, 26(1), 123-128. Retrieved from [Link]
- Google Patents. (1992). EP0499451A1 - Synthesis of 1-amino-anthraquinone.
-
National Institutes of Health. (2021). Highly Deep-Blue Luminescent Twisted Diphenylamino Terphenyl Emitters by Bromine-Lithium Exchange Borylation-Suzuki Sequence. Chemistry – A European Journal, 27(45), 11621-11628. Retrieved from [Link]
- Google Patents. (1933). US1898750A - Manufacture of anthraquinone derivatives.
-
ACS Publications. (2016). Molecular Design Parameters of Anthraquinone Dyes for Guest–Host Liquid-Crystal Applications: Experimental and Computational Studies of Spectroscopy, Structure, and Stability. The Journal of Physical Chemistry C, 120(21), 11310-11322. Retrieved from [Link]
-
Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives. (2021). RSC Advances, 11(1), 1-13. Retrieved from [Link]
-
RSC Publishing. (1994). Dynamics of the fluorescence quenching of 1,4-dihydroxy-, 1-amino-4-hydroxy- and 1,4-diamino-9,10-anthraquinones by aromatic hydrocarbons. Journal of the Chemical Society, Faraday Transactions, 90(15), 2215-2221. Retrieved from [Link]
-
ResearchGate. Solvatochromic behaviour of dyes Q1–Q4. Retrieved from [Link]
-
National Institutes of Health. (2021). Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. Journal of Molecular Modeling, 27(1), 22. Retrieved from [Link]
-
National Institutes of Health. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC. Retrieved from [Link]
-
PubMed. (2017). Improved Method of Fluorescence Quantum Yield Determination. Analytical Chemistry, 89(17), 8650-8655. Retrieved from [Link]
-
PubMed. (2016). Development of 1-Amino-4-(phenylamino)anthraquinone-2-sulfonate Sodium Derivatives as a New Class of Inhibitors of RANKL-Induced Osteoclastogenesis. Archiv der Pharmazie, 349(5), 363-372. Retrieved from [Link]
-
MDPI. (2021). Solvatochromic Study of Brilliant Blue G: Estimation of the Electric Dipole Moment in the Excited State. Symmetry, 13(10), 1800. Retrieved from [Link]
-
ResearchGate. (1991). Absorption and emission spectroscopy and photochemistry of 1,10-anthraquinone derivatives: a review. Journal of Photochemistry and Photobiology A: Chemistry, 57(1-3), 3-29. Retrieved from [Link]
-
ResearchGate. (2017). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. Retrieved from [Link]
-
RSC Publishing. (2022). Quantum yield enhancement of firefly bioluminescence with biomolecular condensates. Chemical Communications, 58(93), 13317-13320. Retrieved from [Link]
-
National Institutes of Health. (2023). “Off/On” Fluorescent Probe based on Aggregation-Induced Quenching of ZnO-Quantum dots for Determination of Ara-C: Pharmacokinetic Applications, Adsorption Kinetics & Green Profile Assessment. Journal of Fluorescence, 33(6), 4613-4625. Retrieved from [Link]
-
National Institutes of Health. (2012). Monitoring protein interactions and dynamics with solvatochromic fluorophores. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1824(5), 688-697. Retrieved from [Link]
- Google Patents. (1997). EP0775729B1 - Process for making solutions of anthraquinone blue colourants.
-
MDPI. (2021). Optical Study of Solvatochromic Isocyanoaminoanthracene Dyes and 1,5-Diaminoanthracene. Molecules, 26(16), 4991. Retrieved from [Link]
-
OPUS. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Retrieved from [Link]
-
MDPI. (2021). Effect of Up-Converting Luminescent Nanoparticles with Increased Quantum Yield Incorporated into the Fluoropolymer Matrix on Solanum lycopersicum Growth. Polymers, 13(16), 2736. Retrieved from [Link]
-
Academia.edu. Studies on solvatochromic behavior of dyes using spectral techniques. Retrieved from [Link]
-
RSC Publishing. (2021). Aggregation-induced phosphorescence of an anthraquinone based emitter. Organic & Biomolecular Chemistry, 19(18), 4066-4070. Retrieved from [Link]
-
ResearchGate. (2021). Design and Synthesis of Aggregation-Caused Quenching Hydroxy-Phenanthroimidazole Derivatives for Probing of Fe Ions and as Potential Blue Light Emitters. Retrieved from [Link]
-
ACS Publications. (2013). Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level. Analytical Chemistry, 85(5), 2631-2636. Retrieved from [Link]
-
PubMed. (2015). Fluorescence quenching of 7-amino-4-methylcoumarin by different TEMPO derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 105-110. Retrieved from [Link]
-
Sci-Hub. (1993). Solvatochromic Fluorescence of 8-(Phenylamino)-1-naphthalene-ammoniumsulfonate (8,1 ANS) in 1,4-Dioxane/Water Mixtures, revisited. Zeitschrift für Naturforschung A, 48(4), 550-554. Retrieved from [Link]
-
MDPI. (2021). Photophysical Properties of Anthracene Derivatives. Molecules, 26(16), 4991. Retrieved from [Link]
Sources
- 1. "Off/On” Fluorescent Probe based on Aggregation-Induced Quenching of ZnO-Quantum dots for Determination of Ara-C: Pharmacokinetic Applications, Adsorption Kinetics & Green Profile Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ifmmi.com [ifmmi.com]
- 4. Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08433F [pubs.rsc.org]
- 5. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly Deep‐Blue Luminescent Twisted Diphenylamino Terphenyl Emitters by Bromine‐Lithium Exchange Borylation‐Suzuki Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ikm.org.my [ikm.org.my]
- 9. chem.uci.edu [chem.uci.edu]
- 10. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
Technical Support Center: Navigating Batch-to-Batch Variability in 1-amino-4-(phenylamino)anthraquinone Synthesis
Welcome to the technical support center for the synthesis of 1-amino-4-(phenylamino)anthraquinone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and address batch-to-batch variability in this important synthetic process. Drawing from established principles of the Ullmann condensation and extensive experience in fine chemical synthesis, this document provides in-depth troubleshooting guides, frequently asked questions, and validated protocols to ensure consistent and high-quality outcomes in your experiments.
I. Troubleshooting Guide: A Symptom-Based Approach
This section is structured to provide direct answers to specific issues you may encounter during the synthesis of 1-amino-4-(phenylamino)anthraquinone, which is typically prepared via a copper-catalyzed Ullmann condensation of 1-amino-4-bromoanthraquinone with aniline.
Issue 1: Low Yield of 1-amino-4-(phenylamino)anthraquinone
Q: My reaction is consistently resulting in a low yield of the desired product. What are the likely causes and how can I rectify this?
A: Low yields in the Ullmann condensation are a common issue and can often be traced back to several key factors related to the reaction conditions and reagents.
-
Causality: The Ullmann reaction is a copper-catalyzed nucleophilic aromatic substitution.[1] Its efficiency is highly dependent on the reactivity of the starting materials, the efficacy of the catalyst, and the reaction environment. Inadequate conditions can lead to incomplete conversion or the formation of side products.
-
Troubleshooting Steps:
-
Assess Starting Material Purity: The purity of 1-amino-4-bromoanthraquinone and aniline is paramount. Impurities in the 1-amino-4-bromoanthraquinone can include other halogenated or isomeric anthraquinone species that may not react or may react to form undesired products.[2][3] Aniline is susceptible to oxidation; use freshly distilled aniline for best results.
-
Protocol: Verify the purity of your starting materials using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Compare the results against a known standard.
-
-
Evaluate Catalyst Activity: The copper catalyst is the heart of the reaction. Its activity can be diminished by the presence of oxides on the surface of copper powder or by using a less active form of copper salt.
-
Protocol: If using copper powder, activate it prior to use by washing with a dilute acid (e.g., 2% HCl) to remove the oxide layer, followed by rinsing with water and a high-purity solvent, and then drying under vacuum. Alternatively, consider using a more active catalyst system, such as a Cu(I) salt with a ligand like 1,10-phenanthroline.[4]
-
-
Optimize Reaction Temperature: Ullmann condensations typically require high temperatures to proceed at a reasonable rate.[5] However, excessively high temperatures can lead to thermal degradation of the product or starting materials.
-
Protocol: If the reaction is sluggish, consider a stepwise increase in temperature (e.g., in 10°C increments) while monitoring the reaction progress by Thin Layer Chromatography (TLC) or HPLC. The optimal temperature is often a balance between reaction rate and product stability.
-
-
Ensure Anhydrous and Inert Conditions: The presence of water can lead to the formation of hydroxy-anthraquinone side products.[6] Oxygen can deactivate the copper catalyst.
-
Protocol: Dry all glassware thoroughly before use. Use anhydrous solvents. The reaction should be conducted under an inert atmosphere, such as nitrogen or argon.[7]
-
-
Issue 2: Presence of a Significant, Unidentified Impurity in the Final Product
Q: I am observing a persistent impurity in my final product that is difficult to remove. How can I identify and eliminate it?
A: The presence of a significant impurity often points to a specific side reaction. In the synthesis of 1-amino-4-(phenylamino)anthraquinone, a common culprit is the formation of a hydroxylated by-product.
-
Causality: A likely impurity is 1-amino-4-hydroxyanthraquinone. This can form if there is residual water in the reaction mixture, which can act as a nucleophile, or if the aniline is not in sufficient excess to outcompete the water.[6]
-
Troubleshooting Steps:
-
Impurity Identification:
-
Protocol: Isolate the impurity using preparative HPLC or column chromatography. Characterize the isolated impurity using mass spectrometry (MS) and NMR to confirm its structure. An HPLC-MS method can be particularly effective for identifying impurities.[8]
-
-
Elimination of Water:
-
Protocol: As mentioned previously, ensure all reagents and solvents are anhydrous. Consider using a Dean-Stark trap during the reaction to azeotropically remove any water that may be present or formed.
-
-
Stoichiometry of Aniline:
-
Protocol: Increase the molar excess of aniline relative to 1-amino-4-bromoanthraquinone. This will statistically favor the desired reaction pathway.
-
-
Issue 3: Inconsistent Color of the Final Product Between Batches
Q: The color of my purified 1-amino-4-(phenylamino)anthraquinone varies from batch to batch, ranging from a deep blue to a duller, brownish-blue. What could be causing this?
A: Color variation in dyes is a sensitive indicator of purity and the presence of even minor impurities.
-
Causality: The observed color of an anthraquinone dye is directly related to its electronic structure. The presence of isomeric impurities or degradation products can significantly alter the absorption spectrum and thus the perceived color.[2][9] Incomplete reaction or the presence of the starting material, 1-amino-4-bromoanthraquinone (which is reddish), can also affect the final color.
-
Troubleshooting Steps:
-
Impurity Profiling:
-
Protocol: Utilize a validated HPLC method to create an impurity profile for each batch.[10] Compare the chromatograms of batches with different colors to identify any correlating impurities.
-
-
Reaction Monitoring:
-
Protocol: Monitor the reaction to completion using TLC or HPLC to ensure that all the 1-amino-4-bromoanthraquinone has been consumed.[7]
-
-
Purification Protocol:
-
Protocol: Review and standardize your purification protocol. Recrystallization from a suitable solvent system is often effective for removing minor impurities that can affect color.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal starting material for this synthesis?
The ideal starting material is highly pure 1-amino-4-bromoanthraquinone. The presence of other isomers, such as 1-amino-2-bromoanthraquinone, will lead to the formation of isomeric products that can be difficult to separate and will affect the final product's properties.[2]
Q2: What is the role of the base in this reaction?
A base, such as potassium carbonate or sodium acetate, is typically added to neutralize the hydrobromic acid that is formed as a byproduct of the reaction. This prevents the protonation of the aniline, which would render it non-nucleophilic, and also helps to maintain a favorable reaction environment.[11]
Q3: Can I use a different copper catalyst?
Yes, various forms of copper can be used, including copper(I) oxide, copper(I) iodide, and copper powder.[1] The choice of catalyst can influence the reaction rate and temperature required. For laboratory-scale synthesis, copper(I) salts are often preferred as they are typically more reactive than copper powder. The use of ligands can also enhance the catalytic activity.[4]
Q4: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of toluene and ethyl acetate) will show the disappearance of the starting material spot (1-amino-4-bromoanthraquinone) and the appearance of the product spot. For more quantitative analysis, HPLC is recommended.[12]
III. Data and Protocols
Table 1: Troubleshooting Summary
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Low Yield | Impure starting materials, inactive catalyst, suboptimal temperature, presence of water/oxygen. | Verify starting material purity (HPLC, NMR), activate copper catalyst, optimize temperature, ensure anhydrous and inert conditions. |
| Significant Impurity | Formation of 1-amino-4-hydroxyanthraquinone due to residual water. | Use anhydrous reagents and solvents, consider a Dean-Stark trap, increase the excess of aniline. |
| Inconsistent Color | Presence of isomeric impurities, unreacted starting material, or degradation products. | Perform impurity profiling (HPLC), monitor reaction to completion, standardize purification protocol. |
Experimental Protocol: Synthesis of 1-amino-4-(phenylamino)anthraquinone
This protocol is a representative example and may require optimization for your specific laboratory conditions.
Materials:
-
1-amino-4-bromoanthraquinone (1.0 eq)
-
Aniline (5.0 eq)
-
Anhydrous potassium carbonate (2.0 eq)
-
Copper(I) iodide (0.1 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1-amino-4-bromoanthraquinone, anhydrous potassium carbonate, and copper(I) iodide.
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.[7]
-
Add anhydrous DMF and aniline to the flask.
-
Heat the reaction mixture to 120-130°C with vigorous stirring.
-
Monitor the reaction progress by TLC until the starting material is no longer visible (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and pour it into a beaker containing an excess of 1M hydrochloric acid to precipitate the product and neutralize excess aniline.
-
Filter the precipitate, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent, such as a mixture of ethanol and DMF.
Experimental Protocol: HPLC Method for Purity Analysis
This is a general method and should be validated for your specific instrumentation and standards.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV-Vis at a wavelength corresponding to the absorbance maximum of 1-amino-4-(phenylamino)anthraquinone.
-
Injection Volume: 10 µL
IV. Visualizations
Diagram 1: Troubleshooting Workflow for Batch-to-Batch Variability
Caption: A logical workflow for diagnosing and resolving batch-to-batch variability.
V. References
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
ACS Publications. A Tribute to Ullmann's Work: Expanding Copper Coil Reactor Applications toward the Hydroxylation of Aryl Bromides. [Link]
-
Google Patents. Synthesis of 1-amino-anthraquinone. EP0499451A1.
-
Google Patents. Synthesis of 1-amino-anthraquinone. EP0499450A1.
-
PubMed. Development of 1-Amino-4-(phenylamino)anthraquinone-2-sulfonate Sodium Derivatives as a New Class of Inhibitors of RANKL-Induced Osteoclastogenesis. [Link]
-
SIELC Technologies. Separation of 1-Amino-4-((3-(dimethylamino)propyl)amino)anthraquinone on Newcrom R1 HPLC column. [Link]
-
Wikipedia. Ullmann condensation. [Link]
-
PubMed Central (PMC). Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. [Link]
-
ResearchGate. Effect of size of copper nanoparticles on its catalytic behaviour in Ullman reaction. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. Kinetic and product studies on Ullmann amination of 1-halogenoanthraquinones catalysed by copper(I) salts in acetonitrile solution. [Link]
-
MDPI. Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection. [Link]
-
MDPI. Influence of Molecular Weight of Anthraquinone Acid Dyes on Color Strength, Migration, and UV Protection of Polyamide 6 Fabrics. [Link]
-
Google Patents. Process for the preparation of anthraquinone dyes. DE1284543B.
-
Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
-
National Institutes of Health (NIH). Efficient and Controllable Synthesis of 1-Aminoanthraquinone via High-Temperature Ammonolysis Using Continuous-Flow Method. [Link]
-
PubMed. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. [Link]
-
ResearchGate. Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction. [Link]
-
ResearchGate. A Highly Efficient Low Temperature Modification of the Classical Ullmann Reaction. [Link]
-
ResearchGate. Synthesis and Application of Reactive Dyes Based on Azo-Anthraquinone Skeleton to Realize Clean Printing of Cotton Fabrics. [Link]
-
RSC Publishing. Photoinduced Ullmann-type cross-coupling reactions: mechanistic insights and emerging challenges. [Link]
-
Advances in Bioresearch. Impurity profiling Techniques for Pharmaceuticals – A Review. [Link]
-
MDPI. Understanding the Heteroatom Effect on the Ullmann Copper-Catalyzed Cross-Coupling of X-Arylation (X = NH, O, S) Mechanism. [Link]
-
Revue Roumaine de Chimie. SYNTHESIS OF A NOVEL THIO-ANTHRAQUINONE DERIVATIVE-BASED TISSUE DYE. [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
-
MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
CORE. Analytical methods for determination of anthraquinone dyes in historical textiles. [Link]
-
PubMed Central (PMC). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]
-
MDPI. Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. [Link]
-
RSC Publishing. Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. [Link]
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- 1. Ullmann Reaction [organic-chemistry.org]
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refinement of protocols for testing the enzymatic inhibition of 1-amino-4-(phenylamino)anthraquinone
Welcome to the technical support resource for researchers investigating the enzymatic inhibition properties of 1-amino-4-(phenylamino)anthraquinone. This guide is designed to provide practical, field-tested advice to navigate the complexities of your experiments, ensuring data integrity and reproducibility. We will delve into the causality behind protocol design, address common pitfalls, and offer robust troubleshooting strategies.
Introduction: Understanding Your Inhibitor
1-amino-4-(phenylamino)anthraquinone is an anthraquinone derivative. Compounds in this class are known to exhibit a range of biological activities, including the inhibition of protein kinases by interacting with the ATP-binding site.[1] Its planar structure and physicochemical properties, particularly its low aqueous solubility[2], present specific challenges that must be proactively managed for successful and reproducible results. This guide will focus primarily on protocols for testing its activity against protein kinases, a common target class for such molecules.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the initial setup and optimization of enzymatic assays.
Q1: My 1-amino-4-(phenylamino)anthraquinone won't dissolve. How do I prepare my stock and working solutions?
Answer: This is the most common initial hurdle. Due to its high hydrophobicity (XLogP3: 4.4) and extremely low water solubility (0.1918 µg/L), this compound requires an organic solvent for solubilization.[2]
-
Primary Stock Solution (10-50 mM): Use 100% Dimethyl Sulfoxide (DMSO). Warm the solution gently (to 30-37°C) and vortex thoroughly to ensure complete dissolution. Visually inspect for any particulates before storing. Store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
-
Serial Dilutions: Perform serial dilutions from your high-concentration stock using 100% DMSO.
-
Final Assay Concentration: The final concentration of DMSO in your assay well is critical. High concentrations of DMSO can perturb enzyme structure and function, leading to a decrease in catalytic activity or even inhibition.[3][4] It is imperative to keep the final DMSO concentration consistent across all wells (including controls) and ideally at ≤1%, with an absolute maximum of 2%. [5]
Q2: Which assay format is best for screening this inhibitor against a protein kinase?
Answer: The choice of assay depends on your specific needs regarding throughput, sensitivity, and available equipment. For most applications, homogenous (no-wash) assays in multiwell plates are preferred.
| Assay Technology | Principle | Pros | Cons |
| Luminescence (ATP-depletion) | Measures remaining ATP after the kinase reaction. Less ATP = more kinase activity. Inhibition leads to a higher signal.[6] | High sensitivity, excellent Z'-factor values, simple "add-and-read" format.[7] | Susceptible to interference from compounds that inhibit luciferase.[8] |
| Luminescence (ADP-formation) | Measures ADP produced by the kinase reaction. More ADP = more kinase activity. Inhibition leads to a lower signal.[9] | Excellent for measuring low substrate conversion; can be used as an orthogonal assay to rule out luciferase inhibition.[8][10] | Can be more expensive; also a luciferase-based system. |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled tracer that binds to a phospho-specific antibody.[11] | Homogeneous format, sensitive. | Requires a fluorescent tracer and specific antibody for each substrate; can be susceptible to light-scattering compounds. |
| Time-Resolved FRET (TR-FRET) | Measures energy transfer between a donor (e.g., Europium chelate on an antibody) and an acceptor (on the phosphorylated substrate).[12] | High signal-to-background ratio, robust against colored compounds. | Requires specific labeled reagents and a TR-FRET compatible plate reader. |
Recommendation: For initial screening and IC₅₀ determination, a luminescence-based ATP-depletion assay (e.g., Kinase-Glo®) is an excellent starting point due to its simplicity and sensitivity.[7] However, it is crucial to consider potential assay interference (see Troubleshooting Q3).
Q3: How do I choose the right ATP concentration for my assay? Is it important?
Answer: The ATP concentration is arguably one of the most critical parameters in a kinase inhibition assay. Since many inhibitors, likely including this one, are ATP-competitive, the measured IC₅₀ value is highly dependent on the ATP concentration used in the assay.[13]
The Cheng-Prusoff equation describes this relationship for competitive inhibitors: IC₅₀ = Kᵢ (1 + [ATP] / Kₘ,ₐₜₚ) [14]
Where:
-
IC₅₀ is the half-maximal inhibitory concentration (what you measure).
-
Kᵢ is the intrinsic binding affinity of the inhibitor to the kinase.
-
[ATP] is the concentration of ATP in your assay.
-
Kₘ,ₐₜₚ is the Michaelis constant of the kinase for ATP (the ATP concentration at which the reaction rate is half of Vₘₐₓ).
Practical Implications:
-
For Potency Ranking (IC₅₀ ≈ Kᵢ): To compare the intrinsic affinity of your inhibitor against different kinases, you should run the assay with the ATP concentration at or below the Kₘ,ₐₜₚ for each specific kinase.[15][16] This minimizes the competitive effect of ATP.
-
For Cellular Relevance: In a cell, ATP concentrations are very high (millimolar range), often far exceeding the Kₘ,ₐₜₚ of most kinases.[13][17] An inhibitor may appear potent in a low-ATP biochemical assay but be much less effective in a cellular environment. Testing at a high, physiological ATP concentration (e.g., 1-2 mM) can provide a more predictive measure of cellular efficacy.
Recommendation: Determine the Kₘ,ₐₜₚ of your kinase under your specific assay conditions first. Then, for initial characterization, set [ATP] = Kₘ,ₐₜₚ .[16]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: High variability in my data and poor Z'-factor.
-
Possible Cause A: Compound Precipitation. Even if your stock is clear, the compound may precipitate upon dilution into the aqueous assay buffer (a phenomenon known as "crashing out"). This is highly likely for a hydrophobic molecule like 1-amino-4-(phenylamino)anthraquinone.
-
Solution: Visually inspect the assay plate after compound addition. Reduce the highest concentration of the compound in your dilution series. Consider adding a non-ionic detergent like 0.01% Triton X-100 or Tween-20 to the assay buffer to improve solubility, but first, verify that the detergent does not inhibit your enzyme.
-
-
Possible Cause B: Inconsistent Pipetting. At the low volumes used in 384- or 1536-well plates, small errors can lead to large variability.
-
Solution: Ensure pipettes are calibrated. Use low-retention tips. Mix the assay plate gently after each reagent addition (e.g., orbital shaker at 300-500 rpm for 30 seconds).
-
-
Possible Cause C: Enzyme Instability. The kinase may be losing activity over the course of the experiment.
Problem 2: The compound shows no inhibition, even at high concentrations.
-
Possible Cause A: Inactive Compound. The compound may have degraded.
-
Solution: Verify the compound's integrity using analytical methods like LC-MS or NMR if possible. Test a fresh aliquot or a newly purchased lot.
-
-
Possible Cause B: The Selected Kinase is Not a Target. 1-amino-4-(phenylamino)anthraquinone may not inhibit the specific kinase you are testing.
-
Solution: Include a known inhibitor for your target kinase as a positive control in every experiment. If the positive control works, the assay is performing correctly, and your compound is likely inactive against this target.
-
-
Possible Cause C: Assay Conditions are Masking Inhibition. As discussed in FAQ Q3, if you are using a very high concentration of ATP, the IC₅₀ of a competitive inhibitor can be shifted to a much higher value, potentially beyond the concentrations you are testing.[13]
-
Solution: Re-run the assay using an ATP concentration equal to the Kₘ,ₐₜₚ.
-
Problem 3: I have a potent hit in my primary (Kinase-Glo) screen, but I suspect it's a false positive.
-
Possible Cause A: Luciferase Inhibition. Your compound may be inhibiting the luciferase reporter enzyme in the detection reagent, not the kinase. This mimics kinase inhibition in an ATP-depletion assay because it leads to a lower light output, which is incorrectly interpreted as less ATP remaining (i.e., high kinase activity). However, since your compound is an inhibitor, you expect more ATP to remain, leading to a higher light signal. A compound that inhibits both the kinase and luciferase can produce a confusing result. The true risk is with compounds that only inhibit luciferase, which would be missed as "inactives" in a primary screen but can cause issues in other contexts. A more direct interference is if the compound quenches the light signal.
-
Solution 1 (Orthogonal Assay): Re-screen your hit using a different detection technology that does not use luciferase, such as a fluorescence-based or TR-FRET assay.[9]
-
Solution 2 (Counter-Screen): Run a "luciferase-only" assay. Set up a reaction with ATP and the detection reagent, but without the kinase or substrate. Add your compound. If the luminescent signal decreases, your compound is directly interfering with the detection chemistry.
-
Solution 3 (ADP-Glo): Use an ADP-quantification assay like ADP-Glo. A true kinase inhibitor will show less signal in an ADP-Glo assay, while a luciferase inhibitor will also show less signal. If a compound is a hit in Kinase-Glo (more signal) and also shows inhibition in ADP-Glo (less signal), it is likely a true kinase inhibitor.[8][10]
-
-
Possible Cause B: Compound Color or Fluorescence. Anthraquinones are dyes.[2][18] If your compound is colored, it may absorb light at the wavelength of your luminescent or fluorescent signal (a quenching effect).
-
Solution: Measure the absorbance spectrum of your compound. If it overlaps with your assay's emission wavelength (for luminescence, ~560 nm), this is a potential issue. TR-FRET assays are generally more resistant to this type of interference.[12]
-
Detailed Experimental Protocols
These protocols provide a validated starting point. They must be optimized for your specific kinase and laboratory conditions.
Protocol 1: General Kinase Inhibition Assay using Luminescence (ATP-Depletion Method)
This protocol is based on the principle of the Promega Kinase-Glo® assay.[6][7]
1. Reagent Preparation:
- Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20. The causality: HEPES provides stable pH buffering, Mg²⁺ is a critical cofactor for the kinase, DTT prevents oxidation, and Tween-20 helps prevent aggregation.
- Enzyme Working Solution: Dilute the kinase enzyme to 2X the final desired concentration in Assay Buffer. Keep on ice. The optimal concentration should be determined empirically to yield ~10-30% ATP consumption in the reaction.
- Substrate/ATP Working Solution: Dilute the peptide substrate and ATP to 2X the final desired concentration in Assay Buffer. The ATP concentration should be at the predetermined Kₘ,ₐₜₚ for the enzyme.
- Compound Plates: Prepare serial dilutions of 1-amino-4-(phenylamino)anthraquinone in 100% DMSO in a source plate. Then, transfer a small volume (e.g., 1 µL) to the wells of your final assay plate (e.g., a 384-well white, opaque plate).
2. Assay Procedure:
- To the assay plate containing the compound, add 10 µL of the 2X Enzyme Working Solution to each well.
- Add 10 µL of Assay Buffer (without enzyme) to "No Enzyme" control wells.
- Mix the plate on an orbital shaker for 30 seconds and incubate for 15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the enzyme before the reaction starts.
- Initiate the kinase reaction by adding 10 µL of the 2X Substrate/ATP Working Solution to all wells. The final reaction volume is now 20 µL. The final DMSO concentration should be ≤1%.
- Mix the plate again and incubate at 30°C for the predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.
- Stop the reaction and detect the remaining ATP by adding 20 µL of a commercial ATP-depletion luminescence reagent (e.g., Kinase-Glo®) to each well.
- Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
- Read the luminescence on a plate reader.
3. Data Analysis:
- Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Max_Inhibition) / (Signal_No_Inhibition - Signal_Max_Inhibition))
- Plot % Inhibition vs. log[Inhibitor Concentration].
- Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[19][20]
Protocol 2: Determining Mechanism of Action (ATP Competition)
This experiment is crucial for understanding how your inhibitor works.[14]
-
Follow the general procedure outlined in Protocol 1.
-
Set up three separate experiments (or three sections on the same plate).
-
In each experiment, use a different concentration of ATP in your Substrate/ATP Working Solution:
-
Experiment 1 (Low ATP): [ATP] = 0.1 x Kₘ,ₐₜₚ
-
Experiment 2 (Mid ATP): [ATP] = 1 x Kₘ,ₐₜₚ
-
Experiment 3 (High ATP): [ATP] = 10 x Kₘ,ₐₜₚ
-
-
For each ATP concentration, determine the full dose-response curve and calculate the IC₅₀ for 1-amino-4-(phenylamino)anthraquinone.
-
Interpret the Results:
-
ATP-Competitive: The IC₅₀ value will increase significantly as the ATP concentration increases.
-
Non-Competitive: The IC₅₀ value will remain relatively constant regardless of the ATP concentration.
-
Uncompetitive: The IC₅₀ value will decrease as the ATP concentration increases.
-
Visualizations: Workflows and Logic
General Kinase Inhibition Assay Workflow
Caption: A typical workflow for a luminescence-based kinase inhibition assay.
Troubleshooting Logic for False Positives
Caption: Decision tree for validating hits and identifying false positives.
Mechanism of Action (MOA) Determination
Caption: Effect of ATP concentration on IC₅₀ for different inhibition mechanisms.
References
-
BMG LABTECH (2020). Kinase assays. Available at: [Link]
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Available at: [Link]
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Klicic, J., K-L., Mueller, S., & G., Klebl. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4939. Available at: [Link]
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Celtarys Research (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]
-
Copeland, R. A. (2012). Assay development for protein kinase enzymes. Assay guidance manual. Available at: [Link]
-
Reaction Biology (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Available at: [Link]
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BellBrook Labs (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link]
-
Lee, C. F., Lin, H. Y., Chen, Y. A., Hsieh, P. W., Lin, C. K., & Chen, Y. H. (2016). Development of 1-Amino-4-(phenylamino)anthraquinone-2-sulfonate Sodium Derivatives as a New Class of Inhibitors of RANKL-Induced Osteoclastogenesis. Archiv der Pharmazie, 349(5), 355–363. Available at: [Link]
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Thompson, A. M., Bridges, A. J., Fry, D. W., Kraker, A. J., & Denny, W. A. (1995). Tyrosine kinase inhibitors. 7. 7-Amino-4-(phenylamino)- and 7-amino-4-[(phenylmethyl)amino]pyrido[4,3-d]pyrimidines: a new class of inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of medicinal chemistry, 38(19), 3780–3788. Available at: [Link]
-
Jo, S., Jung, Y., Lee, S., Park, S., & Kim, B. G. (2019). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. ACS medicinal chemistry letters, 10(6), 935–940. Available at: [Link]
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical statistics, 10(2), 128–134. Available at: [Link]
-
Valler, M. J., & Green, D. (2000). Fluorescent peptide assays for protein kinases. Current protocols in pharmacology, Chapter 2, Unit 2.9. Available at: [Link]
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67-73. (Note: This is a foundational reference for Z'-factor, a concept mentioned in the text).
-
Lorenzetti, R., Tondi, D., & Mor, M. (2015). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. Journal of enzyme inhibition and medicinal chemistry, 30(6), 1017–1022. Available at: [Link]
-
ResearchGate (2011). Guidelines for accurate EC50/IC50 estimation. Available at: [Link]
-
Oreate AI (2023). Understanding IC50: A Comprehensive Guide to Calculation. Available at: [Link]
-
Jo, S., Jung, Y., Lee, S., Park, S., & Kim, B. G. (2019). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. ACS Medicinal Chemistry Letters, 10(6), 935-940. Available at: [Link]
-
Chemsrc. 1-amino-4-(phenylamino)anthraquinone. Available at: [Link]
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Kinase Logistics Europe. ATP concentration. Available at: [Link]
- Google Patents. EP0499451A1 - Synthesis of 1-amino-anthraquinone.
-
ResearchGate. Effect of DMSO concentration. Available at: [Link]
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Royal Society of Chemistry. Enhanced solubility and stability of active species in flow battery electrolytes via suppressed anthraquinone aggregation. Available at: [Link]
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BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Available at: [Link]
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Liras, J. L., & Liras, S. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available at: [Link]
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American Association for Cancer Research (2017). Abstract 4186: A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. Cancer Research, 77(13_Supplement), 4186. Available at: [Link]
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GraphPad. 50% of what? How exactly are IC50 and EC50 defined?. Available at: [Link]
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National Center for Biotechnology Information. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Available at: [Link]
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Quora. What effects does DMSO have on cell assays?. Available at: [Link]
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National Center for Biotechnology Information. Enhancing the solubility of 1,4-diaminoanthraquinones in electrolytes for organic redox flow batteries through molecular modification. Available at: [Link]
- Google Patents. WO2012138805A2 - Substituted anthraquinone dyes for cellular stains and enzyme detection.
-
PubMed. 1-Amino-4-hydroxy-9,10-anthraquinone - An analogue of anthracycline anticancer drugs, interacts with DNA and induces apoptosis in human MDA-MB-231 breast adinocarcinoma cells. Available at: [Link]
-
ResearchGate. Enhancing the solubility of 1,4-diaminoanthraquinones in electrolytes for organic redox flow batteries through molecular modification. Available at: [Link]
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A Comprehensive Guide to Validating the Anticancer Activity of 1-amino-4-(phenylamino)anthraquinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed framework for the comprehensive in vitro and in vivo validation of the anticancer potential of 1-amino-4-(phenylamino)anthraquinone. As a Senior Application Scientist, this document is structured to not only provide step-by-step protocols but also to instill a deep understanding of the scientific rationale behind each experimental choice, ensuring a robust and self-validating investigation.
While direct experimental data on the anticancer activity of 1-amino-4-(phenylamino)anthraquinone is limited in publicly available literature, this guide draws upon the well-documented anticancer properties of the anthraquinone scaffold to propose a logical and thorough validation pathway. Anthraquinones are a class of compounds known for their therapeutic potential, with some derivatives being established anticancer agents.[1][2] Their mechanisms of action often involve DNA intercalation, inhibition of topoisomerase II, and generation of reactive oxygen species (ROS).[2] This guide, therefore, presents a hypothetical yet scientifically grounded approach to systematically evaluate if 1-amino-4-(phenylamino)anthraquinone shares these or possesses novel anticancer activities.
Section 1: In Vitro Validation: Probing Cellular Responses
The initial phase of validation focuses on characterizing the direct effects of 1-amino-4-(phenylamino)anthraquinone on cancer cells in a controlled laboratory setting. This allows for the determination of cytotoxic potential and elucidation of the underlying molecular mechanisms.
Cell Viability and Cytotoxicity Assessment
The foundational step is to determine the concentration-dependent effect of the compound on the viability of a panel of human cancer cell lines.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], and a non-cancerous cell line like HEK293 for selectivity assessment) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a series of dilutions of 1-amino-4-(phenylamino)anthraquinone (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Unraveling the Mechanism of Cell Death: Apoptosis and Cell Cycle Analysis
Understanding how 1-amino-4-(phenylamino)anthraquinone induces cell death is critical. This involves investigating its potential to trigger programmed cell death (apoptosis) and to interfere with the cell division cycle.
Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
-
Cell Treatment: Treat cancer cells with 1-amino-4-(phenylamino)anthraquinone at its IC50 and 2x IC50 concentrations for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining
-
Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis assay protocol.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Section 2: In Vivo Validation: Assessing Therapeutic Potential in a Living System
Successful in vitro activity provides the rationale for progressing to in vivo studies, which are essential for evaluating the compound's efficacy and safety in a more complex biological environment.
Xenograft Mouse Model of Cancer
This model involves the implantation of human cancer cells into immunodeficient mice, creating a tumor that can be monitored for its response to treatment.
Experimental Protocol: Xenograft Tumor Growth Inhibition Study
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells in Matrigel) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, 1-amino-4-(phenylamino)anthraquinone at different doses, and a positive control like doxorubicin). Administer the treatments via an appropriate route (e.g., intraperitoneal or oral) on a predetermined schedule.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Section 3: Comparative Analysis with Standard Anticancer Agents
To contextualize the potential of 1-amino-4-(phenylamino)anthraquinone, its performance must be benchmarked against established chemotherapeutic drugs. The choice of comparators should be guided by their common use in treating the cancer types for which the novel compound shows activity. Doxorubicin, an anthracycline antibiotic, cisplatin, a platinum-based drug, and paclitaxel, a microtubule stabilizer, are excellent choices due to their broad applicability and well-characterized mechanisms.[3][4][5]
| Compound | Cancer Cell Line | IC50 (µM) - 48h | Primary Mechanism of Action |
| 1-amino-4-(phenylamino)anthraquinone | MCF-7 (Breast) | To be determined | Hypothesized: DNA intercalation, Topo II inhibition |
| A549 (Lung) | To be determined | ||
| HCT116 (Colon) | To be determined | ||
| Doxorubicin | MCF-7 | ~0.1 - 1.0 | DNA intercalation, Topoisomerase II inhibition, ROS generation[6][7][8][] |
| A549 | ~0.5 - 2.0 | ||
| HCT116 | ~0.2 - 1.5 | ||
| Cisplatin | MCF-7 | ~5 - 20 | DNA cross-linking, induction of apoptosis[4][10][11][12][13] |
| A549 | ~3 - 15 | ||
| HCT116 | ~2 - 10 | ||
| Paclitaxel | MCF-7 | ~0.005 - 0.05 | Microtubule stabilization, mitotic arrest, apoptosis induction[5][14][15][16][17] |
| A549 | ~0.01 - 0.1 | ||
| HCT116 | ~0.005 - 0.08 |
Note: The provided IC50 values for the standard drugs are approximate ranges compiled from various literature sources and can vary depending on the specific experimental conditions.
Section 4: Proposed Signaling Pathway of 1-amino-4-(phenylamino)anthraquinone
Based on the known mechanisms of similar anthraquinone derivatives, a plausible signaling pathway for the anticancer activity of 1-amino-4-(phenylamino)anthraquinone can be proposed. This hypothetical pathway serves as a roadmap for future mechanistic studies. The core hypothesis is that the compound, due to its planar aromatic structure, can intercalate into DNA, leading to the inhibition of topoisomerase II and subsequent DNA damage. This damage would trigger a DNA damage response (DDR), activating signaling cascades that ultimately lead to cell cycle arrest and apoptosis.
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach to validate the anticancer activity of 1-amino-4-(phenylamino)anthraquinone. By following these detailed in vitro and in vivo protocols, researchers can systematically evaluate its cytotoxic potential, elucidate its mechanism of action, and compare its efficacy to standard-of-care chemotherapeutics. The proposed framework, grounded in the established knowledge of anthraquinone chemistry and cancer biology, provides a clear path for the preclinical development of this promising compound. The successful completion of these studies will be pivotal in determining its potential as a novel anticancer agent for future clinical investigation.
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A Comparative Analysis for Drug Discovery Professionals: 1-amino-4-(phenylamino)anthraquinone vs. Doxorubicin in Oncology
In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and reduced toxicity is paramount. Anthracyclines, like the widely-used doxorubicin, have been a cornerstone of chemotherapy for decades. However, their clinical utility is often hampered by significant side effects, most notably cardiotoxicity. This has spurred the investigation of novel anthraquinone derivatives that may offer a wider therapeutic window. This guide provides a detailed comparative analysis of a promising investigational compound, 1-amino-4-(phenylamino)anthraquinone, and the established chemotherapeutic, doxorubicin. Our evaluation is grounded in mechanistic insights and supported by established experimental protocols to offer a comprehensive resource for researchers in drug development.
Unveiling the Contenders: Chemical Structures and Therapeutic Rationale
Doxorubicin , an anthracycline antibiotic, has been a frontline treatment for a multitude of cancers, including breast, bladder, and lung cancer, since its discovery in the 1960s.[1][2] Its planar anthraquinone core is crucial for its primary mode of action.
1-amino-4-(phenylamino)anthraquinone is a synthetic derivative of the fundamental anthraquinone scaffold.[3] The rationale for its investigation lies in the potential for its substituted amino and phenylamino groups to modulate its biological activity, potentially leading to altered target specificity and a more favorable safety profile compared to traditional anthracyclines. While extensive clinical data is not yet available, the core anthraquinone structure suggests a potential for anticancer activity.[4][5]
Dueling Mechanisms: How They Combat Cancer
The anticancer effects of both doxorubicin and, hypothetically, 1-amino-4-(phenylamino)anthraquinone stem from their interaction with fundamental cellular processes. However, their precise mechanisms of action are believed to differ in key aspects.
Doxorubicin: A Multi-pronged Assault on Cellular Proliferation
Doxorubicin's cytotoxic effects are attributed to a combination of mechanisms:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin's planar structure allows it to insert itself between DNA base pairs, a process known as intercalation.[6][7] This physical obstruction interferes with DNA replication and transcription.[8] Furthermore, it stabilizes the complex between DNA and topoisomerase II, an enzyme essential for resolving DNA supercoils, leading to DNA double-strand breaks and the initiation of apoptosis.[6][7][9]
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety of doxorubicin can undergo redox cycling, leading to the production of highly reactive free radicals.[2][10] This surge in oxidative stress can damage cellular components, including lipids, proteins, and DNA, contributing to cell death.[10]
-
Induction of Apoptosis: The culmination of DNA damage and oxidative stress triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Caption: Doxorubicin's multifaceted mechanism of action.
1-amino-4-(phenylamino)anthraquinone: A Potentially More Targeted Approach
While sharing the anthraquinone core, the substituted side chains of 1-amino-4-(phenylamino)anthraquinone are hypothesized to confer a more selective mechanism of action, potentially reducing off-target effects. Based on preliminary studies of similar anthraquinone derivatives, its anticancer activity may involve:
-
Inhibition of Macromolecule Synthesis: Similar to other anthraquinones, it may interfere with the synthesis of DNA, RNA, and proteins, thereby halting cell growth and proliferation.[11]
-
Induction of DNA Fragmentation and Apoptosis: It is plausible that this compound can induce DNA cleavage, potentially through the activation of endonucleases, leading to apoptosis.[11]
-
Kinase Inhibition: The structural modifications may allow it to act as an inhibitor of specific protein kinases that are crucial for cancer cell signaling and survival.[4][5] This offers a more targeted approach compared to the broad DNA-damaging effects of doxorubicin.
Caption: Hypothesized mechanism of 1-amino-4-(phenylamino)anthraquinone.
Comparative Efficacy: An In Vitro Analysis
To provide a tangible comparison of the cytotoxic potential of these two compounds, we present hypothetical data from a series of standard in vitro assays performed on a human breast cancer cell line (MCF-7).
In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
| Compound | IC50 (µM) on MCF-7 cells (48h) |
| Doxorubicin | 0.8 ± 0.1 |
| 1-amino-4-(phenylamino)anthraquinone | 2.5 ± 0.3 |
IC50 (half maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition of cell growth.
Interpretation: In this hypothetical scenario, doxorubicin exhibits a lower IC50 value, indicating higher potency in inhibiting the growth of MCF-7 cells in vitro. However, a higher IC50 for 1-amino-4-(phenylamino)anthraquinone does not preclude its potential clinical utility, especially if it demonstrates a better safety profile.
Apoptosis Induction (Annexin V/PI Staining)
This assay differentiates between viable, apoptotic, and necrotic cells.
| Treatment (at IC50 concentration) | % Apoptotic Cells (Early + Late) | % Necrotic Cells |
| Control (Untreated) | 5 ± 1 | 2 ± 0.5 |
| Doxorubicin | 65 ± 5 | 10 ± 2 |
| 1-amino-4-(phenylamino)anthraquinone | 55 ± 6 | 4 ± 1 |
Interpretation: Both compounds induce a significant level of apoptosis compared to the untreated control. Notably, doxorubicin shows a slightly higher percentage of necrotic cells, which could be indicative of a more aggressive and less controlled form of cell death, potentially contributing to inflammation and side effects in vivo. The lower necrosis observed with 1-amino-4-(phenylamino)anthraquinone suggests a more targeted and controlled induction of apoptosis.
Experimental Protocols: A Guide for Your Research
For researchers looking to replicate or build upon these findings, we provide detailed, step-by-step methodologies for the key experiments.
MTT Cytotoxicity Assay Workflow
Caption: Step-by-step workflow for the MTT assay.
Detailed Protocol:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of doxorubicin and 1-amino-4-(phenylamino)anthraquinone in culture medium. Replace the existing medium with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using a dose-response curve.
Annexin V/PI Apoptosis Assay Workflow
Caption: Workflow for the Annexin V/PI apoptosis assay.
Detailed Protocol:
-
Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and treat with doxorubicin and 1-amino-4-(phenylamino)anthraquinone at their respective IC50 concentrations for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic/necrotic.
Concluding Remarks for the Drug Development Professional
This comparative guide provides a foundational understanding of the potential therapeutic profile of 1-amino-4-(phenylamino)anthraquinone in relation to the well-established doxorubicin. While doxorubicin demonstrates superior potency in our hypothetical in vitro model, the investigational compound shows promise with a potentially more targeted mechanism of action and a reduced propensity for inducing necrosis.
These preliminary insights underscore the importance of further investigation into novel anthraquinone derivatives. Future studies should focus on elucidating the precise molecular targets of 1-amino-4-(phenylamino)anthraquinone and evaluating its efficacy and toxicity in preclinical in vivo models. The ultimate goal is to identify novel anticancer agents that can overcome the limitations of current therapies and improve patient outcomes.
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A Comparative Guide to Anthraquinone-Based Kinase Inhibitors: A Focus on the 1-Amino-4-(phenylamino)anthraquinone Scaffold
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the anthraquinone scaffold has emerged as a privileged structure, offering a versatile template for the design of potent and selective modulators of kinase activity. This guide provides a comparative analysis of anthraquinone-based kinase inhibitors, with a particular focus on derivatives of the 1-amino-4-(phenylamino)anthraquinone core. While direct and comprehensive kinase inhibitory data for the parent compound, 1-amino-4-(phenylamino)anthraquinone, is not extensively available in the public domain, this guide will delve into the known activities of its derivatives and compare them with other notable anthraquinone-based inhibitors targeting key kinases in cellular signaling.
The Anthraquinone Scaffold: A Foundation for Kinase Inhibition
The planar tricyclic ring system of 9,10-anthraquinone serves as an excellent starting point for the development of kinase inhibitors. Its rigid structure allows for predictable interactions within the ATP-binding pocket of kinases, and the ease of functionalization at various positions enables the tuning of potency, selectivity, and pharmacokinetic properties.[1] The antitumor activities of many anthraquinone derivatives are attributed to their ability to inhibit crucial cellular processes like cell proliferation, invasion, and angiogenesis, often through the modulation of protein kinase signaling pathways.[1]
This guide will explore the inhibitory activities of anthraquinone derivatives against several key kinase families implicated in cancer and other diseases:
-
Receptor Tyrosine Kinases (RTKs): Including VEGFR and c-Met, which are crucial for angiogenesis and tumor progression.
-
Non-Receptor Tyrosine Kinases: Such as Src family kinases.
-
Serine/Threonine Kinases: Including Aurora kinases, which are pivotal for cell cycle regulation.
Comparative Analysis of Anthraquinone-Based Kinase Inhibitors
While specific enzymatic assay data for 1-amino-4-(phenylamino)anthraquinone remains elusive in the reviewed literature, the study of its derivatives and other related anthraquinones provides valuable insights into the structure-activity relationships (SAR) that govern their kinase inhibitory potential.
1-Amino-4-(phenylamino)anthraquinone Derivatives and Their Biological Activities
A study on a series of 1-amino-4-(phenylamino)anthraquinone-2-sulfonate sodium derivatives revealed their potent inhibitory effects on RANKL-induced osteoclastogenesis.[2] While not a direct kinase inhibition study, osteoclast differentiation is regulated by signaling pathways involving kinases such as NF-κB and MAPKs. This suggests that these compounds may exert their effects through modulation of these kinase pathways. Two compounds, LCCY-13 and LCCY-15 , were identified as particularly effective in suppressing osteoclast formation without significant cytotoxicity.[2] This highlights the potential of the 1-amino-4-(phenylamino)anthraquinone scaffold as a starting point for developing modulators of intracellular signaling cascades.
Other Notable Anthraquinone-Based Kinase Inhibitors
Several other anthraquinone derivatives have been extensively studied for their kinase inhibitory activities. A comparison of their reported IC50 values against various kinases provides a benchmark for understanding the potential of this chemical class.
| Compound/Derivative Class | Target Kinase(s) | Reported IC50 Values | Reference(s) |
| Emodin | Casein Kinase 2 (CK2) | ~2 µM | [3] |
| Aurora Kinase A (AURKA) | Binds to active site | [4] | |
| Aloe-Emodin | PI3K/Akt/mTOR pathway | Inhibits phosphorylation | [5][6] |
| Anthraquinone Derivatives | c-Met | 1.2 µM and 4.0 µM for specific derivatives | [7] |
| PPemd26 | VEGFR2 | Potent inhibitor of phosphorylation | |
| Heteroarene-fused anthraquinones | Aurora Kinase A (AurA) | Kd values ranging from 10.5 to 55.7 μM |
Emodin , a naturally occurring anthraquinone, has been identified as an inhibitor of Casein Kinase 2 (CK2) and shows binding to the active site of Aurora Kinase A.[3][4] Aloe-emodin , another natural derivative, has been shown to inhibit the PI3K/Akt/mTOR signaling pathway.[5][6] Synthetic anthraquinone derivatives have also demonstrated potent inhibition of key receptor tyrosine kinases. For instance, certain derivatives have shown c-Met kinase inhibitory activity with IC50 values in the low micromolar range.[7] A novel anthraquinone derivative, PPemd26 , was identified as a potent inhibitor of VEGFR2 signaling, suppressing VEGF-A-induced phosphorylation of the kinase. Furthermore, heteroarene-fused anthraquinones have been characterized as binders of Aurora Kinase A, with dissociation constants (Kd) in the micromolar range.
Key Signaling Pathways Targeted by Anthraquinone Kinase Inhibitors
The therapeutic potential of anthraquinone-based kinase inhibitors stems from their ability to modulate critical signaling pathways involved in cell growth, proliferation, and survival.
VEGFR2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Anthraquinone derivatives like PPemd26 inhibit the ATP-binding site of VEGFR2, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades, including the PLCγ-PKC, Ras-MAPK, and PI3K-Akt pathways.
Caption: VEGFR2 signaling pathway and the inhibitory action of anthraquinone derivatives.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), play crucial roles in cell proliferation, motility, and invasion. Aberrant c-Met signaling is implicated in the development and progression of many cancers. Anthraquinone derivatives have been identified as potent inhibitors of c-Met kinase, blocking the HGF-dependent signaling cascade that involves the Ras-MAPK and PI3K-Akt pathways.
Caption: c-Met signaling pathway and the inhibitory action of anthraquinone derivatives.
Aurora Kinase Signaling Pathway
Aurora kinases (A, B, and C) are essential for regulating multiple stages of mitosis, and their overexpression is a common feature of many cancers.[7] Anthraquinone-based compounds that inhibit Aurora kinases can disrupt cell division and induce apoptosis in cancer cells.
Caption: Role of Aurora kinases in mitosis and their inhibition by anthraquinones.
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key assays used to evaluate anthraquinone-based kinase inhibitors.
In Vitro Kinase Inhibition Assay
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Workflow Diagram:
Caption: General workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Prepare Reagents:
-
Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4).
-
Recombinant Kinase of interest.
-
Kinase Substrate (e.g., a specific peptide or protein).
-
ATP solution.
-
Test Compound (dissolved in DMSO).
-
Stop Solution (e.g., EDTA).
-
-
Assay Procedure:
-
In a 96-well plate, add the kinase, substrate, and kinase buffer to each well.
-
Add serial dilutions of the test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Pre-incubate the plate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Detect the amount of phosphorylated substrate using a suitable method (e.g., radiometric assay, fluorescence-based assay, or ELISA).
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Workflow Diagram:
Caption: Workflow for a cell viability MTT assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compound and incubate for the desired period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
-
MTT Addition and Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Western Blot Analysis of Kinase Phosphorylation
This technique is used to determine the effect of the inhibitors on the phosphorylation status of a target kinase and its downstream substrates within cells.
Workflow Diagram:
Sources
- 1. 1,4-Anthraquinone: an anticancer drug that blocks nucleoside transport, inhibits macromolecule synthesis, induces DNA fragmentation, and decreases the growth and viability of L1210 leukemic cells in the same nanomolar range as daunorubicin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anilino-1,4-naphthoquinones as potent mushroom tyrosinase inhibitors: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of 1-Amino-4-(phenylamino)anthraquinone-2-sulfonate Sodium Derivatives as a New Class of Inhibitors of RANKL-Induced Osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1-Amino-4-hydroxy-9,10-anthraquinone - An analogue of anthracycline anticancer drugs, interacts with DNA and induces apoptosis in human MDA-MB-231 breast adinocarcinoma cells: Evaluation of structure-activity relationship using computational, spectroscopic and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Spectrum of 1-Amino-4-(phenylamino)anthraquinone Analogs: A Guide for Drug Discovery Professionals
In the ever-present battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount to the development of a new generation of therapeutics. Among the myriad of molecular frameworks under investigation, the anthraquinone core has emerged as a privileged structure, demonstrating a wide array of biological activities, including potent antimicrobial effects. This guide provides a comprehensive comparative analysis of the antimicrobial spectrum of 1-amino-4-(phenylamino)anthraquinone analogs, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies crucial for their evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel antimicrobial agents.
The 1-Amino-4-(phenylamino)anthraquinone Scaffold: A Promising Antimicrobial Moiety
The 9,10-anthraquinone skeleton is a tricyclic aromatic structure that serves as the foundation for a diverse range of natural and synthetic compounds with significant biological properties.[1] The introduction of amino and substituted amino groups at the 1 and 4 positions of the anthraquinone ring has been shown to be a particularly fruitful strategy in the development of compounds with enhanced and selective biological activities.[2] The 1-amino-4-(phenylamino)anthraquinone core, in particular, offers a unique combination of a planar, lipophilic anthraquinone backbone with the potential for diverse functionalization on the pendant phenylamino ring. This allows for the fine-tuning of the molecule's physicochemical properties, which in turn can significantly influence its antimicrobial spectrum and potency.
The rationale behind focusing on this specific scaffold lies in the established antimicrobial potential of related aminoanthraquinones and the hypothesis that systematic modification of the phenylamino moiety can lead to the discovery of analogs with improved efficacy and a broader spectrum of activity against clinically relevant pathogens.
Comparative Antimicrobial Spectrum: A Synthesis of Available Data
While a comprehensive head-to-head comparative study of a large library of 1-amino-4-(phenylamino)anthraquinone analogs is not extensively documented in publicly available literature, a comparative analysis can be constructed by synthesizing data from studies on structurally related compounds. This section will analyze the antimicrobial activity of various aminoanthraquinone derivatives to infer the potential antimicrobial spectrum of the target analogs.
General Structure-Activity Relationships (SAR) of Aminoanthraquinones
The antimicrobial activity of anthraquinone derivatives is intricately linked to the nature and position of their substituents.[3] Key SAR observations for aminoanthraquinones include:
-
Polarity: An increase in the polarity of substituents on the anthraquinone nucleus generally correlates with more potent antibacterial effects.[3]
-
Lipophilicity: While polarity is important, a balance with lipophilicity is crucial for cell membrane penetration. The rigid, planar structure of the anthraquinone core can limit water solubility, potentially reducing activity.[3]
-
Substitution Pattern: The specific placement of amino groups and other substituents on the anthraquinone ring significantly impacts the antimicrobial spectrum. For instance, some amino-substituted anthraquinones have demonstrated notable antiproliferative activities.
Insights from Phenylamino-Substituted Quinones
Studies on structurally related phenylamino-substituted quinones, such as 1,4-benzoquinones, provide valuable clues into the potential antimicrobial profile of 1-amino-4-(phenylamino)anthraquinone analogs. A study on phenylamino-substituted 1,4-benzoquinones revealed that derivatives bearing electron-withdrawing groups on the phenylamino ring exhibited activity against Pseudomonas aeruginosa.[4] This suggests that modifying the electronic properties of the phenylamino moiety in the target anthraquinone analogs could be a promising strategy for targeting specific pathogens.
Anticipated Antimicrobial Spectrum
Based on the available data for related compounds, it is hypothesized that 1-amino-4-(phenylamino)anthraquinone analogs will exhibit a broad spectrum of antimicrobial activity. The general antimicrobial properties of anthraquinones suggest potential efficacy against both Gram-positive and Gram-negative bacteria, as well as some fungal species.[5][6]
The key to unlocking and optimizing this activity lies in the systematic substitution of the phenylamino ring. It is anticipated that:
-
Electron-withdrawing groups (e.g., halogens, nitro groups) may enhance activity against Gram-negative bacteria by increasing the compound's ability to disrupt the outer membrane.
-
Electron-donating groups (e.g., alkyl, alkoxy groups) could modulate the compound's lipophilicity and potentially improve its activity against Gram-positive bacteria and fungi.
-
Steric hindrance introduced by bulky substituents on the phenylamino ring may influence target binding and selectivity.
A summary of the expected trends in antimicrobial activity based on substitutions on the phenylamino ring is presented in the table below. It is important to note that this is a predictive summary based on related structures and requires experimental validation.
| Substituent on Phenylamino Ring | Predicted Effect on Antimicrobial Activity | Rationale |
| Unsubstituted | Baseline activity | Reference for comparison |
| Electron-Withdrawing (e.g., -Cl, -NO2) | Potential for enhanced activity against Gram-negative bacteria | Increased electrophilicity may facilitate interaction with bacterial membranes or intracellular targets. |
| Electron-Donating (e.g., -CH3, -OCH3) | May enhance activity against Gram-positive bacteria and fungi | Increased lipophilicity could improve penetration of lipid-rich cell walls. |
| Bulky Groups (e.g., -t-butyl) | Variable effects; potential for increased selectivity or reduced activity | Steric hindrance could influence binding to the active site of the target enzyme or protein. |
Proposed Mechanism of Antimicrobial Action
The antimicrobial mechanisms of anthraquinones are multifaceted and can involve several cellular targets.[3] The proposed mechanisms for 1-amino-4-(phenylamino)anthraquinone analogs are likely to be a combination of the following:
-
Inhibition of Nucleic Acid and Protein Synthesis: The planar anthraquinone core can intercalate into DNA, disrupting replication and transcription processes.
-
Disruption of Cellular Respiration: Some quinones can interfere with the electron transport chain, leading to a depletion of cellular energy.
-
Generation of Reactive Oxygen Species (ROS): Anthraquinones can undergo redox cycling, leading to the production of superoxide radicals and other ROS that cause oxidative damage to cellular components.
-
Inhibition of Biofilm Formation: Certain anthraquinone derivatives have been shown to inhibit the formation of biofilms, which are a key factor in chronic infections and antibiotic resistance.[3]
The specific mechanism of action for a given analog will likely be influenced by the nature of the substituents on the phenylamino ring, which can affect the molecule's redox potential and its ability to interact with specific cellular targets.
Caption: Proposed multi-target antimicrobial mechanisms of 1-amino-4-(phenylamino)anthraquinone analogs.
Experimental Protocols for Antimicrobial Spectrum Determination
To conduct a robust comparative analysis of the antimicrobial spectrum of 1-amino-4-(phenylamino)anthraquinone analogs, standardized and validated experimental protocols are essential. The following section details the key methodologies for determining the in vitro antimicrobial activity of these compounds.
Synthesis of 1-Amino-4-(phenylamino)anthraquinone Analogs
The synthesis of the target analogs typically involves the nucleophilic substitution of a suitable leaving group at the 4-position of a 1-aminoanthraquinone derivative with a substituted aniline. A general synthetic scheme is outlined below:
Caption: General synthetic route for 1-amino-4-(phenylamino)anthraquinone analogs.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely accepted and standardized technique for determining MIC values.
Step-by-Step Broth Microdilution Protocol:
-
Preparation of Stock Solutions: Dissolve the synthesized 1-amino-4-(phenylamino)anthraquinone analogs in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria in the logarithmic growth phase, fungal spores) and adjust the concentration to approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Step-by-Step MBC/MFC Protocol:
-
Subculturing from MIC Plates: Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth.
-
Plating: Spread the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubation: Incubate the agar plates under the same conditions as the MIC assay.
-
MBC/MFC Determination: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
Sources
- 1. Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of antibacterial and antibiofilm agents based on phenylamino-substituted 1,4-benzoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of antibacterial and antibiofilm agents based on phenylamino-substituted 1,4-benzoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of novel (L)-alpha-amino acid methyl ester, heteroalkyl, and aryl substituted 1,4-naphthoquinone derivatives as antifungal and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating the Binding Affinity of 1-amino-4-(phenylamino)anthraquinone Derivatives to Target Proteins
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in the realm of kinase inhibition, the 1-amino-4-(phenylamino)anthraquinone scaffold has emerged as a privileged structure. Its derivatives are being extensively investigated for their therapeutic potential, owing to their ability to interact with a variety of protein targets. A critical step in the preclinical assessment of these compounds is the precise and reliable determination of their binding affinity to their intended protein targets. This guide provides a comprehensive overview of the principles, methodologies, and comparative analysis of techniques used to evaluate the binding affinity of this promising class of compounds.
The Rationale for a Multi-Faceted Approach to Binding Affinity Determination
The journey from a hit compound to a clinical candidate is paved with rigorous testing and validation. A singular experimental approach to determining binding affinity is often insufficient to provide a complete picture of the molecular interactions at play. Therefore, a multi-faceted strategy, integrating both computational and experimental techniques, is paramount. This guide will focus on a series of novel 1-amino-4-(phenylamino)anthraquinone derivatives and their interaction with the p21-activated kinase 4 (PAK4), a significant target in oncology.[1]
We will begin by exploring in silico predictions of binding affinity through molecular docking, which provides a theoretical framework for understanding the structure-activity relationship (SAR). Subsequently, we will delve into the gold-standard biophysical techniques for experimental validation: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP). For each technique, we will provide a detailed, field-tested protocol, enabling you to replicate and adapt these methods in your own laboratory.
In Silico Prediction of Binding Affinity: A Case Study of 1-amino-4-(phenylamino)anthraquinone Derivatives Targeting PAK4
A recent study by Al-Ostoot et al. (2024) synthesized and performed molecular docking studies on nine novel Schiff base derivatives of 1-amino-4-(phenylamino)anthraquinone against the human serine/threonine kinase PAK4.[1] This computational approach predicts the preferred orientation of a ligand when bound to a protein and estimates the strength of the interaction, often expressed as a docking score in kcal/mol. A more negative score typically indicates a higher predicted binding affinity.
These in silico results provide an invaluable starting point for prioritizing compounds for experimental validation and for understanding the SAR of this chemical series.
Comparative Docking Scores of 1-amino-4-(phenylamino)anthraquinone Derivatives against PAK4
| Compound ID | Amino Acid Moiety | Docking Score (cav-1) (kcal/mol)[1] | Docking Score (cav-4) (kcal/mol)[1] |
| 1 | Glycine | -7.9 | -7.2 |
| 2 | Alanine | -8.1 | -7.5 |
| 3 | Valine | -8.4 | -7.8 |
| 4 | Leucine | -8.6 | -8.1 |
| 5 | Tryptophan | -9.3 | -8.7 |
| 6 | Phenylalanine | -8.9 | -8.3 |
| 7 | Proline | -8.2 | -7.6 |
| 8 | Histidine | -9.1 | -8.5 |
| 9 | Tyrosine | -8.8 | -8.2 |
| 5b (optimized) | Modified Tryptophan | -8.6 | -9.7 |
| PF-3758309 (Control) | Known PAK4 Inhibitor | -8.5 | -8.1 |
Note: The data presented here is based on the in silico molecular docking studies by Al-Ostoot et al. (2024).[1] The docking scores are a theoretical prediction of binding affinity and require experimental validation.
From this data, compounds 5 and 8 , and the optimized derivative 5b , emerge as the most promising candidates for potent PAK4 inhibition, with predicted binding affinities exceeding that of the known PAK4 inhibitor, PF-3758309.[1] The tryptophan-based derivative (5 ) and its optimized version (5b ) show particularly strong interactions, suggesting that the indole moiety plays a crucial role in binding. This provides a clear hypothesis to be tested experimentally.
Experimental Validation of Binding Affinity: A Comparative Guide to Key Techniques
While in silico methods are powerful for initial screening, experimental validation is non-negotiable for confirming and quantifying binding affinity. The choice of technique depends on several factors, including the properties of the ligand and protein, the desired throughput, and the specific information required (e.g., kinetics vs. thermodynamics).
Below, we compare three widely used and robust techniques for measuring the binding affinity of small molecules to protein targets.
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Fluorescence Polarization (FP) |
| Principle | Measures changes in refractive index upon ligand binding to an immobilized protein. | Measures the heat released or absorbed during a binding event. | Measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. |
| Information Provided | Kinetics (kon, koff), Affinity (KD), Stoichiometry | Thermodynamics (ΔH, ΔS), Affinity (KD), Stoichiometry (n) | Affinity (KD), IC50 |
| Protein Requirement | Low (µg) | High (mg) | Low (µg) |
| Ligand Requirement | Low (µg-mg) | High (mg) | Requires a fluorescently labeled probe |
| Immobilization | Protein is immobilized on a sensor chip. | No immobilization required (in-solution). | No immobilization required (in-solution). |
| Labeling | Label-free. | Label-free. | Requires a fluorescent label on one of the binding partners (typically a probe). |
| Throughput | Medium to High | Low to Medium | High |
| Key Advantage | Provides kinetic information (on- and off-rates). | Provides a complete thermodynamic profile of the interaction. | Homogeneous, high-throughput assay format. |
| Potential Challenge | Immobilization can affect protein activity; mass transport limitations. | Requires large amounts of pure protein and ligand. | Indirect measurement in competition assays; potential for fluorescence interference. |
Detailed Experimental Protocols
The following sections provide detailed, step-by-step protocols for each of the discussed techniques, tailored for the evaluation of 1-amino-4-(phenylamino)anthraquinone derivatives binding to a target kinase like PAK4.
Surface Plasmon Resonance (SPR) Workflow
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. It provides not only the equilibrium dissociation constant (KD) but also the association (kon) and dissociation (koff) rate constants.
Caption: Workflow for determining binding affinity using Surface Plasmon Resonance (SPR).
Step-by-Step SPR Protocol:
-
Protein Preparation: Purify the target kinase (e.g., recombinant human PAK4) to >95% purity. Ensure the protein is in a suitable buffer for immobilization (e.g., 10 mM sodium acetate, pH 5.0).
-
Ligand Preparation: Prepare a stock solution of the 1-amino-4-(phenylamino)anthraquinone derivative in 100% DMSO (e.g., 10 mM). Create a serial dilution series in the running buffer, ensuring the final DMSO concentration is consistent across all samples and ideally below 1%.
-
Immobilization:
-
Activate the surface of a CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the purified kinase (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level (e.g., 8000-10000 RU).
-
Inject 1 M ethanolamine-HCl, pH 8.5 for 7 minutes to deactivate any remaining active esters.
-
-
Binding Analysis:
-
Equilibrate the system with running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Inject the serial dilutions of the anthraquinone derivative over the immobilized kinase surface. Use a range of concentrations that bracket the expected KD.
-
Monitor the association and dissociation phases in real-time.
-
After each injection, regenerate the sensor surface with a short pulse of a suitable regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) if necessary.
-
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kon, koff) and the equilibrium dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC) Workflow
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, and KD). It is considered the gold standard for affinity determination as it is performed with both binding partners free in solution.
Caption: Workflow for determining thermodynamic parameters of binding using Isothermal Titration Calorimetry (ITC).
Step-by-Step ITC Protocol:
-
Sample Preparation:
-
Thoroughly dialyze the purified kinase against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol, 1 mM TCEP).
-
Dissolve the 1-amino-4-(phenylamino)anthraquinone derivative in the final dialysis buffer. A small amount of DMSO may be required for solubility, in which case the same concentration must be present in the kinase solution.
-
Accurately determine the concentrations of both the protein and the ligand.
-
Degas both solutions for 5-10 minutes immediately before the experiment.
-
-
ITC Experiment:
-
Load the kinase solution (e.g., 10-20 µM) into the sample cell.
-
Load the anthraquinone derivative solution (e.g., 100-200 µM) into the injection syringe.
-
Set the experimental temperature (e.g., 25 °C).
-
Perform an initial injection of a small volume (e.g., 0.5 µL) to remove any air from the syringe tip, followed by a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.
-
-
Control Experiment:
-
Perform a control titration by injecting the ligand solution into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Integrate the heat change for each injection.
-
Plot the integrated heat data against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine the binding affinity (KD), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) can then be calculated.
-
Fluorescence Polarization (FP) Assay Workflow
FP is a homogeneous assay that measures the change in the rotational diffusion of a fluorescently labeled molecule upon binding to a larger molecule. It is particularly well-suited for high-throughput screening of inhibitors in a competition format.
Caption: Workflow for determining inhibitor potency using a Fluorescence Polarization (FP) competition assay.
Step-by-Step FP Protocol (Competition Assay):
-
Reagent Preparation:
-
Prepare a solution of the target kinase in FP buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100).
-
Synthesize or purchase a fluorescently labeled probe that is known to bind to the kinase's active site. The choice of fluorophore (e.g., fluorescein, TAMRA) will depend on the available instrumentation.
-
Prepare a serial dilution of the 1-amino-4-(phenylamino)anthraquinone derivatives in FP buffer containing a constant, low concentration of DMSO.
-
-
Assay Setup:
-
In a 384-well black microplate, add the kinase and the fluorescent probe at concentrations optimized to give a stable and robust polarization signal.
-
Add the serial dilutions of the anthraquinone derivatives to the wells. Include controls for high polarization (kinase + probe, no inhibitor) and low polarization (probe only).
-
-
Measurement:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.
-
-
Data Analysis:
-
Plot the measured polarization values (in mP) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to displace 50% of the fluorescent probe.
-
The Ki can be calculated from the IC50 using the Cheng-Prusoff equation, provided the KD of the fluorescent probe is known.
-
Conclusion and Future Directions
The evaluation of binding affinity is a cornerstone of drug discovery. For promising scaffolds like the 1-amino-4-(phenylamino)anthraquinones, a systematic and multi-pronged approach is essential. This guide has outlined a logical progression from in silico prediction to experimental validation, providing a framework for the rigorous characterization of these compounds.
The presented in silico data for a series of novel derivatives targeting PAK4 offers a compelling starting point for further investigation.[1] The detailed protocols for SPR, ITC, and FP provide the necessary tools for researchers to experimentally validate these computational predictions and to elucidate the structure-activity relationships that will guide the design of the next generation of potent and selective kinase inhibitors.
Future studies should focus on obtaining experimental binding data for the most promising compounds identified in the docking study. A direct comparison of the KD values obtained from SPR and ITC, along with the IC50 values from FP, will provide a comprehensive and robust assessment of their potential as therapeutic agents.
References
-
Al-Ostoot, F. H., Al-Mugren, K. S., Al-Ghulikah, H. A., Al-Otaibi, A. M., Al-Qabas, M. H., & El-Gazzar, A. A. (2024). Novel anthraquinone amino-derivatives as anticancer targeting human serine/threonine kinase PAK4. ResearchGate. [Link]
-
Al-Ostoot, F. H., Al-Mugren, K. S., Al-Ghulikah, H. A., Al-Otaibi, A. M., Al-Qabas, M. H., & El-Gazzar, A. A. (2024). Novel anthraquinone amino derivatives as anticancer agents targeting the human serine/threonine kinase PAK4. ResearchGate. [Link]
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A Comparative Guide to the Photophysical Properties of 1-amino-4-(phenylamino)anthraquinone and Commercially Significant Dyes
This guide provides a detailed comparative analysis of the photophysical properties of 1-amino-4-(phenylamino)anthraquinone against a selection of commercially relevant dyes. Designed for researchers, scientists, and professionals in drug development, this document delves into the essential photophysical parameters, the underlying scientific principles, and the experimental methodologies required for their characterization. Our objective is to offer a comprehensive resource that not only presents comparative data but also explains the causality behind experimental choices, ensuring a self-validating system of protocols and insights.
Introduction to 1-amino-4-(phenylamino)anthraquinone and Selected Commercial Dyes
1-amino-4-(phenylamino)anthraquinone, also known by its commercial names such as Disperse Blue 19 and Solvent Blue 68, is a synthetic dye belonging to the anthraquinone class.[1][2] Anthraquinone dyes are notable for their structural diversity, brilliant colors, and good stability, making them valuable in various industrial applications, including textiles and plastics.[3][4] The photophysical properties of these dyes, which dictate their interaction with light, are of paramount importance for their performance and potential applications in areas like fluorescence imaging and sensing.[5][6]
For a meaningful comparison, we have selected two other commercially significant anthraquinone-based dyes: Solvent Blue 35 and Disperse Blue 60 . These dyes were chosen due to their widespread use and the availability of some of their photophysical data, providing a solid basis for comparison.
-
1-amino-4-(phenylamino)anthraquinone (Disperse Blue 19/Solvent Blue 68): An anthraquinone derivative with amino and phenylamino substitutions.[1][2]
-
Solvent Blue 35 (C.I. 61554): A transparent blue dye with good heat resistance and light fastness, commonly used for coloring plastics, polyester, and other fibers.[7][8]
-
Disperse Blue 60 (C.I. 61104): Known for its brilliant turquoise blue shade and excellent fastness properties, making it suitable for high-performance applications like sportswear and automotive textiles.[9][10]
Comparative Analysis of Photophysical Properties
The interaction of a dye with light is governed by its unique set of photophysical properties. These include its ability to absorb light at specific wavelengths (absorption), the efficiency with which it emits light (quantum yield), and the duration it remains in an excited state (fluorescence lifetime). A summary of the available photophysical data for the selected dyes is presented below.
| Property | 1-amino-4-(phenylamino)anthraquinone | Solvent Blue 35 | Disperse Blue 60 |
| CAS Number | 4395-65-7 | 17354-14-2 | 12217-80-0[11] |
| Molecular Formula | C₂₀H₁₄N₂O₂ | C₂₂H₂₆N₂O₂ | C₂₀H₁₇N₃O₅[12] |
| Molecular Weight | 314.34 g/mol [13] | 350.46 g/mol | 379.37 g/mol |
| Absorption Max (λ_max) | Data not readily available | ~652 nm | Data not readily available |
| Molar Absorptivity (ε) | Data not readily available | ≥16000 L mol⁻¹ cm⁻¹ at 648-652nm in chloroform | Data not readily available |
| Fluorescence Emission Max (λ_em) | Data not readily available | Data not readily available | Data not readily available |
| Fluorescence Quantum Yield (Φ_F) | Data not readily available | Data not readily available | Data not readily available |
| Fluorescence Lifetime (τ) | Data not readily available | Data not readily available | Data not readily available |
| Key Features | Used as a disperse and solvent dye.[1][2] | Transparent blue dye with good heat and light fastness.[7] | Brilliant turquoise blue with excellent leveling and fastness.[9] |
| Primary Applications | Dyeing of synthetic fibers and plastics.[2] | Coloring plastics (PC, PS, ABS), fuels, and oils.[14] | High-performance dyeing of polyester and its blends.[10] |
Expert Insights: The lack of readily available, comprehensive photophysical data for 1-amino-4-(phenylamino)anthraquinone and Disperse Blue 60 in the scientific literature underscores the necessity for experimental characterization. The properties of Solvent Blue 35, particularly its high molar absorptivity, indicate a strong ability to absorb light in the red region of the visible spectrum. The photophysical properties of anthraquinone derivatives are highly sensitive to their substitution patterns and the surrounding solvent environment.[4] Generally, amino-substituted anthraquinones exhibit fluorescence, with typical fluorescence lifetimes in the nanosecond range.[5][15]
Experimental Protocols for Photophysical Characterization
To address the data gaps and enable a robust comparison, the following experimental protocols are provided. These step-by-step methodologies are designed to be self-validating and are grounded in established scientific principles.
UV-Visible Absorption and Fluorescence Spectroscopy
This experiment determines the wavelengths at which the dye absorbs and emits light.
Causality Behind Experimental Choices: A dilute solution is used to ensure a linear relationship between absorbance and concentration (adherence to the Beer-Lambert law) and to minimize aggregation and self-quenching effects that can distort the spectra. The choice of solvent is critical as it can influence the position and shape of the absorption and emission bands.
Protocol:
-
Solution Preparation: Prepare a stock solution of the dye in a suitable solvent (e.g., ethanol or chloroform) at a concentration of 1 mM. From the stock solution, prepare a series of dilutions to obtain concentrations ranging from 1 µM to 10 µM.
-
UV-Visible Absorption Measurement:
-
Use a dual-beam UV-Visible spectrophotometer.
-
Fill a 1 cm path length quartz cuvette with the solvent to record a baseline.
-
Record the absorption spectrum of each diluted dye solution from 200 nm to 800 nm.
-
Identify the wavelength of maximum absorbance (λ_max).
-
-
Fluorescence Emission and Excitation Measurement:
-
Use a spectrofluorometer.
-
Excite the sample at its λ_max.
-
Record the fluorescence emission spectrum over a wavelength range starting from the excitation wavelength to 800 nm. Identify the wavelength of maximum emission (λ_em).
-
To obtain the excitation spectrum, set the emission monochromator to the λ_em and scan the excitation wavelengths.
-
Caption: Workflow for Absorption and Fluorescence Spectroscopy.
Relative Fluorescence Quantum Yield (Φ_F) Determination
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process.[16] The comparative method is a reliable approach for its determination.[16][17]
Causality Behind Experimental Choices: This method relies on a well-characterized standard with a known quantum yield.[16] By keeping the absorbance of the sample and standard identical at the excitation wavelength, we ensure that both solutions absorb the same number of photons.[16] The ratio of their integrated fluorescence intensities will then be directly proportional to the ratio of their quantum yields. Working with absorbances below 0.1 minimizes inner filter effects.
Protocol:
-
Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region as the sample. For blue-emitting dyes, quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common standard.
-
Solution Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.
-
Data Acquisition:
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the corrected fluorescence emission spectrum for each solution, ensuring identical instrument settings for both sample and standard.
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²) where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts s and r refer to the sample and reference, respectively.
-
Caption: Workflow for Relative Quantum Yield Measurement.
Time-Resolved Fluorescence Lifetime (τ) Measurement
Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state.[18] Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes.[19][20]
Causality Behind Experimental Choices: TCSPC measures the time delay between a laser pulse that excites the sample and the detection of the first emitted photon.[19] By repeating this process millions of times, a histogram of photon arrival times is built, which represents the fluorescence decay curve. This method offers high temporal resolution and sensitivity.
Protocol:
-
Instrumentation: Utilize a TCSPC system equipped with a pulsed laser source (e.g., a picosecond diode laser) with an excitation wavelength close to the sample's λ_max, and a sensitive, fast detector (e.g., a photomultiplier tube or a single-photon avalanche diode).
-
Sample Preparation: Prepare a dilute solution of the dye with an absorbance of ~0.1 at the excitation wavelength.
-
Instrument Response Function (IRF) Measurement: Record the IRF by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample. The IRF characterizes the temporal profile of the excitation pulse and the response of the detection system.
-
Fluorescence Decay Measurement: Replace the scattering solution with the fluorescent sample and acquire the fluorescence decay data until a sufficient number of photon counts (typically >10,000 in the peak channel) are collected.
-
Data Analysis:
-
Use deconvolution software to fit the experimental decay data with the measured IRF.
-
A multi-exponential decay model is often used: I(t) = Σαᵢexp(-t/τᵢ), where τᵢ are the decay times and αᵢ are the amplitudes.
-
The quality of the fit is assessed by examining the weighted residuals and the chi-squared (χ²) value.
-
Caption: Workflow for Fluorescence Lifetime Measurement via TCSPC.
Conclusion
While 1-amino-4-(phenylamino)anthraquinone is a widely used industrial dye, its detailed photophysical properties are not extensively documented in readily accessible literature. This guide has provided a framework for a comparative study by selecting relevant commercial anthraquinone dyes, Solvent Blue 35 and Disperse Blue 60, and outlining the necessary experimental protocols for a comprehensive characterization. By following the detailed methodologies for absorption and fluorescence spectroscopy, quantum yield determination, and fluorescence lifetime measurements, researchers can obtain the critical data needed to fully evaluate the potential of 1-amino-4-(phenylamino)anthraquinone and other dyes for advanced applications. The principles and protocols detailed herein serve as a robust foundation for such investigations, promoting scientific rigor and enabling informed decisions in material selection and development.
References
-
Preparation of amino-substituted anthraquinone: study of the intersystem crossing and application as efficient photoinitiators for photopolymerization. (URL: [Link])
- Synthesis of 1-amino-anthraquinone. (URL: )
-
FLUORESCENT ANTHRAQUINONES 1 Biomedical Applications and Syntheses of Selected Anthraquinone Dyes - Liberty University. (URL: [Link])
-
1-Amino-4-hydroxyanthraquinone | C14H9NO3 | CID 8323 - PubChem. (URL: [Link])
-
Time-resolved Fluorescence Spectroscopy and Microscopy in Materials Science - PicoQuant. (URL: [Link])
-
A Guide to Recording Fluorescence Quantum Yields - UCI Department of Chemistry. (URL: [Link])
-
Disperse Blue 60 | C20H17N3O5 | CID 25530 - PubChem. (URL: [Link])
-
Anthraquinone-based dyes with limited data availability: Human health tier II assessment. (URL: [Link])
-
1,4-Anthraquinone - PhotochemCAD. (URL: [Link])
-
Solvent blue 35|CAS NO.17354-14-2 - Xcolor Pigment. (URL: [Link])
-
1-amino-4-(phenylamino)anthraquinone - Cheméo. (URL: [Link])
-
Experimental set-up for time-resolved spectroscopy measurements. - ResearchGate. (URL: [Link])
-
Disperse Blue 60 (Turquoise) | C.I. 61104 | High Fastness Polyester Dye | Royalchem. (URL: [Link])
-
DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. (URL: [Link])
- Anthraquinone pigment dyes - Google P
-
Development of 1-Amino-4-(phenylamino)anthraquinone-2-sulfonate Sodium Derivatives as a New Class of Inhibitors of RANKL-Induced Osteoclastogenesis - PubMed. (URL: [Link])
-
An anthraquinone-imidazole-based colorimetric and fluorescent sensor for the sequential detection of Ag+ and biothiols in living cells - Analyst (RSC Publishing). (URL: [Link])
-
Disperse Blue 60 - Disperse Blue GL - CAS No.72906-26-4 -General disperse dye. (URL: [Link])
-
Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC - NIH. (URL: [Link])
-
Time Resolved Fluorescence Spectroscopy. (URL: [Link])
-
Comparative Analysis of Anthraquinone Reactive Dyes with Direct Dyes for Papermaking Applicability - MDPI. (URL: [Link])
-
1-amino-4-(phenylamino)anthraquinone | CAS#:4395-65-7 | Chemsrc. (URL: [Link])
-
Absorption and emission spectroscopy and photochemistry of 1,10-anthraquinone derivatives: a review - ResearchGate. (URL: [Link])
-
A practical guide to time-resolved fluorescence microscopy and spectroscopy - bioRxiv. (URL: [Link])
-
Fluorescence Quantum Yields—Methods of Determination and Standards - ResearchGate. (URL: [Link])
-
Relative and absolute determination of fluorescence quantum yields of transparent samples - OPUS. (URL: [Link])
-
Disperse blue 60 uses - Knowledge - Hangzhou Fucai Chem Co., Ltd. (URL: [Link])
-
Chemical Regulation of Fluorescence Lifetime - PMC - PubMed Central. (URL: [Link])
-
Time-resolved fluorescence imaging [WEBINAR] - YouTube. (URL: [Link])
-
UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PubMed Central. (URL: [Link])
-
Solvent Blue 35 (CAS 17354-14-2) | Dye for Plastics (PC/PS) & Fuel | Royalchem. (URL: [Link])
-
Solvent blue 35 - MFA Cameo - Museum of Fine Arts Boston. (URL: [Link])
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- 20. biorxiv.org [biorxiv.org]
Validating the Mechanism of Apoptosis Induction by 1-Amino-4-(phenylamino)anthraquinone: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the apoptotic mechanism of the novel compound 1-amino-4-(phenylamino)anthraquinone. By integrating established methodologies with a comparative analysis against well-characterized apoptosis inducers, this document serves as a practical roadmap for rigorous scientific investigation.
Introduction: The Promise of a Novel Anthraquinone
1-amino-4-(phenylamino)anthraquinone is an aromatic organic compound belonging to the anthraquinone class, a group of molecules known for their diverse biological activities, including anticancer properties. Preliminary studies on related anthraquinone derivatives suggest a potential for this compound to induce programmed cell death, or apoptosis, in cancer cells. Apoptosis is a critical cellular process that, when dysregulated, can lead to uncontrolled cell proliferation and tumor formation. Therefore, compounds that can selectively trigger apoptosis in cancer cells are of significant interest in oncology research.
This guide will provide a detailed, step-by-step approach to elucidate the precise molecular mechanism by which 1-amino-4-(phenylamino)anthraquinone induces apoptosis. We will explore key signaling pathways, outline robust experimental protocols, and compare its hypothetical mechanism with that of established chemotherapeutic agents, doxorubicin and etoposide.
Section 1: The Apoptotic Landscape: A Tale of Two Pathways
Apoptosis is primarily executed through two major signaling cascades: the intrinsic and extrinsic pathways. A thorough understanding of these pathways is fundamental to deciphering the mechanism of any new apoptosis-inducing agent.
-
The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by intracellular stress signals such as DNA damage, oxidative stress, or growth factor deprivation. These signals converge on the mitochondria, leading to the activation of pro-apoptotic proteins from the Bcl-2 family, such as Bax and Bak. This results in the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis.
-
The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular ligands, such as FasL or TNF-α, to their corresponding death receptors on the cell surface. This binding event leads to the recruitment of adaptor proteins and the subsequent activation of the initiator caspase-8. Activated caspase-8 can then directly cleave and activate effector caspases, like caspase-3, or it can cleave the Bcl-2 family protein Bid into its truncated form, tBid. tBid then translocates to the mitochondria to amplify the apoptotic signal through the intrinsic pathway.
Section 2: Comparative Analysis of Apoptosis-Inducing Agents
To provide context for our investigation, we will compare the potential mechanism of 1-amino-4-(phenylamino)anthraquinone with two well-established anticancer drugs known to induce apoptosis: Doxorubicin and Etoposide. This comparative approach allows us to benchmark our findings and understand the unique or shared mechanistic features of our compound of interest.
| Feature | 1-Amino-4-(phenylamino)anthraquinone (Hypothesized) | Doxorubicin | Etoposide |
| Primary Target | DNA intercalation, Topoisomerase II inhibition, ROS generation | DNA intercalation and Topoisomerase II inhibition | Topoisomerase II inhibition |
| Initiation Pathway | Likely intrinsic pathway, possible extrinsic involvement | Primarily intrinsic pathway, initiated by DNA damage and oxidative stress[1] | Intrinsic and extrinsic pathways, initiated by DNA double-strand breaks[2] |
| Key Mediators | Bcl-2 family proteins, Caspases | p53, ATM/ATR, Bcl-2 family, Caspases | ATM/ATR, p53, Fas/FasL, Caspases |
| Mitochondrial Role | Disruption of mitochondrial membrane potential | Induction of mitochondrial damage and release of cytochrome c | Release of cytochrome c |
| Effector Caspases | Caspase-3, -7 | Caspase-3, -7 | Caspase-3, -7 |
Section 3: Experimental Validation Workflow
The following experimental workflow is designed to systematically investigate and validate the apoptotic mechanism of 1-amino-4-(phenylamino)anthraquinone.
Experimental Workflow Diagram
Caption: A stepwise workflow for validating the apoptotic mechanism.
Annexin V/PI Staining for Apoptosis Confirmation
Rationale: This is the gold-standard assay to quantitatively differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7, HeLa) at an appropriate density and treat with 1-amino-4-(phenylamino)anthraquinone at its predetermined IC50 concentration for various time points (e.g., 12, 24, 48 hours). Include untreated and vehicle-treated cells as negative controls. A known apoptosis inducer like Doxorubicin or Etoposide should be used as a positive control.
-
Cell Harvesting: Gently harvest the cells, including both adherent and floating populations.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.
Expected Outcome: An increase in the percentage of Annexin V-positive/PI-negative (early apoptotic) and Annexin V-positive/PI-positive (late apoptotic) cells in the treated samples compared to the controls would confirm the induction of apoptosis.
Caspase Activity Assays
Rationale: Caspases are the central executioners of apoptosis. Measuring the activity of specific caspases can help to distinguish between the intrinsic and extrinsic pathways. Caspase-9 is the key initiator caspase of the intrinsic pathway, while caspase-8 is the initiator of the extrinsic pathway. Caspase-3 is a key effector caspase activated by both pathways.
Protocol:
-
Cell Lysis: Treat cells as described above and lyse them to release cellular contents.
-
Assay Reaction: Add a specific colorimetric or fluorometric substrate for caspase-3, -8, or -9 to the cell lysates. These substrates are synthetic peptides that are specifically cleaved by the respective active caspase, releasing a chromophore or fluorophore.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Quantify the caspase activity relative to the protein concentration of the lysate and compare it to the control groups.
Expected Outcome: A significant increase in caspase-9 and caspase-3 activity would suggest the involvement of the intrinsic pathway. An increase in caspase-8 activity would point towards the extrinsic pathway.
Western Blotting for Bcl-2 Family Proteins
Rationale: The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway. The ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2) is critical in determining cell fate. An increase in the Bax/Bcl-2 ratio promotes apoptosis.
Protocol:
-
Protein Extraction: Treat cells and extract total protein using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for Bcl-2 and Bax, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). Calculate the Bax/Bcl-2 ratio.
Expected Outcome: A decrease in the expression of Bcl-2 and an increase in the expression of Bax, leading to an elevated Bax/Bcl-2 ratio in treated cells, would provide strong evidence for the involvement of the intrinsic pathway.
Mitochondrial Membrane Potential Assay (JC-1)
Rationale: A hallmark of the intrinsic apoptotic pathway is the disruption of the mitochondrial membrane potential (ΔΨm). The JC-1 dye is a lipophilic, cationic probe that can be used to monitor mitochondrial health. In healthy cells with a high ΔΨm, JC-1 forms aggregates in the mitochondria, which emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence.
Protocol:
-
Cell Treatment: Treat cells as previously described.
-
JC-1 Staining: Incubate the cells with the JC-1 dye.
-
Washing: Wash the cells to remove the excess dye.
-
Analysis: Analyze the cells using a fluorescence microscope or a flow cytometer to detect the shift from red to green fluorescence.
Expected Outcome: A decrease in the red/green fluorescence intensity ratio in treated cells compared to controls would indicate a loss of mitochondrial membrane potential, further supporting the involvement of the intrinsic pathway.
Section 4: Visualizing the Proposed Apoptotic Pathway
Based on the expected outcomes of the above experiments, we can propose a hypothetical signaling pathway for 1-amino-4-(phenylamino)anthraquinone-induced apoptosis.
Proposed Signaling Pathway Diagram
Caption: Proposed intrinsic pathway of apoptosis induction.
Section 5: Data Interpretation and Concluding Remarks
-
Confirmation of Apoptosis: Positive results from the Annexin V/PI assay will confirm that the compound induces apoptosis.
-
Pathway Identification: The caspase activity assays will pinpoint the primary initiation pathway. Dominant caspase-9 activation will strongly suggest the intrinsic pathway, while significant caspase-8 activation would indicate extrinsic pathway involvement.
-
Molecular Mechanism: Western blot analysis of Bcl-2 and Bax will elucidate the role of these key regulators in the intrinsic pathway. A shift in the Bax/Bcl-2 ratio is a critical piece of evidence. The JC-1 assay will provide further confirmation of mitochondrial involvement.
References
-
Mondal, P., Roy, S., Loganathan, G., Mandal, B., Dharumadurai, D., Akbarsha, M. A., Sengupta, P. S., Chattopadhyay, S., & Guin, P. S. (2015). 1-Amino-4-hydroxy-9,10-anthraquinone - An analogue of anthracycline anticancer drugs, interacts with DNA and induces apoptosis in human MDA-MB-231 breast adinocarcinoma cells: Evaluation of structure-activity relationship using computational, spectroscopic and biochemical studies. Biochemistry and Biophysics Reports, 4, 312–323. [Link]
-
Ghosh, A., Naskar, S., Chakraborty, S., Mondal, P., Guin, P. S., & Sengupta, P. S. (2021). A Co(III) Complex of 1-Amino-4-hydroxy-9,10-anthraquinone Exhibits Apoptotic Action against MCF-7 Human Breast Cancer Cells. ACS Omega, 6(50), 34757–34769. [Link]
- Li, W., & You, Z. (2005). Molecular mechanisms of doxorubicin-induced apoptosis. Zhonghua Zhong Liu Za Zhi [Chinese Journal of Oncology], 27(2), 70-72.
-
Montecucco, A., & Biamonti, G. (2007). Molecular mechanisms of etoposide. EXCLI Journal, 6, 109-118. [Link]
Sources
A Comparative Guide to the Cytotoxicity of 1-Amino-4-(phenylamino)anthraquinone Derivatives on Cancer Cell Lines
This guide provides a comprehensive analysis of the comparative cytotoxicity of 1-amino-4-(phenylamino)anthraquinone derivatives against various cancer cell lines. It is intended for researchers, scientists, and drug development professionals seeking to understand the anticancer potential and structure-activity relationships of this promising class of compounds.
Introduction: The Therapeutic Potential of Anthraquinones
The anthraquinone scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically used anticancer drugs, such as doxorubicin and mitoxantrone.[1] These compounds exert their cytotoxic effects through various mechanisms, including intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).[2][3] The 1-amino-4-(phenylamino)anthraquinone core represents a key pharmacophore, with substitutions on the phenylamino ring offering a versatile platform for modulating cytotoxic activity and selectivity against different cancer cell types. This guide delves into the available experimental data to provide a comparative overview of the cytotoxic profiles of these derivatives.
Mechanisms of Action: How 1-Amino-4-(phenylamino)anthraquinone Derivatives Induce Cancer Cell Death
The cytotoxic effects of 1-amino-4-(phenylamino)anthraquinone derivatives are multifaceted, primarily culminating in the induction of apoptosis. Key mechanisms include:
-
DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the anthraquinone core allows these molecules to intercalate between DNA base pairs, disrupting DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[3]
-
Induction of Apoptosis: Many anthraquinone derivatives have been shown to trigger programmed cell death.[4] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, involving the activation of a cascade of caspases.
-
Inhibition of Pro-Survival Signaling Pathways: Certain derivatives have been found to inhibit critical cellular kinases involved in cancer cell proliferation and survival. One such target is the p21-activated kinase 4 (PAK4), which is overexpressed in many cancers and plays a role in promoting cell survival and metastasis.[5][6] Inhibition of PAK4 can disrupt these survival signals and sensitize cancer cells to apoptosis.
Comparative Cytotoxicity of 1-Amino-4-(phenylamino)anthraquinone Derivatives
The following table summarizes the available in vitro cytotoxicity data for a selection of 1-amino-4-(phenylamino)anthraquinone derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Aminoanthraquinone Derivatives | |||
| 2-(butylamino)anthracene-1,4-dione (3a) | MCF-7 | 1.1 µg/mL | [1][7] |
| Hep-G2 | 1.1 µg/mL | [1][7] | |
| 2-(butylamino)anthracene-9,10-dione (5a) | MCF-7 | 13.0 µg/mL | [1][7] |
| Hep-G2 | 13.0 µg/mL | [1][7] | |
| 2,3-(dibutylamino)anthracene-9,10-dione (5b) | MCF-7 | 1.1 µg/mL | [1][7] |
| Hep-G2 | 1.1 µg/mL | [1][7] | |
| 1-Amino-4-hydroxy-9,10-anthraquinone (1-AHAQ) Analogue | |||
| Co(III) complex of 1-amino-4-hydroxy-9,10-anthraquinone | MCF-7 | 95 ± 0.05 µg/mL | [8] |
| Phenylaminosulfanyl-1,4-naphthoquinone Derivatives | |||
| Compound 5e | A549 | Not specified | [9] |
| HeLa | Not specified | [9] | |
| MCF-7 | Potent activity | [9] | |
| Compound 5f | A549 | Not specified | [9] |
| HeLa | Not specified | [9] | |
| MCF-7 | Potent activity | [9] | |
| Compound 5p | A549 | Not specified | [9] |
| HeLa | Not specified | [9] | |
| MCF-7 | Potent activity | [9] | |
| 4-Anilinoquinolinylchalcone Derivative | |||
| Compound 4a | MDA-MB-231 | High cytotoxicity | [10][11] |
| Huh-7 | Not specified | [10][11] |
Note: The data presented is collated from various studies and direct comparison should be made with caution due to potential variations in experimental protocols, such as cell seeding density, drug incubation time, and the specific assay used.
Structure-Activity Relationship (SAR) Insights
Experimental Protocols
Accurate and reproducible assessment of cytotoxicity is paramount in drug discovery. The following are detailed protocols for two widely used colorimetric assays for determining cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the 1-amino-4-(phenylamino)anthraquinone derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
SRB (Sulphorhodamine B) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed to the plate.
Materials:
-
Sulphorhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Tris-base solution (10 mM, pH 10.5)
-
96-well plates
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Visualizing the Mechanisms
Experimental Workflow for Cytotoxicity Assessment
Caption: A generalized workflow for assessing the cytotoxicity of 1-amino-4-(phenylamino)anthraquinone derivatives.
Simplified Apoptosis Signaling Pathway
Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways initiated by anthraquinone derivatives.
Conclusion
1-Amino-4-(phenylamino)anthraquinone derivatives represent a promising class of cytotoxic agents with the potential for development as novel anticancer therapeutics. Their mechanism of action, involving DNA intercalation, apoptosis induction, and inhibition of key survival pathways, makes them attractive candidates for further investigation. The available data, while fragmented, suggests that substitutions on the phenylamino ring can significantly modulate their cytotoxic potency and selectivity. Future research should focus on systematic structure-activity relationship studies to optimize the therapeutic index of these compounds. The standardized protocols provided in this guide offer a robust framework for such comparative evaluations.
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Kizek, R., & Adam, V. (2018). Structure-activity relationship of anticancer drug candidate quinones. Molecules, 23(1), 133. [Link]
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A Technical Guide to Investigating 1-amino-4-(phenylamino)anthraquinone as a Potential Inhibitor of the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the inhibitory potential of 1-amino-4-(phenylamino)anthraquinone on the Epidermal Growth Factor Receptor (EGFR) signaling pathway. While direct evidence for this specific interaction is still emerging, the structural similarities of this compound to known tyrosine kinase inhibitors, such as anilinoquinazolines and anilino-naphthoquinones, provide a strong rationale for its investigation.[1][2][3] This document outlines a series of validated experimental protocols to systematically test the hypothesis that 1-amino-4-(phenylamino)anthraquinone can modulate EGFR activity and downstream cellular effects. We will compare its potential efficacy against established EGFR inhibitors, Gefitinib and Erlotinib.
The Rationale: Why Investigate 1-amino-4-(phenylamino)anthraquinone?
The EGFR signaling cascade is a critical regulator of cell proliferation, differentiation, and survival.[4] Its aberrant activation is a hallmark of various cancers, making it a prime target for therapeutic intervention.[1][5] Many successful EGFR inhibitors, such as Gefitinib and Erlotinib, share a common structural feature: an anilino (phenylamino) group that plays a crucial role in binding to the ATP-binding site of the EGFR tyrosine kinase domain.[6][7][8]
1-amino-4-(phenylamino)anthraquinone possesses this key anilino moiety, integrated into an anthraquinone scaffold. Anthraquinone derivatives themselves have been identified as potent inhibitors of other receptor tyrosine kinases, suggesting the potential for this class of compounds to interact with kinase signaling pathways.[9][10] This structural analogy forms the scientific basis for the investigative protocols detailed in this guide.
Experimental Workflow: A Multi-faceted Approach
To rigorously assess the inhibitory potential of 1-amino-4-(phenylamino)anthraquinone on the EGFR pathway, a multi-tiered experimental approach is recommended. This workflow is designed to provide a comprehensive understanding of the compound's effects, from direct enzyme inhibition to cellular consequences.
Caption: A logical workflow for investigating a potential EGFR inhibitor.
In Vitro Kinase Assay: Direct Assessment of EGFR Inhibition
The initial and most direct test of our hypothesis is an in vitro kinase assay. This experiment will determine if 1-amino-4-(phenylamino)anthraquinone can directly inhibit the enzymatic activity of purified EGFR.
Causality: This cell-free assay isolates the kinase and the potential inhibitor, removing the complexity of cellular uptake and off-target effects. A positive result here strongly suggests a direct interaction. A luminescent-based assay, such as the ADP-Glo™ Kinase Assay, is a robust method for this purpose as it measures the amount of ADP produced during the kinase reaction, which is a direct indicator of enzyme activity.[11]
Experimental Protocol: EGFR Kinase Assay (Adapted from ADP-Glo™ Kinase Assay Protocol) [11]
-
Reagent Preparation:
-
Prepare a base reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).
-
Prepare serial dilutions of 1-amino-4-(phenylamino)anthraquinone, Gefitinib, and Erlotinib in DMSO, then dilute in the reaction buffer.
-
Prepare a solution of recombinant human EGFR protein and a suitable peptide substrate in the reaction buffer.
-
Prepare an ATP solution in the reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the diluted compounds or DMSO (vehicle control).
-
Add 2.5 µL of the EGFR/substrate mix to each well.
-
Initiate the reaction by adding 2.5 µL of the ATP solution.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).
-
Western Blot Analysis: Confirming Inhibition of EGFR Phosphorylation in a Cellular Context
A positive result in the kinase assay must be validated in a cellular environment. Western blotting allows for the direct visualization and quantification of the phosphorylation status of EGFR and its downstream effectors, such as Akt, in response to the compound treatment.
Causality: EGFR activation triggers its autophosphorylation.[12] A potent inhibitor will block this event. By examining the levels of phosphorylated EGFR (p-EGFR) relative to total EGFR, we can confirm that the compound is engaging its target within the cell and inhibiting the signaling cascade.[13] A431 cells are a suitable model as they have high levels of EGFR expression.[4]
Caption: Workflow for Western Blot analysis of EGFR pathway inhibition.
Experimental Protocol: Western Blot for EGFR Phosphorylation [4][14]
-
Cell Culture and Treatment:
-
Plate A431 cells and grow to 80-90% confluency.
-
Serum-starve the cells for 12-16 hours.
-
Pre-treat cells with varying concentrations of 1-amino-4-(phenylamino)anthraquinone, Gefitinib, Erlotinib, or DMSO for 2 hours.
-
Stimulate the cells with 100 ng/mL of human EGF for 15 minutes.
-
-
Sample Preparation:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.[14]
-
-
Electrophoresis and Transfer:
-
Separate proteins on an 8% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-Akt (Ser473), total Akt, and β-actin (loading control) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Cell Viability Assay: Assessing the Phenotypic Consequence of EGFR Inhibition
The ultimate goal of an EGFR inhibitor in an oncology context is to reduce cancer cell viability and proliferation. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[15][16]
Causality: By inhibiting the pro-survival signals from the EGFR pathway, a successful inhibitor should lead to a dose-dependent decrease in the viability of EGFR-dependent cancer cells. This experiment links the observed pathway inhibition to a functional cellular outcome.
Experimental Protocol: MTT Cell Viability Assay [15][17]
-
Cell Plating:
-
Seed A431 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of 1-amino-4-(phenylamino)anthraquinone, Gefitinib, and Erlotinib for 72 hours. Include a DMSO control.
-
-
MTT Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[17]
-
-
Formazan Solubilization:
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation and Comparative Analysis
The quantitative data from the aforementioned experiments should be compiled into clear, comparative tables to facilitate interpretation and objective comparison.
Table 1: In Vitro EGFR Kinase Inhibition
| Compound | IC50 (nM) |
| 1-amino-4-(phenylamino)anthraquinone | Experimental Value |
| Gefitinib | Experimental Value |
| Erlotinib | Experimental Value |
Table 2: Cellular Potency in A431 Cells
| Compound | EC50 (µM) for p-EGFR Inhibition | GI50 (µM) from MTT Assay |
| 1-amino-4-(phenylamino)anthraquinone | Experimental Value | Experimental Value |
| Gefitinib | Experimental Value | Experimental Value |
| Erlotinib | Experimental Value | Experimental Value |
Conclusion and Future Directions
This guide provides a robust, self-validating framework to investigate the inhibitory effects of 1-amino-4-(phenylamino)anthraquinone on the EGFR signaling pathway. The proposed experiments, when conducted with the appropriate controls, will yield clear, quantifiable data to support or refute the initial hypothesis. Should 1-amino-4-(phenylamino)anthraquinone demonstrate significant inhibitory activity, further studies into its mechanism of action (e.g., ATP-competitive binding assays), selectivity against other kinases, and in vivo efficacy would be warranted. This structured approach ensures scientific rigor and provides a solid foundation for the potential development of a new class of EGFR inhibitors.
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Okamoto, K., et al. (2006). Molecular Mechanisms of Epidermal Growth Factor Receptor (EGFR) Activation and Response to Gefitinib and Other EGFR-Targeting Drugs. Clinical Cancer Research, 12(24), 7311-7316. [Link]
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ResearchGate. (2025, August 8). A structure-activity relationship analysis of anthraquinones with antifouling activity against marine biofilm-forming bacteria. [Link]
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A Senior Application Scientist's Guide to the Synthesis of 1-Amino-4-(phenylamino)anthraquinone Derivatives: A Side-by-Side Comparison of Synthetic Routes
Introduction
1-Amino-4-(phenylamino)anthraquinone and its derivatives represent a vital class of organic compounds, forming the structural core of numerous synthetic dyes and functional materials. Their rigid, planar anthraquinone scaffold, combined with the electronic properties imparted by the amino and phenylamino substituents, results in vibrant colors and interesting photophysical properties. These molecules are perhaps best known as disperse dyes, such as C.I. Disperse Blue 56, used extensively in the textile industry.[1][2][3] Beyond their role as colorants, their unique structure has led to their investigation as potential agents in drug discovery, for instance, as inhibitors of osteoclastogenesis.[4]
The construction of the C-N bond between the aniline moiety and the anthraquinone core at the C-4 position is the pivotal step in the synthesis of these derivatives. The efficiency, scalability, and environmental impact of this transformation are of paramount concern to researchers in both academic and industrial settings. This guide provides an in-depth, side-by-side comparison of the two primary synthetic methodologies for achieving this transformation: the classical copper-catalyzed Ullmann condensation and the modern palladium-catalyzed Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings, practical execution, and comparative performance of each route, providing field-proven insights to guide your synthetic strategy.
The Key Precursor: 1-Amino-4-bromoanthraquinone
Before comparing the C-N bond-forming reactions, it is essential to consider the common starting material: a 1-amino-4-haloanthraquinone. Most commonly, 1-amino-4-bromoanthraquinone or its sulfonated analogue, bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid), serves as the electrophilic partner. The synthesis of 1-aminoanthraquinone itself can be achieved through various routes, such as the ammonolysis of 1-nitroanthraquinone or the reaction of anthraquinone-1-sulfonic acid with ammonia.[5] Subsequent bromination yields the required precursor for the crucial C-N coupling step.
Comparative Analysis of Synthetic Routes
The choice between the Ullmann and Buchwald-Hartwig reactions is not merely a matter of preference but a strategic decision based on factors such as cost, scale, substrate scope, and desired reaction conditions.
The Workhorse Method: Ullmann Condensation
The Ullmann condensation, first reported over a century ago, is the traditional and most widely practiced method for this transformation. It involves the copper-catalyzed reaction of an aryl halide with an amine, alcohol, or thiol.[6] In our context, it is the coupling of a 1-amino-4-haloanthraquinone with an aniline derivative.
Mechanistic Rationale: The classical Ullmann reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle or a related pathway involving oxidative addition of the aryl halide to a Cu(I) species. The amine then coordinates to the copper center, followed by reductive elimination to form the desired C-N bond and regenerate the Cu(I) catalyst. The high temperatures traditionally required are necessary to drive the initial oxidative addition step, which is often the rate-limiting part of the cycle.
Causality Behind Experimental Choices:
-
Catalyst: Elemental copper (powder, turnings) or copper(I) salts (CuI, CuBr) are the most common catalysts. Copper is significantly more economical than palladium, making this route highly attractive for large-scale industrial production.
-
Reaction Conditions: Classical Ullmann reactions are notorious for requiring harsh conditions, often involving high temperatures (150-250 °C) and polar, high-boiling solvents like DMF, NMP, or nitrobenzene. A base, such as K₂CO₃ or NaOAc, is typically required to neutralize the HX generated during the reaction.
-
Modern Advancements: Significant progress has been made to moderate these conditions. The use of microwave irradiation has been shown to dramatically reduce reaction times from many hours to mere minutes, often leading to higher yields and cleaner reactions due to rapid and uniform heating.[7][8] Furthermore, solvent-free procedures have been developed, particularly for liquid amines, which simplifies workup and improves the green credentials of the process.[9]
Advantages:
-
Cost-Effective: The low cost of copper catalysts is a major advantage for industrial applications.
-
Scalability: The procedure is robust and well-established for large-scale synthesis.
Disadvantages:
-
Harsh Conditions: High temperatures can limit functional group tolerance and lead to side reactions.
-
High Catalyst Loading: Stoichiometric or high catalytic amounts of copper are often necessary.
-
Substrate Scope: The reaction can be sensitive to the electronic nature of both the aniline and the anthraquinone, and yields can be variable.[9]
The Precision Tool: Buchwald-Hartwig Amination
Developed in the mid-1990s, the Buchwald-Hartwig amination has revolutionized C-N bond formation.[10] This palladium-catalyzed cross-coupling reaction offers a powerful and versatile alternative to the Ullmann condensation, operating under significantly milder conditions.
Mechanistic Rationale: The reaction proceeds through a well-defined Pd(0)/Pd(II) catalytic cycle. The key steps are:
-
Oxidative Addition: The aryl halide adds to the active Pd(0) catalyst to form a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form an amido complex.
-
Reductive Elimination: The C-N bond is formed via reductive elimination from the Pd(II) complex, yielding the desired product and regenerating the Pd(0) catalyst.
// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\n(Ar-X)", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_ArX [label="L_nPd(II)(Ar)(X)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AmineCoord [label="Amine Coordination\n(R₂NH)", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Amine [label="[L_nPd(II)(Ar)(NHR₂)]⁺X⁻", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Deprotonation [label="Deprotonation\n(Base)", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Amido [label="L_nPd(II)(Ar)(NR₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RedElim [label="Reductive Elimination", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ar-NR₂", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label=""]; OxAdd -> PdII_ArX [label=""]; PdII_ArX -> AmineCoord [label=""]; AmineCoord -> PdII_Amine [label=""]; PdII_Amine -> Deprotonation [label=""]; Deprotonation -> PdII_Amido [label=""]; PdII_Amido -> RedElim [label=""]; RedElim -> Product [style=dashed]; RedElim -> Pd0 [label=" Catalyst\nRegeneration"]; } caption [label="Fig. 1: Catalytic Cycle of Buchwald-Hartwig Amination.", shape=plaintext, fontsize=10];
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, crucially, the phosphine ligand is the key to a successful reaction. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often required to promote the reductive elimination step and prevent catalyst decomposition.[11]
-
Base: A strong, non-nucleophilic base is required for the deprotonation of the amine complex. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS).
-
Solvent: Aprotic polar or nonpolar solvents such as toluene, dioxane, or THF are typically used.
Advantages:
-
Mild Conditions: Reactions are often run at much lower temperatures (RT to ~110 °C) than Ullmann condensations.
-
Broad Substrate Scope: The reaction is highly tolerant of a wide range of functional groups on both the amine and aryl halide partners.
-
High Efficiency: Reactions typically proceed with low catalyst loadings (0.1-2 mol%) and give high yields.
Disadvantages:
-
Cost: Palladium and specialized phosphine ligands are significantly more expensive than copper catalysts.
-
Sensitivity: The catalysts can be sensitive to air and moisture, sometimes requiring inert atmosphere techniques.
Side-by-Side Performance Data
The following table summarizes typical performance metrics for the two routes, compiled from literature sources. Note that specific results can vary significantly based on the exact substrates and optimized conditions.
| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Cu(0), CuI, Cu₂O | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Often none; sometimes phenanthroline, L-proline | Bulky phosphines (XPhos, etc.), NHCs |
| Catalyst Loading | 5 mol% to stoichiometric | 0.1 - 5 mol% |
| Base | K₂CO₃, NaOAc, Et₃N | NaOtBu, KOtBu, Cs₂CO₃ |
| Temperature | 120 - 250 °C (Conventional) 150 - 200 °C (Microwave) | Room Temp - 110 °C |
| Reaction Time | 6 - 48 hours (Conventional) 5 - 60 minutes (Microwave)[7] | 1 - 24 hours |
| Typical Yields | Moderate to Good (60-90%) | Good to Excellent (80-99%) |
| Functional Group Tolerance | Moderate | Excellent |
| Cost | Low | High |
Detailed Experimental Protocols
Here we provide representative, self-validating protocols for each methodology.
Protocol 1: Microwave-Assisted Ullmann Condensation
This protocol is adapted from modern procedures that leverage microwave energy to accelerate the reaction.[7]
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// Edges Start -> Reactants [style=dotted, arrowhead=none]; Start -> Seal; Seal -> Microwave; Microwave -> Cool; Cool -> Workup; Workup -> Workup_Steps [style=dotted, arrowhead=none]; Workup -> Purify; Purify -> Purify_Steps [style=dotted, arrowhead=none]; Purify -> Product; } caption [label="Fig. 2: Workflow for Microwave-Assisted Ullmann Synthesis.", shape=plaintext, fontsize=10];
Methodology:
-
Reaction Setup: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 1-amino-4-bromoanthraquinone (1.0 mmol), the desired aniline derivative (1.5 mmol), copper powder (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol).
-
Solvent Addition (Optional): If the aniline is a solid, add 3-5 mL of a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane. If the aniline is a liquid, it can often be used as the limiting solvent (solvent-free).
-
Microwave Irradiation: Securely cap the vial and place it in the cavity of a microwave reactor. Irradiate the mixture with stirring at a constant temperature of 180 °C for 30 minutes. Causality: The microwave energy provides rapid, uniform heating, overcoming the activation energy for oxidative addition far more efficiently than conventional heating.
-
Monitoring: After cooling, the reaction progress can be checked by thin-layer chromatography (TLC) to confirm the consumption of the starting material.
-
Workup: Dilute the cooled reaction mixture with ethyl acetate (20 mL). Filter the suspension through a pad of Celite® to remove the copper catalyst and inorganic salts, washing the pad with additional ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic filtrates, wash with water (2 x 20 mL) and brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed synthesis.
Methodology:
-
Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd(OAc)₂ (0.02 mmol, 2 mol%), a suitable phosphine ligand such as XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol). Causality: An inert atmosphere is critical because the Pd(0) active catalyst can be oxidized by atmospheric oxygen, deactivating it. The bulky, electron-rich XPhos ligand accelerates the rate-limiting reductive elimination step.
-
Reagent Addition: Evacuate and backfill the flask with the inert gas (3 cycles). Add 1-amino-4-bromoanthraquinone (1.0 mmol) followed by anhydrous toluene (5 mL) and the aniline derivative (1.2 mmol).
-
Reaction: Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature and quench by adding water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the final product.
Conclusion and Outlook
Both the Ullmann condensation and the Buchwald-Hartwig amination are powerful methods for the synthesis of 1-amino-4-(phenylamino)anthraquinone derivatives. The choice of method is a classic case of balancing cost against performance.
-
The Ullmann condensation , especially in its modern microwave-assisted and solvent-free variations, remains the go-to method for large-scale, cost-sensitive production where the substrates are known to be robust. Its operational simplicity and the low cost of copper are undeniable advantages.
-
The Buchwald-Hartwig amination offers unparalleled precision, functional group tolerance, and efficiency. It is the superior choice for medicinal chemistry applications, the synthesis of complex derivatives with sensitive functional groups, and situations where maximizing yield and purity on a smaller scale is the primary objective.
Future developments will likely focus on creating more sustainable and economical versions of these reactions. This includes the development of more active and recyclable heterogeneous copper catalysts for Ullmann-type reactions and the creation of less expensive, air-stable palladium pre-catalysts and ligands for Buchwald-Hartwig aminations, ultimately blurring the lines between these two invaluable synthetic strategies.
References
- European Patent Office. (n.d.). EP0499451A1 - Synthesis of 1-amino-anthraquinone. Google Patents.
-
Lin, H. Y., et al. (2016). Development of 1-Amino-4-(phenylamino)anthraquinone-2-sulfonate Sodium Derivatives as a New Class of Inhibitors of RANKL-Induced Osteoclastogenesis. Archiv der Pharmazie, 349(5), 381-391. Retrieved from [Link]
-
Kim, H., et al. (2023). Efficient and Controllable Synthesis of 1-Aminoanthraquinone via High-Temperature Ammonolysis Using Continuous-Flow Method. Processes, 11(6), 1609. Retrieved from [Link]
-
Csenkey, D., et al. (2016). Ullmann reactions of 1-amino-4-bromoanthraquinones bearing various 2-substituents furnishing novel dyes. Dyes and Pigments, 131, 33-40. Retrieved from [Link]
- Google Patents. (n.d.). CN106118118B - Blue disperse dye, and composition, preparation method and application thereof.
-
Baqi, Y., & Müller, C. E. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Nature Protocols, 5(5), 945-953. Retrieved from [Link]
-
Jain, K., & Singh, S. (n.d.). MICROWAVE INDUCED SYNTHESIS OF ANTHRAQUINONE COMPOUNDS : A SOLVENT FREE PATH FOR SOME DYES. TSI Journals. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of C.I. Disperse Blue 56. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Frank, P., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Monatshefte für Chemie - Chemical Monthly, 149, 997–1003. Retrieved from [Link]
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- 4. Development of 1-Amino-4-(phenylamino)anthraquinone-2-sulfonate Sodium Derivatives as a New Class of Inhibitors of RANKL-Induced Osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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Navigating the Disposal of 9,10-Anthracenedione, 1-amino-4-(phenylamino)-: A Guide for Laboratory Professionals
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of these materials is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental responsibility, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 9,10-Anthracenedione, 1-amino-4-(phenylamino)-, a compound commonly used as a dye and in various research applications.
Understanding the Hazard Profile: Why Proper Disposal is Critical
The United States Environmental Protection Agency (EPA) regulates waste from the production of dyes and pigments, designating certain waste streams as hazardous (K181) if they contain specific aromatic amines above threshold quantities. This regulatory precedent underscores the potential environmental and health risks associated with the improper disposal of such compounds.
Core Principles of Disposal: A Self-Validating System
The following procedures are designed to create a self-validating system for the disposal of 9,10-Anthracenedione, 1-amino-4-(phenylamino)-, ensuring safety and compliance at every stage.
Step 1: Waste Characterization and Segregation
The foundational step in proper chemical waste management is accurate characterization.
-
Initial Assessment: Based on the precautionary principle, treat all waste containing 9,10-Anthracenedione, 1-amino-4-(phenylamino)- as hazardous waste. This includes pure, unused product, reaction residues, and contaminated materials.
-
Segregation: Do not mix this waste with other waste streams. Isolate it in a designated satellite accumulation area within the laboratory. Incompatible materials that should be kept separate include strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1]
Step 2: Containerization and Labeling
Proper containment and clear communication are paramount to preventing accidental exposure and ensuring compliant disposal.
-
Container Selection: Use a leak-proof, chemically compatible container with a secure, tight-fitting lid.[2] The container should be in good condition, free of cracks or residue from previous use. Leave at least five percent of the container volume as headspace to allow for thermal expansion.[2]
-
Labeling: Accurate and detailed labeling is a regulatory requirement and a critical safety measure. The label must include:
-
The words "Hazardous Waste".[2]
-
The full chemical name: "9,10-Anthracenedione, 1-amino-4-(phenylamino)-". Avoid abbreviations.[2]
-
A clear description of the waste (e.g., "solid residue," "contaminated labware").
-
The hazards associated with the waste (e.g., "Suspected Carcinogen," "Toxic").
-
The accumulation start date (the date the first drop of waste is added to the container).
-
The name and contact information of the generating researcher or laboratory.
-
Step 3: Accumulation and Storage
-
Satellite Accumulation: Store the waste container in a designated satellite accumulation area that is at or near the point of generation and under the control of the operator of the process generating the waste.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials.
Step 4: Disposal Vendor Selection and Manifesting
-
Engage a Licensed Vendor: The disposal of hazardous waste must be handled by a licensed and reputable hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have approved vendors.
-
Waste Profile Sheet: You will likely need to complete a waste profile sheet provided by the disposal vendor. This document details the chemical composition and hazards of the waste.
-
Manifesting: A hazardous waste manifest is a legal document that tracks the waste from the generator to the final disposal facility. Ensure that the manifest is accurately completed and that you retain a copy for your records, in accordance with your institution's policies and regulatory requirements.
Quantitative Data Summary
| Parameter | Information/Guideline | Source |
| Hazard Classification | Suspected Carcinogen, Toxic | Based on analogous compounds |
| EPA Waste Code (Potential) | K181 (if from dye/pigment production and contains listed amines) | [3] |
| Incompatible Materials | Strong oxidizing agents, acids, acid anhydrides, acid chlorides | [1] |
| Container Headspace | Minimum 5% of container volume | [2] |
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of 9,10-Anthracenedione, 1-amino-4-(phenylamino)-.
Experimental Protocols: Decontamination of Labware
For labware (e.g., glassware, stir bars) contaminated with 9,10-Anthracenedione, 1-amino-4-(phenylamino)-, follow this decontamination procedure before routine washing:
-
Initial Rinse: In a fume hood, perform a gross rinse with a suitable organic solvent (e.g., acetone, ethanol) to remove the bulk of the chemical residue. Collect this rinse solvent as hazardous waste.
-
Soaking: Immerse the labware in a designated container with the same organic solvent for at least 30 minutes.
-
Second Rinse: Rinse the labware again with fresh solvent. Collect this rinse as hazardous waste.
-
Aqueous Wash: After the solvent rinses, the labware can be washed with soap and water.
-
Disposal of Contaminated Materials: Any disposable materials used in the decontamination process (e.g., wipes, gloves) must also be disposed of as hazardous waste.
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of 9,10-Anthracenedione, 1-amino-4-(phenylamino)-, thereby upholding their commitment to a safe and sustainable research environment.
References
-
The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
The University of Iowa Environmental Health and Safety. (n.d.). Chemical Waste Labeling Procedure. Retrieved from [Link]
-
GAIACA. (2021, July 27). Hazardous Waste Label Requirements. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Documents Related to the Hazardous Waste Listing of Dyes and Pigments. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste from the Production Of Dyes and Pigments Listed as Hazardous. Retrieved from [Link]
-
National Institute for Occupational Safety and Health. (2010). Some Aromatic Amines, Organic Dyes, and Related Exposures. In Report on Carcinogens, Monograph 100F. Research Triangle Park, NC: U.S. Department of Health and Human Services, Public Health Service. Retrieved from [Link]
-
Columbia University Environmental Health & Safety. (n.d.). Safely Handling Dyes. Retrieved from [Link]
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Mastering the Safe Handling of 9,10-Anthracenedione, 1-amino-4-(phenylamino)-: A Guide for Laboratory Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental to discovery. Among these, anthraquinone derivatives play a significant role. This guide provides essential, practical, and in-depth procedural information for the safe handling, storage, and disposal of 9,10-Anthracenedione, 1-amino-4-(phenylamino)-, a compound also known by synonyms such as C.I. Solvent Violet 13. Our commitment is to empower researchers with the knowledge to mitigate risks, ensuring both personal safety and the integrity of their work. This document is structured to be a primary resource, offering clarity and expert guidance beyond standard safety data sheets.
Understanding the Hazard Profile: More Than Just a Dye
9,10-Anthracenedione, 1-amino-4-(phenylamino)- is an organic compound that, like many of its class, presents specific hazards that necessitate careful handling. The core principle of laboratory safety is to understand the potential risks of a substance before any manipulation. For this compound, the primary concerns revolve around its potential for skin sensitization and the hazards associated with inhaling its powdered form.
Some anthraquinone derivatives are suspected of causing genetic defects and cancer, underscoring the importance of minimizing exposure.[1] While specific toxicological data for this exact compound may be limited, a conservative approach, treating it with the precautions appropriate for related hazardous compounds, is a cornerstone of prudent laboratory practice. The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates that employers have a written Chemical Hygiene Plan (CHP) to protect workers from hazardous chemicals, and this guide serves as a component of such a plan.[2][3]
Hazard Identification Summary
| Hazard Classification | Description | GHS Pictogram | Precautionary Statement |
| Skin Sensitization | May cause an allergic skin reaction upon contact.[4][5] | pictogram | P280: Wear protective gloves.[4] |
| Carcinogenicity (Suspected) | Suspected of causing cancer.[1] | pictogram | P201: Obtain special instructions before use.[4] |
| Respiratory Irritation | Inhalation of dust may cause respiratory irritation.[6] | pictogram | P261: Avoid breathing dust.[5][6] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling 9,10-Anthracenedione, 1-amino-4-(phenylamino)-. The causality behind each piece of equipment is rooted in preventing the primary routes of exposure: dermal contact and inhalation.
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are generally recommended for handling chemical powders.[7] It is crucial to check the breakthrough time and permeation rate of the gloves with the specific solvent if the compound is to be dissolved. Always inspect gloves for any signs of degradation or punctures before use and dispose of them immediately after handling the compound.[4][8]
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are essential to protect against airborne particles and potential splashes.[8][9] Standard safety glasses with side shields do not offer sufficient protection against fine powders.[10]
-
Body Protection: A lab coat, buttoned completely, is the minimum requirement. For tasks with a higher risk of dust generation, such as weighing or transferring large quantities, a disposable gown with elastic cuffs is recommended to prevent skin contact.[8][9]
-
Respiratory Protection: When handling the compound as a powder, especially outside of a ventilated enclosure, a NIOSH-approved respirator is necessary.[7][9] For fine dusts, a particulate respirator (e.g., N95, P2, or P3) is appropriate.[4][7] The use of respirators must be in accordance with a comprehensive respiratory protection program that includes fit-testing and training, as mandated by OSHA.[8]
Workflow for Donning and Doffing PPE
Caption: Sequential process for donning and doffing PPE to minimize contamination.
Operational Plan: From Receipt to Use
A systematic approach to handling 9,10-Anthracenedione, 1-amino-4-(phenylamino)- at every stage is critical for safety and experimental reproducibility.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks. Ensure the manufacturer's label is intact and legible.[11][12]
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7][13] The container should be tightly sealed to prevent the ingress of moisture and the escape of dust.[7][13] Keep it in a designated, clearly labeled cabinet for hazardous chemicals.
Weighing and Preparation of Solutions
The primary risk during this phase is the generation of airborne dust.
Step-by-Step Protocol for Weighing:
-
Preparation: Ensure all necessary PPE is donned correctly. Decontaminate the weighing area and the balance before and after use.
-
Engineering Controls: Whenever possible, perform weighing operations within a chemical fume hood or a ventilated balance enclosure.[13] This is the most effective way to control airborne contaminants.
-
Handling: Use a spatula to carefully transfer the powder. Avoid any actions that could create a dust cloud, such as dropping the powder from a height.
-
Cleaning: After weighing, carefully clean the spatula and the weighing vessel. Decontaminate the balance and the surrounding area with a damp cloth to collect any residual powder. Do not dry sweep, as this will aerosolize the particles.[14]
-
Disposal: Dispose of the contaminated cloth and any disposable weighing papers in a sealed bag for hazardous waste.
Experimental Workflow Diagram
Caption: A logical flow for the safe handling of the compound during experimental procedures.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal of 9,10-Anthracenedione, 1-amino-4-(phenylamino)- and any materials contaminated with it is a critical final step. Improper disposal can lead to environmental contamination and pose a risk to public health.
-
Waste Segregation: All waste contaminated with this compound, including unused product, contaminated PPE, and cleaning materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[5] Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[5]
-
Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[7] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and procedures. Chemical waste generators are responsible for ensuring the complete and accurate classification of the waste.[1]
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.[5] They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
Emergency Procedures: Preparedness is Key
Despite all precautions, accidents can happen. A well-defined emergency plan is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation or a rash develops.[1][4][6] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][6] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][6][15] |
| Spill | Evacuate the area. If the spill is small and you are trained to handle it, don appropriate PPE, including respiratory protection. Gently cover the spill with an absorbent material. Do not dry sweep.[14] Collect the material in a sealed container for hazardous waste disposal.[1][14] For large spills, contact your institution's EHS or emergency response team. |
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Anthraquinone. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 9,10-Anthracenedione, 1-amino-4-(phenylamino)- - Substance Details. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 9,10-Anthracenedione, 1-amino-4-hydroxy-2-phenoxy-. NIST WebBook. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
Koch Color. (2015, July 20). Safety Data Sheet: C.I. Solvent Violet 13. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Solvent Violet 13. PubChem. Retrieved from [Link]
-
University of California, Irvine Environmental Health & Safety. (2020, July 6). Standard operating procedure for hazardous chemicals Handling of nanomaterials. Retrieved from [Link]
-
New Jersey Department of Health. (1999, January). Hazard Summary Identification. Retrieved from [Link]
-
Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Anthracene. Retrieved from [Link]
-
Office of Research Services. (n.d.). Chemical Safety Guide, 5th Ed. Retrieved from [Link]
-
Government of Canada. (2021, July 16). Solvent Violet 13. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (1981). Occupational Health Guidelines for Chemical Hazards (81-123). Retrieved from [Link]
-
Vanderbilt University Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from [Link]
-
National Academies of Sciences, Engineering, and Medicine. (n.d.). Appendix A: OSHA Laboratory Standard. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Anthraquinone, 97%. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
